Adrenomedullin
Description
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUCJFASIJEOE-NPECTJMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H406N80O77S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148498-78-6 | |
| Record name | Adrenomedullin (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 148498-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery of Adrenomedullin: A Technical Retrospective
An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of the potent vasoactive peptide, adrenomedullin.
In 1993, a team of Japanese scientists led by Kazuo Kitamura and Tanenao Eto at the Miyazaki Medical College reported the discovery of a novel hypotensive peptide isolated from a human pheochromocytoma, a tumor of the adrenal medulla.[1][2] This peptide, which they named "this compound," was identified through its potent ability to elevate cyclic adenosine (B11128) monophosphate (cAMP) levels in rat platelets.[1][3] The initial publication in Biochemical and Biophysical Research Communications not only unveiled the 52-amino acid structure of this new endogenous vasodilator but also detailed its purification, initial biological characterization, and the development of a specific radioimmunoassay (RIA) for its detection.[1] This discovery opened up a new avenue of research in cardiovascular homeostasis and disease.
The Hunt for a Vasodilator: Experimental Approach
The discovery of this compound was the result of a systematic search for novel bioactive substances from tumor tissues. The researchers hypothesized that pheochromocytoma, a tumor known to produce various vasoactive amines, might also be a source of undiscovered peptide hormones. The core of their screening strategy was a bioassay designed to detect substances that could increase intracellular cAMP levels, a key second messenger in many signal transduction pathways, including those leading to smooth muscle relaxation and vasodilation.
Experimental Workflow for this compound Discovery
The following diagram illustrates the key steps in the initial discovery and purification of this compound.
Detailed Methodologies
The following sections provide a detailed breakdown of the key experimental protocols employed in the discovery of this compound, based on the original 1993 publication and subsequent related research.
Purification of this compound from Pheochromocytoma
The purification of this compound was a multi-step process guided by the rat platelet cAMP bioassay at each stage.
1. Tissue Extraction:
-
Starting Material: Human pheochromocytoma tissue was obtained during surgery and immediately frozen.
-
Extraction: The tissue was minced and boiled in water for 10 minutes to inactivate proteases. The extract was then acidified with acetic acid and homogenized.
-
Clarification: The homogenate was centrifuged at high speed, and the resulting supernatant containing the crude peptide extract was collected.
2. Chromatographic Purification:
-
Initial Cleanup: The supernatant was passed through a Sep-Pak C18 cartridge to concentrate the peptides and remove salts and other small molecules.
-
Ion-Exchange Chromatography: The peptide fraction was then subjected to cation-exchange chromatography on an SP-Sephadex C-25 column. Peptides were eluted with a salt gradient.
-
Gel Filtration Chromatography: The active fractions from the ion-exchange step were further purified by gel filtration chromatography on a Sephadex G-50 column to separate peptides based on their size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved through a series of RP-HPLC steps using different column chemistries (C18, diphenyl, and C8) and acetonitrile (B52724) gradients in the presence of trifluoroacetic acid.
Rat Platelet cAMP Bioassay
This bioassay was the cornerstone of the discovery, allowing for the detection of this compound's biological activity in the various fractions generated during purification.
-
Preparation of Platelets: Blood was collected from Wistar rats, and platelet-rich plasma was obtained by centrifugation. The platelets were then washed and resuspended in a buffer.
-
Assay Procedure: Aliquots of the peptide fractions were incubated with the washed platelets in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: The reaction was stopped, and the intracellular cAMP concentration was measured using a specific radioimmunoassay for cAMP. A significant increase in cAMP levels compared to control indicated the presence of the bioactive peptide.
Radioimmunoassay (RIA) for this compound
Following the purification and sequencing of this compound, a specific and sensitive RIA was developed to quantify its levels in biological samples.
-
Antiserum Production: Synthetic human this compound was conjugated to a carrier protein and used to immunize rabbits to generate polyclonal antibodies.
-
Radiolabeling: Synthetic this compound was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.
-
Assay Principle: The RIA is based on the principle of competitive binding. A constant amount of antiserum and ¹²⁵I-labeled this compound is incubated with either standard solutions of unlabeled this compound or unknown samples. The unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the limited number of antibody sites.
-
Separation and Detection: After incubation, the antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody). The radioactivity in the bound fraction was then measured using a gamma counter. The concentration of this compound in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled tracer with a standard curve.
Quantitative Data from Early Studies
The initial studies on this compound provided valuable quantitative data on its concentration in various tissues and its biological potency.
| Parameter | Value | Reference |
| Tissue Concentrations | ||
| Immunoreactive this compound in Human Adrenal Gland | 12.6 ± 1.0 pmol/g wet weight | [1] |
| Immunoreactive this compound in Human Pheochromocytoma | 4.5 ± 1.5 pmol/g wet weight | [1] |
| Plasma Concentrations | ||
| Plasma this compound in Healthy Subjects | 13.7 ± 6.1 pg/mL | [4] |
| Plasma this compound in Patients with Pheochromocytoma | 37.9 ± 6.0 pg/mL | [4] |
| Plasma this compound in Patients with Essential Hypertension | 22.5 ± 9.1 pg/mL | [4] |
| Radioimmunoassay Performance | ||
| RIA Detection Limit | 0.1 fmol/tube | [5] |
| RIA 50% Inhibition of Binding (IC₅₀) | 1.2 fmol/tube | [5] |
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific receptor complex, which then activates intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
The this compound receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. The association of CLR with different RAMPs confers ligand specificity.
Conclusion
The discovery of this compound in 1993 was a landmark achievement in cardiovascular research. The meticulous application of classic biochemical purification techniques, guided by a sensitive bioassay, led to the identification of a potent endogenous vasodilator with a wide range of physiological roles. The subsequent development of a radioimmunoassay and the elucidation of its signaling pathway have provided invaluable tools for researchers to explore the function of this compound in health and disease. This foundational work continues to inspire the development of novel therapeutic strategies targeting the this compound system for conditions such as hypertension, heart failure, and sepsis.
References
- 1. This compound: a novel hypotensive peptide isolated from human pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Adrenomedullin Gene: Structure, Location, and Core Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the human adrenomedullin (ADM) gene, a critical regulator of numerous physiological processes and a key target in drug development. We delve into the gene's precise genomic location, its intricate structure, the processing of its protein product, and the experimental methodologies used to elucidate these characteristics. Furthermore, we explore the signaling pathways initiated by this compound, offering a complete picture for researchers and professionals in the field.
Genomic Location and Structure of the Human this compound Gene
The human this compound gene (gene symbol: ADM) is a single-locus gene situated on the short arm of chromosome 11 at position 15.4.[1][2] Specifically, its genomic coordinates are from base pair 10,305,073 to 10,307,397 on chromosome 11. The gene is organized into four exons separated by three introns.[1][2]
Table 1: Genomic Structure of the Human ADM Gene
| Feature | Description |
| Gene Symbol | ADM |
| Chromosomal Location | 11p15.4 |
| Genomic Coordinates | Chr 11: 10,305,073-10,307,397 |
| Number of Exons | 4 |
| Number of Introns | 3 |
The 5' flanking region of the ADM gene contains several consensus sequences for transcription factor binding, indicating a complex regulatory network. These include a TATA box, a CAAT box, and a GC box. Additionally, multiple binding sites for activator protein-2 (AP-2) and a cAMP-regulated enhancer element have been identified, suggesting that protein kinase C and cAMP levels can modulate the gene's expression.[1]
From Gene to Protein: The Preprothis compound Polypeptide
The ADM gene encodes a 185-amino acid precursor peptide known as preprothis compound.[2] This precursor undergoes post-translational processing to yield several biologically active peptides, the most prominent of which is this compound, a 52-amino acid peptide. Other peptides derived from preprothis compound include prothis compound N-terminal 20 peptide (PAMP). The mature this compound peptide contains a six-amino acid ring structure formed by an intramolecular disulfide bond and shares structural homology with the calcitonin family of peptides.[2]
Table 2: Key Peptides Derived from Preprothis compound
| Peptide | Amino Acid Length | Key Functions |
| This compound (ADM) | 52 | Vasodilation, blood pressure regulation, angiogenesis |
| Prothis compound N-terminal 20 Peptide (PAMP) | 20 | Hypotensive effects, inhibition of aldosterone (B195564) secretion |
Experimental Methodologies for Studying the this compound Gene
The structure and function of the ADM gene have been elucidated through a variety of key experimental techniques. Below are detailed overviews of the core methodologies.
Southern Blot Analysis for Gene Locus Determination
Southern blotting has been instrumental in confirming that the ADM gene exists as a single locus in the human genome.[1]
Experimental Protocol: Southern Blot Analysis of the ADM Gene
-
Genomic DNA Extraction and Digestion: High molecular weight genomic DNA is extracted from human cells. The DNA is then digested with a panel of restriction enzymes.
-
Agarose (B213101) Gel Electrophoresis: The resulting DNA fragments are separated by size via electrophoresis on an agarose gel.
-
Denaturation and Transfer: The DNA in the gel is denatured to single strands, typically by soaking in an alkaline solution (e.g., 0.5M NaOH). The single-stranded DNA is then transferred to a solid support membrane (e.g., nitrocellulose or nylon) via capillary action.
-
Probe Labeling and Hybridization: A DNA probe specific to the ADM gene is labeled, often with a radioactive isotope (e.g., ³²P) or a non-radioactive tag. The labeled probe is then incubated with the membrane, allowing it to hybridize to the complementary ADM DNA fragments.
-
Washing and Autoradiography: The membrane is washed to remove any unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film to visualize the hybridized fragments.
Logical Workflow for Southern Blot Analysis
References
An In-depth Technical Guide on the Adrenomedullin Protein Precursor and its Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide hormone with a wide range of biological activities, playing crucial roles in cardiovascular homeostasis, inflammation, angiogenesis, and organ protection.[1][2] Discovered in 1993 in human pheochromocytoma tissue, AM belongs to the calcitonin family of peptides.[1][3] It is derived from a larger precursor protein, preprothis compound (preproADM), through a series of post-translational processing steps. This process also yields other biologically active peptides, most notably prothis compound N-terminal 20 peptide (PAMP).[3][4] Due to its short half-life, the more stable mid-regional fragment of its precursor, MR-proADM, is often used as a reliable surrogate biomarker in clinical settings to reflect the levels of active this compound.[5][6] This guide provides a comprehensive overview of the this compound protein precursor, its processing cascade, the resulting bioactive peptides, and their physiological significance, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.
The this compound Gene and Precursor Protein
The human this compound gene (ADM) is located on chromosome 11p15.4 and consists of four exons and three introns.[1][4] The gene encodes a 185-amino acid precursor protein known as preprothis compound.[1][4][7][8] This precursor contains a 21-amino acid N-terminal signal peptide that directs it to the secretory pathway.[4][7] Following the cleavage of this signal peptide, the 164-amino acid prothis compound (proADM) is generated.[9]
Processing of Preprothis compound
Prothis compound undergoes a series of proteolytic cleavages by enzymes such as plasma kallikrein to yield several peptide fragments.[1] The primary bioactive peptides derived from this processing are this compound (AM) and prothis compound N-terminal 20 peptide (PAMP).[3][4] Other resulting fragments include mid-regional pro-adrenomedullin (MR-proADM) and a C-terminal fragment.[10][11]
The final step in the activation of this compound is the amidation of the C-terminal glycine (B1666218) residue, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM).[11][12] This amidation is crucial for the biological activity of this compound.[11]
Bioactive Peptides Derived from Preprothis compound
-
This compound (AM): A 52-amino acid peptide with a six-amino acid ring formed by a disulfide bond and an amidated C-terminus.[1][4] It is a potent vasodilator and has various other functions, including regulating blood pressure, angiogenesis, and inflammation.[1][2]
-
Prothis compound N-terminal 20 Peptide (PAMP): A 20-amino acid peptide that also exhibits biological activity, including hypotensive effects and regulation of hormone secretion.[2][3][13]
-
Mid-Regional Pro-Adrenomedullin (MR-proADM): A stable fragment of prothis compound that is released in equimolar amounts to this compound.[9] Due to its longer half-life compared to the active peptide, it is a widely used biomarker for various conditions, including sepsis and cardiovascular diseases.[5][6]
This compound Receptors and Signaling Pathways
This compound exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and one of the receptor activity-modifying proteins (RAMPs).[4][14]
-
AM1 Receptor: Formed by the association of CLR with RAMP2.[14]
-
AM2 Receptor: Formed by the association of CLR with RAMP3.[14]
The binding of this compound to its receptors primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14][15] This cAMP signaling cascade is the main mediator of the vasodilatory effects of this compound.[15] Other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, can also be activated by this compound, contributing to its diverse biological functions such as cell survival and proliferation.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its related peptides.
Table 1: Plasma Concentrations of this compound and MR-proADM
| Peptide | Condition | Plasma Concentration | Reference(s) |
| This compound (AM) | Healthy Subjects | 3.3 ± 0.3 fmol/mL | [1] |
| Healthy Subjects | 2.7 - 10.1 pmol/L | [4][17] | |
| Healthy Subjects | 7.08 ± 3.9 pg/mL (bioactive AM) | [18] | |
| Healthy Subjects | 15.6 ± 9.2 pg/mL (bioactive AM) | [18] | |
| Congestive Heart Failure | 5.4 ± 0.3 fmol/mL | [1] | |
| Congestive Heart Failure (NYHA I/II) | 8.74 ± 0.44 fmol/mL | [10] | |
| Congestive Heart Failure (NYHA III/IV) | 11.82 ± 1.81 fmol/mL | [10] | |
| Essential Hypertension | 5.3 ± 0.4 fmol/mL | [1] | |
| Renal Disease | 4.9 ± 0.4 fmol/mL | [1] | |
| Sepsis (Severe) | 59.9 ± 11.2 fmol/mL | [13] | |
| Septic Shock | 193.5 ± 30.1 fmol/mL | [13] | |
| MR-proADM | Healthy Controls | 0.4 nmol/L (median) | [19] |
| SIRS | 1.1 nmol/L (median) | [19] | |
| Sepsis | 1.8 nmol/L (median) | [19] | |
| Severe Sepsis | 2.3 nmol/L (median) | [19] | |
| Septic Shock | 4.5 nmol/L (median) | [19] | |
| Sepsis (Non-survivors) | 8.5 nmol/L (median) | [19] | |
| Sepsis (Survivors) | 1.7 nmol/L (median) | [19] |
Table 2: Receptor Binding Affinities and Functional Potency
| Ligand | Receptor/Cell Type | Parameter | Value | Reference(s) |
| This compound (AM) | Rat Vascular Smooth Muscle Cells | EC50 (cAMP accumulation) | 2 x 10⁻⁸ M | [3] |
| Bovine Aortic Endothelial Cells | EC50 (cAMP accumulation) | ~100-fold lower than IC50 for binding | [11] | |
| CRLR-RAMP2 complex | Kd | 69.6 nM | [20] | |
| CRLR alone | Kd | 12.0 µM | [20] | |
| AM(22-52) | AM1 Receptor ECD | Kd | 5 µM | [7] |
| CGRP | Rat Vascular Smooth Muscle Cells | EC50 (cAMP accumulation) | 8.5 x 10⁻⁹ M | [3] |
Experimental Protocols
Radioimmunoassay (RIA) for this compound
This protocol provides a general framework for a competitive radioimmunoassay to measure plasma this compound concentrations.
Materials:
-
Rabbit anti-adrenomedullin primary antibody
-
¹²⁵I-labeled this compound tracer
-
This compound standard
-
Goat anti-rabbit IgG secondary antibody
-
Normal Rabbit Serum (NRS)
-
RIA buffer
-
Plasma samples extracted using C-18 Sep-Pak cartridges
-
Gamma counter
Procedure:
-
Sample Preparation: Extract this compound from plasma samples using C-18 Sep-Pak cartridges.[8] Lyophilize the eluate and reconstitute in RIA buffer.[2]
-
Assay Setup:
-
Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette 100 µL of RIA buffer into NSB tubes.
-
Pipette 100 µL of standards and samples into their respective tubes.
-
-
Antibody Incubation: Add 100 µL of primary antibody to all tubes except TC and NSB. Vortex and incubate for 16-24 hours at 4°C.[2]
-
Tracer Incubation: Add 100 µL of ¹²⁵I-labeled this compound tracer (e.g., 8,000-10,000 cpm/100 µL) to all tubes.[2] Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation:
-
Add 100 µL of Goat Anti-Rabbit IgG serum to all tubes except TC.
-
Add 100 µL of NRS to all tubes except TC.[21]
-
Vortex and incubate for a specified time (e.g., 90 minutes) at room temperature.
-
Add 500 µL of RIA buffer to all tubes except TC.
-
-
Centrifugation and Counting:
-
Centrifuge all tubes (except TC) at approximately 1700 x g for 20 minutes at 4°C.[2]
-
Carefully aspirate the supernatant.
-
Count the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis: Calculate the percentage of tracer bound for each standard and sample. Construct a standard curve and determine the concentration of this compound in the unknown samples.
Enzyme-Linked Immunosorbent Assay (ELISA) for MR-proADM
This protocol outlines a sandwich ELISA for the quantification of MR-proADM in serum or plasma.
Materials:
-
Microplate pre-coated with anti-MR-proADM capture antibody
-
MR-proADM standards
-
Biotinylated anti-MR-proADM detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer
-
Sample diluent
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards, wash buffer, biotinylated antibody, and streptavidin-HRP.
-
Sample/Standard Incubation: Add 100 µL of standards or samples to the appropriate wells. Cover the plate and incubate for a specified time (e.g., 80 minutes) at 37°C.[14]
-
Washing: Aspirate the liquid from each well and wash three times with 200 µL of wash buffer per well.[14]
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody working solution to each well. Cover and incubate for 50 minutes at 37°C.[14]
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP working solution to each well. Cover and incubate for 50 minutes at 37°C.[14]
-
Washing: Aspirate and wash the wells five times with wash buffer.[14]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Cover and incubate in the dark for 20 minutes at 37°C.[14]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[14]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of MR-proADM in the samples.
Receptor Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of this compound with its receptor.
Materials:
-
Cells or membranes expressing this compound receptors
-
¹²⁵I-labeled this compound
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 5 mM KCl, 1 mM EDTA, 1 µM phosphoramidon, 0.1% w/v BSA)
-
Wash buffer
-
Gamma counter or filtration apparatus
Procedure:
-
Assay Setup:
-
In appropriate tubes or a microplate, add a constant amount of cell membranes or whole cells.
-
For total binding, add ¹²⁵I-labeled this compound.
-
For non-specific binding, add ¹²⁵I-labeled this compound and a high concentration of unlabeled this compound.
-
For competition binding, add ¹²⁵I-labeled this compound and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C).[5]
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Centrifugation Method: Centrifuge the tubes to pellet the membranes/cells. Aspirate the supernatant containing the unbound ligand.
-
-
Counting: Measure the radioactivity of the filters or the pellet using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated.
cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cultured cells expressing this compound receptors
-
This compound or other agonists
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., AlphaScreen or ELISA-based)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.[22]
-
Stimulation: Add varying concentrations of this compound or other agonists to the cells and incubate for a short period (e.g., 10 minutes).[22]
-
Lysis: Terminate the reaction by removing the medium and adding ice-cold lysis buffer.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Western Blotting for Akt and ERK Phosphorylation
This protocol details the detection of phosphorylated Akt and ERK as a measure of downstream this compound signaling.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.[23]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing: Wash the membrane three times with TBST.
-
Signal Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[23]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to normalize for protein loading.[23]
Conclusion
The this compound system, from its precursor protein to its signaling cascade, represents a complex and vital regulatory network in human physiology. The processing of preprothis compound yields multiple bioactive peptides that play critical roles in maintaining cardiovascular health and responding to pathological insults. A thorough understanding of this system, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing research and development of novel therapeutic strategies targeting this compound and its related pathways for a variety of diseases, including sepsis, heart failure, and hypertension.
References
- 1. Plasma this compound in various diseases and exercise-induced change in this compound in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. This compound stimulates cyclic AMP formation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGRP and this compound binding correlates with transcript levels for Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity Modifying Proteins (RAMPs) in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Midregional Prothis compound (MRproADM) Serum Levels in Critically Ill Patients Are Associated with Short-Term and Overall Mortality during a Two-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma this compound concentration in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of endothelin production by this compound in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased plasma levels of this compound in patients with systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elkbiotech.com [elkbiotech.com]
- 15. ardentbio.com [ardentbio.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mid-regional pro-adrenomedullin as a prognostic marker in sepsis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis for extracellular interactions between calcitonin receptor-like receptor and receptor activity-modifying protein 2 for this compound-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phoenixbiotech.net [phoenixbiotech.net]
- 22. ovid.com [ovid.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Post-Translational Modification of Adrenomedullin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of physiological functions, including regulation of blood pressure, angiogenesis, and inflammation. Its biological activity is intricately regulated by a series of post-translational modifications (PTMs), primarily the proteolytic processing of its precursor and the crucial C-terminal amidation. This technical guide provides a comprehensive overview of the post-translational modifications of this compound, detailing the molecular players, functional consequences, and key experimental methodologies for their investigation. While direct glycosylation of the this compound precursor has not been extensively documented, this guide also delves into the critical role of glycosylation of its receptor complex in modulating signal transduction.
Biosynthesis and Proteolytic Processing of this compound
This compound is synthesized as a larger precursor protein, preprothis compound, a 185-amino acid polypeptide. The journey from this inactive precursor to the biologically active peptide involves a series of proteolytic cleavage events.
The initial step is the removal of a 21-amino acid signal peptide from preprothis compound, resulting in prothis compound. Prothis compound is then further processed to yield several bioactive peptides, including:
-
Prothis compound N-terminal 20 Peptide (PAMP): A 20-amino acid peptide with its own distinct biological activities.
-
This compound (AM): The primary 52-amino acid peptide.
-
Mid-regional pro-adrenomedullin (MR-proADM): A stable fragment that is often used as a biomarker for this compound levels.[1]
-
Adrenotensin: Another potential bioactive peptide derived from the precursor.[1]
This processing pathway is essential for the generation of the functional this compound peptide.
Processing of the this compound precursor.
C-terminal Amidation: The Key to Biological Activity
The most critical post-translational modification for this compound's function is the amidation of its C-terminal tyrosine residue. This reaction is catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM) .[2] The immediate precursor to mature, active this compound is a glycine-extended form (AM-Gly), which is biologically inactive.[3][4] PAM converts this inactive precursor into the C-terminally amidated, fully active peptide.[3]
The amidation process is a two-step enzymatic reaction:
-
Peptidylglycine α-hydroxylating monooxygenase (PHM) activity of PAM hydroxylates the α-carbon of the C-terminal glycine.
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) activity of PAM then cleaves the C-N bond, releasing glyoxylate (B1226380) and the amidated peptide.
This C-terminal amide group is essential for the high-affinity binding of this compound to its receptor and subsequent signal transduction.[2]
Receptor Glycosylation: A Critical Regulator of this compound Signaling
While direct evidence for the glycosylation of prothis compound is lacking in the current scientific literature, the glycosylation of its receptor complex is well-established and plays a pivotal role in this compound signaling. The functional this compound receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) , a G protein-coupled receptor, and a Receptor Activity-Modifying Protein (RAMP) , specifically RAMP2 or RAMP3.[5]
Both CLR and RAMP3 have been shown to be N-glycosylated.[6][7] This glycosylation is not merely a structural feature but is functionally significant for several reasons:
-
Cell Surface Expression: N-glycosylation of CLR, particularly at asparagine residues Asn60 and Asn112 in its N-terminal extracellular domain, is crucial for the proper trafficking and expression of the receptor on the cell surface.[6] Inhibition of glycosylation leads to impaired cell surface delivery and reduced ligand binding.[6][8]
-
Ligand Binding and Affinity: The glycosylation state of both CLR and RAMP3 influences the binding affinity of this compound. Elimination of N-glycans on RAMP3 results in a significant inhibition of this compound binding.[7] Furthermore, N-glycosylation of the CLR extracellular domain has been shown to enhance peptide hormone affinity by modulating receptor dynamics.[9]
-
Receptor Function: The elimination of all cysteine residues in RAMP3, which is linked to its glycosylation status, abolishes this compound binding and leads to a complete loss of receptor function.[7]
This compound Signaling Pathways
Upon binding of amidated this compound to the CLR/RAMP2 or CLR/RAMP3 receptor complex, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). However, this compound signaling is pleiotropic and can also activate other pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Also plays a role in cell growth and differentiation.
-
Nitric oxide (NO)/cyclic GMP (cGMP) pathway: Contributes to the vasodilatory effects of this compound.
This compound signaling pathways.
Quantitative Data on this compound and its Modified Forms
The biological activity of this compound is highly dependent on its post-translational modifications. The following tables summarize key quantitative data related to different forms of this compound.
Table 1: Plasma Concentrations of this compound Forms
| This compound Form | Plasma Concentration (Healthy Adults) | Reference(s) |
| Mature (amidated) AM | 0.48 ± 0.05 fmol/ml | [10] |
| Glycine-extended AM | 2.7 ± 0.18 fmol/ml | [10] |
| Total AM Immunoreactivity | 2.7 to 10.1 pmol/L | [7] |
Table 2: Comparative Biological Activity of this compound Forms
| Peptide | Biological Activity | Potency (pD2 or EC50) | Reference(s) |
| Amidated this compound | Vasodilation (rat aorta) | pD2: 8.6 ± 0.2 | [4] |
| Glycine-extended this compound | Vasodilation (rat aorta, via amidation) | pD2: 8.4 ± 0.5 | [4] |
| Amidated this compound | Vasodilation (human forearm) | - | [6] |
| PAMP | Vasodilation (human forearm) | >100-fold less potent than AM | [6] |
Table 3: Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Ki or Kd) | Reference(s) |
| This compound | AM1 Receptor (CLR/RAMP2) | ~5 µM (for ECD) | [11] |
| This compound | AM2 Receptor (CLR/RAMP3) | ~5 µM (for ECD) | [11] |
| This compound (AM22–52 fragment) | AM1 Receptor (CLR/RAMP2) | 29 µM | [12] |
Experimental Protocols
Radioimmunoassay (RIA) for this compound
This protocol outlines a competitive radioimmunoassay for the quantification of mature this compound in plasma.
Workflow for this compound radioimmunoassay.
Materials:
-
Plasma samples collected in EDTA tubes, kept on ice, and centrifuged at 4°C.
-
C18 solid-phase extraction cartridges.
-
RIA buffer.
-
Primary antibody (rabbit anti-adrenomedullin serum).
-
¹²⁵I-labeled this compound tracer.
-
This compound standards.
-
Second antibody (e.g., goat anti-rabbit IgG).
-
Normal rabbit serum.
-
Gamma counter.
Procedure:
-
Sample Preparation: Extract this compound from plasma samples using C18 solid-phase extraction cartridges. Elute the peptide and dry the eluate. Reconstitute the dried extract in RIA buffer.[8][13]
-
Assay Setup: Prepare a standard curve using serial dilutions of the this compound standard. In duplicate tubes, add 100 µL of standard, sample, or control.
-
First Incubation: Add 100 µL of diluted primary antibody to all tubes except the total counts and non-specific binding tubes. Vortex and incubate for 16-24 hours at 4°C.[8]
-
Second Incubation: Add 100 µL of ¹²⁵I-labeled this compound tracer to all tubes. Vortex and incubate for another 16-24 hours at 4°C.[8]
-
Precipitation: Add 100 µL of second antibody and 100 µL of normal rabbit serum to all tubes except the total counts. Vortex and incubate for 90 minutes at room temperature.
-
Washing: Add 500 µL of RIA buffer to all tubes (except total counts) and centrifuge at approximately 1700 x g for 20 minutes at 4°C.[8]
-
Aspiration: Carefully aspirate the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis: Construct a standard curve and determine the concentration of this compound in the unknown samples.
Western Blotting for Prothis compound
This protocol describes the detection of prothis compound in cell lysates or tissue homogenates.
Workflow for prothis compound western blotting.
Materials:
-
Cell or tissue samples.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against prothis compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against prothis compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Mass Spectrometry for this compound Proteoform Analysis (Top-Down Approach)
This protocol provides a general workflow for the characterization of intact this compound and its proteoforms using top-down mass spectrometry.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation of the calcitonin receptor-like receptor at Asn(60) or Asn(112) is important for cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Glycosylation and conserved cysteine residues in RAMP3 play a critical role for the functional expression of CRLR/RAMP3 this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Calcitonin receptor N-glycosylation enhances peptide hormone affinity by controlling receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation and cleanup methods for clinical top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Adrenomedullin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core components and mechanisms of the adrenomedullin (AM) signaling pathway. It includes detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the signaling cascades and workflows.
Core Components of the this compound Signaling System
This compound is a 52-amino acid peptide hormone belonging to the calcitonin family of peptides.[1][2] It is a potent vasodilator and plays crucial roles in a wide array of physiological processes, including cardiovascular homeostasis, angiogenesis, and inflammation.[3][4] The signal transduction of AM involves a unique receptor system composed of a G protein-coupled receptor (GPCR) and an accessory protein.
-
Ligand: this compound (AM). The mature, active form of AM features an intramolecular disulfide bond creating a six-amino-acid ring structure and requires an amidated C-terminus for full biological activity.[1][2]
-
Receptor Subunits:
-
Calcitonin Receptor-Like Receptor (CLR): This is a class B GPCR that serves as the core receptor subunit.[5][6] By itself, CLR does not bind AM with high affinity.
-
Receptor Activity-Modifying Proteins (RAMPs): These are single-transmembrane proteins essential for the trafficking of CLR to the cell surface and for determining ligand specificity.[3][6][7] There are three main RAMPs involved:
-
-
G Proteins: The AM receptors (AM₁ and AM₂) primarily couple to the stimulatory G protein, Gαs, which activates adenylyl cyclase.[5][6] However, coupling to other Gα subunits has also been reported, suggesting a broader signaling potential.[5]
This compound Signaling Pathways
Upon binding of AM to its cognate CLR/RAMP complex, a cascade of intracellular signaling events is initiated. While the Gαs-cAMP-PKA pathway is considered the canonical signaling axis, AM also activates several other important pathways that contribute to its pleiotropic effects.[4]
Canonical Gαs-cAMP-PKA Pathway
This is the best-characterized pathway for AM signaling.
-
Activation: AM binding to the CLR/RAMP2 or CLR/RAMP3 complex induces a conformational change, leading to the activation of the associated Gαs protein.[6]
-
Second Messenger Production: Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8]
-
Effector Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8]
-
Downstream Effects: PKA phosphorylates a multitude of downstream targets, leading to cellular responses such as vasodilation (through endothelial nitric oxide synthase, eNOS, activation), modulation of ion channels, and regulation of gene transcription.[4][9]
Alternative Signaling Pathways
In addition to the canonical pathway, AM can trigger other signaling cascades that are critical for its functions in cell proliferation, migration, and survival.[3][4]
-
PI3K/Akt Pathway: AM has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, particularly in endothelial cells.[3][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of AM signaling.[4] This pathway is involved in AM-mediated cell growth and migration.[3]
-
Nitric Oxide (NO) Pathway: In endothelial cells, AM stimulates the production of nitric oxide (NO), a potent vasodilator.[4][9] This effect is mediated through both PKA-dependent and PI3K/Akt-dependent phosphorylation and activation of eNOS.[9]
-
Intracellular Calcium ([Ca²⁺]i) Mobilization: AM binding can also lead to an increase in intracellular calcium concentrations, which contributes to the activation of various calcium-dependent enzymes and signaling pathways.[5][8]
Quantitative Data on this compound Receptor Binding
The binding affinity and potency of this compound and related peptides at their receptors are critical for understanding their biological function. The data are often presented as IC₅₀ (half-maximal inhibitory concentration) or pEC₅₀ (-log of the half-maximal effective concentration).
| Ligand | Receptor Complex | Assay Type | Cell Line | Potency (pEC₅₀) / Affinity (IC₅₀) | Reference |
| This compound (AM) | CLR/RAMP2 (AM₁) | cAMP Production | HEK-293 | High Potency (Thick arrow in source) | [10] |
| This compound (AM) | CLR/RAMP3 (AM₂) | cAMP Production | HEK-293 | High Potency (Thick arrow in source) | [10] |
| This compound (AM) | CLR/RAMP1 (CGRP) | cAMP Production | HEK-293 | Moderate Potency | [10] |
| Linear AM (L-AM) | AM Receptors | Competitive Binding | Human Cells | IC₅₀: 70 nM | [11] |
| AM (22-52) fragment | RAMP2-CLR ECD | Peptide Binding | N/A (Recombinant) | Low Micromolar Affinity | [12] |
| CGRP (8-37) fragment | RAMP1-CLR ECD | Peptide Binding | N/A (Recombinant) | Low Micromolar Affinity | [12] |
Diagrams of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Detailed Experimental Protocols
cAMP Measurement Assay (Competitive Immunoassay)
This protocol describes a general method for quantifying intracellular cAMP levels in response to AM stimulation using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.[13][14][17]
Methodology:
-
Cell Culture: Seed cells endogenously or exogenously expressing the AM receptor (CLR/RAMP2) into a 96- or 384-well plate and culture overnight.
-
Pre-treatment: Aspirate the culture medium and pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) for 15-30 minutes at 37°C. This step prevents the degradation of cAMP.
-
Ligand Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: Add a lysis buffer containing a labeled cAMP conjugate (e.g., cAMP-d2 or biotin-cAMP) and a specific anti-cAMP antibody conjugated to a detection moiety (e.g., anti-cAMP-Eu3+ cryptate or acceptor beads).[14][17]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes in the dark to allow for competition between the endogenously produced cAMP and the labeled cAMP for binding to the antibody.
-
Signal Detection: Read the plate using a suitable microplate reader (e.g., HTRF or AlphaScreen compatible reader). The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP in the cell lysates by interpolating from the standard curve and plot dose-response curves to determine EC₅₀ values for this compound.[13]
Western Blotting for Pathway Protein Analysis
This protocol outlines the procedure for detecting the expression or phosphorylation status of key proteins in the AM signaling pathway, such as phosphorylated ERK (p-ERK) or Akt (p-Akt).[15][16][18]
Methodology:
-
Sample Preparation:
-
Treat cultured cells with this compound for the desired time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[16]
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ERK, anti-total-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[18]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[18]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to determine the extent of activation.[13]
In Vitro PKA Kinase Activity Assay
This protocol provides a method to measure the kinase activity of PKA, a key downstream effector of AM signaling, using a specific substrate in a microplate format.[19][20]
Methodology:
-
Reagent Preparation: Prepare all reagents, including kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ATP solution, and the PKA enzyme and substrate.[21] The substrate is often a synthetic peptide with a PKA consensus phosphorylation site, which is pre-coated onto the microplate wells.[20]
-
Sample Preparation: Prepare cell lysates or purified protein fractions containing PKA.
-
Kinase Reaction:
-
Add the sample containing PKA to the substrate-coated wells.
-
Initiate the kinase reaction by adding a solution containing a defined concentration of ATP (e.g., 100-200 µM).
-
Include a negative control well with no PKA enzyme.
-
Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction and wash the wells to remove ATP and non-bound components.
-
Add a phospho-specific primary antibody that recognizes only the phosphorylated form of the substrate. Incubate for 60 minutes at room temperature.[20]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[20]
-
-
Signal Development:
-
Wash the wells and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).
-
Allow color to develop for 15-30 minutes, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).[20]
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA kinase activity in the sample.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 10. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECT and PET imaging of this compound receptors: a promising strategy for studying pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CGRP and this compound peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Identification of this compound-Induced S-Nitrosylated Proteins in JEG-3 Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 21. promega.com [promega.com]
An In-depth Technical Guide to Adrenomedullin Receptor (CLR/RAMP) Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of physiological effects, primarily mediated through a family of G protein-coupled receptors (GPCRs). These receptors are unique heterodimers, composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP associated with CLR dictates the pharmacological characteristics of the receptor, giving rise to distinct this compound (AM) and calcitonin gene-related peptide (CGRP) receptor subtypes. This technical guide provides a comprehensive overview of the AM receptor subtypes, their molecular composition, ligand binding properties, signaling pathways, and detailed experimental protocols for their characterization.
Introduction
This compound is a key regulator in various physiological and pathophysiological processes, including vasodilation, angiogenesis, inflammation, and tumor progression.[1] Its biological activity is transduced by specific receptor complexes that exhibit distinct pharmacological profiles. Understanding the nuances of these receptor subtypes is critical for the development of targeted therapeutics. The formation of functional this compound receptors requires the co-expression of the calcitonin receptor-like receptor (CLR), a class B GPCR, with a receptor activity-modifying protein (RAMP).[2][3] The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) determines the ligand specificity of the CLR, creating a family of related but distinct receptors.[4]
Molecular Composition of this compound Receptors
The this compound receptor system is comprised of the following key components:
-
Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane domain GPCR that, on its own, is retained within the endoplasmic reticulum. Its trafficking to the cell surface and function are dependent on its association with a RAMP.[5][6]
-
Receptor Activity-Modifying Proteins (RAMPs): A family of single-transmembrane domain proteins (RAMP1, RAMP2, and RAMP3) that are essential for the transport of CLR to the plasma membrane and for conferring ligand binding specificity.[3][7]
The combination of CLR with different RAMPs results in the formation of three distinct receptor subtypes:
-
CGRP Receptor: CLR + RAMP1. This receptor exhibits high affinity for calcitonin gene-related peptide (CGRP).[2][4]
-
AM₁ Receptor: CLR + RAMP2. This is a specific this compound receptor.[2][4][8]
-
AM₂ Receptor: CLR + RAMP3. This is another subtype of the this compound receptor.[2][4][8]
Pharmacology and Ligand Binding
The pharmacological distinction between the receptor subtypes is defined by their relative affinities for the endogenous peptides AM and CGRP, as well as for various synthetic antagonists.
Table 1: Ligand Binding Affinities and Potencies for Human CLR/RAMP Subtypes
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Agonist Potency (cAMP EC₅₀) | Antagonist Potency (pA₂) |
| This compound (AM) | AM₁ (CLR/RAMP2) | High | High | - |
| AM₂ (CLR/RAMP3) | High | High | - | |
| CGRP (CLR/RAMP1) | Lower than for CGRP | Lower than for CGRP | - | |
| CGRP | AM₁ (CLR/RAMP2) | Low | Low | - |
| AM₂ (CLR/RAMP3) | Moderate | Moderate | - | |
| CGRP (CLR/RAMP1) | High | High | - | |
| AM₂₂₋₅₂ | AM₁ (CLR/RAMP2) | Effective antagonist | - | ~7.34[9] |
| AM₂ (CLR/RAMP3) | Less effective antagonist | - | Low to ineffective[9] | |
| CGRP₈₋₃₇ | AM₁ (CLR/RAMP2) | Effective antagonist | - | ~7.04[9] |
| AM₂ (CLR/RAMP3) | Effective antagonist | - | ~6.96[9] | |
| CGRP (CLR/RAMP1) | Potent antagonist | - | High |
Note: This table summarizes relative affinities and potencies. Absolute values can vary based on experimental systems. The AM₁ receptor shows high selectivity for AM over CGRP, while the AM₂ receptor can be activated by both AM and CGRP.[4][10]
Signaling Pathways
Upon agonist binding, this compound receptors primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2][5] However, they can also engage other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[6]
Gαs-cAMP Pathway
The canonical signaling pathway for AM receptors involves the activation of the Gαs protein, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA).[5]
Caption: Canonical Gαs-cAMP signaling pathway for this compound receptors.
MAPK/ERK Pathway
This compound receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and survival.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptors: pharmacological features and possible pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Activity-modifying Proteins 2 and 3 Generate this compound Receptor Subtypes with Distinct Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct this compound receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physiological Roles of Adrenomedullin in the Cardiovascular System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenomedullin (ADM) is a potent vasoactive peptide with a wide array of physiological functions within the cardiovascular system. Since its discovery in 1993 in human pheochromocytoma tissue, extensive research has elucidated its crucial roles in regulating vascular tone, blood pressure, cardiac function, and angiogenesis.[1] ADM acts as a circulating hormone and a local paracrine/autocrine factor, primarily synthesized and secreted by vascular endothelial and smooth muscle cells.[1][2] Its cardiovascular effects are mediated through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), which trigger downstream signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide (NO).[1][3] This technical guide provides a comprehensive overview of the physiological roles of ADM in the cardiovascular system, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development endeavors.
Regulation of Vascular Tone and Blood Pressure
This compound is a powerful vasodilator, playing a significant role in the reduction of peripheral vascular resistance and the regulation of blood pressure.[1] Intravenous infusion of ADM in both humans and animal models leads to a significant decrease in total peripheral resistance and mean arterial pressure.[1][4] The vasodilatory action of ADM is mediated by both endothelium-dependent and -independent mechanisms.[5]
Endothelium-Dependent Vasodilation: ADM binds to its receptors on vascular endothelial cells, stimulating the production and release of nitric oxide (NO).[1][5] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Akt, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5][6] The subsequent increase in NO activates guanylyl cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation.[4][7]
Endothelium-Independent Vasodilation: ADM can also act directly on vascular smooth muscle cells.[5][6] Binding of ADM to its receptors on these cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] Elevated cAMP levels promote smooth muscle relaxation and vasodilation.[7]
Quantitative Data on Hemodynamic Effects
The following table summarizes the quantitative effects of this compound infusion on key hemodynamic parameters from various studies.
| Parameter | Species/Model | ADM Dose/Infusion Rate | Observed Effect | Reference |
| Mean Arterial Pressure | Healthy Humans | 50 ng/kg/min (i.v.) | Decrease | [8] |
| Mean Arterial Pressure | Rats | 3 nmol/kg | -29 ± 2% | [9] |
| Mean Arterial Pressure | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 13% reduction | [10] |
| Total Peripheral Resistance | Humans | Intravenous infusion | Decrease | [1] |
| Total Peripheral Resistance | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 30% reduction | [10] |
| Cardiac Output | Healthy Humans | Systemic administration | Increase | [1] |
| Cardiac Output | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 27% increase | [10] |
| Left Atrial Pressure | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 24% reduction | [10] |
Cardiac Function
This compound exerts multiple effects on the heart, including positive inotropic effects and cardioprotective actions.[1][2] Systemic administration of ADM increases cardiac output, which is attributed to both a decrease in systemic vascular resistance and an increase in coronary blood flow due to the dilation of coronary vessels.[1]
ADM has been shown to augment myocardial contractility by increasing intracellular cAMP levels and activating protein kinase A.[1][7] Additionally, it can exert a positive inotropic effect through a cAMP-independent mechanism involving an increase in intracellular calcium levels.[1] In pathological conditions such as heart failure, plasma ADM levels are elevated, suggesting a compensatory role.[1][11] Chronic administration of ADM in animal models of heart failure has been shown to attenuate the transition from hypertrophy to failure and improve survival.[1]
Angiogenesis
A more recently discovered function of this compound is its role in promoting angiogenesis, the formation of new blood vessels.[5] ADM has been shown to stimulate the proliferation and migration of vascular endothelial cells.[5] In vivo studies using gel plugs containing ADM subcutaneously injected into mice demonstrated the promotion of neovascularization in a protein kinase A- and PI3K-dependent manner.[5] Furthermore, ADM has been found to increase collateral capillary density in ischemic limbs of mice, partly by augmenting the expression of vascular endothelial growth factor (VEGF) and activating Akt.[5] This angiogenic property suggests a potential therapeutic role for ADM in conditions involving ischemia.[12][13]
Signaling Pathways
The biological effects of this compound are mediated by its interaction with a specific receptor complex. This complex is composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and one of three receptor activity-modifying proteins (RAMPs).[1][14] The association of CLR with RAMP2 or RAMP3 confers high affinity for ADM.[12][15] The CLR/RAMP1 complex, on the other hand, functions as a receptor for calcitonin gene-related peptide (CGRP).[15]
Upon binding to the CLR/RAMP2 or CLR/RAMP3 complex, ADM activates several downstream signaling pathways, primarily through Gs and Gq proteins.
cAMP-PKA Pathway
Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to vasodilation and increased myocardial contractility.[1][7]
Caption: this compound cAMP-PKA signaling pathway.
NO-cGMP Pathway
In endothelial cells, ADM binding can also activate Gq proteins, leading to an increase in intracellular calcium. This stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[4] NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[4][7]
Caption: this compound NO-cGMP signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the study of this compound's cardiovascular effects.
In Vivo Hemodynamic Studies in Animal Models
Objective: To assess the effects of this compound infusion on systemic hemodynamics.
Animal Model: Sprague-Dawley rats or sheep are commonly used.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbital (B6593769) for rats). Catheters are inserted into the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record mean arterial pressure (MAP) and heart rate. Cardiac output can be measured using techniques like thermodilution.
-
This compound Infusion: Prepare a solution of synthetic this compound in a vehicle (e.g., saline). Following a stabilization period to obtain baseline measurements, infuse ADM intravenously at a specific rate (e.g., 10 ng/kg/min).[10]
-
Data Collection: Record hemodynamic parameters continuously throughout the infusion period and for a specified time post-infusion to observe the duration of the effects.
-
Data Analysis: Compare the hemodynamic parameters during and after ADM infusion to the baseline values. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed changes.
In Vitro Vasorelaxation Studies
Objective: To determine the direct vasodilatory effect of this compound on isolated blood vessels.
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) and dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
Experimental Workflow:
-
Connect the aortic rings to isometric force transducers to record changes in tension.
-
Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine) to a stable level of tension.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
To distinguish between endothelium-dependent and -independent mechanisms, experiments can be repeated in endothelium-denuded rings (achieved by gently rubbing the intimal surface) or in the presence of an eNOS inhibitor (e.g., L-NAME).
Caption: Experimental workflow for in vitro vasorelaxation studies.
Conclusion and Future Directions
This compound is a pleiotropic peptide with profound and beneficial effects on the cardiovascular system. Its potent vasodilatory, positive inotropic, and angiogenic properties, coupled with its cardioprotective actions, highlight its importance in cardiovascular homeostasis and its potential as a therapeutic target.[1][2][5] The elucidation of its signaling pathways through the CLR/RAMP receptor complex has provided a molecular basis for its diverse functions.[1]
Future research should focus on the development of stable, long-acting ADM analogues or non-peptide agonists to overcome the short half-life of the native peptide, which currently limits its therapeutic application.[3] Furthermore, a deeper understanding of the tissue-specific regulation of the ADM/CLR/RAMP system will be crucial for designing targeted therapies for cardiovascular diseases such as hypertension, heart failure, and ischemic disorders. The use of mid-regional pro-adrenomedullin (MR-proADM) as a biomarker for various cardiovascular conditions is also a promising area of clinical investigation.[2] Continued exploration of the intricate roles of this compound in the cardiovascular system will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. This compound and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. jhkcc.com.hk [jhkcc.com.hk]
- 4. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The Role of this compound in Cardiovascular Response to Exercise – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Long-term this compound administration in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in heart failure: pathophysiology and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. The role of this compound in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of cardiovascular development and homeostasis by the this compound-RAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of exogenous this compound and CGRP in Ramp and Calcrl deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
adrenomedullin function in vascular tone regulation
An In-depth Technical Guide to the Function of Adrenomedullin in Vascular Tone Regulation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AM) is a potent 52-amino acid vasodilator peptide with a crucial role in cardiovascular homeostasis.[1][2][3][4] Initially isolated from a human pheochromocytoma, it is now known to be widely expressed, with vascular endothelial and smooth muscle cells being significant sources.[2][3][4] AM exerts its effects by regulating vascular tone through multiple, complex signaling pathways in both an endothelium-dependent and -independent manner. Its dysregulation is implicated in various cardiovascular pathologies, including hypertension and sepsis, making it a key target for therapeutic development.[1][5][6][7] This document provides a comprehensive technical overview of the molecular mechanisms underlying AM-mediated vasodilation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
This compound Receptor System
This compound's biological activity is mediated through a unique G protein-coupled receptor (GPCR) complex. This receptor is composed of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane accessory protein known as a receptor activity-modifying protein (RAMP).[8][9][10] The specific RAMP subtype that heterodimerizes with CLR determines the ligand specificity of the resulting receptor complex.[10]
-
CLR/RAMP2: This combination forms the high-affinity AM₁ receptor, which is considered the primary receptor for this compound.[8][10][11]
-
CLR/RAMP3: This pairing creates the AM₂ receptor, which binds both AM and calcitonin gene-related peptide (CGRP) with high affinity.[8][10][11]
-
CLR/RAMP1: This complex primarily functions as the CGRP receptor.[8][10]
The tissue-specific expression of RAMPs is therefore a critical determinant of how a given vascular bed will respond to circulating or locally produced AM.[10]
Molecular Mechanisms of Vasodilation
This compound regulates vascular tone through distinct but often synergistic pathways in endothelial cells and vascular smooth muscle cells (VSMCs).
Endothelium-Dependent Vasodilation
A primary mechanism of AM-induced vasodilation involves the release of nitric oxide (NO) from the vascular endothelium.[1][4][12] AM binding to its CLR/RAMP2 receptor on endothelial cells triggers several downstream signaling cascades that converge on the activation of endothelial nitric oxide synthase (eNOS).[2]
-
cAMP/PKA Pathway: The CLR is coupled to the Gαs protein.[13][14] Activation leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][13][14] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates eNOS at Serine 633, enhancing its activity.[13][14][15]
-
PI3K/Akt Pathway: Evidence also points to AM activating the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which leads to the phosphorylation of eNOS at a different site, Serine 1177, further promoting NO production.[9]
-
Calcium Signaling: AM can increase intracellular calcium levels in endothelial cells, which, via calmodulin, also contributes to eNOS activation.[2]
The resulting NO diffuses from the endothelial cells to the adjacent VSMCs, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[2][9]
Caption: Endothelium-dependent vasodilation pathway initiated by this compound.
Endothelium-Independent Vasodilation
This compound also acts directly on VSMCs to cause vasodilation, independent of the endothelium.[2]
-
Direct cAMP Elevation: The primary mechanism involves AM binding to CLR/RAMP2 or CLR/RAMP3 receptors on the VSMC surface.[9] This activates the Gαs-adenylyl cyclase-cAMP-PKA pathway directly within the smooth muscle cell.[4][16] PKA activation leads to the opening of potassium channels, causing hyperpolarization and subsequent closure of voltage-gated calcium channels, which reduces intracellular calcium and induces relaxation.[16]
-
Inhibition of Endothelin-1 (B181129) Production: AM has been shown to inhibit the production of endothelin-1 (ET-1), a potent vasoconstrictor, in VSMCs stimulated by agents like thrombin and platelet-derived growth factor (PDGF).[17][18] This action is also likely mediated through a cAMP-dependent process and contributes to the overall vasodilatory effect.[18]
Caption: Endothelium-independent vasodilation pathway in vascular smooth muscle.
Role of Mechanical Forces: Shear Stress-Induced Signaling
Recent research has identified a critical link between mechanical forces and AM signaling. Fluid shear stress from flowing blood is a key regulator of basal vascular tone.[13][14][15]
-
PIEZO1 Activation: Laminar shear stress activates the mechanosensitive cation channel PIEZO1 on the endothelial cell surface.[13][14][15]
-
AM Release: PIEZO1 activation triggers the release of AM from endothelial cells.[13][14][15]
-
Autocrine/Paracrine Signaling: The released AM then acts in an autocrine or paracrine fashion on the endothelial AM receptors (CLR/RAMP2), initiating the cAMP/PKA/eNOS signaling cascade described previously to produce NO and regulate basal blood pressure.[13]
This pathway establishes AM as a critical mediator translating mechanical stimuli into a biochemical vasodilatory response.[13][15] Mice with endothelium-specific deficiency of AM, its receptor, or Gαs develop hypertension, highlighting the physiological importance of this mechanism.[13][14]
Caption: Shear stress-induced this compound signaling for vascular tone control.
Quantitative Effects of this compound on Vascular Tone
The vasodilatory effects of AM have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of this compound in Human Studies
| Parameter Measured | Subject Group | AM Administration | Result | Citation |
| Mean Arterial Pressure | Healthy Subjects | 50 ng/kg/min (IV) | Significant decrease | [2][19] |
| Diastolic Blood Pressure | Healthy Volunteers | 13.4 pmol/kg/min (IV) | Significant fall from 69 to 53 mm Hg | [20] |
| Pulse Rate | Healthy Volunteers | 13.4 pmol/kg/min (IV) | Significant increase from 57 to 95 bpm | [20] |
| Coronary Artery Diameter | Patients w/ normal coronary arteries | 10 ng/kg/min (Intracoronary) | 3.7 ± 0.5% increase | [12] |
| Coronary Blood Flow | Patients w/ normal coronary arteries | 10 ng/kg/min (Intracoronary) | 48.8 ± 9.8% increase | [12] |
Table 2: Effects of this compound in Animal Models
| Parameter Measured | Animal Model | AM Administration / Condition | Result | Citation |
| Blood Pressure | Anesthetized Rats | 3 nmol/kg (IV) | -29 ± 2% decrease | [21] |
| Renal Vascular Resistance | Isolated Perfused Rat Kidney | 10⁻⁷ mol/L | -41 ± 2% decrease | [21] |
| Blood Pressure | Mice | Endothelial-specific Gαs deficiency | Sustained increase of 15–20 mmHg | [13] |
| Vasodilation | Rat Mesenteric Vascular Bed | 10⁻¹¹ to 10⁻⁷ M | Concentration-dependent decrease in perfusion pressure | [22] |
Key Experimental Protocols
The elucidation of AM's function has relied on a variety of sophisticated experimental techniques. Detailed below are methodologies for key assays.
Measurement of Vasodilation in Isolated Arteries
This ex vivo method allows for the direct assessment of a substance's effect on vascular tone, eliminating systemic neurohumoral influences.
-
Objective: To quantify the vasodilatory effect of this compound on isolated arterial rings.
-
Methodology:
-
Vessel Isolation: Euthanize a laboratory animal (e.g., Wistar rat) and carefully excise a segment of the desired artery (e.g., thoracic aorta, mesenteric artery).[23] Place the vessel in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the artery into 2-3 mm rings. For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the lumen with a fine wire.
-
Mounting: Suspend the rings in organ chambers filled with Krebs-Ringer solution (37°C, gassed with 95% O₂ / 5% CO₂).[23] Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
Pre-contraction: Contract the arterial rings with a vasoconstrictor agent such as norepinephrine (B1679862) or phenylephrine (B352888) to achieve a stable submaximal contraction plateau.[23]
-
AM Administration: Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation induced by AM as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate EC₅₀ values to determine potency.
-
Caption: Experimental workflow for assessing this compound-induced vasodilation.
Assessment of eNOS Phosphorylation via Western Blot
This technique is used to determine if AM treatment leads to the activation of eNOS by measuring its phosphorylation at specific sites.
-
Objective: To detect changes in the phosphorylation status of eNOS at Ser633 and Ser1177 in endothelial cells following AM stimulation.
-
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs, BAECs) to confluence. Starve the cells in a low-serum medium before treating them with this compound for various time points.[13][24]
-
Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., Bradford or BCA).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-p-eNOS Ser1177 or anti-p-eNOS Ser633).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Re-probe the same membrane with an antibody for total eNOS to normalize the phosphorylation signal, ensuring that observed changes are due to phosphorylation and not changes in total protein expression. Quantify band intensity using densitometry software.[15]
-
Role in Pathophysiology
Elevated plasma levels of AM are associated with several cardiovascular disease states, where it may play a complex, dual role.
-
Hypertension: While AM is a potent vasodilator, its role in established hypertension is complex. Plasma AM levels are often elevated in hypertensive patients, which may represent a compensatory response to high blood pressure.[1] As demonstrated in knockout mouse models, a deficiency in the endothelial AM signaling pathway leads to hypertension, confirming its role in basal blood pressure control.[13][14]
-
Sepsis: During sepsis and septic shock, plasma AM levels can increase dramatically.[5][6][7] This has a dual effect: the profound vasodilation contributes to the dangerous hypotension characteristic of septic shock.[7][25] However, AM also has beneficial effects, such as preserving endothelial barrier function, which can reduce vascular leakage and organ damage.[5][6][7] This dual role makes AM-targeted therapies in sepsis a promising but challenging area of research.[6]
Conclusion and Future Directions
This compound is a central regulator of vascular tone, acting through well-defined, endothelium-dependent (NO-mediated) and -independent (cAMP-mediated) pathways. The discovery of its link to mechanotransduction via the PIEZO1 channel has further solidified its importance in basal blood pressure regulation. The quantitative data from human and animal studies consistently demonstrate its potent vasodilatory capacity. For drug development professionals, the AM signaling cascade presents multiple potential targets. Modulating the AM-CLR/RAMP interaction or its downstream effectors could offer novel therapeutic strategies for managing conditions characterized by endothelial dysfunction and abnormal vascular tone, such as hypertension, heart failure, and sepsis. Future research will likely focus on developing therapies that can selectively harness the beneficial effects of AM (e.g., endothelial barrier protection) while mitigating its potentially detrimental hypotensive effects.
References
- 1. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Sepsis: Finally, a Friend or an Enemy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 7. This compound in Sepsis: Finally, a Friend or an Enemy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of CLR/RAMP Receptor Signaling in Reproduction and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinPGx [clinpgx.org]
- 12. This compound causes coronary vasodilation in humans: effects of inhibition of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 14. Shear stress-induced endothelial this compound signaling regulates vascular tone and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Inhibition of endothelin production by this compound in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circulating this compound does not regulate systemic blood pressure but increases plasma prolactin after intravenous infusion in humans: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Vasodilator effect of this compound and calcitonin gene-related peptide receptors in rat mesenteric vascular beds [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound: a cardiac depressant factor in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Adrenomedullin in Angiogenesis and Vasculogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide hormone with a significant role in vascular biology.[1][2] Initially identified as a potent vasodilator, its functions have been found to extend to the complex processes of new blood vessel formation: angiogenesis (sprouting from pre-existing vessels) and vasculogenesis (de novo vessel formation).[1][3] AM's influence on endothelial cell proliferation, migration, and survival, as well as its interplay with other key angiogenic factors, positions it as a critical mediator in both physiological and pathological neovascularization, including embryonic development, wound healing, and tumor growth.[4] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to the role of this compound in these fundamental vascular processes.
This compound Signaling Pathways in Angiogenesis and Vasculogenesis
This compound exerts its effects on endothelial cells by binding to a heterodimeric receptor complex consisting of the calcitonin receptor-like receptor (CALCRL) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3.[5][6] This interaction initiates a cascade of intracellular signaling events that collectively drive the angiogenic and vasculogenic processes. The primary signaling pathways activated by AM in endothelial cells are the cyclic AMP (cAMP)/Protein Kinase A (PKA), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Core this compound Signaling Cascade
The binding of AM to its receptor complex predominantly couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][3] This elevation in cAMP activates PKA, a key downstream effector that mediates many of AM's angiogenic effects, including endothelial cell migration and proliferation.[7]
Downstream Effector Pathways: PI3K/Akt and MAPK/ERK
Beyond the central cAMP/PKA axis, AM signaling diverges to activate other critical pathways involved in cell survival, proliferation, and migration. The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is activated by AM in endothelial cells.[8] This activation is often dependent on PKA. Simultaneously, the MAPK/ERK pathway, which plays a significant role in cell migration and proliferation, is also stimulated by AM.[8][9] The coordinated activation of these pathways is essential for the multifaceted process of new vessel formation.
Role in Tumor Angiogenesis: The Hypoxia-HIF-1α-VEGF Axis
In the tumor microenvironment, hypoxia is a potent driver of angiogenesis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and upregulates the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF) and this compound itself.[10][11] AM, in turn, can further promote the expression of HIF-1α and VEGF, creating a positive feedback loop that amplifies the angiogenic response within the tumor.[12][13] This interplay underscores the critical role of AM in supporting tumor growth and vascularization.
Crosstalk with CCL2 in the Tumor Microenvironment
Recent evidence has unveiled a novel regulatory axis between this compound and the chemokine CCL2 within the tumor microenvironment.[14][15] Tumor-derived AM can suppress the production of CCL2 by endothelial cells.[14] This is significant because endothelial-derived CCL2 has been shown to inhibit tumor cell proliferation.[15] Therefore, by inhibiting an inhibitor of tumor growth, AM further promotes tumor progression. This interaction highlights the complex signaling network within the tumor stroma where AM plays a multifaceted role.
Quantitative Data on this compound's Angiogenic and Vasculogenic Effects
The pro-angiogenic and pro-vasculogenic effects of this compound have been quantified in a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative findings from the literature.
| In Vitro Assays | Cell Type | Parameter Measured | Effect of this compound | Reference |
| Proliferation Assay | HUVECs | Cell Proliferation | 56.0 ± 8.7% increase with 10⁻⁹ mol/L AM | [3][12] |
| Migration Assay | HUVECs | Cell Migration | 30.4 ± 4.2% increase with 10⁻⁷ mol/L AM | [3][12] |
| Tube Formation Assay | HUVECs | Capillary-like structure formation | Promoted tube formation | [16] |
| Proliferation Assay | Lymphatic Endothelial Cells | Cell Proliferation | Threefold elevation in LECs in tumors with AM overexpression |
| In Vivo Models | Model | Parameter Measured | Effect of this compound | Reference |
| Hindlimb Ischemia | Rat | Blood Perfusion (Laser Doppler Index) | 0.74 ± 0.11 (AM group) vs. 0.59 ± 0.07 (control) | [1] |
| Hindlimb Ischemia | Mouse | Blood Flow Recovery | Markedly enhanced | [14] |
| Hindlimb Ischemia | Adm+/- Mouse | Blood Flow Recovery and Capillary Development | Significantly reduced | [5] |
| Matrigel Plug Assay | AMEC-KO Mouse | Vascularization of Matrigel plug | Lowered | [15] |
| Tumor Xenograft | Human Glioblastoma | Vascular Density | Increased in AM-overexpressing transfectants | [4] |
| Tumor Xenograft | Melanoma | CD31-positive endothelial cells and LYVE-1 positive lymphatic cells | Marked decrease with anti-AM receptor antibody treatment | [6] |
| Clinical Observations | Condition | Parameter Measured | Finding | Reference |
| Cardiovascular Diseases (e.g., essential hypertension, renal failure, congestive heart failure) | Human | Plasma AM levels | ~2-fold increase | [17] |
| Pregnancy | Human | Plasma AM levels | Three- to fivefold increase | |
| Uterine Leiomyomas | Human | AM expression | Correlates with vascular density and endothelial cell proliferation index | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in angiogenesis and vasculogenesis.
Matrigel Plug Angiogenesis Assay
This in vivo assay is widely used to assess the pro- and anti-angiogenic potential of various compounds.
-
Objective: To quantify the formation of new blood vessels into a subcutaneous plug of Matrigel.
-
Workflow Diagram:
Matrigel Plug Assay Workflow. -
Detailed Protocol:
-
Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Pre-chill pipette tips and a 96-well plate.
-
Mixture Preparation: On ice, mix Matrigel with the desired concentration of this compound, control vehicle, and/or other angiogenic/anti-angiogenic factors.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of anesthetized mice using a pre-chilled syringe. The Matrigel will solidify at body temperature.[1][14]
-
Incubation: Allow the plug to be vascularized in vivo for a period of 7 to 21 days.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel perfusion.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker such as CD31. Quantify microvessel density by counting the number of vessels per high-power field.[14][18]
-
-
Aortic Ring Assay
This ex vivo assay provides a model to study vessel sprouting from a primary tissue explant.
-
Objective: To assess the outgrowth of microvessels from cultured aortic rings.
-
Workflow Diagram:
Aortic Ring Assay Workflow. -
Detailed Protocol:
-
Aorta Isolation: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[8][12]
-
Ring Preparation: Place the aorta in sterile, serum-free medium and remove any remaining fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.[12]
-
Embedding: Coat the wells of a 48-well plate with a layer of collagen gel and allow it to polymerize. Place one aortic ring in the center of each well and overlay with another layer of collagen gel.[8]
-
Culturing: After polymerization, add endothelial cell growth medium, supplemented with this compound or other test compounds, to each well.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a light microscope. Capture images at specified time points and quantify the extent of sprouting (e.g., number of sprouts, sprout length) using image analysis software.
-
Endothelial Cell Migration Assay (Boyden Chamber)
This in vitro assay is used to quantify the chemotactic migration of endothelial cells.
-
Objective: To measure the migration of endothelial cells across a porous membrane towards a chemoattractant.
-
Workflow Diagram:
Boyden Chamber Migration Assay Workflow. -
Detailed Protocol:
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add medium containing this compound or other chemoattractants to the lower chamber.[10]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the pores of the membrane.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet. Count the number of stained cells in several random fields of view using a microscope.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Objective: To measure the effect of this compound on the proliferation of endothelial cells.
-
Workflow Diagram:
MTT Proliferation Assay Workflow. -
Detailed Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Conclusion
This compound is a pleiotropic peptide that plays a fundamental role in orchestrating angiogenesis and vasculogenesis. Through the activation of well-defined signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK cascades, AM stimulates endothelial cell proliferation, migration, and survival. Its intricate involvement in the tumor microenvironment, particularly its interplay with the hypoxia-HIF-1α-VEGF axis and the newly identified AM-CCL2 regulatory loop, highlights its significance as a potential target for anti-angiogenic therapies in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the multifaceted role of this compound in vascular biology and to explore its therapeutic potential. A thorough understanding of the molecular mechanisms and a standardized approach to experimental investigation are paramount for advancing this promising field of research.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Matrigel tube formation assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.unipd.it [research.unipd.it]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ibidi.com [ibidi.com]
- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 15. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 16. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]
- 18. CD31, Tumor Neovascularization - Visiopharm · Pathology image analysis software [visiopharm.com]
- 19. merckmillipore.com [merckmillipore.com]
Adrenomedullin: A Key Regulator of Endothelial Barrier Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adrenomedullin (AM) is a potent vasoactive peptide with a pivotal role in maintaining vascular homeostasis. Beyond its well-documented vasodilatory effects, AM has emerged as a critical regulator of endothelial barrier function. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates endothelial permeability, the signaling pathways involved, and the experimental evidence supporting its barrier-protective effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the this compound system to treat conditions characterized by endothelial dysfunction and vascular leakage, such as sepsis and acute respiratory distress syndrome (ARDS).
Introduction
The vascular endothelium forms a dynamic, semipermeable barrier that regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Disruption of this barrier, leading to increased vascular permeability, is a hallmark of numerous pathological conditions, including inflammation, sepsis, and ischemia-reperfusion injury.[1] this compound (AM), a 52-amino acid peptide, is increasingly recognized for its ability to stabilize the endothelial barrier and counteract hyperpermeability.[2][3] Produced by various cells, including endothelial cells themselves, AM acts in an autocrine and paracrine manner to exert its protective effects.[4][5] Elevated levels of AM are observed in systemic inflammatory conditions, suggesting its role as a counter-regulatory mechanism to preserve vascular integrity.[6][7] This guide delves into the intricate cellular and molecular actions of AM on the endothelial barrier.
This compound's Core Signaling Pathway in Endothelial Cells
This compound exerts its primary effects on endothelial cells through a G-protein coupled receptor (GPCR) complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[8][9] The binding of AM to this receptor complex predominantly activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][10][11] This elevation in cAMP is the central event initiating the downstream signaling cascades responsible for AM's barrier-stabilizing properties.[3][9]
The increased cAMP levels activate two main effector pathways:
-
Protein Kinase A (PKA) Pathway: PKA, a primary target of cAMP, plays a crucial role in phosphorylating various downstream proteins that contribute to the strengthening of cell-cell junctions and the relaxation of the actin cytoskeleton.[4][9]
-
Exchange Protein Activated by cAMP (EPAC) Pathway: EPAC, another cAMP sensor, activates the small GTPase Rap1. The EPAC/Rap1 pathway is known to enhance the integrity of endothelial cell junctions.[2][9]
These pathways converge to inhibit the signaling of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][9] The inhibition of the RhoA/ROCK pathway is critical for reducing actin stress fiber formation and myosin light chain (MLC) phosphorylation, ultimately leading to decreased endothelial cell contraction and enhanced barrier stability.[6][12]
Caption: this compound signaling cascade in endothelial cells.
Effects on Endothelial Cell Junctions and Cytoskeleton
The integrity of the endothelial barrier is primarily maintained by two types of cell-cell junctions: adherens junctions and tight junctions. This compound reinforces the barrier by modulating the components of these junctions and the associated actin cytoskeleton.
3.1. Adherens Junctions
Vascular endothelial (VE)-cadherin is the principal component of endothelial adherens junctions. AM promotes the stabilization of VE-cadherin at the cell membrane.[8] Studies have shown that AM can lead to the reorganization of VE-cadherin to form continuous cell-cell contacts, which is crucial for tightening the endothelial barrier.[8][13] This effect is independent of changes in the total gene expression of VE-cadherin.[13][14] Conversely, blockade of AM signaling has been demonstrated to increase the phosphorylation of VE-cadherin on tyrosine residue 731, which disrupts its interaction with β-catenin and compromises barrier function.[15][16]
3.2. Tight Junctions
Tight junctions, composed of proteins such as claudins and occludin, and the scaffolding protein zonula occludens-1 (ZO-1), are particularly important in specialized vascular beds like the blood-brain barrier (BBB). This compound has been shown to enhance the expression and proper localization of key tight junction proteins. For instance, in brain microvascular endothelial cells, AM treatment increases the expression of claudin-5 and promotes its linear arrangement at cell-cell contacts.[9][17][18] AM also facilitates the reorganization of ZO-1 at the plasma membrane, contributing to a tighter paracellular seal.[8][13][14]
3.3. Actin Cytoskeleton
The contractile state of endothelial cells, governed by the actin cytoskeleton, significantly influences barrier permeability. Inflammatory mediators often induce the formation of actin stress fibers and subsequent cell contraction, leading to the formation of intercellular gaps.[6] this compound, through the cAMP-PKA and cAMP-EPAC/Rap1 pathways, counteracts these effects by inhibiting the RhoA/ROCK signaling cascade.[2][9] This inhibition leads to a reduction in myosin light chain phosphorylation, which in turn prevents the formation of stress fibers and reduces endothelial cell contraction, thereby preserving barrier integrity.[6][11][12]
Quantitative Data on this compound's Barrier-Enhancing Effects
The barrier-protective effects of this compound have been quantified in numerous in vitro and ex vivo studies using various models of endothelial hyperpermeability.
Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER)
| Cell Type | Treatment Conditions | Effect on TEER | Reference(s) |
| Rat Brain Endothelial Cells | Chronic AM exposure | Increased TEER | [5] |
| Rat Brain Endothelial Cells | AM (dose-dependent) | Increased TEER | [17][19] |
| Cerebral Endothelial Cells | AM treatment | Increased transendothelial electrical resistance | [8] |
| Human Dermal Lymphatic MVEC | VEGFC treatment | Reduced TEER | [13] |
Table 2: Effect of this compound on Endothelial Permeability
| Model System/Cell Type | Permeability Inducer | AM Treatment | Outcome | Reference(s) |
| HUVEC & Porcine Pulmonary Artery EC | H₂O₂, Thrombin, E. coli Hemolysin | AM (dose-dependent) | Reduced endothelial hyperpermeability | [6][12] |
| Isolated Perfused Rabbit Lungs | H₂O₂ | AM pretreatment | Blocked H₂O₂-related edema formation | [6][12] |
| HMVEC-dLy (Lymphatic) | VEGFA | AM (dose-dependent) | Prevented VEGFA-mediated increases in permeability to albumin | [13] |
| Rat Cerebral Endothelial Cells | H₂O₂ | AM treatment | Attenuated the H₂O₂-induced increase in permeability | [19] |
| Rat Brain Endothelial Cells | Sodium Fluorescein | AM treatment | Reduced permeability | [17] |
Table 3: Effect of this compound on Junctional Protein Expression and Localization
| Cell Type | Treatment/Condition | Protein | Effect | Reference(s) |
| HMVEC-dLy (Lymphatic) | AM stimulation | ZO-1, VE-cadherin | Reorganization at the plasma membrane to form continuous cell-cell contacts; no change in gene expression | [13][14] |
| Rat Brain Endothelial Cells | AM treatment (6h, dose-dependent) | Claudin-5 | Increased protein levels and enhanced localization at cell-cell contacts | [9][17] |
| AM-/- Endothelial Cells | Genetic depletion | ZO-1, Claudin-5, VE-cadherin | No significant change in gene expression levels | [13] |
Detailed Experimental Protocols
5.1. Measurement of Transendothelial Electrical Resistance (TEER)
TEER is a widely accepted quantitative method to measure the integrity of endothelial cell monolayers in vitro.[20]
-
Principle: A confluent monolayer of endothelial cells grown on a porous membrane will impede the flow of ions, and this electrical resistance is measured using an ohmmeter. Higher TEER values correlate with greater barrier integrity.[21]
-
Procedure:
-
Seed endothelial cells (e.g., HUVECs, brain microvascular endothelial cells) onto porous Transwell inserts (e.g., 0.4 µm pore size) placed in a multi-well plate.[1]
-
Culture the cells until a confluent monolayer is formed. Confluency can be monitored by microscopy and by the stabilization of the TEER reading.[22]
-
On the day of the experiment, allow the cells to equilibrate in fresh medium for at least one hour in the incubator.
-
Measure the baseline TEER of each well using an EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes. One electrode is placed in the upper chamber (inside the insert) and the other in the lower chamber (outside the insert).[23]
-
To calculate the net TEER of the cell monolayer, subtract the resistance of a blank insert (without cells) from the measured resistance and then multiply by the surface area of the membrane (in cm²). The final units are Ω·cm².[21]
-
Add this compound at the desired concentrations to the upper chamber. If investigating a hyperpermeability-inducing agent, it can be added before or concurrently with AM, depending on the experimental design.
-
Record TEER measurements at specified time points following treatment.
-
Caption: Workflow for measuring Transendothelial Electrical Resistance.
5.2. In Vitro Permeability (Tracer Flux) Assay
This assay directly measures the passage of a labeled tracer molecule across the endothelial monolayer.[1][22]
-
Principle: A tracer molecule (e.g., FITC-dextran, horseradish peroxidase) is added to the upper chamber of a Transwell system. The amount of tracer that passes through the cell monolayer into the lower chamber over time is quantified, providing a direct measure of paracellular permeability.[21]
-
Procedure:
-
Culture endothelial cells to confluency on Transwell inserts as described for the TEER assay.
-
Pre-treat the cells with this compound for the desired duration.
-
If applicable, add a permeability-inducing agent (e.g., thrombin, H₂O₂) and incubate for the specified time.
-
Remove the medium from the upper chamber and replace it with medium containing a known concentration of a tracer molecule (e.g., FITC-dextran, 70 kDa).
-
At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.
-
Quantify the concentration of the tracer in the collected samples using a plate reader (for fluorescent tracers) or a colorimetric assay (for HRP).
-
The permeability coefficient can be calculated based on the rate of tracer appearance in the lower chamber.
-
5.3. Immunofluorescence Staining of Junctional Proteins
This technique allows for the visualization of the localization and organization of junctional proteins within the endothelial monolayer.
-
Principle: Specific primary antibodies are used to bind to the target junctional proteins (e.g., VE-cadherin, claudin-5, ZO-1). Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.
-
Procedure:
-
Grow endothelial cells on glass coverslips until confluent.
-
Treat the cells with this compound and/or a permeability inducer as required.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the junctional protein of interest overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Conclusion and Future Directions
This compound is a potent endogenous peptide that plays a crucial role in the stabilization of the endothelial barrier. Its mechanism of action, primarily mediated through the cAMP signaling pathway, involves the strengthening of both adherens and tight junctions, as well as the modulation of the actin cytoskeleton to reduce cell contractility. The quantitative data overwhelmingly support its barrier-protective effects in a variety of in vitro and ex vivo models.
The therapeutic potential of this compound and its signaling pathways is significant, particularly in diseases characterized by vascular leakage such as sepsis and ARDS.[2][7] Future research should focus on the development of strategies to selectively enhance the barrier-protective effects of AM while minimizing its vasodilatory actions, which could be detrimental in hypotensive states. The exploration of AM agonists or agents that amplify downstream cAMP signaling represents a promising avenue for the development of novel therapies aimed at restoring endothelial barrier integrity.
References
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 3. This compound and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Focus on the Pathophysiology of this compound Expression: Endothelitis and Organ Damage in Severe Viral and Bacterial Infections [mdpi.com]
- 5. Chronic this compound treatment improves blood-brain barrier function but has no effects on expression of tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ijccm.org [ijccm.org]
- 8. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of endothelial and epithelial barrier functions by peptide hormones of the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound reduces endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound stabilizes the lymphatic endothelial barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound stabilizes the lymphatic endothelial barrier in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound blockade induces regression of tumor neovessels through interference with vascular endothelial-cadherin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound blockade induces regression of tumor neovessels through interference with vascular endothelial-cadherin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound improves the blood-brain barrier function through the expression of claudin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound protects rat cerebral endothelial cells from oxidant damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood-brain barrier model exemplifies tight-junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Expression of Adrenomedullin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expression of adrenomedullin (AM) across a wide range of tissues and organs. This compound, a potent vasodilatory peptide, is recognized for its multifaceted role in various physiological and pathophysiological processes, making it a significant target in drug development. This document summarizes quantitative data on AM expression, details the experimental protocols utilized for its detection and quantification, and visualizes its core signaling pathway.
Quantitative Expression of this compound
This compound expression has been quantified in various human tissues and plasma using sensitive techniques such as radioimmunoassay (RIA). The following tables summarize the available quantitative data, providing a comparative view of AM concentration across different biological samples.
Table 1: Immunoreactive this compound Concentration in Human Tissues
| Tissue | Concentration (pmol/g wet tissue) | Concentration (fmol/mg) |
| Gastrointestinal Tract | ||
| Stomach | 0.4 - 0.8[1] | |
| Duodenum | 0.4 - 0.8[1] | |
| Jejunum | 0.4 - 0.8[1] | |
| Ileum | 0.4 - 0.8[1] | |
| Colon | 0.4 - 0.8[1] | |
| Endocrine Glands | ||
| Adrenal Medulla | 47.7 ± 26.1[2] |
Table 2: this compound Concentration in Human Plasma
| Condition | Concentration (pg/mL) | Concentration (pmol/L) |
| Normal Individuals | 17.2 ± 6.4[2] | 2.7 - 10.1[3] |
| Healthy Males (Enzyme Immunoassay) | 7.2 ± 1.4[4] | |
| Healthy Individuals (bio-ADM) | 15.6 ± 9.2[4] | |
| Lung Cancer Patients (with T-wave inversion) | 189.8 ± 51.9 | |
| Lung Cancer Patients (without T-wave inversion) | 131.9 ± 38.4 |
Table 3: Relative this compound (AM) mRNA Expression in Mouse and Rat Tissues
| Tissue | Expression Level |
| Most Intense Expression | |
| Uterus (Endometrium and epithelial cells) | High[5] |
| Adrenal Medulla (Mouse) | High[5] |
| Moderate Expression | |
| Kidney (Glomerulus and cortical distal tubules) | Moderate[5] |
| Ovary (Corpus luteum and follicles) | Moderate[5] |
| Bronchioles (Epithelial cells) | Moderate[5] |
| Heart (Atrium and ventricle) | Moderate[5] |
| Posterior Pituitary | Moderate[5] |
| Stomach | Moderate[5] |
| Small Intestine (Microvilli, mucosa, and submucosa) | Moderate[5] |
| Spleen | Moderate[5] |
| Pancreas | Moderate[5] |
| Lower Expression | |
| Pulmonary Alveoli | Low[5] |
| Anterior Pituitary | Low[5] |
| Submandibular Gland | Low[5] |
| No Detected Expression | |
| Testis | None[5] |
| Thymus | None[5] |
| Skeletal Muscle | None[5] |
| Liver | None[5] |
Experimental Protocols
The quantification and localization of this compound rely on a variety of established experimental techniques. Below are detailed methodologies for the key experiments cited in the expression data.
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay is a highly sensitive method used to measure the concentration of antigens, such as this compound.
Principle: This competitive immunoassay involves a radioactive-labeled antigen (e.g., ¹²⁵I-AM) competing with the unlabeled antigen in the sample for a limited number of specific antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the antigen in the sample.
Detailed Protocol:
-
Antibody Coating: Microtiter plates are coated with a specific anti-adrenomedullin antibody.
-
Standard and Sample Preparation: A standard curve is prepared using known concentrations of synthetic human this compound. Plasma samples are collected in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation and are stored at -80°C.
-
Assay Procedure:
-
Standards, control samples, and unknown samples are pipetted into the antibody-coated wells.
-
A fixed amount of radioiodinated this compound (tracer) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound antigen.
-
-
Detection: The radioactivity of the bound tracer in each well is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the bound radioactivity against the concentration of the standards. The concentration of this compound in the unknown samples is then determined by interpolating their radioactivity readings on the standard curve.[2][3]
Immunohistochemistry (IHC) for this compound Localization
Immunohistochemistry is employed to visualize the distribution and localization of this compound protein within tissue sections.
Principle: This technique uses specific antibodies to bind to this compound antigens in situ. The antibody-antigen interaction is then visualized using a detection system that typically involves an enzyme-conjugated secondary antibody that catalyzes a color-producing reaction or a fluorescent dye.
Detailed Protocol:
-
Tissue Preparation:
-
Tissue specimens are fixed in 4% buffered formaldehyde (B43269) and embedded in paraffin.
-
4-μm thick sections are cut and mounted on slides.
-
-
Antigen Retrieval: Paraffin sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the antigenic sites, often by heating the slides in a citrate (B86180) buffer.
-
Immunostaining:
-
Sections are incubated with a primary antibody directed against human this compound.[6]
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The reaction is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopic Analysis: The stained sections are examined under a microscope to determine the cellular and subcellular localization of this compound immunoreactivity.[6][7]
In Situ Hybridization for this compound mRNA Localization
In situ hybridization is used to detect and localize specific mRNA sequences, such as this compound mRNA, within individual cells in tissue sections.
Principle: A labeled nucleic acid probe, complementary to the target mRNA sequence, is hybridized to the tissue section. The location of the probe, and thus the target mRNA, is then visualized.
Detailed Protocol:
-
Probe Preparation: Non-overlapping oligonucleotide probes or larger cDNA probes specific to this compound mRNA are synthesized and labeled with a detectable marker (e.g., digoxigenin (B1670575) or a radioactive isotope).[5]
-
Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned as in IHC.
-
Hybridization: The tissue sections are pretreated to allow probe access to the mRNA. The labeled probe is then applied to the sections and incubated under specific temperature and buffer conditions to allow hybridization to the target mRNA.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe.
-
Detection:
-
For non-radioactive probes, an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) is used. A colorimetric substrate is then added to produce a visible precipitate.
-
For radioactive probes, the slides are coated with photographic emulsion and exposed for a period of time. The silver grains in the emulsion reveal the location of the labeled probe.
-
-
Analysis: The distribution and intensity of the signal are analyzed microscopically to determine the cellular localization of this compound mRNA expression.[5]
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific receptor complex, which triggers a cascade of intracellular signaling events. The primary receptor for AM is a heterodimer composed of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), either RAMP2 or RAMP3.[8][9]
The binding of this compound to the CRLR/RAMP2 or CRLR/RAMP3 complex activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, leading to diverse cellular responses, including vasodilation through the production of nitric oxide (NO).[10][11]
References
- 1. Distribution and expression of this compound in human gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and characterization of immunoreactive this compound in human tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sites of this compound gene expression in mouse and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical localization of this compound in fetal and neonatal lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistological localization and possible functions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
The Pivotal Role of Adrenomedullin in Embryonic Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (AM) is a potent vasodilator peptide with a multifaceted role in physiology and pathology. Emerging evidence from genetically engineered mouse models has unequivocally established its indispensable function during embryonic development. The AM signaling pathway, primarily mediated through the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 2 (RAMP2), is crucial for the proper formation and function of the cardiovascular and lymphatic systems. Disruption of this pathway results in a consistent and lethal mid-gestational phenotype characterized by severe edema and cardiovascular abnormalities. This technical guide provides an in-depth review of the current understanding of this compound's role in embryogenesis, with a focus on its signaling mechanisms, the phenotypic consequences of its disruption, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed experimental protocols and signaling pathway diagrams are provided to serve as a comprehensive resource for researchers in the field.
Introduction
This compound (AM), a 52-amino acid peptide, was initially isolated from a human pheochromocytoma. It is a member of the calcitonin gene-related peptide (CGRP) family and is widely expressed in numerous tissues, including the vasculature, heart, and placenta.[1][2] The biological effects of AM are pleiotropic, ranging from vasodilation and regulation of vascular permeability to promoting angiogenesis and lymphangiogenesis.[1][3] While its roles in adult physiology and various disease states are well-documented, genetic studies have highlighted that a primary and non-redundant function of AM is to ensure proper embryonic development. This guide will delve into the critical aspects of AM signaling during the embryonic period.
The this compound Signaling Pathway
The canonical signaling pathway for this compound involves a heterodimeric G protein-coupled receptor (GPCR). The core components of this pathway are essential for transducing the AM signal within the cell.
Receptor Complex
This compound binds to a receptor complex composed of two main proteins:
-
Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane domain GPCR that serves as the ligand-binding component. The gene for CLR is Calcrl.
-
Receptor Activity-Modifying Proteins (RAMPs): Single-pass transmembrane proteins that are essential for the trafficking of CLR to the cell surface and determine its ligand specificity. During embryonic development, RAMP2 is the primary partner for CLR to form the high-affinity AM receptor (AM1 receptor).[3][4] RAMP3 can also associate with CLR to bind AM, but genetic studies indicate RAMP2 is the crucial component for embryonic survival.[2]
Downstream Effectors
Upon AM binding to the CLR/RAMP2 complex, several intracellular signaling cascades are activated, primarily through the Gαs protein subunit. Key downstream pathways include:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).
-
MAPK/ERK Pathway: AM signaling has been shown to promote endothelial cell growth and survival through the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade is another important downstream effector, implicated in cell survival and proliferation.
The following diagram illustrates the core this compound signaling pathway.
Role in Embryonic Viability and Phenotypes of Deficiency
Genetic ablation of the core components of the AM signaling pathway in mice results in a remarkably consistent mid-gestational lethal phenotype, underscoring the critical nature of this pathway for embryonic survival.
Quantitative Data on Embryonic Lethality
The following table summarizes the observed phenotypes and timing of lethality in knockout mouse models for this compound and its receptor components.
| Gene Knockout | Phenotype | Timing of Lethality (Embryonic Day) | Reference(s) |
| Adm (AM) | Severe interstitial edema (hydrops fetalis), cardiovascular defects, abnormal lymphatic development. | E13.5 - E14.5 | [2][3][5] |
| Calcrl (CLR) | Generalized interstitial edema, cardiovascular defects, thin vascular smooth muscle walls, small hearts. | E12.5 - E14.5 | [2][3] |
| Ramp2 | Severe edema, hemorrhage, vascular fragility, deformed endothelial cells, thin arterial walls. | E13.5 - E14.5 | [3][4][6] |
Note: The timing of lethality can vary slightly depending on the genetic background of the mouse strain.
Cardiovascular and Lymphatic Defects
The primary cause of embryonic lethality in AM signaling-deficient mice is attributed to severe defects in the development of the vascular and lymphatic systems.
-
Lymphatic System: A key finding is the hypoplasia of the jugular lymph sacs due to a significant reduction in lymphatic endothelial cell (LEC) proliferation.[3] These smaller lymph sacs are unable to effectively drain interstitial fluid, leading to the characteristic edema.[3] While LECs in knockout embryos correctly differentiate from the cardinal vein, their subsequent proliferation and expansion are impaired.[3]
-
Cardiovascular System: Knockout embryos also exhibit significant cardiovascular abnormalities. These include thinner aortic and carotid artery walls due to decreased vascular smooth muscle cell proliferation.[2] Some studies report abnormalities in the endothelial basement membrane and a downregulation of junctional proteins, which may contribute to increased vascular permeability and hemorrhage.[2][4] The hearts of these embryos are often small and disorganized.[2]
Role in Placental Development
This compound is highly expressed in the uterus and placenta during pregnancy.[7] Studies in heterozygous Adm+/- female mice, which have a 50% reduction in AM expression, reveal significant reproductive issues, including reduced fertility, abnormal implantation site spacing, and fetal growth restriction.[5][7] This indicates that both maternal and fetal AM contribute to successful placentation and fetal growth by supporting trophoblast invasion and the establishment of a functional maternal-fetal vascular interface.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the role of this compound in embryonic development.
Generation of Conditional Knockout Mice
To circumvent the embryonic lethality of global knockouts and study gene function in specific tissues or at later developmental stages, the Cre-loxP system is employed.
Protocol Outline:
-
Targeting Vector Design: A targeting vector is designed with two loxP sites flanking a critical exon of the gene of interest (Adm, Calcrl, or Ramp2). The vector also contains homology arms to match the genomic sequence and a selectable marker, such as a neomycin resistance cassette (NeoR), often also flanked by loxP or FRT sites for later removal.[8]
-
ES Cell Culture and Transfection: The targeting vector is linearized and introduced into mouse embryonic stem (ES) cells, typically via electroporation.
-
Selection and Screening: ES cells that have successfully integrated the vector are selected for using an antibiotic (e.g., G418 for NeoR). Correctly targeted clones, where homologous recombination has occurred, are identified by Southern blotting or PCR analysis.[1]
-
Blastocyst Injection and Chimera Production: Validated ES cell clones are injected into blastocysts, which are then transferred to the uterus of a pseudopregnant female mouse. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline, they will produce offspring heterozygous for the "floxed" allele.
-
Generation of Conditional Knockout: Homozygous floxed mice are then bred with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Tie2-Cre for endothelial cells). In the offspring, the Cre recombinase will excise the DNA between the loxP sites, leading to a tissue-specific gene knockout.[3]
Whole-Mount In Situ Hybridization
This technique is used to visualize the spatial expression pattern of a specific mRNA, such as Adm or Ramp2, in an intact embryo.
Protocol Outline (for E11.5-E13.5 Mouse Embryos):
-
Embryo Dissection and Fixation: Dissect embryos in ice-cold PBS and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.
-
Dehydration: Dehydrate embryos through a graded methanol/PBST series (25%, 50%, 75%, 100% methanol) and store at -20°C.
-
Rehydration and Permeabilization: Rehydrate embryos through a reverse methanol/PBST series. Bleach with 6% H2O2 in PBST to quench endogenous peroxidases. Permeabilize with a short Proteinase K digestion (10 µg/mL). The duration is critical and stage-dependent.
-
Prehybridization and Hybridization: Prehybridize embryos in hybridization buffer at ~70°C. Hybridize overnight at ~70°C with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the gene of interest.
-
Washes and RNase Treatment: Perform stringent washes in formamide-containing buffers to remove non-specifically bound probe. Treat with RNase A to digest any remaining single-stranded probe.
-
Immunodetection: Block non-specific binding sites. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Color Development: Wash extensively and then incubate with a colorimetric substrate for AP, such as NBT/BCIP, until the desired signal is achieved.
-
Imaging: Clear the embryos and image using a stereomicroscope.
This protocol is a generalized summary. For detailed step-by-step instructions and buffer recipes, refer to established protocols such as those by Abe et al. and others.[9][10]
Immunohistochemistry of Embryonic Sections
This method is used to detect the presence and localization of specific proteins (e.g., PECAM, Prox1, VEGFR3) in tissue sections of embryos.
Protocol Outline (for Cryosections):
-
Embryo Collection and Fixation: Fix embryos in 4% PFA as described above.
-
Cryoprotection and Embedding: Incubate fixed embryos in a sucrose (B13894) solution (e.g., 30% in PBS) overnight at 4°C for cryoprotection. Embed the embryos in Optimal Cutting Temperature (OCT) compound and freeze.
-
Sectioning: Cut cryosections (e.g., 10-12 µm thick) using a cryostat and mount on slides.
-
Permeabilization and Blocking: Permeabilize the sections with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100). Block non-specific antibody binding with a blocking solution (e.g., PBS with 10% donkey serum and 1% BSA).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., goat anti-mouse Prox1) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides to remove unbound primary antibody. Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody's host species (e.g., donkey anti-goat Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst. Mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
For whole-mount immunohistochemistry, incubation times for all steps must be significantly extended to allow for antibody penetration throughout the entire embryo.[11][12]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the relative expression levels of specific mRNAs in embryonic tissues.
Protocol Outline:
-
RNA Extraction: Dissect the embryonic tissue of interest (e.g., whole embryo, heart, placenta) and immediately homogenize in an RNA lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes), the synthesized cDNA, and gene-specific primers for the target genes (Adm, Calcrl, Ramp2) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to a control group.
Example Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| Calcrl | CGGATGGCTATGCTGGAATGAC | GGATGCCGAAACCAGTGTCCAT | [13] |
| Ramp2 | (TaqMan Probe) | (TaqMan Probe) | [14][15] |
| Adm | (TaqMan Probe) | (TaqMan Probe) | [14][15] |
| Gapdh | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC | [15] |
Note: Primer and probe sequences, especially for TaqMan assays, are often proprietary. It is recommended to use pre-validated commercial assays or design and validate primers according to standard guidelines.
Conclusion and Future Directions
The this compound signaling pathway is unequivocally essential for embryonic development, with a primary role in the formation and integrity of the lymphatic and cardiovascular systems. The lethal phenotype observed in knockout mice for Adm, Calcrl, and Ramp2 highlights the non-redundant nature of this pathway. Future research will likely focus on elucidating the precise downstream targets of AM signaling that mediate these developmental processes, exploring the potential for therapeutic intervention in developmental disorders associated with vascular and lymphatic defects, and further dissecting the tissue-specific roles of AM using more refined conditional knockout models. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to contribute to this exciting and clinically relevant field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound signaling is necessary for murine lymphatic vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPCR modulator protein RAMP2 is essential for angiogenesis and vascular integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced maternal expression of this compound disrupts fertility, placentation, and fetal growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPCR modulator protein RAMP2 is essential for angiogenesis and vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Pregnancy: Perspectives from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Vector Design [ko.cwru.edu]
- 9. Whole Mount in Situ Hybridization of E8.5 to E11.5 Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. origene.com [origene.com]
- 14. mdpi.com [mdpi.com]
- 15. Soluble fms-like tyrosine kinase-1 and angiotensin2 target calcitonin gene-related peptide family peptides in maternal vascular smooth muscle cells in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Evolutionary Conservation of the Adrenomedullin Peptide
Executive Summary
This compound (ADM) is a potent vasodilatory peptide hormone with a myriad of physiological roles, primarily in the cardiovascular and lymphatic systems.[1][2] Since its discovery in 1993, extensive research has highlighted its involvement in regulating blood pressure, angiogenesis, and inflammatory responses.[3][4] The critical life-sustaining functions of ADM are underscored by its remarkable evolutionary conservation across the vertebrate lineage.[5] This guide provides a detailed examination of the evolutionary conservation of the ADM peptide, its gene, its receptors, and its signaling pathways. We present comparative sequence data, detail common experimental methodologies, and visualize complex pathways to offer a comprehensive resource for professionals in research and drug development.
Molecular Evolution and Conservation of this compound
The conservation of ADM begins at the genetic level. The ADM gene, located on chromosome 11 in humans, is comprised of four exons and three introns, a structure that is largely conserved across vertebrates.[1][3][6] This gene encodes a 185-amino acid precursor, preprothis compound.[1][3][7]
Precursor Processing
Post-translational processing of preprothis compound is a critical step that is also evolutionarily conserved. The precursor is cleaved to generate several bioactive peptides, most notably the mature 52-amino acid ADM and the Prothis compound N-terminal 20 Peptide (PAMP).[3][8] This processing is essential for the biological activity of the resulting peptides.[3] The mature, active form of human ADM is characterized by two key structural features that are indispensable for its function and are highly conserved: a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 16 and 21, and an amidated tyrosine at the C-terminus.[1][7][9]
Peptide Sequence Conservation
The amino acid sequence of the mature ADM peptide exhibits a high degree of conservation across a wide range of vertebrate species, from fish to mammals.[10] This conservation is most pronounced in regions critical for receptor binding and biological activity, particularly the intramolecular ring and the C-terminal end.[11] While human and porcine ADM are nearly identical, rat ADM shows some variation with two deletions and six substitutions.[7] Despite these minor differences, the core structural elements and overall function remain consistent.
The ADM peptide family is part of the larger calcitonin superfamily and has expanded through gene duplication events during vertebrate evolution.[11][12] This has given rise to related peptides like ADM2 (also known as intermedin) and ADM5, which are found in fish, with only ADM and ADM2 being widely expressed in mammals.[10][13] The ancestral gene of the ADM family appears to have possessed characteristics of both ADM1 and ADM2.[12]
Data Presentation: Sequence Comparison
The following tables summarize the quantitative data on the amino acid sequence conservation of this compound across various vertebrate species.
Table 1: Amino Acid Sequence Comparison of this compound Across Vertebrates
| Species | Sequence | Length (AA) | % Identity to Human |
| Human | YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH2 | 52 | 100% |
| Porcine | YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDG VAPRSKISPQGY-NH2 | 52 | 98% |
| Bovine | YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDG VAPRSKISPQGY-NH2 | 52 | 98% |
| Ovine | YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDG VAPRSKISPQGY-NH2 | 52 | 98% |
| Canine | YRQSMQ NFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDA APRSKISPQGY-NH2 | 52 | 94% |
| Rat | YRQSMG NFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDA -PRSKISPQGY-NH2 | 50 | 85% |
| Mouse | YRQSMG NFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDA -PRSKISPQGY-NH2 | 50 | 85% |
| Chicken | YRQSL NL QGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDT APRSKISPQGY-NH2 | 52 | 88% |
| Zebrafish (AM1) | H RP SL NV QGLA SA CRFGTCTVQKLAHQIYQFTDKDKDT APRSKISPQGY-NH2 | 52 | 67% |
Note: Amino acid differences from the human sequence are shown in bold. The C-terminal "-NH2" indicates amidation. Data is compiled from multiple literature sources.[7][10]
Conservation of this compound Receptors and Signaling
The biological effects of ADM are mediated by specific cell surface receptors. These are heterodimeric complexes formed by the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and one of two Receptor Activity-Modifying Proteins (RAMPs), specifically RAMP2 or RAMP3.[4][14]
-
AM1 Receptor: CLR + RAMP2
-
AM2 Receptor: CLR + RAMP3
This receptor structure is highly conserved, indicating a co-evolution of the ligand and its receptor complex. The knockout of the genes for CLR or RAMP2 in mice results in an embryonic lethal phenotype, highlighting the critical role of the ADM-AM1 receptor system in development, particularly in the formation of the cardiovascular system.[1]
Upon binding to its receptor, ADM initiates several intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[15][16] Other important pathways include the activation of nitric oxide synthase (NOS), leading to nitric oxide (NO) production and cGMP-mediated vasodilation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.[8][17] These signaling mechanisms are fundamentally conserved across vertebrates, reflecting the peptide's conserved physiological roles.
Visualization: this compound Signaling Pathway
Caption: Primary signaling pathways activated by this compound.
Experimental Protocols for Studying ADM Conservation
Investigating the evolutionary conservation of ADM involves a combination of computational and laboratory-based techniques.
In Silico and Phylogenetic Analysis
This protocol outlines the computational steps to analyze the evolutionary conservation of the ADM gene and peptide.
-
Sequence Retrieval: Obtain nucleotide and protein sequences for ADM and its orthologs from public databases such as NCBI (GenBank) and Ensembl.[6]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using tools like Clustal Omega or MUSCLE. This step is crucial for identifying conserved residues and regions.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct phylogenetic trees using methods like Minimum Evolution, Maximum Likelihood, or Bayesian inference (e.g., using MEGA or PHYLIP software).[11] This visualizes the evolutionary relationships between the ADM sequences from different species.
-
Structural Modeling: Predict the 3D structure of ADM peptides from different species using homology modeling servers (e.g., SWISS-MODEL) to assess the conservation of the tertiary structure, especially the disulfide-bonded ring.
Radioimmunoassay (RIA) for Peptide Quantification
RIA is a highly sensitive method used to measure the concentration of ADM in biological samples like plasma or tissue extracts.[18]
-
Sample Preparation: Collect blood in tubes containing protease inhibitors to prevent peptide degradation.[19] Centrifuge to separate plasma. For tissues, homogenize and extract peptides.
-
Assay Principle: The assay is a competitive binding assay. A known quantity of radiolabeled ADM (e.g., ¹²⁵I-ADM) competes with the unlabeled ADM in the sample or standard for a limited number of binding sites on a specific anti-ADM antibody.
-
Procedure: a. Incubate the antibody with standards or unknown samples. b. Add the ¹²⁵I-labeled ADM tracer and incubate (typically 16-24 hours at 4°C). c. Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit serum). d. Centrifuge to pellet the precipitate. e. Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the ADM standards. Use this curve to determine the concentration of ADM in the unknown samples.
Functional Assay: cAMP Accumulation
This in vitro assay measures the ability of ADM from different species to activate its receptor and stimulate the production of cAMP.
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the ADM receptor (e.g., HEK293 cells transfected with CLR and RAMP2/3).
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the ADM peptide (or its orthologs) for a defined period.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve. Calculate the EC₅₀ (the concentration of peptide that gives half-maximal response) to compare the potency of different ADM orthologs.
Visualization: Experimental Workflow
Caption: Workflow for studying ADM evolutionary conservation.
Implications for Drug Development
The high degree of evolutionary conservation of the ADM peptide and its receptor system has significant implications for drug development:
-
Target Validity: The conserved and critical physiological role of the ADM system validates it as a robust therapeutic target for cardiovascular and inflammatory diseases.
-
Animal Models: The structural and functional similarity between human ADM and that of common laboratory animals (e.g., rodents, canines) supports the use of these species as reliable preclinical models for testing ADM-based therapeutics.
-
Peptide Therapeutics: The conserved nature of the peptide allows for the design of ADM analogs with improved pharmacokinetic properties (e.g., longer half-life) that are likely to be effective across different species, facilitating translational research.[9]
Conclusion
The this compound peptide, its genetic blueprint, and its receptor-mediated signaling pathways are remarkably conserved throughout vertebrate evolution. This conservation is evident in the amino acid sequence, the critical structural motifs required for activity, and the fundamental physiological functions it regulates. The persistence of the ADM system highlights its indispensable role in homeostasis. For researchers and drug developers, this deep evolutionary conservation provides a solid foundation for the continued investigation of ADM as a diagnostic marker and a promising therapeutic target for a range of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - new perspectives of a potent peptide hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Not Just Another Gastrointestinal Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound and Pregnancy: Perspectives from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADM this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchmap.jp [researchmap.jp]
- 12. Cyclostome and chondrichthyan adrenomedullins reveal ancestral features of the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacology of this compound 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. phoenixbiotech.net [phoenixbiotech.net]
- 19. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Adrenomedullin in Sepsis Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a formidable challenge in critical care medicine. The pathophysiology of sepsis is characterized by a complex interplay of inflammation, endothelial dysfunction, and hemodynamic instability. Adrenomedullin (ADM), a 52-amino acid vasoactive peptide, has emerged as a critical, albeit complex, player in this intricate cascade. This technical guide provides an in-depth exploration of ADM's involvement in sepsis, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling and experimental workflows. Elevated levels of ADM are consistently correlated with the severity of sepsis, vasopressor dependence, and mortality.[1][2] However, ADM also exhibits protective effects by enhancing endothelial barrier function.[1][2] This dualistic nature makes ADM and its signaling pathways a compelling area of research for novel therapeutic interventions in sepsis.
The Dual Nature of this compound in Sepsis
This compound is a pleiotropic peptide hormone with a short half-life of approximately 22 minutes, produced by various cells, including endothelial and vascular smooth muscle cells, in response to inflammatory stimuli like lipopolysaccharide (LPS), hypoxia, and oxidative stress.[1][3] In the context of sepsis, ADM's actions are a double-edged sword.[1][2][4]
On one hand, ADM contributes to the deleterious vasodilation and hypotension characteristic of septic shock.[1][2] Its vasodilatory effects are mediated through the accumulation of cyclic AMP (cAMP).[1] Elevated plasma ADM levels in septic patients are strongly associated with the need for vasopressor therapy and poor outcomes.[5]
Conversely, ADM plays a crucial role in preserving endothelial barrier integrity, thereby reducing capillary leakage, a key contributor to organ dysfunction in sepsis.[1][2][6] This protective effect is a cornerstone of emerging therapeutic strategies. Furthermore, ADM has demonstrated anti-inflammatory and antimicrobial properties.[1][6] The net effect of ADM in a septic patient likely depends on its concentration, the stage of sepsis, and its interaction with other inflammatory mediators.[1]
Quantitative Data on this compound in Sepsis
The prognostic value of ADM and its precursor, mid-regional pro-adrenomedullin (MR-proADM), has been extensively studied in septic patients. The following tables summarize key quantitative findings from various clinical studies.
| Biomarker | Patient Cohort | Key Findings | Reference |
| Bioactive this compound (bio-ADM) | 1867 ICU patients (632 with sepsis) | Median bio-ADM: 74 pg/mL (sepsis), 107 pg/mL (septic shock), 29 pg/mL (non-septic). A cut-off of 108 pg/mL was optimal for differentiating survivors from non-survivors in sepsis. Elevated bio-ADM was associated with increased need for dialysis and vasopressors. | [7] |
| This compound (ADM) | 101 patients with sepsis, severe sepsis, or septic shock | Median ADM in survivors: 50 pg/mL; non-survivors: 84 pg/mL. Median ADM in patients requiring vasopressors: 129 pg/mL; no vasopressors: 48 pg/mL. | [5] |
| This compound (ADM) | Prospective observational study | A cut-off value of >40 pg/mL at admission predicted sepsis mortality with a sensitivity of 91.3% and specificity of 87.0%. | [1] |
| Bioactive this compound (bio-ADM) | Sepsis patients in the HYPRESS trial | Median bio-ADM was significantly higher in patients who developed septic shock (63.0 pg/mL) compared to those who did not (52.1 pg/mL). | [8] |
| Mid-Regional Pro-Adrenomedullin (MR-proADM) | Critically ill septic children | A cut-off value of 2.2 nmol/L for MR-proADM was a better predictor of mortality than procalcitonin (B1506340) (PCT) and C-reactive protein (CRP). | [9] |
| Mid-Regional Pro-Adrenomedullin (MR-proADM) | Patients with severe sepsis or septic shock | MR-proADM levels >3.4 nmol/L (sepsis) and >4.3 nmol/L (septic shock) were significantly associated with a higher 90-day mortality risk. | [10] |
This compound Signaling Pathways in Sepsis
This compound exerts its effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CRLR) and one of two receptor activity-modifying proteins (RAMPs), primarily RAMP2 or RAMP3.[11][12] The interaction with RAMP2 is considered the primary ADM receptor. The downstream signaling cascade is multifaceted and context-dependent.
This compound signaling pathway leading to vasodilation and endothelial barrier effects.
Experimental Protocols in this compound and Sepsis Research
Animal models are indispensable for elucidating the pathophysiology of sepsis and for testing novel therapeutics. The two most common models cited in this compound research are cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Methodology:
-
Anesthesia: Mice or rats are anesthetized, typically with isoflurane.
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is performed to expose the cecum.
-
Ligation: The cecum is ligated below the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 18-22 gauge). A small amount of fecal matter is extruded to ensure patency.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
Fluid Resuscitation: Animals receive subcutaneous or intraperitoneal fluid resuscitation (e.g., saline) immediately after surgery.
-
Post-operative Care: Animals are monitored closely for signs of sepsis, and analgesics are administered.
Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Lipopolysaccharide (LPS) Injection Model
The LPS model induces a more rapid and synchronous inflammatory response compared to CLP, modeling the hyperinflammatory state of sepsis.
Methodology:
-
Animal Preparation: Mice or rats are acclimated to the laboratory environment.
-
LPS Administration: LPS (a component of the outer membrane of Gram-negative bacteria) is injected intraperitoneally or intravenously. The dose of LPS is critical and can be varied to induce different severities of endotoxemia.
-
Monitoring: Animals are monitored for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior.
-
Sample Collection: Blood and tissue samples are collected at predetermined time points to analyze inflammatory markers and organ injury.
Therapeutic Strategies Targeting this compound
The dual role of ADM presents both challenges and opportunities for therapeutic intervention. Strategies have focused on either administering ADM to leverage its protective effects or modulating its activity to mitigate its harmful vasodilatory effects.
-
Direct this compound Administration: In preclinical models of sepsis, the administration of exogenous ADM has been shown to improve hemodynamics, reduce vascular leakage, and improve survival.[6][13] However, the risk of inducing hypotension is a significant concern for its clinical application.[3][6]
-
Adrecizumab (HAM8101): This non-neutralizing monoclonal antibody targets the N-terminus of ADM.[3] By binding to circulating ADM, adrecizumab is thought to prolong its half-life and stabilize it in the bloodstream, thereby enhancing its endothelial barrier-protective effects while potentially reducing its vasodilatory actions in the interstitium.[3][6] This approach aims to harness the beneficial properties of ADM while minimizing its adverse hemodynamic effects.
Logical relationship of Adrecizumab's therapeutic action in sepsis.
Conclusion and Future Directions
This compound is a pivotal mediator in the pathophysiology of sepsis, with a complex profile of both detrimental and protective effects. Its utility as a prognostic biomarker is well-established, with elevated levels of ADM and MR-proADM strongly predicting adverse outcomes. The therapeutic potential of targeting the ADM pathway is an active area of investigation. The development of modulating agents like adrecizumab, which aim to selectively enhance the beneficial effects of ADM, represents a promising avenue for novel sepsis therapies. Future research should continue to unravel the intricacies of ADM signaling in different stages of sepsis and in various patient populations to refine these therapeutic strategies and ultimately improve patient outcomes.
References
- 1. This compound in Sepsis: Finally, a Friend or an Enemy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Sepsis: Finally, a Friend or an Enemy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of this compound and the role of adrecizumab in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijccm.org [ijccm.org]
- 5. Plasma this compound is associated with short-term mortality and vasopressor requirement in patients admitted with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 7. Circulating bioactive this compound as a marker of sepsis, septic shock and critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical value of circulating bioactive this compound for prediction of outcome and hydrocortisone response in sepsis patients—a post-hoc analysis of the HYPRESS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound: Not Just Another Gastrointestinal Peptide [mdpi.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. This compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Human Adrenomedullin (ADM) ELISA Kit for Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (ADM) is a 52-amino acid peptide with a crucial role in various physiological processes, most notably as a potent vasodilator involved in regulating blood pressure and fluid homeostasis.[1][2] It is produced by a wide range of cell types and tissues.[1] Elevated plasma ADM concentrations are associated with several cardiovascular conditions, including hypertension, congestive heart failure, and septic shock, making it a significant biomarker in clinical research.[3][4] This document provides detailed application notes and protocols for the quantitative determination of human this compound in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
This ELISA kit employs the quantitative sandwich immunoassay technique.[2][5] A microplate is pre-coated with a monoclonal antibody specific for human ADM.[6] When samples or standards are added to the wells, the ADM present is bound by the immobilized antibody. Following a wash step, a biotinylated detection antibody specific for a different epitope on the ADM molecule is added, forming a "sandwich" complex. Subsequently, an Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After a final wash to remove unbound components, a TMB substrate solution is added. The resulting color development, which is stopped by the addition of an acidic solution, is directly proportional to the concentration of ADM in the sample. The absorbance is measured spectrophotometrically at 450 nm.[6]
This compound Signaling Pathway
This compound exerts its pleiotropic effects by binding to a G-protein coupled receptor complex composed of the calcitonin receptor-like receptor (CL) and a receptor activity-modifying protein (RAMP2 or RAMP3).[1][7] This interaction triggers several downstream intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] Other significant pathways include the PI3K/AKT pathway, which stimulates nitric oxide (NO) release, and the MAPK/ERK pathway, which is involved in angiogenesis and cell proliferation.[1][8]
Caption: this compound signaling through cAMP/PKA, PI3K/AKT, and MAPK/ERK pathways.
Kit Performance Characteristics
The performance of a typical human this compound ELISA kit is summarized below. Values may vary between manufacturers, and users should always refer to the lot-specific data provided with the kit.
| Parameter | Typical Value | Source(s) |
| Sensitivity (LOD) | 3 - 10 pg/mL | [2][4] |
| Assay Range | 15 - 1000 pg/mL | [2] |
| Sample Type | Human Plasma, Serum | [2] |
| Sample Volume | 100 µL | [9] |
| Precision (Intra-Assay CV%) | < 10% | [2][10] |
| Precision (Inter-Assay CV%) | < 12% | [2][10][11] |
| Spike Recovery (EDTA Plasma) | 81% - 99% | [11] |
| Specificity | High specificity for human this compound with no significant cross-reactivity with analogues. | [10][12][13] |
Experimental Protocols
Required Reagents and Materials (Not Supplied)
-
Microplate reader capable of measuring absorbance at 450 nm.
-
37°C incubator.[14]
-
Precision pipettes and disposable tips.
-
Eppendorf tubes.
-
Deionized or distilled water.
-
Automated plate washer (optional).
Sample Collection and Storage (Human Plasma)
Proper sample collection and handling are critical for accurate results.
-
Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5][9]
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.[5][9]
-
Aliquoting: Carefully aspirate the plasma supernatant and transfer it to clean Eppendorf tubes.
-
Storage: Assay the plasma immediately or aliquot and store at -20°C or -80°C for future use.[5][9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the peptide and affect results.[5][9][13] If samples have been frozen, centrifuge them again after thawing and before use to remove any precipitates.[5]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (typically 25x or 30x) with deionized or distilled water to the final working volume as instructed in the kit manual.[5][14]
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation.[5] Create a 2-fold serial dilution of the stock solution using the Standard Diluent to generate the standard curve points (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63 pg/mL). Use the Standard Diluent as the zero standard (0 pg/mL).[5]
Assay Workflow
Caption: A step-by-step workflow for the sandwich ELISA procedure.
Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 100 µL of each standard dilution, sample, and blank into the appropriate wells.[9]
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[9]
-
Aspirate the liquid from each well.
-
Add 100 µL of the prepared Biotinylated Detection Antibody working solution to each well. Cover and incubate for 1 hour at 37°C.[9]
-
Aspirate the liquid and wash each well three times with ~300 µL of 1x Wash Buffer.
-
Add 100 µL of the prepared HRP-Conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[9]
-
Aspirate and wash each well five times with 1x Wash Buffer.[9]
-
Add 90 µL of TMB Substrate Solution to each well. Cover and incubate for 10-20 minutes at 37°C in the dark. Monitor for color development.[9]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.[5]
Calculation of Results
-
Subtract the mean OD of the blank from the OD of all standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of this compound in each sample.
-
If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Substrate solution exposed to light- Contaminated reagents | - Ensure thorough washing steps- Store and handle substrate solution properly- Use fresh, clean reagents and tips |
| Low Signal | - Inactive reagents- Incorrect incubation times/temperatures- Insufficient analyte in sample[9]- Improper sample storage[9] | - Check reagent expiration dates- Adhere strictly to protocol incubation parameters- Use fresh samples and ensure proper storage at -80°C |
| Poor Standard Curve | - Improper standard reconstitution/dilution- Pipetting errors- Plate reader error | - Re-prepare standards carefully- Ensure accurate pipetting technique- Check plate reader settings and calibration |
| High CV% | - Inconsistent washing- Inconsistent pipetting- Temperature variation across the plate | - Use an automated plate washer if possible- Be consistent with pipetting technique- Ensure uniform incubation temperature |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Human ADM ELISA Kit (EEL023) - Invitrogen [thermofisher.com]
- 3. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandwich Immunoassay for Bioactive Plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Human ADM(this compound) ELISA Kit - Elabscience® [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. abbkine.com [abbkine.com]
- 11. Bovine this compound/ADM ELISA Kit (A4218) [antibodies.com]
- 12. mybiosource.com [mybiosource.com]
- 13. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinogeneclon.com [sinogeneclon.com]
Protocol for Measuring Adrenomedullin in Cell Culture Supernatant
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the accurate and reproducible measurement of adrenomedullin (AM) in cell culture supernatant. This compound is a potent vasodilatory peptide with a wide range of biological activities, and its quantification in cell culture models is crucial for research in cardiovascular diseases, oncology, and inflammation.[1][2] This guide details two common immunoassay methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), with a focus on sample preparation, detailed experimental protocols, and data interpretation.
This compound is secreted by a variety of cell types, including endothelial cells, vascular smooth muscle cells, and various cancer cell lines.[1][3] Its concentration in cell culture supernatant can be influenced by factors such as cell density, culture conditions, and stimulation with various agents. Therefore, standardized protocols are essential for obtaining reliable and comparable results.
Data Presentation: this compound Secretion by Cell Type
The following table summarizes the basal secretion rates of this compound from various cultured cell types as reported in the literature. These values can serve as a reference for expected expression levels.
| Cell Type | Species | Secretion Rate (fmol/10⁵ cells/hour) | Reference |
| Endothelial Cells | Rat | 1.57 | [4] |
| Vascular Smooth Muscle Cells | Rat | 0.27 (average) | [4] |
| Vascular Smooth Muscle Cells | Rat/Bovine | Up to 1/6th of endothelial cells | [1] |
| Fibroblasts | Human | High rates, comparable to endothelial cells | [3] |
| Macrophages | Human | Variable, dependent on activation state | [3] |
| Renal Tubular Cell Lines (LLCPK1, MDCK, MDBK) | Porcine, Canine, Bovine | Secretion confirmed, rates variable | |
| Various Cell Lines | Human | 0.001 - 6.83 | [3] |
Experimental Protocols
Sample Collection and Preparation of Cell Culture Supernatant
Proper sample handling is critical to prevent the degradation of this compound, which has low metabolic stability.
Materials:
-
Refrigerated centrifuge
-
Protease inhibitor cocktail (e.g., PMSF)
-
Low-protein-binding microcentrifuge tubes
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture: Culture cells to the desired confluence or experimental endpoint. For suspension cells, ensure a consistent cell density for collection.
-
Collection:
-
Adherent Cells: Aspirate the culture medium directly.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5-10 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet.
-
-
Clarification: Centrifuge the collected supernatant at 1,000-2,000 x g for 20 minutes at 4°C to remove any remaining cells and debris.
-
Addition of Protease Inhibitors: Immediately after clarification, add a broad-spectrum protease inhibitor cocktail to the supernatant to prevent enzymatic degradation of this compound.
-
Aliquoting and Storage: Aliquot the supernatant into low-protein-binding microcentrifuge tubes. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles as this can lead to a significant decrease in immunoreactivity.[5]
Quantification of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and high-throughput method for quantifying proteins. Both sandwich and competitive inhibition ELISA formats are available for this compound. The following is a general protocol for a sandwich ELISA, which is a common format for commercially available kits.
Principle of Sandwich ELISA: An antibody specific for this compound is pre-coated onto the wells of a microplate. Samples and standards are added to the wells, and any this compound present is bound by the immobilized antibody. A second, biotin-conjugated antibody that recognizes a different epitope of this compound is then added, forming a "sandwich". Avidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample.
Materials:
-
Commercially available this compound ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5 - 2.5 hours at room temperature or 37°C).[6]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified in the kit manual.
-
Washing: Repeat the washing step as described in step 5.
-
HRP Conjugate Addition: Add 100 µL of the HRP-streptavidin solution to each well.
-
Incubation: Cover the plate and incubate for the specified time.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for the time specified in the kit manual (usually 15-30 minutes), allowing the color to develop.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Quantification of this compound by Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is a highly sensitive and specific method, though it involves the use of radioactive materials.
Principle of Competitive RIA: This assay is based on the competition between a known amount of radioactively labeled this compound (e.g., ¹²⁵I-adrenomedullin) and the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.[7]
Materials:
-
Commercially available this compound RIA kit (containing ¹²⁵I-labeled this compound, standard, primary antibody, and secondary antibody)
-
Gamma counter
-
Centrifuge
-
Polystyrene tubes
Procedure:
-
Reagent Preparation: Prepare all reagents and standards as described in the RIA kit manual.[7]
-
Sample Extraction (if necessary): For some complex media, an extraction step using C18 Sep-Pak columns may be recommended to concentrate the peptide and remove interfering substances.[4][7]
-
Assay Setup: In polystyrene tubes, pipette the standard or sample, the primary antibody, and the ¹²⁵I-labeled this compound as instructed in the kit protocol.
-
Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C.[7]
-
Precipitation: Add the secondary antibody (precipitating antibody) and incubate as specified to precipitate the primary antibody-adrenomedullin complex.
-
Centrifugation: Centrifuge the tubes at approximately 1,700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[7]
-
Supernatant Removal: Carefully aspirate or decant the supernatant.
-
Radioactivity Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Calculation: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Mandatory Visualizations
This compound Signaling Pathway
This compound primarily signals through a receptor complex composed of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[8] This interaction activates a Gs protein-coupled signaling cascade.
Caption: this compound signaling cascade.
Experimental Workflow for this compound Measurement
The following diagram outlines the key steps for measuring this compound in cell culture supernatant.
Caption: this compound measurement workflow.
References
- 1. Production and secretion of this compound from vascular smooth muscle cells: augmented production by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of this compound secretion from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Human ADM ELISA Kit (EEL023) - Invitrogen [thermofisher.com]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioimmunoassay (RIA) Quantification of Bioactive Adrenomedullin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles, applications, and detailed protocols for the quantification of bioactive adrenomedullin (AM) using radioimmunoassay (RIA). This compound is a potent vasodilatory peptide hormone crucial in cardiovascular homeostasis, angiogenesis, and inflammation.[1][2] Accurate measurement of its bioactive form is vital for research into conditions like sepsis, heart failure, and hypertension.[3][4]
Principle of the Assay
The radioimmunoassay for bioactive this compound operates on the principle of competitive binding. In this assay, a fixed amount of radiolabeled AM (tracer) competes with the unlabeled AM present in a sample or standard for a limited number of binding sites on a highly specific anti-AM antibody. The amount of radiolabeled AM bound to the antibody is inversely proportional to the concentration of unlabeled AM in the sample. By measuring the radioactivity of the antibody-bound complex and comparing it to a standard curve, the concentration of bioactive AM in the unknown sample can be accurately determined.
Application Notes
Sample Collection and Handling
Proper sample handling is critical to prevent the degradation of AM and ensure accurate quantification.
-
Blood Collection: Collect blood samples in chilled Lavender Vacutainer tubes containing EDTA for anticoagulation.[5] To inhibit proteinase activity, add aprotinin (B3435010) (0.6 TIU/mL of blood) immediately after collection.[5]
-
Plasma Separation: Centrifuge the blood at approximately 1,600 x g for 15 minutes at 4°C.[5][6]
-
Storage: Aliquot the separated plasma into polypropylene (B1209903) tubes and store at -70°C. Plasma samples stored under these conditions are stable for up to one month.[5] Avoid repeated freeze-thaw cycles as they can lead to a significant decrease in immunoreactivity.[7][8]
Assay Performance Considerations
-
Specificity: The primary antibody must be highly specific to the amidated C-terminus of bioactive AM to distinguish it from its inactive precursors (prothis compound) and related peptides like Calcitonin Gene-Related Peptide (CGRP) and amylin.[7][8]
-
Sensitivity: The assay should have a low detection limit, typically in the range of low pg/mL, to accurately measure physiological concentrations.[7][9]
-
Standard Curve: A fresh standard curve must be generated for each assay run using a series of known concentrations of synthetic bioactive AM.
-
Quality Control: Include positive control samples with known AM concentrations in each assay to validate the run and monitor inter-assay variability.
Experimental Protocol: Competitive RIA
This protocol is a generalized procedure based on commercially available RIA kits.[5][10] Users should always refer to the specific instructions provided with their kit.
Materials and Reagents
-
Anti-Adrenomedullin Antibody (Primary Antibody)
-
¹²⁵I-labeled Bioactive this compound (Tracer)
-
Bioactive this compound Standard
-
Assay Buffer
-
Goat Anti-Rabbit IgG Serum (Second Antibody)
-
Normal Rabbit Serum (NRS)
-
Positive Control Samples
-
12 x 75 mm Polystyrene Tubes
-
Centrifuge capable of 1700 x g at 4°C
-
Gamma Counter
Reagent Preparation
-
RIA Buffer: Dilute the concentrated RIA buffer with distilled water as per the kit's instructions. This buffer will be used for reconstituting all other lyophilized reagents.[10]
-
Standard Dilutions: Reconstitute the lyophilized AM standard to create a stock solution. Perform a serial dilution to prepare a standard curve (e.g., 0, 10, 50, 100, 250, 500, 1000 pg/mL).[5]
-
Antibody and Tracer Preparation: Reconstitute the primary antibody, second antibody, and ¹²⁵I-AM tracer to their working concentrations using the RIA buffer. The tracer should be diluted to yield approximately 8,000-10,000 counts per minute (CPM) per 100 µL.[5][10]
Assay Procedure
-
Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), zero standard (B₀), standards, quality controls, and unknown samples.
-
Pipetting:
-
Add 100 µL of RIA buffer to the NSB tubes.
-
Add 100 µL of each standard, control, or plasma sample to its respective tubes.
-
Add 100 µL of the primary antibody to all tubes except TC and NSB.
-
Add 100 µL of the ¹²⁵I-AM tracer to all tubes.
-
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[5][10]
-
Immunoprecipitation:
-
Add 100 µL of the second antibody (Goat Anti-Rabbit IgG) to all tubes except TC.
-
Add 100 µL of NRS to all tubes except TC.
-
Vortex and incubate for 90-120 minutes at room temperature.
-
-
Separation:
-
Counting: Measure the radioactivity of the pellet in each tube for one minute using a gamma counter.
Data Analysis
-
Calculate the average CPM for each set of duplicates.
-
Subtract the average NSB CPM from all other tubes (except TC).
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B₀ = (Average Sample CPM / Average Zero Standard (B₀) CPM) x 100.
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a logit-log scale to generate the standard curve.
-
Determine the concentration of bioactive AM in the samples by interpolating their %B/B₀ values from the curve.
Data Presentation
Table 1: Typical Performance Characteristics of a Bioactive this compound RIA
| Parameter | Typical Value | Source |
| Assay Range | 10 – 1280 pg/mL | [5][11] |
| Sensitivity (LOD) | 3 - 47.5 pg/mL | [9][11] |
| Intra-assay CV | < 10% | General Expectation |
| Inter-assay CV | < 15% | General Expectation |
| Cross-reactivity | ||
| AM (Human) | 100% | [11] |
| Pro-Adrenomedullin | Negligible | [7] |
| CGRP | Negligible | [7][8] |
| Amylin | Negligible | [7][8] |
| Normal Plasma Range | 2.7 to 10.1 pmol/L (~7-39 pg/mL) | [7][8][12] |
Visualizations
Caption: Experimental workflow for the radioimmunoassay of bioactive this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Function Biomarker Bioactive this compound (bio-ADM) Enables Triage of Sepsis Patients in the Emergency Department - BioSpace [biospace.com]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. sceti.co.jp [sceti.co.jp]
- 7. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sandwich Immunoassay for Bioactive Plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Bioactive this compound for assessment of venous congestion in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining of Adrenomedullin in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of biological activities, including regulation of blood pressure, angiogenesis, and inflammation. Its expression in various tissues and its role in numerous physiological and pathological processes make it a significant target for research and drug development. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound within the cellular context of paraffin-embedded tissues. This document provides a detailed protocol for the successful immunohistochemical staining of this compound, along with a summary of its signaling pathway.
This compound Signaling Pathway
This compound mediates its effects by binding to a receptor complex consisting of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[1][2] This interaction primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in diverse cellular responses such as vasodilation and modulation of cell growth and differentiation.[1][3] Additionally, this compound signaling can also involve other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, contributing to its multifaceted biological functions.[2]
Immunohistochemistry Protocol for this compound
This protocol provides a general guideline for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1-5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-Adrenomedullin
-
Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit/Mouse IgG)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
II. Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for this compound.
III. Detailed Protocol
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3-5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
B. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.
-
Immerse slides in a staining dish filled with Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water and then in PBS.
-
C. Staining Procedure
-
Endogenous Peroxidase Block: Immerse slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides three times in PBS for 5 minutes each.
-
Blocking: Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and incubate the sections with the primary anti-Adrenomedullin antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides three times in PBS for 5 minutes each.
-
Detection: Incubate slides with freshly prepared DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Rinse slides with deionized water to stop the reaction.
D. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water until the water runs clear.
-
Differentiation: Briefly dip the slides in 0.5% acid-alcohol to remove excess stain.
-
Bluing: Rinse slides in running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) or alkaline water for 30-60 seconds.
-
Rinse in running tap water.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%, 100%) for 3 minutes each.
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the slide and cover with a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
Quantitative Data Summary
The optimal conditions for immunohistochemical staining of this compound can vary depending on the antibody, tissue type, and fixation method. The following table provides a summary of recommended starting parameters based on commercially available antibodies and literature.
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:50 - 1:500 | Titration is essential to determine the optimal dilution for your specific antibody and tissue. |
| Primary Antibody Incubation | 1 hour at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal intensity and specificity. |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | The choice of buffer can significantly impact staining and should be optimized. |
| Antigen Retrieval Time | 10 - 30 minutes | The optimal heating time depends on the heating method and tissue type. |
| Blocking Solution | 1-5% Normal Serum (from the same species as the secondary antibody) | Helps to minimize non-specific background staining. |
| Secondary Antibody Dilution | As per manufacturer's instructions | Follow the recommendations provided on the secondary antibody datasheet. |
| DAB Incubation Time | 2 - 10 minutes | Monitor visually under a microscope to achieve the desired staining intensity without overstaining. |
Troubleshooting
-
No Staining:
-
Check primary and secondary antibody compatibility and dilutions.
-
Verify the antigen retrieval protocol was performed correctly.
-
Ensure the DAB substrate was freshly prepared and active.
-
-
High Background:
-
Increase the stringency of the blocking step (longer incubation or higher serum concentration).
-
Ensure adequate washing between steps.
-
Optimize the primary antibody concentration (it may be too high).
-
-
Non-specific Staining:
-
Confirm the specificity of the primary antibody.
-
Ensure proper fixation of the tissue.
-
By following this detailed protocol and optimizing the key parameters, researchers can achieve reliable and reproducible immunohistochemical staining of this compound in paraffin-embedded tissues, facilitating a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for Immunofluorescence Staining of Adrenomedullin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescence staining of adrenomedullin (AM) receptors. This compound is a potent vasodilator peptide with a wide range of biological activities, mediating its effects through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). Specifically, the heterodimer of CLR and RAMP2 forms the high-affinity AM1 receptor, while the CLR and RAMP3 complex constitutes the AM2 receptor.[1][2][3] Understanding the localization and expression levels of these receptors is crucial for elucidating their physiological roles and for the development of novel therapeutics.
Core Concepts
This compound is a 52-amino acid peptide hormone belonging to the calcitonin peptide superfamily.[4][5] It is widely expressed in various tissues and is involved in numerous physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses.[4][6] The biological effects of this compound are mediated by G protein-coupled receptors, which require the association of CLR with either RAMP2 or RAMP3 to form a functional this compound receptor.[1][4]
This compound Receptor Signaling Pathways
Upon ligand binding, this compound receptors can activate several intracellular signaling cascades, primarily through Gs alpha subunit coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][4] Other signaling pathways, including the phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways, have also been implicated in mediating the diverse effects of this compound.[5]
Quantitative Data Presentation
The following table summarizes representative quantitative data for this compound receptor expression analysis from published studies. Note that specific values can vary significantly based on tissue type, experimental conditions, and quantification methods.
| Tissue/Cell Type | Receptor Subunit | Method | Key Finding | Reference |
| Human Retinal Endothelial Cells | AM (ligand) | RT-PCR | High glucose significantly increased AM mRNA levels. | [7] |
| Rat Cavernosal Smooth Muscle | AM, CRLR | Immunohistochemistry | Diffuse nuclear and cytoplasmic staining observed. | [8] |
| Mouse Retina | CRLR, RAMP2 | Immunocytochemistry | Localized to photoreceptor outer segments, outer and inner nuclear layers, and ganglion cell layer. | [7] |
| Mefugu Gill and Kidney | CLR1-RAMP5, CLR2-RAMP2, CLR1-RAMP2 | Immunohistochemistry | Receptor complexes show tissue-specific localization. | [9] |
Experimental Protocols
This section provides a general protocol for immunofluorescence staining of this compound receptors in cultured cells and tissue sections. Optimization of specific steps may be required for different sample types and antibodies.
Experimental Workflow
Reagents and Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibodies: Rabbit anti-CLR, Mouse anti-RAMP2, etc. (Choose antibodies validated for immunofluorescence)
-
Secondary Antibodies: Goat anti-Rabbit IgG (H+L) Alexa Fluor 488, Goat anti-Mouse IgG (H+L) Alexa Fluor 594, etc.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium with Antifade
-
Coverslips and Microscope Slides
Protocol for Cultured Adherent Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 60-80%).[10]
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to each well to cover the cells and incubate for 15-20 minutes at room temperature.[11]
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibodies against CLR and/or RAMPs in Blocking Buffer to their optimal concentration. Aspirate the blocking solution and add the diluted primary antibodies. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 1 µg/ml in PBS) for 5 minutes at room temperature to stain the nuclei.[12]
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.[11]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[13]
-
Washing: Wash the sections in distilled water.
-
Permeabilization and Blocking: Follow steps 5-7 from the cultured cell protocol.
-
Antibody Staining and Imaging: Follow steps 8-15 from the cultured cell protocol.
Troubleshooting
High background and weak or no signal are common issues in immunofluorescence. The following table provides potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody.[14] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent.[15] | |
| Autofluorescence of the tissue. | Use a different fixative or employ autofluorescence quenching techniques.[16] | |
| Weak or No Signal | Low protein expression. | Use signal amplification methods.[15] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[14] | |
| Improper antibody storage. | Aliquot and store antibodies according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[17] | |
| Over-fixation of the sample. | Reduce the fixation time or perform antigen retrieval.[17] |
For further troubleshooting, refer to comprehensive immunofluorescence guides.[14][15][16][17][18]
References
- 1. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Structure and Dynamics of this compound Receptors AM1 and AM2 Reveal Key Mechanisms in the Control of Receptor Phenotype by Receptor Activity-Modifying Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Anti-Adrenomedullin/ADM antibody (ab190819) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ptglab.com [ptglab.com]
- 11. arigobio.com [arigobio.com]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 13. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Quantitative PCR (qPCR) of Human Adrenomedullin (ADM) mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of human adrenomedullin (ADM) mRNA expression using SYBR Green-based qPCR. This compound is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis, angiogenesis, and inflammation. Accurate quantification of ADM mRNA is crucial for research in these areas and for the development of novel therapeutics.
Validated qPCR Primers for Human ADM mRNA
Two sets of validated qPCR primers for human ADM mRNA (RefSeq Accession: NM_001124) are presented below. These primers are designed to span exon-exon junctions to prevent the amplification of genomic DNA.
| Parameter | Primer Set 1 (OriGene HP205068) [1] | Primer Set 2 (Published in Literature) [2] |
| Forward Primer (5'-3') | GACATGAAGGGTGCCTCTCGAA | AGG GAG AAG AGG AAA GAA GGC |
| Reverse Primer (5'-3') | CCTGGAAGTTGTTCATGCTCTGG | GCT TGT TCC CCT TCC TCC T |
| Targeted Exons | Exon 3 - Exon 4 (Predicted) | Exon 3 - Exon 4 (Predicted) |
| Estimated Amplicon Size | ~100-150 bp | ~100-150 bp |
| Reference | OriGene Technologies | Overexpression of this compound (ADM) alleviates the senescence of human dental pulp stem cells by regulating the miR-152/CCNA2 pathway.[2] |
Note: The human ADM gene consists of 4 exons and 3 introns.[3][4] The primer sets are predicted to span the junction between exon 3 and exon 4 based on the human ADM mRNA sequence (NM_001124.3).
This compound Signaling Pathway
This compound mediates its diverse biological effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3. This interaction triggers several downstream signaling cascades, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways, which are involved in vasodilation, cell proliferation, and survival.
Experimental Workflow for ADM mRNA Quantification
The following diagram outlines the key steps for quantifying human ADM mRNA expression from biological samples.
Detailed Experimental Protocols
This section provides a detailed two-step RT-qPCR protocol for the quantification of human ADM mRNA using SYBR Green chemistry.
Protocol 1: Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.
Materials:
-
Trizol reagent or a commercial RNA extraction kit (e.g., RNeasy from Qiagen).
-
Isopropyl alcohol.
-
75% Ethanol (prepared with nuclease-free water).
-
Nuclease-free water.
Procedure (using Trizol):
-
Homogenization: Homogenize cells or tissues in Trizol reagent (1 ml per 5-10 x 10^6 cells or 50-100 mg of tissue).[5]
-
Phase Separation: Add 0.2 ml of chloroform per 1 ml of Trizol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of Trizol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[5]
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I according to the manufacturer's protocol.
Protocol 2: RNA Quality and Quantity Assessment
Procedure:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity Assessment (Optional but Recommended): RNA integrity can be assessed using an Agilent Bioanalyzer or by running the RNA on a denaturing agarose (B213101) gel.
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of first-strand cDNA from total RNA.
Materials:
-
Reverse transcriptase (e.g., SuperScript IV).
-
Random hexamers or oligo(dT) primers.
-
dNTP mix (10 mM).
-
RNase inhibitor.
-
Nuclease-free water.
Procedure:
-
In a nuclease-free tube, combine the following:
-
Total RNA (10 ng - 1 µg)
-
Random hexamers (50 ng) or oligo(dT) primers (500 ng)
-
10 mM dNTP mix (1 µl)
-
Nuclease-free water to a final volume of 13 µl.
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
5X RT buffer (4 µl)
-
0.1 M DTT (1 µl)
-
RNase inhibitor (1 µl)
-
Reverse transcriptase (1 µl)
-
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Incubate at 50-55°C for 10-50 minutes (the optimal temperature and time depend on the reverse transcriptase used).
-
Inactivate the enzyme by incubating at 70°C for 15 minutes.[5]
-
The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:10 to 1:50 in nuclease-free water.[5]
Protocol 4: Quantitative PCR (qPCR)
This protocol is for a standard 20 µl SYBR Green qPCR reaction.
Materials:
-
2X SYBR Green qPCR Master Mix.
-
Forward and reverse primers for human ADM (10 µM stock).
-
Diluted cDNA template.
-
Nuclease-free water.
-
qPCR-grade multiwell plates.
Procedure:
-
Prepare a qPCR master mix for the desired number of reactions (including no-template controls). For each reaction, combine:
-
2X SYBR Green qPCR Master Mix (10 µl)
-
Forward Primer (10 µM) (0.4 µl)
-
Reverse Primer (10 µM) (0.4 µl)
-
Nuclease-free water (4.2 µl)
-
-
Aliquot 15 µl of the master mix into each well of the qPCR plate.
-
Add 5 µl of diluted cDNA to the respective wells. For the no-template control (NTC), add 5 µl of nuclease-free water.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
qPCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
Note: These are general cycling conditions. It is recommended to optimize the annealing temperature for the specific primer set and instrument used.
Protocol 5: Data Analysis (Relative Quantification)
The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression.[6][7][8]
Procedure:
-
Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence signal crosses a defined threshold. This value is determined by the qPCR instrument's software.
-
Normalize to a Reference Gene (ΔCt): To account for variations in RNA input and reverse transcription efficiency, normalize the Ct value of the target gene (ADM) to that of a stably expressed reference gene (e.g., GAPDH, ACTB) for each sample.
-
ΔCt = Ct (ADM) - Ct (Reference Gene)
-
-
Normalize to a Control Sample (ΔΔCt): To determine the relative expression change, normalize the ΔCt of the experimental sample to the ΔCt of a control or calibrator sample.
-
ΔΔCt = ΔCt (Experimental Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as:
-
Fold Change = 2-ΔΔCt
-
A fold change greater than 1 indicates upregulation of ADM mRNA in the experimental sample compared to the control, while a value less than 1 indicates downregulation.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. SYBR GreenER qPCR SuperMix Universal | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. origene.com [origene.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. ADM this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. ADM this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols: Adrenomedullin Receptor Binding Assay Using Radioligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilator peptide with a wide range of biological activities, making its receptors a significant target for drug discovery in cardiovascular diseases, cancer, and inflammatory conditions.[1][2][3][4] The this compound receptor is a complex of the calcitonin receptor-like receptor (CLR), a class B G protein-coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP).[4][5][6] The co-expression of CLR with RAMP2 or RAMP3 forms the AM1 and AM2 receptor subtypes, respectively, which exhibit distinct pharmacology.[5][6][7]
Radioligand binding assays are a fundamental tool for characterizing the affinity of ligands for the this compound receptor and for screening compound libraries for potential modulators. These assays are highly sensitive and robust for quantifying the interaction between a radiolabeled ligand and the receptor.[8][9] This document provides detailed protocols for performing saturation and competition radioligand binding assays for the this compound receptor, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.
This compound Receptor Signaling Pathway
This compound binding to its receptor complex (CLR/RAMP2 or CLR/RAMP3) primarily activates the Gs alpha subunit of the heterotrimeric G protein.[5][10] This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][2] Additionally, AM has been shown to activate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.[2][4]
Experimental Protocols
The following protocols are generalized for a radioligand binding assay using a radiolabeled this compound peptide, such as [125I]AM, and cell membranes expressing the this compound receptor.
I. Membrane Preparation from Cultured Cells or Tissues
-
Cell/Tissue Collection: Harvest cultured cells expressing the this compound receptor (e.g., HEK293 transfected with CLR and RAMP2/3, Rat-2 fibroblasts, or L6 myocytes) or tissues known to express the receptor (e.g., lung, heart, spleen).[7][11][12][13]
-
Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[14]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[14]
-
Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[13][14]
-
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation.
-
Final Preparation and Storage: Resuspend the final pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.[14] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[8][9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of the radioligand (e.g., [125I]AM) to wells containing the membrane preparation (typically 20-50 µg of protein) in binding buffer.[15]
-
Non-specific Binding: To a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled this compound) to saturate the receptors.[13]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[13]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14][15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Radioactivity Counting: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Analyze the data using non-linear regression with a one-site binding model to determine the Bmax and Kd values.[15]
-
III. Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.[8][9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of the radioligand (typically at or near its Kd value) to wells containing the membrane preparation in binding buffer.
-
Non-specific Binding: Add the fixed concentration of the radioligand and a high concentration of a non-labeled ligand.
-
Competition: Add the fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
-
Incubation, Separation, and Counting: Follow the same procedures as described for the saturation binding assay (steps 2-5).
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.[14]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a radioligand binding assay using the filtration method.
Data Presentation
Quantitative data from this compound receptor binding assays should be summarized in a clear and structured format to allow for easy comparison of ligand affinities and receptor densities across different studies and experimental conditions.
| Cell Line/Tissue | Radioligand | Ligand | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Ki (nM) | Reference |
| Rat-2 Fibroblasts | [125I]rat AM | rat AM | Saturation | 0.43 | 50 | [11] | ||
| Rat-2 Fibroblasts | [125I]rat AM | CGRP-(8-37) | Competition | 214 | [11] | |||
| Rat-2 Fibroblasts | [125I]rat AM | AC187 | Competition | 129 | [11] | |||
| Rat-2 Fibroblasts | [125I]rat AM | AC253 | Competition | 25 | [11] | |||
| L6 Myocytes | [125I]AM | AM | Competition | 0.22 | [12] | |||
| L6 Myocytes | [125I]AM | Saturation | 0.95 pmol/mg | [12] | ||||
| L6 Myocytes | [125I]CGRP | CGRP | Competition | 0.13 | [12] | |||
| L6 Myocytes | [125I]CGRP | AM | Competition | 8.68 | [12] | |||
| L6 Myocytes | [125I]CGRP | CGRP-(8-37) | Competition | 1.15 | [12] | |||
| Dog Lung Homogenates | [125I]AM | AM | Saturation | High & Low Affinity Sites | [16] | |||
| COS-7 cells (AM1 receptor) | AM22-52 | cAMP functional | ≥100-fold reduction vs AM22-52 for some mutants | [17] | ||||
| Tethered AM receptor ECD | Biotin-AM | AM | AlphaScreen | 24 µM | [18] |
Note: The table includes a selection of data from the literature to illustrate the format. Researchers should populate such tables with their own experimental data for comparative analysis. The units for Bmax have been maintained as reported in the source.
Conclusion
The this compound receptor system presents a valuable target for therapeutic intervention. The radioligand binding assay protocols and data analysis guidelines provided in this document offer a robust framework for researchers to characterize the interactions of novel compounds with this compound receptors. Careful execution of these assays and systematic data presentation will facilitate the discovery and development of new drugs targeting this important signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. SPECT and PET imaging of this compound receptors: a promising strategy for studying pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. portlandpress.com [portlandpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. A rat skeletal muscle cell line (L6) expresses specific this compound binding sites but activates adenylate cyclase via calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CGRP and this compound binding correlates with transcript levels for Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity Modifying Proteins (RAMPs) in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of the this compound receptor acting as the target of a new radiopharmaceutical biomolecule for lung imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective CGRP and this compound peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Adrenomedullin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of biological activities, primarily involved in vasodilation, angiogenesis, and regulation of electrolyte homeostasis. It exerts its effects by binding to a heterodimeric receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), either RAMP2 or RAMP3. The CLR/RAMP2 complex forms the AM1 receptor, while the CLR/RAMP3 complex constitutes the AM2 receptor. Accurate and robust in vitro cell-based assays are crucial for understanding the pharmacology of this compound, identifying novel agonists and antagonists, and developing new therapeutic agents targeting the AM signaling pathway.
These application notes provide detailed protocols for several key in vitro cell-based assays to assess the activity of this compound and its analogs.
This compound Signaling Pathways
This compound binding to its receptor complex primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of AM. In addition to the canonical cAMP pathway, AM has also been shown to activate other signaling cascades, including calcium mobilization (via Gαq), and the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[1]
Recommended Cell Lines
A variety of cell lines can be utilized for this compound activity assays. The choice of cell line will depend on the specific assay and the research question.
| Cell Line | Origin | Receptor Expression | Recommended Assays |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endogenous AM1 (CLR/RAMP2) | cAMP, Proliferation, Migration, Angiogenesis |
| Rat-2 Fibroblasts | Rat Embryo Fibroblasts | Endogenous AM receptors | cAMP, MAPK activation |
| L6 Myocytes | Rat Skeletal Muscle Myoblasts | Endogenous AM receptors | cAMP, Receptor Binding |
| CHO-K1 | Chinese Hamster Ovary | Can be transfected to express specific AM receptor subtypes (AM1 or AM2) | cAMP, Reporter Gene, Receptor Binding |
| HEK293 | Human Embryonic Kidney 293 | Can be transfected to express specific AM receptor subtypes (AM1 or AM2) | cAMP, Reporter Gene, Receptor Binding |
| Panc-1, BxPC3 | Human Pancreatic Cancer | Endogenous AM receptors | Proliferation, Invasion |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound activity in various cell-based assays.
Table 1: cAMP Accumulation Assays
| Cell Line | Agonist | Antagonist | EC50 / pEC50 | IC50 / pA2 | Reference(s) |
| Rat DRG Neurons | This compound | AM(22-52) | 85.76 nM | - | [2] |
| Rat Spinal Motor Neurons | This compound | AM(22-52) | 103.3 nM | - | [2] |
| Rat Spinal Cord Cells | This compound | AM(22-52) | pEC50: 9.1 ± 0.2 | pA2: 7.26 ± 0.18 | [3] |
| Rat Spinal Cord Cells | This compound | CGRP(8-37) | pEC50: 9.1 ± 0.2 | pA2: 7.41 ± 0.15 | [3] |
Table 2: Receptor Binding Assays
| Cell Line | Radioligand | Bmax | Kd | Reference(s) |
| Rat Spinal Cord Cells | [¹²⁵I]-AM | 571 ± 34 fmol/mg protein | 79 ± 9 pM | [3] |
| Rat Spinal Cord Cells | [¹²⁵I]-CGRP | 32 ± 2 fmol/mg protein | 12 ± 0.7 pM | [3] |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound or its analogs to stimulate the production of intracellular cAMP.
Protocol using a competitive ELISA-based cAMP Kit:
-
Cell Seeding: Seed cells (e.g., HUVECs, CHO-K1 expressing AM receptors) in a 96-well plate at an appropriate density and culture overnight to allow for attachment.
-
Pre-treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.[4]
-
Stimulation: Add 50 µL of this compound or test compound at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The optimal incubation time should be determined empirically for each cell line.
-
Cell Lysis: Aspirate the medium and add 100 µL of the lysis buffer provided with the cAMP ELISA kit to each well. Incubate for 10 minutes with gentle shaking to ensure complete cell lysis.
-
cAMP Measurement: Follow the manufacturer's instructions for the specific competitive ELISA kit to measure the cAMP concentration in the cell lysates. This typically involves transferring the lysates to the antibody-coated plate, adding a fixed amount of HRP-labeled cAMP, incubating, washing, adding substrate, and measuring the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, calculate the IC50 or pA2 value.
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP response elements (CRE). Activation of the cAMP pathway by this compound leads to the transcription of the reporter gene, resulting in a measurable signal.
Protocol for a CRE-Luciferase Reporter Assay:
-
Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a CRE-luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization. If the cells do not endogenously express the AM receptor, co-transfect with plasmids encoding CLR and RAMP2 or RAMP3.
-
Incubation: Culture the transfected cells for 24-48 hours to allow for gene expression.
-
Stimulation: Replace the culture medium with serum-free medium containing this compound or test compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol. This involves sequential measurement of firefly and Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth and viability.
Protocol using a CCK-8 Assay:
-
Cell Seeding: Seed cells (e.g., HUVECs, Panc-1) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Starvation (Optional): After 24 hours, replace the medium with serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Add this compound or test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.
Cell Migration Assay
This assay evaluates the effect of this compound on the directional movement of cells.
Protocol for a Wound-Healing Assay:
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 6-well or 12-well plate and grow them to full confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove any detached cells.
-
Treatment: Add serum-free or low-serum medium containing this compound or test compounds at various concentrations.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Receptor Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the this compound receptor.
Protocol for a Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing the this compound receptor to a high density.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
For total binding, add a radiolabeled this compound ligand (e.g., [¹²⁵I]-AM) at various concentrations.
-
For non-specific binding, add the radiolabeled ligand in the presence of a high concentration of unlabeled this compound.
-
For competition binding, add a fixed concentration of the radiolabeled ligand and varying concentrations of a non-labeled test compound.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.
-
Conclusion
The in vitro cell-based assays described in these application notes provide a comprehensive toolkit for characterizing the activity of this compound and its analogs. The selection of the appropriate assay and cell line will depend on the specific research objectives. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of this compound signaling and facilitate the development of novel therapeutics.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. This compound increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating Adrenomedullin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and analysis of adrenomedullin (Adm) knockout mouse models. This compound is a potent vasodilatory peptide with a crucial role in angiogenesis, cardiovascular homeostasis, and lymphatic development.[1][2][3] Due to the embryonic lethality of global this compound knockout, conditional knockout strategies are essential for studying its function in specific tissues and at different developmental stages.[1][4][5]
This compound Signaling Pathway
This compound exerts its biological effects by binding to a G-protein coupled receptor complex.[6][7] This complex consists of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a receptor activity-modifying protein (RAMP).[1][2][3] The specificity for this compound is conferred primarily by RAMP2 or RAMP3.[3][6][7] The binding of this compound to the CLR/RAMP2 complex activates Gs-protein signaling, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase.[6][7][8] Subsequently, cAMP activates Protein Kinase A (PKA), which can lead to various cellular responses, including the phosphorylation of endothelial nitric oxide synthase (eNOS) to promote vasodilation and the activation of ERK signaling, which is involved in cell proliferation.[5][6][8]
This compound Knockout Mouse Models
Global Knockout Models
The genetic ablation of key components of the this compound signaling pathway, including Adm, Calcrl (the gene for CLR), and Ramp2, results in embryonic lethality at mid-gestation.[1][3][5][9] These knockout mice exhibit a conserved phenotype characterized by severe interstitial edema (hydrops fetalis) and cardiovascular defects.[1][5][9] This lethality underscores the critical role of this compound signaling in embryonic development, particularly in the formation and integrity of the vascular and lymphatic systems.[1][5]
Table 1: Phenotypes of Global this compound Signaling Knockout Mice
| Gene Knockout | Phenotype | Gestational Stage of Lethality | References |
| Adm-/- | Embryonic lethal, severe edema, smaller hearts, thinner aorta and carotid artery walls, increased vascular permeability, hypoplastic jugular lymph sac. | E13.5 - E14.5 | [1][5] |
| Calcrl-/- | Embryonic lethal, generalized interstitial edema, cardiovascular defects, abnormal jugular lymphatic vessels due to reduced lymphatic endothelial cell proliferation. | E12.5 - E13.5 | [1][5][10] |
| Ramp2-/- | Embryonic lethal, severe edema, cardiovascular defects, decreased expression of vascular junctional proteins. | E14.5 - E15.5 | [1][5][9] |
Conditional Knockout (cKO) Models
To circumvent embryonic lethality, the Cre-LoxP system is employed to generate tissue-specific or inducible knockout models.[4][11][12] This powerful tool allows for the deletion of the Adm gene in a spatially and temporally controlled manner, enabling the study of its function in specific cell types and in adult physiology.[11][12][13] The strategy involves creating a "floxed" allele of the Adm gene, where critical exons are flanked by LoxP sites.[5][12] These mice are then bred with a Cre-driver line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Tie2-Cre for endothelial cells, Talpha-1 tubulin-Cre for the central nervous system).[4][5][9]
Table 2: Phenotypes of Conditional this compound Signaling Knockout Mice
| cKO Model (Cre Driver) | Target Tissue/Cell | Phenotype | References |
| Endothelial (Tie2-Cre) | Endothelial Cells | Recapitulates global knockout phenotype (embryonic lethal with edema), defective angiogenesis, enhanced vascular permeability, reduced tumor metastasis. | [5][9][14] |
| Brain (Talpha-1 tubulin-Cre) | Central Nervous System | Viable, impaired motor coordination, hyperactivity, anxiety, lower survival under hypobaric hypoxia. | [4][15] |
| Oocyte (Zp3-Cre) | Oocytes | Fertile, no obvious effects on fecundity, enhanced ovarian follicle growth after superovulation. | [16] |
| Heterozygous (Adm+/-) | Global | Viable, increased cardiac hypertrophy and fibrosis under stress, reduced blood flow and capillary development after ischemia. | [1][2] |
Experimental Protocols
Protocol: Generation of a Floxed (AdmloxP/loxP) Mouse Line
This protocol outlines the key steps for creating a mouse line with LoxP sites flanking a critical exon of the Adm gene using embryonic stem (ES) cell technology.
1. Design of the Targeting Vector:
-
Obtain a genomic clone containing the mouse Adm gene from a BAC library. The Adm gene in mice is located on chromosome 7.[15]
-
Design a targeting vector to insert LoxP sites flanking a critical exon (e.g., exon 2, which contains the start codon).
-
The vector should contain:
-
A 5' homology arm (~5-7 kb) upstream of the target exon.
-
A LoxP site upstream of the target exon.
-
The target exon(s).
-
A second LoxP site downstream of the target exon.
-
A positive selection cassette (e.g., neomycin resistance, neo) flanked by FRT sites for later removal. This cassette is typically placed within an intron.
-
A 3' homology arm (~2-3 kb) downstream of the second LoxP site.
-
A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against non-homologous recombination events.
-
2. ES Cell Culture and Electroporation:
-
Culture mouse ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and electroporate it into the ES cells.
-
Plate the electroporated cells onto feeder layers and begin positive selection with G418 (for neomycin resistance).
3. Screening for Correctly Targeted ES Cell Clones:
-
After 7-10 days of selection, pick resistant ES cell colonies.
-
Expand each clone and harvest genomic DNA.
-
Screen for homologous recombination events using Southern blotting and/or PCR.
-
Southern Blot: Use external probes (outside the targeting vector's homology arms) to detect the size difference between the wild-type and targeted alleles after restriction enzyme digestion.[5][10]
-
PCR: Design primers specific to the targeted allele (e.g., one primer in the neo cassette and one primer in the genomic region outside the homology arm).[5][10]
-
4. Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts (e.g., from C57BL/6J mice).
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
-
Pups born with coat color chimerism (indicating contribution from both the ES cells and the host blastocyst) are potential founders.
5. Germline Transmission and Colony Establishment:
-
Breed male chimeric mice with wild-type females (e.g., C57BL/6J).
-
Genotype the offspring for the presence of the targeted (floxed) allele.
-
Mice that have inherited the floxed allele have achieved germline transmission.
-
Interbreed heterozygous mice (AdmloxP/+) to generate homozygous floxed mice (AdmloxP/loxP).
-
(Optional) Breed with a Flp-deleter mouse line to remove the FRT-flanked selection cassette to avoid potential interference with gene expression.
Protocol: Genotyping of this compound Knockout Mice by PCR
This protocol describes a 3-primer PCR assay to distinguish between wild-type (+), floxed (loxP), and knockout (-) alleles.
1. DNA Extraction:
-
Obtain a small tissue sample (e.g., ear punch or tail snip) from each mouse.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion and isopropanol (B130326) precipitation method.
2. Primer Design:
-
Design three primers:
-
Forward Primer (P1): Located in the intron upstream of the 5' LoxP site.
-
Reverse Primer 1 (P2): Located in the target exon that is flanked by LoxP sites.
-
Reverse Primer 2 (P3): Located in the intron downstream of the 3' LoxP site.
-
3. PCR Reaction:
-
Set up a PCR reaction for each DNA sample with all three primers.
-
Reaction Mix (25 µL total volume):
-
Genomic DNA: ~50-100 ng
-
Forward Primer (P1): 10 µM
-
Reverse Primer 1 (P2): 10 µM
-
Reverse Primer 2 (P3): 10 µM
-
dNTP Mix: 10 mM
-
Taq DNA Polymerase and Buffer: As per manufacturer's instructions
-
Nuclease-free water
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3 min
-
35 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing: 58-62°C for 30 sec (optimize as needed)
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
4. Gel Electrophoresis and Interpretation:
-
Run the PCR products on a 1.5-2.0% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Include a DNA ladder for size reference.
-
Expected Banding Patterns:
-
Wild-Type (+/+): One band from P1 and P2. The size will be relatively small (e.g., ~300 bp).
-
Heterozygous Floxed (loxP/+): Two bands. One wild-type band (P1+P2) and one larger floxed band (P1+P2, slightly larger due to the LoxP site, e.g., ~350 bp).
-
Homozygous Floxed (loxP/loxP): One band corresponding to the floxed allele (e.g., ~350 bp).
-
Heterozygous Knockout (Cre-mediated deletion) (-/+): Two bands. The wild-type band (P1+P2) and a knockout band from P1 and P3 (e.g., ~500 bp, as the exon between P2 and P3 is deleted).
-
Homozygous Knockout (-/-): One band corresponding to the knockout allele (P1+P3, e.g., ~500 bp).
-
References
- 1. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 3. Regulation of this compound and its family peptide by RAMP system--lessons from genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of this compound in the mouse brain results in behavioral changes, anxiety, and lower survival under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signaling is necessary for murine lymphatic vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 9. This compound in lymphangiogenesis: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 11. cyagen.com [cyagen.com]
- 12. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 13. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lack of this compound in the mouse brain results in behavioral changes, anxiety, and lower survival under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Oocyte-specific disruption of this compound 2 gene enhances ovarian follicle growth after superovulation [frontiersin.org]
Application Notes and Protocols for Creating Cell-Specific Adrenomedullin Conditional Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenomedullin (AM), encoded by the Adm gene, is a potent vasodilatory peptide involved in a wide array of physiological processes, including cardiovascular homeostasis, angiogenesis, and inflammation.[1][2] Its significance is underscored by the fact that global knockout of the Adm gene, or its essential receptor components (CALCRL/RAMP2), results in mid-gestational embryonic lethality due to severe edema and cardiovascular defects.[1][3] This embryonic lethality precludes the study of AM's function in adult physiology and disease using traditional knockout models.
To overcome this limitation, a conditional knockout (cKO) approach using the Cre-LoxP system is necessary.[4][5] This technology allows for the deletion of the Adm gene in a specific cell type or at a particular developmental stage, enabling researchers to dissect its precise roles in complex biological systems. These application notes provide a comprehensive guide to the principles, experimental design, and detailed protocols for generating and validating cell-specific Adm conditional knockout mice.
Principle of the Method: The Cre-LoxP System
The foundation of this protocol is the Cre-LoxP system, a site-specific recombinase technology derived from the P1 bacteriophage.[5][6] It involves two key components:
-
Cre Recombinase: An enzyme that recognizes specific DNA sequences.[7]
-
LoxP Sites: 34-bp DNA sequences consisting of two 13-bp palindromic repeats flanking an 8-bp spacer region, which gives the site directionality.[7]
When a gene segment is flanked by two LoxP sites in the same orientation (a "floxed" allele), the expression of Cre recombinase will lead to the excision of the intervening DNA sequence, effectively knocking out the gene.[8] By controlling the expression of Cre recombinase using a cell-type-specific promoter, the gene knockout can be restricted to a desired cell population.[9]
Caption: Cre-LoxP mechanism for conditional gene knockout.
Experimental Design and Workflow
The generation of a cell-specific Adm knockout mouse requires a two-stage breeding strategy. First, a mouse line with LoxP sites flanking a critical exon of the Adm gene (Admfl/fl) is generated or acquired. Second, this "floxed" line is crossed with a transgenic mouse line that expresses Cre recombinase under the control of a cell-type-specific promoter (e.g., Tie2-Cre for endothelial cells, Myh6-Cre for cardiomyocytes).[1][10]
Caption: Two-generation breeding strategy for cKO mice.
Experimental Protocols
Protocol 1: Animal Husbandry and Breeding
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (20-22°C), and free access to standard chow and water.[11][12]
-
Strain Acquisition: Obtain homozygous Admfl/fl mice and the desired Cre-driver line (e.g., on a C57BL/6 background).[11]
-
Breeding Cross 1: Set up breeding pairs between homozygous Admfl/fl mice and mice carrying the Cre transgene (Cre+/-).
-
Genotyping F1: Genotype the resulting F1 generation to identify mice that are heterozygous for the floxed allele and positive for the Cre transgene (Admfl/+; Cre+/-).[13]
-
Breeding Cross 2: Cross the F1 (Admfl/+; Cre+/-) mice with homozygous Admfl/fl mice. This cross is more efficient than an F1 intercross for generating the desired experimental animals.
-
Genotyping F2: Genotype the F2 offspring to identify the experimental cohort (Admfl/fl; Cre+/-) and appropriate littermate controls.
Table 1: Expected Mendelian Ratios for F2 Generation (F1 x Admfl/fl Cross)
| Genotype | Expected Frequency | Role |
| Admfl/fl; Cre+/- | 25% | Experimental cKO |
| Admfl/fl; Cre-/- | 25% | Control (Floxed) |
| Admfl/+; Cre+/- | 25% | Control (Cre effect) |
| Admfl/+; Cre-/- | 25% | Control (Wild-type) |
Protocol 2: PCR-Based Genotyping
Genomic DNA is isolated from ear punches or tail biopsies for PCR analysis.[14] Three primers are typically used in a single reaction to distinguish between the wild-type (+), floxed (fl), and knockout (-) alleles.
DNA Extraction:
-
Collect a 2 mm tail tip or ear punch from weanling pups (2-3 weeks old).
-
Digest tissue in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.5, 5 mM EDTA, 0.2% SDS, 200 mM NaCl) with Proteinase K (100 µg/mL) at 55°C overnight.
-
Purify genomic DNA using isopropanol (B130326) precipitation or a commercial DNA extraction kit.[14]
-
Resuspend the DNA pellet in nuclease-free water and quantify.
PCR Reaction:
-
Primer Design:
-
Forward Primer (Fwd): Binds upstream of the 5' LoxP site.
-
Reverse Primer 1 (Rev1): Binds within the region to be excised (between the LoxP sites).
-
Reverse Primer 2 (Rev2): Binds downstream of the 3' LoxP site.
-
-
PCR Master Mix (25 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 2.5 | 1x |
| dNTPs (10 mM) | 0.5 | 200 µM |
| Fwd Primer (10 µM) | 1.0 | 0.4 µM |
| Rev1 Primer (10 µM) | 0.5 | 0.2 µM |
| Rev2 Primer (10 µM) | 0.5 | 0.2 µM |
| Taq DNA Polymerase (5 U/µL) | 0.2 | 1 U |
| Genomic DNA (50 ng/µL) | 1.0 | 50 ng |
| Nuclease-free Water | 18.8 | - |
-
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 3 min | 1 |
| Denaturation | 94 | 30 sec | \multirow{3}{}{35} |
| Annealing | 58-65 | 30 sec | |
| Extension | 72 | 45 sec | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | Indefinite | 1 |
| *Annealing temperature should be optimized based on primer melting temperatures. |
-
Gel Electrophoresis: Analyze PCR products on a 1.5-2.0% agarose (B213101) gel.
Table 2: Interpretation of Genotyping PCR Results
| Allele | Primer Pair | Expected Band Size (bp) | Description |
| Wild-type (+) | Fwd + Rev2 | ~250 | Amplicon from the unmodified allele. |
| Floxed (fl) | Fwd + Rev2 | ~350 | LoxP site insertion increases amplicon size. |
| Knockout (-) | Fwd + Rev2 | Not amplified | Rev2 is too far after excision for amplification. |
| Knockout (-) | Fwd + Rev1 | No band | Rev1 binding site is excised. |
| Alternative KO | Fwd + Rev2 | ~150 | If Rev2 is close enough after excision. |
Note: A separate PCR reaction is required to genotype the Cre transgene according to the supplier's protocol.
Protocol 3: Validation of this compound Knockout
Confirmation of successful, cell-specific gene deletion is critical. This involves isolating the target cell population or tissue and assessing Adm mRNA or AM protein levels.
1. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate the target tissue or cells (e.g., using fluorescence-activated cell sorting (FACS) if the Cre line also expresses a fluorescent reporter).
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the excised exon of the Adm gene.
-
Normalize Adm expression to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Compare relative Adm mRNA levels between cKO mice (Admfl/fl; Cre+/-) and floxed control mice (Admfl/fl; Cre-/-). A significant reduction in the cKO group validates the knockout.
2. Western Blot or ELISA:
-
Prepare protein lysates from the target tissue or cells.
-
Quantify total protein concentration.
-
For Western Blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against this compound.
-
For ELISA, use a commercial kit to measure AM peptide concentration in tissue homogenates or plasma.
-
Compare protein levels between cKO and control mice.
This compound Signaling Pathway
This compound mediates its effects by binding to a receptor complex formed by the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[2][15] This interaction primarily activates Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15][16] Subsequent activation of Protein Kinase A (PKA) and other downstream effectors like PI3K/AKT and MAPK/ERK pathways mediate the diverse biological actions of AM, including vasodilation (via nitric oxide production) and cell proliferation.[2][3]
Caption: Key signaling pathways activated by this compound.
References
- 1. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 4. Lack of this compound in the mouse brain results in behavioral changes, anxiety, and lower survival under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 6. Cre-loxP System: A Cornerstone of Conditional Gene Editing in Research | The Scientist [the-scientist.com]
- 7. cyagen.com [cyagen.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 11. Frontiers | Oocyte-specific disruption of this compound 2 gene enhances ovarian follicle growth after superovulation [frontiersin.org]
- 12. Oocyte-specific disruption of this compound 2 gene enhances ovarian follicle growth after superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
Application Notes and Protocols: Utilizing Adrenomedullin Transgenic Mice in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adrenomedullin (AM) transgenic mice in cardiovascular research. This compound is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis and pathophysiology.[1][2] Genetically engineered mouse models have been instrumental in elucidating the in vivo functions of AM and its potential as a therapeutic target.[2] This document outlines the key signaling pathways, experimental protocols, and quantitative data derived from studies using these valuable models.
This compound Signaling in the Cardiovascular System
This compound exerts its biological effects through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[1][3] The specificity for AM is primarily determined by RAMP2 and RAMP3.[3] The binding of AM to its receptor activates several downstream signaling cascades, predominantly through G-protein-mediated pathways, leading to cell-type-specific effects.[3] Key signaling pathways include:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1][4]
-
NO/cGMP Pathway: Stimulation of nitric oxide (NO) synthesis via endothelial nitric oxide synthase (eNOS), which in turn activates guanylyl cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP), promoting vasodilation.[1][4]
-
PI3K/Akt Pathway: this compound can also activate the phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and anti-apoptotic effects.[1][5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by AM.[5]
This compound Signaling Pathway Diagram
Caption: this compound signaling pathways in cardiovascular cells.
This compound Transgenic Mouse Models
Several genetically modified mouse lines have been developed to study the role of this compound in the cardiovascular system.
| Mouse Model | Genotype | Key Phenotype | Reference |
| AM Overexpressor | Admhi/hi | Enlarged, hyperplastic hearts; no significant difference in cardiomyocyte cross-sectional area compared to wild-type.[6] | [6] |
| AM Overexpressor (Vascular) | AMTg (preproendothelin-1 promoter) | Significantly lower blood pressure than wild-type; resistant to lipopolysaccharide-induced septic shock.[2] | [2] |
| AM Heterozygous Knockout | Adm+/- | Hypertensive compared to wild-type littermates; diminished nitric oxide production.[2][7] Enhanced cardiac hypertrophy and renal damage in males with a renin transgene.[8] | [2][7][8] |
| AM Homozygous Knockout | Adm-/- | Embryonic lethal beyond mid-gestation due to severe hemorrhage and vascular abnormalities.[2][7] | [2][7] |
| RAMP2 Overexpressor (Smooth Muscle) | RAMP2-TG | Enhanced hypotensive effect of intravenous AM; more sensitive aortic relaxation in response to AM.[9][10] Basal blood pressure similar to wild-type.[9] | [9][10] |
Experimental Protocols
Induction of Myocardial Infarction (MI)
This protocol is designed to study the effects of altered this compound expression on cardiac remodeling and lymphangiogenesis following myocardial infarction.
Caption: Workflow for myocardial infarction studies in mice.
-
Animal Selection: Use adult male Admhi/hi mice and age-matched wild-type littermates as controls.[11]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane). Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart.
-
Ligation of the Left Anterior Descending (LAD) Artery: Ligate the LAD artery permanently with a suture to induce myocardial infarction.[11]
-
Closure and Recovery: Close the chest cavity and allow the animal to recover under a heat lamp. Provide appropriate post-operative analgesia.
-
Post-MI Monitoring: Monitor the animals for 15-21 days.[11]
-
Tissue Collection and Analysis:
-
At the end of the study period, euthanize the mice and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin (B1166041) for histological analysis.
-
Perform immunofluorescent staining on cross-sections with antibodies against lymphatic vessel endothelial hyaluronan receptor 1 (Lyve1) to identify and quantify cardiac lymphatic vessels.[11]
-
Cardiac function can be assessed prior to euthanasia using echocardiography.
-
Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)
This protocol is used to investigate the role of this compound in the development of pressure-overload cardiac hypertrophy.
Caption: Workflow for transverse aortic constriction studies.
-
Animal Selection: Use adult mice with genetic modifications in the this compound system (e.g., knockout or transgenic lines) and appropriate wild-type controls.[12]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and provide mechanical ventilation.
-
Transverse Aortic Constriction (TAC): Perform a thoracotomy to expose the aortic arch. Place a ligature around the transverse aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge to create a standardized stenosis. Remove the needle to allow for blood flow through the constricted aorta.
-
Closure and Recovery: Close the surgical incision and allow the animal to recover with appropriate post-operative care.
-
Post-TAC Evaluation: After a specified period (e.g., 4 weeks), perform comprehensive analysis.[12]
-
Echocardiography: Assess cardiac function and dimensions.
-
Hemodynamic Measurements: Measure blood pressure.
-
Histological Analysis: Harvest the hearts, measure heart weight to body weight (HW/BW) ratio, and perform histological staining (e.g., Hematoxylin & Eosin for cell size, Masson's trichrome for fibrosis).[13]
-
Molecular Analysis: Analyze the expression of hypertrophy-associated genes (e.g., ANP, BNP) and fibrotic markers.[6]
-
Quantitative Data Summary
| Parameter | Mouse Model | Experimental Condition | Observation | Reference |
| Blood Pressure | AMTg (overexpressor) | Baseline | Significantly lower than wild-type. | [2] |
| Adm+/- (heterozygous KO) | Baseline | Elevated blood pressure. | [7] | |
| RAMP2-TG (overexpressor) | Baseline | Similar to wild-type. | [9] | |
| Aortic Relaxation (EC50 for AM) | RAMP2-TG | In vitro aorta relaxation studies | 8.0 ± 1.5 nmol/L (vs. 17.9 ± 3.6 nmol/L in WT). | [9][10] |
| Cardiac Hypertrophy | Admhi/hi (overexpressor) | Baseline (2 months old) | Significantly increased heart weight to body weight and heart weight to tibia length ratios. | [6] |
| Adm+/- (heterozygous KO) | Renin-induced hypertension | Enhanced cardiac hypertrophy in males. | [8] | |
| Cardiac Lymphangiogenesis | Admhi/hi | Post-Myocardial Infarction | Significantly more cardiac lymphatic growth compared to wild-type. | [11] |
| Heart Failure | AM infusion in sheep with pacing-induced heart failure | 4-day infusion (10 ng/kg/min) | 27% increase in cardiac output, 30% reduction in peripheral resistance, 13% reduction in mean arterial pressure, 24% reduction in left atrial pressure. | [14] |
These notes and protocols provide a framework for utilizing this compound transgenic mice in cardiovascular research. The detailed methodologies and compiled data serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of this compound in cardiovascular health and disease, and for the development of novel therapeutic strategies.
References
- 1. This compound and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the physiological and pathological roles of this compound from genetic engineering in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of this compound in Cardiovascular Response to Exercise – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenomedullinergic System. Role in Cardiovascular Regulation | Thoracic Key [thoracickey.com]
- 6. Epicardial-Derived this compound Drives Cardiac Hyperplasia During Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular abnormalities and elevated blood pressure in mice lacking this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound gene expression differences in mice do not affect blood pressure but modulate hypertension-induced pathology in males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced vascular responses to this compound in mice overexpressing receptor-activity-modifying protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound Induces Cardiac Lymphangiogenesis After Myocardial Infarction and Regulates Cardiac Edema Via Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 13. mdpi.com [mdpi.com]
- 14. Long-term this compound administration in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: siRNA-Mediated Knockdown of Adrenomedullin Expression in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide that plays a crucial role in vascular homeostasis and angiogenesis. In endothelial cells, AM mediates a variety of functions, including proliferation, migration, and the formation of capillary-like structures. The targeted knockdown of AM expression using small interfering RNA (siRNA) is a powerful technique to investigate its specific roles in endothelial biology and to explore its potential as a therapeutic target in diseases characterized by aberrant angiogenesis, such as cancer and ischemic cardiovascular conditions.
These application notes provide a comprehensive guide to performing siRNA-mediated knockdown of this compound in human umbilical vein endothelial cells (HUVECs), a commonly used in vitro model for studying endothelial function. Detailed protocols for transfection, validation of knockdown, and key functional assays are presented, along with a summary of expected quantitative outcomes.
Data Presentation: Quantitative Effects of this compound Knockdown
The following tables summarize the expected quantitative results from siRNA-mediated knockdown of this compound in endothelial cells, based on published literature. The efficiency of knockdown and the functional consequences may vary depending on the specific siRNA sequence, transfection reagent, and experimental conditions.
| Table 1: this compound Knockdown Efficiency | |
| Target | This compound (ADM) |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Method | siRNA Transfection |
| Analysis | qRT-PCR (mRNA level), Western Blot (protein level) |
| Time Point | 48-72 hours post-transfection |
| Expected mRNA Knockdown | ≥70% |
| Expected Protein Knockdown | Significant reduction, dependent on protein half-life |
| Table 2: Functional Consequences of this compound Knockdown in Endothelial Cells | |
| Functional Assay | Parameter Measured |
| Cell Proliferation | Cell number / Viability |
| Cell Migration (Wound Healing) | Rate of wound closure |
| Tube Formation | Total tube length / Number of branches |
| Endothelial Permeability | Passage of labeled dextran |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown in HUVECs
This protocol describes the forward transfection of siRNA into HUVECs using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting this compound (ADM siRNA)
-
Non-targeting control siRNA (Scrambled siRNA)
-
24-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: One day prior to transfection, seed HUVECs in a 24-well plate at a density of 30,000-40,000 cells per well in 500 µL of EGM-2 without antibiotics. Ensure cells are 30-50% confluent at the time of transfection.[1]
-
siRNA-Lipid Complex Formation (per well):
-
In a sterile microcentrifuge tube, dilute 6 pmol of ADM siRNA or scrambled siRNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume 100 µL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complexes to each well containing HUVECs. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific experimental endpoint.
-
Validation of Knockdown: After incubation, proceed to validate the knockdown of this compound at the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ADM mRNA Knockdown Validation
This protocol is for quantifying the reduction in ADM mRNA levels following siRNA transfection.[2][3][4]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human ADM and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the siRNA-transfected and control HUVECs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ADM or the housekeeping gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Calculate the relative expression of ADM mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ADM siRNA-treated samples to the scrambled siRNA control.[2]
Protocol 3: Western Blotting for ADM Protein Knockdown Validation
This protocol is for assessing the reduction in ADM protein levels.[2]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the HUVECs in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-ADM antibody, followed by the HRP-conjugated secondary antibody.
-
Loading Control: Probe the same membrane with an antibody against a loading control.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative reduction in ADM protein levels.
Protocol 4: Endothelial Cell Proliferation Assay (CCK-8 Assay)
This assay measures cell viability and proliferation.[5]
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Transfection: Perform siRNA transfection in a larger format (e.g., 6-well plate).
-
Seeding: 24 hours post-transfection, seed the HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 5: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of endothelial cells.[6][7][8]
Materials:
-
24-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Culture: Seed siRNA-transfected and control HUVECs in 24-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point and calculate the rate of wound closure.
Protocol 6: Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.[9][10][11][12]
Materials:
-
96-well plate
-
Matrigel® Basement Membrane Matrix
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®. Polymerize the gel by incubating at 37°C for 30-60 minutes.[10]
-
Cell Seeding: Seed siRNA-transfected and control HUVECs onto the Matrigel® at a density of 1.5 x 10⁴ cells per well.[5]
-
Incubation: Incubate for 4-12 hours to allow for tube formation.
-
Imaging: Capture images of the tube-like structures.
-
Analysis: Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
This compound Signaling Pathway in Endothelial Cells
Caption: this compound signaling pathways in endothelial cells.
Experimental Workflow for siRNA-Mediated Knockdown of this compound
Caption: Workflow for AM knockdown and functional analysis.
References
- 1. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 3. pnas.org [pnas.org]
- 4. qiagen.com [qiagen.com]
- 5. Adrenomedullin22-52 suppresses high-glucose-induced migration, proliferation, and tube formation of human retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. med.virginia.edu [med.virginia.edu]
- 9. ibidi.com [ibidi.com]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. corning.com [corning.com]
Application Notes and Protocols for Adrenomedullin Agonists in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] Initially isolated from a human pheochromocytoma, AM is now known to be widely expressed and secreted by various cell types, including vascular endothelial and smooth muscle cells.[1][2] It is a potent vasodilator, playing a crucial role in the regulation of vascular tone and blood pressure.[3][4] AM and its agonists are of significant interest in cardiovascular research and drug development due to their therapeutic potential in conditions such as hypertension, heart failure, and ischemia.[1][5]
This document provides detailed application notes and protocols for studying the vasodilatory effects of this compound agonists, including the endogenous peptides this compound (AM) and this compound 2/Intermedin (AM2/IMD).
This compound Receptors and Signaling Pathways
This compound exerts its effects through a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein (RAMP).[1] The association of CLR with RAMP2 forms the high-affinity AM1 receptor, while the CLR/RAMP3 complex forms the AM2 receptor, which can be activated by both AM and CGRP.[6][7][8]
The vasodilatory actions of AM agonists are primarily mediated through two key signaling pathways in vascular endothelial and smooth muscle cells:
-
cAMP-Dependent Pathway: In vascular smooth muscle cells (VSMCs), AM agonists bind to their receptors, leading to the activation of the Gs alpha subunit of the G-protein. This stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the opening of ATP-sensitive potassium (KATP) channels.[11] This results in hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.
-
Nitric Oxide (NO)-Dependent Pathway: In vascular endothelial cells, AM agonists can stimulate the production of nitric oxide (NO).[1][3] This can occur through the activation of the PI3K/Akt pathway, which phosphorylates and activates endothelial nitric oxide synthase (eNOS).[2][12] The produced NO, a potent vasodilator, diffuses from the endothelium to the adjacent smooth muscle cells. In the VSMCs, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[9] cGMP then activates Protein Kinase G (PKG), leading to a reduction in intracellular calcium levels and vasodilation.[9]
Signaling Pathway Diagram
Caption: this compound agonist signaling pathways in vasodilation.
Data Presentation
The following tables summarize quantitative data from vasodilation studies involving this compound and its agonists.
Table 1: In Vitro Vasodilatory Effects of this compound Agonists
| Agonist | Preparation | Pre-contraction Agent | EC50 / IC50 | Emax (% Relaxation) | Reference |
| This compound | Isolated rat hearts | - | ~3 nM | Not specified | [13] |
| This compound | Rat mesenteric vascular bed | Methoxamine | 10⁻¹¹ - 10⁻⁷ M (Dose-dependent) | Not specified | [14] |
| This compound | Rat thoracic aorta | Phenylephrine (1 µM) | 10⁻⁹ M | ~40% | [12] |
| This compound | Rat thoracic aorta | Phenylephrine (1 µM) | 10⁻⁸ M | ~60% | [12] |
| This compound | Rat thoracic aorta | Phenylephrine (1 µM) | 10⁻⁷ M | ~80% | [12] |
| CGRP | Isolated rat hearts | - | ~0.5 nM | Not specified | [13] |
Table 2: In Vivo Hemodynamic Effects of this compound Agonists
| Agonist | Species | Administration Route | Dose | Effect | Reference |
| This compound | Human | Intravenous | 50 ng/kg/min | Decrease in mean arterial blood pressure | [1] |
| This compound | Human | Intracoronary | 1 ng/kg/min | 55.7% increase in coronary blood flow | [15] |
| This compound | Human | Intracoronary | 10 ng/kg/min | 48.8% increase in coronary blood flow, 3.7% increase in coronary artery diameter | [15] |
| This compound | Conscious Sheep | Intracoronary | 0.5 µg/kg/h | Increase in coronary conductance from 0.35 to 0.55 ml/min/mmHg; Increase in coronary blood flow from 28 to 42 ml/min | [16] |
| This compound | Rat | Intravenous | 3 nmol/kg | 29% decrease in blood pressure | [17] |
| This compound | Rat (Obesity-related hypertension) | Intraperitoneal | 7.2 µg/kg/day for 4 weeks | Significant decrease in systolic blood pressure | [18] |
| This compound 2/Intermedin | Not Specified | Peripheral | Not Specified | Hypotension | [19][20] |
Experimental Protocols
Experimental Workflow: From In Vitro to In Vivo Assessment
References
- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Assessments of Coronary Flow Reserve after Myocardial Ischemia Reperfusion in Mice [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aortic ring assay [protocols.io]
- 6. SutherlandandHearse [southalabama.edu]
- 7. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible Heart Methodologies - Langendorff Mode [vhlab.umn.edu]
- 13. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Measuring Coronary Flow Reserve [scintica.com]
- 17. ahajournals.org [ahajournals.org]
- 18. This compound Improves Hypertension and Vascular Remodeling partly through the Receptor-Mediated AMPK Pathway in Rats with Obesity-Related Hypertension [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. dovepress.com [dovepress.com]
Application Notes and Protocols for Targeting Adrenomedullin Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide that has been implicated in the pathophysiology of various cancers.[1] It is frequently overexpressed in tumor cells and the surrounding stroma, where it promotes cancer progression through the stimulation of cell proliferation, angiogenesis, and metastasis, as well as the inhibition of apoptosis.[1][2] AM exerts its effects by binding to two distinct receptor complexes: the this compound 1 receptor (AM1R), formed by the calcitonin receptor-like receptor (CALCRL) and receptor activity-modifying protein 2 (RAMP2), and the this compound 2 receptor (AM2R), composed of CALCRL and RAMP3.[3]
While both receptors can contribute to tumor progression, the AM1R is also critically involved in cardiovascular homeostasis, making its systemic blockade potentially problematic.[3] In contrast, targeting the AM2R presents a more favorable therapeutic window for cancer treatment.[2] This document provides detailed application notes and protocols for utilizing this compound antagonists to block its signaling in cancer cells, with a focus on preclinical research and drug development.
This compound Signaling in Cancer
This compound, secreted by both tumor and stromal cells, binds to its receptors (AM1R and AM2R) on the cell surface. This binding activates intracellular signaling cascades, primarily through G-protein coupling, leading to the production of cyclic AMP (cAMP) and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[1] These signaling events culminate in a range of pro-tumorigenic cellular responses.
This compound Signaling Pathway in Cancer Cells.
This compound Antagonists
Several classes of this compound antagonists have been developed and utilized in cancer research. These include peptide antagonists and small molecule inhibitors.
Peptide Antagonists
-
ADM(22-52): A truncated form of this compound that acts as a competitive antagonist at both AM1R and AM2R.[1]
Small Molecule Antagonists
-
NSC-16311 and NSC-37133: Identified through chemical library screening, these compounds have shown efficacy in preclinical cancer models.
-
Novel AM2R-Selective Antagonists: A new class of potent and highly selective small molecule antagonists for AM2R have been developed, offering a more targeted therapeutic approach with potentially fewer side effects.[4]
Quantitative Data Summary
The following tables summarize the efficacy of various this compound antagonists from preclinical studies.
Table 1: In Vitro Efficacy of this compound Antagonists
| Antagonist | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| ADM(22-52) | 786-0 (Renal) | Cell Viability | IC50 | 353.8 µM | [5] |
| (±)-25 (AM2R Antagonist) | MDA-MB-231 (Breast) | Cell Viability | % Inhibition | 55% at 10 µM (3 days) | |
| Compound 8 (AM2R Antagonist) | CFPAC-1 (Pancreatic) | cAMP Production | pIC50 | 8.96 | [4] |
| Compound 7 (AM2R Antagonist) | CFPAC-1 (Pancreatic) | cAMP Production | pIC50 | 9.33 | [4] |
Table 2: In Vivo Efficacy of this compound Antagonists
| Antagonist | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |
| ADM(22-52) | Pancreatic Cancer Xenograft | Not specified | Tumor Growth | Significant reduction | [6] |
| (±)-25 (AM2R Antagonist) | Breast Cancer Xenograft | 20 mg/kg, daily | Tumor Growth Inhibition | 47% after 4 weeks | |
| Anti-AM Antibody | HT-29 (Colon) Xenograft | 350 µ g/mouse , every 3 days | Tumor Size | Significantly smaller |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound antagonists in cancer cells.
Experimental Workflow for Evaluating AM Antagonists.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound antagonists on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound antagonist
-
Recombinant human this compound (optional, for competition assays)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound antagonist in culture medium. If applicable, also prepare a constant concentration of recombinant this compound to stimulate the pathway.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the antagonist, with or without the addition of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the antagonist.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound antagonists on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plate
-
This compound antagonist
-
Recombinant human this compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the this compound antagonist at various concentrations, with or without recombinant this compound (e.g., 50 ng/mL).
-
Incubation: Seed the HUVECs onto the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well) and incubate for 4-18 hours at 37°C.
-
Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of an this compound antagonist in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound antagonist
-
Vehicle for antagonist administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Antagonist Administration: Administer the this compound antagonist or vehicle to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2). Monitor the body weight and overall health of the mice.
-
Study Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Analyze the tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31) by immunohistochemistry or western blotting.
Mechanism of Action of this compound Antagonists
This compound antagonists function by competitively binding to the AM receptors (AM1R and/or AM2R), thereby preventing the binding of endogenous this compound. This blockade inhibits the activation of downstream signaling pathways, ultimately leading to the suppression of pro-tumorigenic cellular processes.
Mechanism of Action of this compound Antagonists.
Conclusion
Targeting the this compound signaling pathway, particularly through the selective antagonism of the AM2R, represents a promising strategy for the development of novel anti-cancer therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively evaluate the preclinical efficacy of this compound antagonists. Further investigation into the specific roles of AM1R and AM2R in different cancer types will be crucial for the clinical translation of these targeted therapies.
References
- 1. This compound in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound antagonist suppresses in vivo growth of human pancreatic cancer cells in SCID mice by suppressing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Adrenomedullin in Inflammatory Bowel Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a group of chronic inflammatory conditions of the gastrointestinal tract with a complex and multifactorial etiology.[1][2] Current therapeutic strategies often have limitations, including loss of response and adverse side effects, necessitating the development of novel treatment modalities.[3] Adrenomedullin (AM), an endogenous 52-amino acid peptide, has emerged as a promising therapeutic agent due to its pleiotropic physiological functions, including potent anti-inflammatory, vasodilatory, and tissue-protective effects.[3][4][5][6] This document provides a comprehensive overview of the therapeutic potential of AM in IBD, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its therapeutic effects in IBD through a multi-faceted mechanism, primarily by modulating the immune response, enhancing intestinal barrier function, and promoting mucosal healing. AM is widely expressed in the gastrointestinal tract and its production is induced by pro-inflammatory cytokines such as TNF-α and IL-1.[4][6]
Key therapeutic actions of this compound include:
-
Anti-inflammatory Effects: AM administration has been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the intestinal mucosa.[7][8] Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10.[7] This modulation of the cytokine balance is partly achieved through the inhibition of the STAT3 and NF-κB signaling pathways.[7]
-
Enhancement of Gut Barrier Function: AM plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. It has been shown to preserve the expression of tight junction proteins, such as ZO-1, thereby reducing intestinal permeability.[9][10] This is partly mediated by the downregulation of myosin light chain kinase (MLCK) phosphorylation.[10]
-
Mucosal Healing and Angiogenesis: AM promotes the regeneration of the damaged intestinal mucosa and stimulates angiogenesis, which is essential for tissue repair.[8] It can accelerate ulcer re-epithelialization and neovascularization at sites of inflammation.[8]
-
Modulation of Hypoxia-Inducible Factor (HIF): AM can activate the HIF signaling pathway, which is known to be protective in mucosal inflammation.[11]
This compound Signaling Pathway
This compound signals through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3. Binding of AM to its receptor activates downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the PI3K/Akt pathway, leading to its diverse biological effects.
Preclinical Data Summary
Numerous preclinical studies using various animal models of IBD have demonstrated the therapeutic efficacy of this compound.
| Animal Model | AM Administration Route & Dose | Key Findings | Reference(s) |
| DSS-induced colitis (mice) | Intraperitoneal: 225-900 µg/kg/day | Reduced disease activity index, histological score, and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6). Accelerated ulcer re-epithelialization. | [5] |
| Subcutaneous: 8, 40, or 80 nmol/kg/day | Dose-dependently ameliorated body weight loss, diarrhea, and histological severity. Downregulated STAT3 and NF-κB p65 phosphorylation. | [3] | |
| TNBS-induced colitis (rats) | Intraperitoneal: 50, 100, and 200 ng/kg | Reduced incidence of diarrhea, severity of colonic damage, and improved survival rate. Decreased TNF-α and IFN-γ, and increased IL-10 levels. | [7] |
| Acetic acid-induced colitis (rats) | Intrarectal: 0.25-1.0 µ g/day in 0.5 ml saline | Dose-dependently reduced ulcerative lesion size, edema, and inflammatory cell infiltration. Reduced tissue levels of IL-6. | [1] |
Clinical Data Summary
Clinical trials have begun to translate the promising preclinical findings into human subjects, showing a favorable safety and efficacy profile for this compound in patients with refractory IBD.
| IBD Type | Study Design | AM Administration Route & Dose | Key Findings | Reference(s) |
| Steroid-refractory Ulcerative Colitis | Preliminary single-center trial | Intravenous infusion: 9 ng/kg/min, 8 h/day for 14 days | 71% (5/7) remission at 12 weeks. Decrease in serum IL-6 and TNF-α. | [3] |
| Steroid-resistant Ulcerative Colitis | Phase 2a, multi-center, double-blind, placebo-controlled | Intravenous infusion: 5, 10, or 15 ng/kg/min for 8 h/day for 14 days | High-dose (15 ng/kg/min) group showed a significant decrease in Mayo score at 8 weeks compared to placebo. Clinical remission rate was significantly higher in the high-dose group. | [3] |
| Biologic-resistant Crohn's Disease | Phase 2a, multi-center, double-blind, placebo-controlled | Intravenous infusion: 10 or 15 ng/kg/min for 8 h/day for 7 days | Long-lasting (24 weeks) decrease in Crohn's Disease Activity Index (CDAI) in the AM-treated groups. |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation of this compound
Protocol 1: Induction of DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using Dextran (B179266) Sulfate (B86663) Sodium (DSS), a widely used model that resembles human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of DSS Solution: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain. Ensure the DSS is fully dissolved.
-
Administration: Provide the DSS solution to the mice as their sole source of drinking water ad libitum for 5-7 consecutive days. Control mice should receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia). A disease activity index (DAI) can be calculated based on these parameters.
-
Termination: On day 7-10, euthanize the mice. The severity of colitis peaks around this time.
-
Tissue Collection: Carefully dissect the colon from the cecum to the anus. Measure its length (colitis often leads to colon shortening). A portion of the distal colon can be fixed in 10% neutral buffered formalin for histology, while other sections can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for in vivo administration.
Materials:
-
Synthetic this compound (human or rodent, depending on the model)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a small volume of sterile saline to create a stock solution. Gently vortex to dissolve.
-
Dilution: Based on the desired dose and the weight of the animal, dilute the stock solution with sterile saline to the final concentration for injection. For example, for a 20g mouse receiving a 40 nmol/kg subcutaneous dose in a 100 µL volume, the final concentration would be 8 µM.
-
Administration: this compound can be administered via various routes:
-
Intraperitoneal (IP) injection: Administer the prepared solution into the peritoneal cavity.
-
Subcutaneous (SC) injection: Inject the solution into the loose skin on the back of the neck.[3]
-
Intrarectal (IR) administration: Using a flexible catheter, gently instill the solution (typically 0.5 ml for rats) into the colon.[1]
-
Intravenous (IV) infusion: For continuous delivery, use an infusion pump connected to a catheterized vein.
-
Protocol 3: Histological Evaluation of Colitis
This protocol provides a method for the histological assessment of colonic inflammation.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fixation and Processing: Fix the colon tissue in 10% neutral buffered formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the stained sections under a microscope. Score the severity of colitis based on two main criteria:
-
Inflammation Severity: (0) None, (1) Mild, (2) Moderate, (3) Severe.
-
Epithelial Injury/Ulceration: (0) None, (1) Focal erosions, (2) Multifocal erosions, (3) Extensive ulceration. A combined histological score can be generated by summing the scores for different parameters.
-
Protocol 4: Measurement of Cytokines by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in colon tissue homogenates.
Materials:
-
Colon tissue sample
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Commercially available ELISA kits for TNF-α, IL-6, etc.
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the frozen colon tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the protein lysate. Determine the total protein concentration using a BCA or Bradford assay.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve. Normalize the results to the total protein concentration of the tissue lysate.
Conclusion
This compound represents a novel and promising therapeutic avenue for the treatment of IBD. Its multifaceted mechanism of action, targeting both inflammation and tissue repair, distinguishes it from many existing therapies. Preclinical and early-phase clinical studies have provided strong evidence for its efficacy and safety. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in the context of inflammatory bowel disease. Further research is warranted to optimize dosing regimens, explore long-acting formulations, and fully elucidate its long-term efficacy and safety in larger patient populations.[3]
References
- 1. Effect of this compound administration on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcutaneously administered this compound exerts a potent therapeutic effect in a murine model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Therapeutic Agent for Refractory Ulcerative Colitis - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of this compound on dextran sulfate sodium-induced inflammatory colitis in mice: insights from in vitro and in vivo experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stabilizes the lymphatic endothelial barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic responses associated with this compound administration in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Therapeutic for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Accelerated Bone Regeneration by this compound 2 Through Improving the Coupling of Osteogenesis and Angiogenesis via β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Adrenomedullin as a Biomarker for Sepsis Severity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] The rapid and accurate identification of patients at high risk of deterioration is crucial for improving outcomes.[2] While biomarkers like procalcitonin (B1506340) (PCT) and C-reactive protein (CRP) are used, there is a need for markers that better reflect the underlying pathophysiology of sepsis-induced organ failure.[2][3]
Adrenomedullin (ADM) is a 52-amino acid peptide hormone with potent vasodilatory and vascular barrier-stabilizing properties.[4][5][6][7] During sepsis, ADM levels increase significantly, correlating with disease severity, vasodilation, and mortality.[8][9][10] However, the short half-life and complex biochemistry of ADM have hindered its direct measurement in clinical settings.[11][12] Mid-regional pro-adrenomedullin (MR-proADM), a stable fragment of the ADM precursor, is secreted in equimolar amounts to ADM and serves as a reliable surrogate marker for ADM concentration and activity.[12][13] These notes provide a comprehensive overview of MR-proADM's utility in sepsis management and a protocol for its measurement.
Pathophysiological Role of this compound in Sepsis
ADM is a crucial regulator of vascular tone and endothelial integrity.[7][14] Its role in sepsis is complex and can be described as a "double-edged sword".[4][5]
-
Endothelial Barrier Stabilization : ADM is essential for maintaining the stability of the endothelial barrier.[10][15] It can decrease hyperpermeability and capillary leak, which are hallmarks of septic shock, thereby having a protective effect.[4][5][15] This action is primarily mediated within the vasculature.
-
Vasodilation and Hypotension : In the interstitium, high concentrations of ADM contribute to profound vasodilation, which can exacerbate hypotension and worsen septic shock.[4][8][16] This effect is driven by the stimulation of cAMP and nitric oxide production.[4][17]
-
Immune and Organ Protection : ADM also exhibits anti-inflammatory and antimicrobial properties and has been shown to have protective effects on various organs, including the kidneys and lungs, during sepsis.[8][9][10]
The upregulation of ADM in sepsis is stimulated by hypoxia, inflammatory cytokines, and bacterial components like lipopolysaccharides (LPS).[4][8] The resulting high levels of circulating MR-proADM reflect the host's response to the septic insult and the degree of endothelial dysfunction, making it a valuable biomarker for disease severity.[18][19]
Data Presentation: MR-proADM in Sepsis Stratification
MR-proADM has demonstrated significant value in diagnosing sepsis, assessing severity, and predicting outcomes. The following tables summarize key quantitative data from various studies.
Table 1: MR-proADM Cut-off Values for Sepsis Diagnosis and Severity Assessment
| Clinical Application | Patient Cohort | MR-proADM Cut-off (nmol/L) | Key Findings & References |
|---|---|---|---|
| Sepsis Diagnosis | Critically ill patients with SIRS | 1.0 - 1.5 | Differentiates sepsis from non-infectious SIRS with high accuracy (AUC > 0.9).[3][18] Combined sensitivity and specificity of 0.83 and 0.90, respectively.[18] |
| Sepsis Diagnosis | Patients with suspected infection | >0.8 | Used in combination with PCT (>0.1 ng/mL) to increase the diagnostic probability of bacterial infection.[20] |
| Severity (SOFA Score ≥ 2) | Patients with infection | ≥ 2.0 | Identifies patients with sepsis-induced organ dysfunction.[18] |
| Organ Dysfunction | Septic Patients | ≥ 2.28 (Heart Failure)≥ 2.99 (ARDS)≥ 3.39 (AKI) | Specific cut-offs can indicate damage to particular organ systems.[18] |
| Septic Shock | Septic Patients | ≥ 3.36 | Identifies patients who have progressed to septic shock.[18] |
| Need for ICU Transfer | Patients with infection | ≥ 3.33 | Predicts the need for a higher level of care.[18] |
Table 2: Prognostic Performance of MR-proADM for Mortality in Sepsis
| Outcome | Patient Cohort | MR-proADM Cut-off (nmol/L) | AUC | Sensitivity | Specificity | Reference |
|---|---|---|---|---|---|---|
| 28-Day Mortality | ICU patients with sepsis | 4.86 | 0.72 | - | - | [3] |
| ICU Mortality | Medical ICU patients | 3.9 | 0.81 | 83.3% | 87.8% | [21] |
| 30-Day Mortality | ED patients with infection | 1.75 | - | 81% | 75% | [19] |
| 90-Day Mortality | Septic patients | ≥ 3.0 | - | - | - | [18] |
| 90-Day Mortality | Septic shock patients | > 4.33 | - | - | - |[18][19] |
Table 3: Median MR-proADM Concentrations Across Sepsis Severity Spectrum
| Patient Group | Median MR-proADM Level (nmol/L) | Reference |
|---|---|---|
| Healthy Controls | 0.33 - 0.4 | [12][21] |
| Systemic Inflammatory Response Syndrome (SIRS) | 1.1 | [21] |
| Sepsis | 1.8 | [21] |
| Severe Sepsis | 2.3 - 3.13 | [3][21] |
| Septic Shock | 4.5 | [21] |
| Non-survivors (Sepsis/Septic Shock) | 8.5 |[21] |
Visualizations
This compound Signaling Pathway in Vascular Regulation
The diagram below illustrates the primary signaling cascade initiated by this compound in endothelial and vascular smooth muscle cells, leading to vasodilation and enhanced endothelial barrier integrity.
Caption: ADM signaling cascade in vascular endothelial cells.
Experimental Workflow for MR-proADM Measurement in Sepsis
This workflow outlines the key steps from patient identification to clinical interpretation of MR-proADM results.
Caption: Workflow for MR-proADM analysis in sepsis management.
Experimental Protocols
Protocol: Measurement of MR-proADM in Human Plasma
This protocol describes the measurement of MR-proADM using a commercially available sandwich immunoluminometric assay, such as a time-resolved amplified cryptate emission (TRACE) technology-based assay.
5.1. Principle of the Assay The assay is a sandwich immunoluminometric method.[12][22] Two polyclonal antibodies are used to detect the mid-regional fragment (amino acids 45-92) of pro-adrenomedullin.[12] One antibody is labeled with a fluorescent donor (e.g., europium cryptate) and the other with a fluorescent acceptor. When both antibodies bind to the MR-proADM molecule, they are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The specific signal generated is proportional to the concentration of MR-proADM in the sample. This technology is often automated on platforms like the KRYPTOR analyzer.[23][24]
5.2. Materials and Reagents
-
MR-proADM immunoassay kit (containing tracer, antibody, calibrators, and controls)
-
Automated immunoassay analyzer (e.g., B·R·A·H·M·S KRYPTOR™ or DiaSorin LIAISON® XL)
-
Assay-specific consumables (e.g., cuvettes, buffer)
-
Precision pipettes and sterile, disposable tips
-
Vortex mixer
-
Refrigerated centrifuge
5.3. Sample Collection and Handling
-
Sample Type : Human plasma is the required sample.
-
Anticoagulant : Use EDTA collection tubes. Heparin and citrate (B86180) plasma are also acceptable.[12]
-
Collection : Collect venous blood into an EDTA tube using standard phlebotomy techniques.
-
Processing : Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C within one hour of collection to separate the plasma from blood cells.
-
Storage and Stability :
-
After centrifugation, immediately transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
Samples are stable for up to 3 days at room temperature (18-25°C) and up to 14 days at 2-8°C.[12]
-
For long-term storage, samples should be frozen at -20°C or below, where they are stable for at least one year.[12][22]
-
Avoid repeated freeze-thaw cycles.
-
5.4. Assay Procedure (Automated Analyzer) Note: The following is a generalized procedure. Always refer to the specific manufacturer's instructions for the assay kit and analyzer being used.
-
Instrument Preparation : Ensure the analyzer has been calibrated and has passed quality control checks according to the manufacturer's guidelines.
-
Reagent Loading : Load the MR-proADM reagent cartridges, calibrators, and controls onto the analyzer. Ensure reagents have been brought to room temperature if required.
-
Sample Loading : Place the patient plasma samples, calibrators, and controls into the appropriate racks and load them onto the analyzer.
-
Run Initiation : Initiate the assay run via the instrument's software. The analyzer will automatically perform all pipetting, incubation, washing, and measurement steps. The typical time to result is between 30-60 minutes.[25]
-
Data Acquisition : The analyzer's software will automatically calculate the MR-proADM concentration for each sample in nmol/L based on the stored calibration curve.
5.5. Quality Control
-
Run at least two levels of controls (low and high) with each batch of samples, or as recommended by the manufacturer.
-
Control values must fall within the manufacturer-defined acceptable ranges for the results to be considered valid.
5.6. Interpretation of Results
-
Reference Interval : In healthy individuals, the median MR-proADM concentration is approximately 0.33 nmol/L (range: 0.10-0.64 nmol/L).[12]
-
Clinical Interpretation : Compare the patient's MR-proADM result to the clinically validated cut-off values provided in Tables 1 and 2.
-
Elevated Levels : MR-proADM levels significantly above the reference range are indicative of a systemic inflammatory response and endothelial stress.
-
Risk Stratification : Higher concentrations are strongly correlated with increased sepsis severity, the presence of organ dysfunction, and a higher risk of mortality.[18][19][21]
-
Monitoring : Serial measurements can be used to monitor treatment response. A decrease in MR-proADM levels over time may indicate a favorable prognosis.[26]
-
Conclusion
Mid-regional pro-adrenomedullin has emerged as a robust biomarker for the management of sepsis. Its plasma concentration directly reflects the degree of endothelial dysfunction and the severity of the host response to infection. As summarized, MR-proADM provides valuable diagnostic and prognostic information, aiding clinicians in the early identification of high-risk patients, stratification of disease severity, and prediction of outcomes.[13][27] The availability of rapid, automated immunoassays facilitates its integration into the clinical workflow, offering a powerful tool to complement existing biomarkers and clinical scoring systems for more personalized and effective sepsis care.
References
- 1. Diagnostic and prognostic value of MR-pro ADM, procalcitonin, and copeptin in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic value of procalcitonin and mid-regional pro-adrenomedullin in septic paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - Valenzuela-Sánchez - Annals of Translational Medicine [atm.amegroups.org]
- 4. This compound in Sepsis: Finally, a Friend or an Enemy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Sepsis: Finally, a Friend or an Enemy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijccm.org [ijccm.org]
- 7. Significance of this compound and the role of adrecizumab in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Frontiers | this compound and this compound-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 11. Vascular Effects of this compound and the Anti-Adrenomedullin Antibody Adrecizumab in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of midregional prothis compound in plasma with an immunoluminometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Promotion of vascular integrity in sepsis through modulation of bioactive this compound and dipeptidyl peptidase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: a cardiac depressant factor in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mid-Regional Pro-Adrenomedullin Can Predict Organ Failure and Prognosis in Sepsis? [mdpi.com]
- 19. Prothis compound in Sepsis and Septic Shock: A Role in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnostic and prognostic role of procalcitonin (PCT) and MR-pro-Adrenomedullin (MR-proADM) in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mid-regional pro-adrenomedullin as a prognostic marker in sepsis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PCT and MR-proADM plasma measurement [bio-protocol.org]
- 24. uvadoc.uva.es [uvadoc.uva.es]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Performance evaluation of MR-prothis compound and other scoring systems in severe sepsis with pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Adrenomedullin in Heart Failure: Clinical Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant and multifaceted role in the pathophysiology of heart failure (HF).[1][2][3] Initially discovered in human pheochromocytoma tissue, AM is now recognized as a crucial hormone in cardiovascular homeostasis, primarily synthesized and secreted by vascular endothelial and smooth muscle cells.[1][2] Its expression is stimulated by factors prevalent in heart failure, such as volume overload, mechanical stress, and inflammatory cytokines.[2][3] In response to these stimuli, AM acts as a counter-regulatory hormone, exerting a range of protective effects on the cardiovascular system.
The primary functions of this compound include potent vasodilation, which reduces both cardiac preload and afterload, and the maintenance of endothelial barrier integrity, which can mitigate the vascular leakage and tissue congestion characteristic of decompensated heart failure.[2] Furthermore, AM has been shown to inhibit the renin-angiotensin-aldosterone system, a key pathway in the progression of heart failure.[2] It also demonstrates positive inotropic effects, enhancing myocardial contractility, and possesses anti-hypertrophic and anti-fibrotic properties, suggesting a role in preventing adverse cardiac remodeling.[3][4]
Given these beneficial actions, this compound has emerged as a promising biomarker for diagnosis, prognosis, and therapeutic guidance in heart failure.[1][5] Various forms of the peptide and its precursors are measured in clinical practice, each with distinct characteristics. Mid-regional pro-adrenomedullin (MR-proADM), a stable fragment of the AM precursor, is frequently used due to its longer half-life compared to the mature, biologically active peptide.[6][7] More recently, assays for bioactive this compound (bio-ADM) have been developed, offering a direct measure of the functional hormone.[2]
Elevated plasma levels of both MR-proADM and bio-ADM are consistently observed in patients with both acute and chronic heart failure and correlate with disease severity.[8][9][10] Critically, these levels have been shown to be strong independent predictors of adverse outcomes, including mortality and hospital readmission.[5][6] This prognostic value often surpasses that of established biomarkers like B-type natriuretic peptide (BNP) and NT-proBNP, particularly in identifying patients at high risk for short-term events.[7][9]
The therapeutic potential of modulating the this compound system is an active area of research. Direct infusion of this compound has demonstrated beneficial hemodynamic effects in both preclinical models and early-phase human trials, including increased cardiac output and reduced pulmonary wedge pressure.[2][4][11] However, the short half-life and hypotensive effects of exogenous AM present challenges for its widespread clinical use.
A novel therapeutic strategy involves the use of adrecizumab, a humanized monoclonal antibody.[2] Adrecizumab binds to the N-terminus of this compound, preventing its clearance and effectively increasing its concentration in the circulation.[2] This is hypothesized to enhance the protective effects of AM on the endothelial barrier in the microcirculation without causing systemic vasodilation and hypotension.[2] While a clinical trial in cardiogenic shock did not show a benefit in the overall population, subgroup analyses suggest potential efficacy in certain patient populations, and research is ongoing.[1]
These application notes provide a foundation for understanding the clinical utility of this compound in heart failure. The subsequent sections offer detailed quantitative data and experimental protocols to facilitate further research and development in this promising field.
Data Presentation
Table 1: Prognostic Value of this compound and its Precursors in Heart Failure
| Biomarker | Patient Population | Endpoint | Key Findings | Reference(s) |
| Bioactive this compound (bio-ADM) | Acute Heart Failure (ED patients) | 30-day composite outcome (death, cardiac arrest, respiratory failure, etc.) | Higher bio-ADM in patients with the primary outcome (median 80.5 pg/mL vs 54.4 pg/mL, p < 0.01). Adjusted OR per IQR change: 2.68. | [8] |
| Mid-regional pro-adrenomedullin (MR-proADM) | Heart Failure | Mortality | Hazard Ratio (HR) for death per 1 nmol/L increase ranged from 1.77 to 2.79. | [6] |
| Mid-regional pro-adrenomedullin (MR-proADM) | Heart Failure | Mortality and Hospitalization | Pooled HR for mortality: 2.46. Pooled HR for combined mortality/hospitalization: 2.96. | [5] |
| Plasma this compound | Chronic Heart Failure | Correlation with NYHA Class | Plasma AM levels increased with NYHA class: Class I: 2.85 pmol/liter, Class II: 3.54 pmol/liter, Class III: 4.78 pmol/liter, Class IV: 8.74 pmol/liter. | [9] |
| Plasma this compound | Acute Myocardial Infarction with and without Heart Failure | Plasma Levels | Higher AM in patients with AMI and HF (12.3 pmol/l) compared to those without HF (7.8 pmol/l). | [12] |
Table 2: Hemodynamic Effects of this compound Administration in Heart Failure Models
| Study Type | Model | AM Administration Protocol | Key Hemodynamic Changes | Reference(s) |
| Preclinical | Pacing-induced heart failure in sheep | Continuous 4-day IV infusion of 10 ng/kg/min | Cardiac output: +27%, Peripheral resistance: -30%, Mean arterial pressure: -13%, Left atrial pressure: -24% | [11][13] |
| Preclinical | Heart failure in rats | Intravenous infusion | Increased cardiac output, decreased right ventricular and atrial pressure. | [2] |
| Clinical | Patients with acute decompensated heart failure | Long-term intravenous administration | Significant reduction in mean arterial pressure, pulmonary arterial pressure, and systemic and pulmonary vascular resistance; increased cardiac output. | [6] |
| Preclinical | Pacing-induced heart failure in dogs | 200 ng/kg/min intra-LV | Arterial vasodilation, but no significant inotropic or lusitropic effects. | [14] |
Experimental Protocols
Protocol 1: Measurement of Bioactive this compound (bio-ADM) in Human Plasma
This protocol is a representative example based on commercially available sandwich ELISA kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
1. Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify bioactive this compound in human plasma. A capture antibody specific for bio-ADM is pre-coated onto a microplate. Standards and samples are added, and bio-ADM binds to the immobilized antibody. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. After washing, a substrate solution is added, and the resulting color development is proportional to the amount of bio-ADM in the sample.
2. Sample Collection and Handling: a. Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. b. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. c. Aliquot the plasma into clean polypropylene (B1209903) tubes. d. Assay immediately or store aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[3]
3. Reagent Preparation: a. Bring all reagents and samples to room temperature before use. b. Prepare a standard dilution series according to the kit manufacturer's instructions. This typically involves reconstituting a lyophilized standard and performing serial dilutions to create a standard curve (e.g., 1000 pg/mL down to 15.6 pg/mL).[11] c. Prepare working solutions of the detection antibody and enzyme conjugate as specified in the kit manual.
4. Assay Procedure: a. Add 100 µL of each standard, blank, and sample to the appropriate wells of the microplate. b. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[11] c. Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. d. Add 100 µL of the prepared biotinylated detection antibody to each well. e. Cover and incubate (e.g., 1 hour at room temperature).[11] f. Aspirate and wash the wells. g. Add 100 µL of the prepared streptavidin-enzyme conjugate to each well. h. Cover and incubate (e.g., 45 minutes at room temperature).[11] i. Aspirate and wash the wells. j. Add 100 µL of the substrate solution to each well. k. Incubate in the dark (e.g., 30 minutes at room temperature).[11] l. Add 50 µL of stop solution to each well.[11] m. Immediately read the absorbance at 450 nm using a microplate reader.
5. Data Analysis: a. Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. b. Use the standard curve to determine the concentration of bio-ADM in the samples.
Protocol 2: Administration of Adrecizumab in a Clinical Setting (Representative)
This protocol is a representative example based on information from clinical trials of adrecizumab. The actual administration protocol for any clinical trial must be approved by the relevant regulatory authorities and institutional review boards.
1. Objective: To evaluate the safety, tolerability, and efficacy of adrecizumab in patients with a specific condition (e.g., acute heart failure, cardiogenic shock).
2. Investigational Product: Adrecizumab, a humanized monoclonal anti-adrenomedullin antibody, supplied as a sterile solution for intravenous infusion.
3. Patient Population: Patients diagnosed with the condition of interest (e.g., acute heart failure with elevated bio-ADM levels) who meet all inclusion and no exclusion criteria as defined in the clinical trial protocol.
4. Dosing and Administration: a. Adrecizumab is administered as a single intravenous infusion. b. Dosing may be weight-based (e.g., 0.5 mg/kg, 2.0 mg/kg, 8.0 mg/kg) or a fixed dose.[5] c. The infusion is typically administered over a short period (e.g., 15-30 minutes). d. The infusion should be administered using a calibrated infusion pump.
5. Study Procedures: a. Obtain informed consent from the patient or their legally authorized representative. b. Perform baseline assessments, including vital signs, physical examination, electrocardiogram (ECG), and collection of blood samples for baseline biomarker analysis (e.g., bio-ADM, NT-proBNP). c. Administer the adrecizumab infusion as per the randomization schedule (adrecizumab or placebo). d. Monitor the patient closely for any adverse events during and after the infusion. e. Perform follow-up assessments at specified time points (e.g., daily during hospitalization, and at 30 and 90 days post-treatment). These assessments may include clinical evaluation, vital signs, ECG, and blood draws for biomarker and pharmacokinetic analysis.[1]
6. Outcome Measures: a. Primary Endpoint: May include all-cause mortality at a specific time point (e.g., 30 or 90 days), or a composite clinical endpoint.[1] b. Secondary Endpoints: May include changes in biomarker levels, duration of hospitalization, need for cardiovascular support, and assessment of organ function.[1]
Visualizations
Caption: this compound signaling pathway in vascular endothelial cells.
Caption: Proposed mechanism of action of Adrecizumab.
Caption: Workflow for this compound as a biomarker in heart failure.
References
- 1. Use of certain antibodies in patients with cardiogenic shock shows no benefit in clinical trial [dzhk.de]
- 2. This compound and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Long-term this compound administration in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrecizumab is safe, well tolerated and shows additional therapeutic potential in acute heart failure – Adrenomed [adrenomed.com]
- 6. This compound in heart failure: pathophysiology and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mid-regional pro-adrenomedullin in acute heart failure: a better biomarker or just another biomarker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
- 9. Novel biomarkers in acute heart failure: MR-pro-adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human ADM ELISA Kit (EEL023) - Invitrogen [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ABclonal [abclonal.com]
Application Notes and Protocols for Developing Adrenomedullin-Based Therapies for Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis.[1][2] Its diverse physiological effects, including vasodilation, natriuresis, and anti-inflammatory actions, make it a compelling target for the development of novel antihypertensive therapies.[1][3] Plasma AM levels are often elevated in patients with essential hypertension, suggesting a compensatory role against increased blood pressure.[3][4] Preclinical studies have demonstrated that administration of AM can lower blood pressure and protect against end-organ damage in various models of hypertension.[3][5][6] However, the therapeutic development of native AM is hampered by its short plasma half-life.[7] This has spurred research into longer-acting AM analogs, gene therapy approaches, and strategies to enhance endogenous AM signaling.[7][8]
These application notes provide an overview of the key signaling pathways of AM, summarize preclinical data on its efficacy, and offer detailed protocols for essential in vitro and ex vivo experiments to evaluate novel AM-based therapeutic candidates.
This compound Signaling Pathways in Vascular Tone Regulation
This compound exerts its vasodilatory effects primarily through two key signaling pathways in vascular endothelial and smooth muscle cells.
-
Cyclic AMP (cAMP) - Protein Kinase A (PKA) Pathway: In endothelial cells, AM binds to its receptor complex, which consists of the calcitonin receptor-like receptor (CALCRL) and a receptor activity-modifying protein (RAMP2 or RAMP3).[9] This activates a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates endothelial nitric oxide synthase (eNOS).[10][11] This results in the production of nitric oxide (NO), a potent vasodilator that diffuses to adjacent smooth muscle cells, causing relaxation and a decrease in vascular resistance.[10][11]
-
Akt Pathway: this compound can also activate the PI3K/Akt signaling pathway in endothelial cells.[5][7] Activation of Akt leads to the phosphorylation and activation of eNOS, contributing to NO production and vasodilation.[5] This pathway is also implicated in the anti-inflammatory and anti-oxidant effects of AM.[5][9]
Signaling Pathway Diagrams
Caption: this compound signaling cascade in endothelial cells leading to vasodilation.
Preclinical Efficacy of this compound-Based Therapies
Numerous preclinical studies have investigated the therapeutic potential of AM in various animal models of hypertension. The following tables summarize key findings from these studies.
Table 1: Effect of this compound Administration on Blood Pressure in Hypertensive Rat Models
| Animal Model | Treatment Protocol | Route of Administration | Key Findings | Reference |
| Obesity-related Hypertensive (OH) Rats | 7.2 µg/kg/day for 4 weeks | Intraperitoneal (i.p.) | Significantly reduced systolic and mean arterial blood pressure.[3][9] | [9],[3] |
| Malignant Hypertensive Rats | Chronic infusion | Subcutaneous | Improved survival and renal function without a significant reduction in mean arterial pressure at a subdepressor dose.[5][6] | [5],[6] |
| N(G)-nitro-L-arginine methyl ester (L-NAME)-induced Hypertensive Pregnant Rats | 3 or 10 pmol/h continuous infusion | Intravenous (i.v.) | Significantly decreased systolic blood pressure.[10][11] | [10],[11] |
| Normotensive Rats | 3 nmol/kg bolus | Intravenous (i.v.) | Dose-dependent decrease in blood pressure.[12] | [12] |
Table 2: In Vitro Effects of this compound
| Cell Type | Treatment | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitic acid (PA) stimulation followed by AM | AM increased NO content and activation of eNOS and Akt; inhibited inflammation and oxidative stress.[7] | [7] |
| A7r5 cells (rat thoracic aorta smooth muscle cells) | Palmitic acid (PA) or Angiotensin II (Ang II) stimulation followed by AM (10 nM) | Attenuated inflammation, oxidative stress, and calcification.[9] | [9] |
| H9c2 cells (rat cardiomyocytes) | Palmitic acid (PA, 200 µM) stimulation followed by AM (10 nM) | Improved cell viability and decreased inflammatory cytokines.[3] | [3] |
Experimental Protocols
The following section provides detailed protocols for key experiments used to evaluate the efficacy of this compound-based therapies.
Protocol 1: Western Blot for eNOS Phosphorylation in HUVECs
Objective: To determine the effect of AM on the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-total eNOS, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For loading control, probe the membrane with an antibody against β-actin.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-eNOS signal to the total eNOS signal.
-
Experimental Workflow for Western Blot
References
- 1. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Improves Cardiac Remodeling and Function in Obese Rats with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Long-term this compound infusion improves survival in malignant hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Improves Hypertension and Vascular Remodeling partly through the Receptor-Mediated AMPK Pathway in Rats with Obesity-Related Hypertension [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates the hypertension in hypertensive pregnant rats induced by N(G)-nitro-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Adrenomedullin as a Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Adrenomedullin in Cancer
This compound (ADM) is a 52-amino acid peptide hormone initially discovered as a potent vasodilator.[1][2] Subsequent research has revealed its multifaceted role in various physiological and pathological processes, including cancer.[3][4] In the context of oncology, ADM has emerged as a significant pro-tumorigenic factor. It is often overexpressed in a wide array of solid tumors, and its levels frequently correlate with advanced disease stage, progression, and increased vascular density.[5][6][7]
ADM is secreted not only by cancer cells but also by various stromal cells within the tumor microenvironment (TME), such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs).[3][5][8] Its expression is notably upregulated by hypoxia, a common feature of solid tumors, primarily through the action of hypoxia-inducible factor-1α (HIF-1α).[3][9][10]
The contribution of ADM to cancer pathogenesis is threefold:
-
Direct stimulation of cancer cell growth and survival: ADM acts in an autocrine or paracrine manner to promote proliferation and inhibit apoptosis, in part by upregulating survival proteins like Bcl-2.[5][6][11]
-
Induction of angiogenesis and lymphangiogenesis: ADM is a potent angiogenic factor that stimulates the formation of new blood and lymphatic vessels, which supply nutrients to the tumor and facilitate metastasis.[1][5][6]
-
Modulation of the tumor microenvironment: ADM can recruit myelomonocytic cells and alter the phenotype of cells to be more aggressive, contributing to invasion and metastasis.[5][6]
ADM exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and one of two receptor activity-modifying proteins (RAMPs). The combination of CLR with RAMP2 forms the high-affinity AM1 receptor (AM1R), while CLR with RAMP3 forms the AM2 receptor (AM2R).[7][8] This signaling system represents a promising, non-VEGF-based target for anti-angiogenic and anti-tumor therapy.[5][6]
This compound Signaling Pathways in Oncology
Upon binding to its receptors (AM1R or AM2R), ADM initiates several downstream signaling cascades that are crucial for its pro-tumorigenic effects. The primary pathways involve the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP), as well as the activation of other key oncogenic pathways such as PI3K/Akt and MAPK/ERK.[5][6] These pathways converge to regulate fundamental cellular processes including proliferation, survival, migration, and angiogenesis.[5][12] For instance, in some cancers, ADM has been shown to upregulate VEGF expression through the JNK/AP-1 pathway, creating a feed-forward loop that enhances tumor angiogenesis.[5][10]
Caption: ADM signaling through its receptors activates cAMP, PI3K/Akt, and MAPK pathways.
Therapeutic Strategies Targeting the ADM System
Targeting the ADM pathway offers a compelling strategy for cancer therapy. Multiple approaches have been explored in preclinical settings, including:
-
Neutralizing the ADM ligand: Using monoclonal antibodies to sequester ADM and prevent it from binding to its receptors.
-
Antagonizing ADM receptors: Employing peptide fragments (e.g., ADM22-52) or small molecules to block receptor activation.[9][13]
A key consideration is the specific targeting of the AM2 receptor (CLR/RAMP3) over the AM1 receptor (CLR/RAMP2). The AM1R plays a crucial role in regulating blood pressure, and its inhibition could lead to unacceptable cardiovascular side effects.[9][14][15] Therefore, developing selective AM2R antagonists is a major focus of current research.[9][14][15]
Summary of Preclinical Data for ADM-Targeting Agents
The following table summarizes quantitative data from selected preclinical studies investigating ADM antagonists in various cancer models.
| Therapeutic Agent | Agent Type | Cancer Model | Key Quantitative Findings | Reference |
| ADM(22-52) | Peptide Antagonist | Pancreatic Cancer (In vivo xenograft) | - Significantly reduced tumor growth compared to control.- Decreased mean diameter of blood vessels in tumor tissues. | [13] |
| Anti-ADM Antibody | Monoclonal Antibody | Glioblastoma (In vivo xenograft) | - Suppressed tumor xenograft growth. | [14] |
| Selective AM2R Antagonist | Small Molecule | Pancreatic Cancer (In vivo xenograft) | - Significantly decreased markers of proliferation (Ki-67).- Reduced blood vasculature and cancer-associated fibroblasts (CAFs). | [12] |
| Selective AM2R Antagonist | Small Molecule | Breast & Pancreatic Cancer (In vitro) | - Potent inhibition of AM-induced cAMP production (pIC50 up to 9.33).- Over 1000-fold selectivity for AM2R over AM1R. | [12][16] |
| ADM Knockdown (siRNA) | Gene Interference | Colon Cancer (In vivo xenograft) | - Suppressed colon tumor growth.- Impaired tumor angiogenesis and stimulated apoptosis. | [17] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the function of the ADM pathway and evaluate the efficacy of ADM-targeting therapeutics.
Protocol 1: In Vitro Assessment of ADM Pathway Activation (cAMP Assay)
This protocol is used to measure the intracellular accumulation of cyclic AMP (cAMP) following stimulation of ADM receptors, providing a direct readout of receptor activation.
Materials:
-
Cancer cell line endogenously expressing or engineered to express AM1R or AM2R.
-
Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), penicillin/streptomycin.
-
Recombinant human this compound (ligand).
-
Test compounds (e.g., ADM receptor antagonists).
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Lysis buffer.
-
Commercially available cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
White 384-well or 96-well microplates.
-
Plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Seeding: Seed cells into a white microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and culture overnight to allow for attachment.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Pre-incubation (for antagonists): Add varying concentrations of the antagonist compound to the wells. Incubate for 15-30 minutes at 37°C. Include a vehicle-only control.
-
Stimulation: Add a fixed concentration of recombinant ADM (typically at an EC80 concentration, predetermined from a dose-response curve) to all wells, except for the unstimulated control. It is recommended to add a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) along with the ADM to prevent cAMP degradation.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided with the cAMP kit to each well.
-
cAMP Detection: Follow the specific instructions of the commercial cAMP assay kit. This typically involves adding detection reagents (e.g., donor/acceptor beads for AlphaScreen) and incubating for a specified time (e.g., 1-6 hours) in the dark at room temperature.[18]
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Generate a cAMP standard curve. Quantify the amount of cAMP produced in each well based on the standard curve. For antagonist studies, plot the cAMP concentration against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Assessment of Cell Proliferation (Janus-Green B Assay)
This protocol assesses the effect of ADM or its antagonists on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Recombinant human ADM and/or ADM antagonists.
-
Janus-Green B staining solution.
-
Destaining solution (e.g., 0.5 M HCl).
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a complete medium.
-
Cell Starvation: After 24 hours, starve the cells in a serum-free or low-serum medium for another 24 hours to synchronize them.[19]
-
Treatment: Treat the cells with various concentrations of recombinant ADM and/or ADM antagonists. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Staining:
-
Aspirate the medium and wash the cells gently with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde) for 10 minutes.
-
Aspirate the fixative and add Janus-Green B staining solution to each well. Incubate for 5 minutes at room temperature.
-
Wash the plate thoroughly with distilled water to remove excess stain.
-
-
Destaining: Add destaining solution (0.5 M HCl) to each well to elute the stain from the cells. Incubate for 10 minutes with gentle shaking.
-
Data Acquisition: Measure the absorbance of the eluted stain at the appropriate wavelength (e.g., ~595 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the cell number. Normalize the results to the vehicle control to determine the percentage change in proliferation.
Protocol 3: In Vivo Assessment of Anti-Tumor Efficacy (Xenograft Model)
This protocol outlines a typical workflow for evaluating the in vivo efficacy of an ADM-targeting agent using a subcutaneous tumor xenograft model.
Caption: Workflow for assessing anti-tumor efficacy in a xenograft mouse model.
Materials:
-
Human cancer cell line.
-
Immunocompromised mice (e.g., SCID or athymic nude mice).
-
Sterile PBS and Matrigel (optional).
-
ADM-targeting therapeutic agent and appropriate vehicle.
-
Calipers for tumor measurement.
-
Anesthesia and euthanasia supplies.
-
Tissue preservation reagents (e.g., formalin, liquid nitrogen).
Methodology:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 1-5 x 10^6) in sterile PBS, optionally mixed 1:1 with Matrigel to support initial tumor take.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the ADM-targeting agent or vehicle according to the planned dose and schedule (e.g., daily intraperitoneal injection). Monitor body weight as a measure of general toxicity.
-
Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or after a fixed duration like 21-28 days).
-
Necropsy and Tissue Collection: At the study endpoint, euthanize the mice. Carefully excise the tumors, weigh them, and photograph them.
-
Tissue Processing: Divide the tumor tissue for various downstream analyses. For example, fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze a portion in liquid nitrogen for molecular analysis.
-
Data Analysis: Compare the final tumor volumes and weights between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze body weight data to assess toxicity.
Conclusion
This compound is a validated and promising therapeutic target in oncology.[5] Its central role in driving tumor angiogenesis, proliferation, and survival makes it a critical node in cancer progression.[3][4] The development of targeted therapies, particularly selective antagonists for the AM2 receptor, holds significant potential as a novel anti-cancer strategy.[9][14] The protocols and data presented here provide a framework for researchers to investigate the ADM signaling pathway and evaluate the preclinical efficacy of new therapeutic candidates designed to disrupt this key oncogenic axis.
References
- 1. This compound: a tumor progression factor via angiogenic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound in Tumorigenesis and Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting this compound in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting this compound in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. This compound in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound antagonist suppresses in vivo growth of human pancreatic cancer cells in SCID mice by suppressing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting the this compound-2 receptor for the discovery and development of novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound is a therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Adrenomedullin ELISA: Technical Support Center for High Background Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving high background issues encountered during Adrenomedullin (ADM) ELISA experiments. High background, characterized by elevated signal in negative control or blank wells, can significantly compromise the sensitivity and accuracy of the assay. This guide provides a structured approach to identifying and mitigating the common causes of this problem.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound ELISA?
A1: High background is indicated by optical density (OD) readings in your blank or zero standard wells that are significantly above the expected baseline. While the acceptable background level can vary between different ADM ELISA kits, a good rule of thumb is that the mean OD of the blank wells should be less than 0.1. Consistently higher values suggest an issue with the assay.
Q2: What are the most common causes of high background in an ADM ELISA?
A2: The most frequent culprits for high background are inadequate washing, insufficient blocking, and issues with the detection antibody, such as concentration or non-specific binding. Other factors can include contaminated reagents, improper incubation conditions, and problems with the substrate.[1][2][3]
Q3: How can I systematically troubleshoot the source of high background?
A3: A systematic approach is crucial. Start by evaluating the most common and easily addressable issues first. This guide provides a logical troubleshooting workflow to help you pinpoint the problem. It is recommended to change only one variable at a time to accurately identify the cause.
Q4: Could the sample itself be the cause of high background?
A4: Yes, the sample matrix can sometimes contribute to high background. Components in complex biological samples like serum or plasma can cause non-specific binding. If you suspect a matrix effect, a sample dilution test is recommended.
Troubleshooting Guide
This guide is structured to help you systematically identify and resolve the root cause of high background in your this compound ELISA.
Category 1: Washing and Blocking Issues
Insufficient washing and inadequate blocking are the leading causes of high background.[2][3]
Problem: Residual unbound reagents remain in the wells, leading to a non-specific signal.
Solutions:
-
Optimize Washing Technique:
-
Ensure complete aspiration of well contents after each wash step.
-
Increase the number of washes (e.g., from 3 to 5).[4]
-
Increase the soak time for the wash buffer in the wells (e.g., 30 seconds per wash).[3]
-
Verify that the wash buffer is correctly prepared and not contaminated.[1]
-
If using an automated plate washer, ensure all dispensing and aspiration pins are functioning correctly and are not clogged.[4]
-
-
Improve Blocking:
-
Increase the incubation time for the blocking buffer (e.g., from 1 hour to 2 hours).[2][5]
-
Consider using a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. The optimal blocking buffer can be assay-dependent.[2][6]
-
Ensure the blocking buffer covers the entire surface of the well.
-
Experimental Protocol: Optimizing Wash Steps
-
Prepare the this compound ELISA plate as per the manufacturer's protocol up to the first washing step.
-
Divide the plate into sections to test different washing conditions:
-
Condition A (Standard): 3 washes with 300 µL of 1X Wash Buffer per well.
-
Condition B (Increased Washes): 5 washes with 300 µL of 1X Wash Buffer per well.
-
Condition C (Increased Soak Time): 3 washes with 300 µL of 1X Wash Buffer per well, with a 30-second soak during each wash.
-
-
Proceed with the remainder of the ELISA protocol.
-
Compare the background OD values between the different conditions.
Expected Outcome (Hypothetical Data):
| Washing Condition | Mean Blank OD at 450 nm |
| A: Standard (3 washes) | 0.250 |
| B: Increased Washes (5 washes) | 0.110 |
| C: Increased Soak Time | 0.135 |
Category 2: Antibody-Related Issues
Problems with the primary or secondary (detection) antibodies are another common source of high background.
Problem: The detection antibody exhibits non-specific binding to the plate or other reagents, or its concentration is too high.[2][7]
Solutions:
-
Titrate the Detection Antibody: The concentration of the detection antibody recommended by the manufacturer may not be optimal for your specific experimental conditions. Performing a titration experiment can help determine the ideal concentration that provides a good signal-to-noise ratio.
-
Run a Control Without Primary Antibody: To check for non-specific binding of the secondary antibody, run a few wells with all reagents except the primary antibody (or sample in a sandwich ELISA). A high signal in these wells points to a problem with the secondary antibody.[2]
-
Check for Cross-Reactivity: Ensure the secondary antibody is not cross-reacting with other components of the assay. Using a pre-adsorbed secondary antibody can help minimize this.[2]
Experimental Protocol: Detection Antibody Titration
-
Coat and block the ELISA plate according to the kit protocol.
-
Add the standard or a positive control sample to the wells.
-
Prepare a series of dilutions of the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in the appropriate assay diluent.
-
Add the different dilutions of the detection antibody to the designated wells. Include a blank (no antibody) control.
-
Complete the remaining steps of the ELISA protocol.
-
Analyze the OD values to identify the dilution that gives the best signal-to-noise ratio (high signal for the standard/positive control and low signal for the blank).
Expected Outcome (Hypothetical Data):
| Detection Antibody Dilution | Mean Standard OD | Mean Blank OD | Signal-to-Noise Ratio |
| 1:1000 | 2.850 | 0.350 | 8.1 |
| 1:2000 | 2.100 | 0.150 | 14.0 |
| 1:4000 | 1.550 | 0.080 | 19.4 |
| 1:8000 | 0.950 | 0.060 | 15.8 |
Category 3: Reagent and Procedural Issues
Contamination of reagents or deviations from the protocol can also lead to high background.
Problem: Contaminated buffers or substrate, or incorrect incubation times/temperatures.[1][8]
Solutions:
-
Use Fresh Reagents: Prepare fresh buffers for each experiment. Ensure the water used is of high purity (distilled or deionized).[4][8]
-
Check Substrate: The TMB substrate should be colorless before use. If it has a blue or yellow tint, it is contaminated and should be discarded.[4]
-
Incubation Conditions: Adhere strictly to the recommended incubation times and temperatures in the protocol.[1] Inconsistent temperatures across the plate, sometimes caused by stacking plates in an incubator, can lead to edge effects and variable background.
-
Plate Sealing: Ensure plates are properly sealed during incubations to prevent evaporation and cross-contamination.[1]
Visual Troubleshooting Guides
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in ELISA.
Standard Sandwich ELISA Workflow
Caption: Key steps in a typical this compound sandwich ELISA workflow.
References
- 1. sinogeneclon.com [sinogeneclon.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biocompare.com [biocompare.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. biomatik.com [biomatik.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Adrenomedullin Radioimmunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their adrenomedullin (AM) radioimmunoassays (RIA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an this compound RIA?
An this compound RIA is a competitive binding assay. It is based on the competition between a known amount of radiolabeled AM (the tracer, typically ¹²⁵I-AM) and the unlabeled AM in a sample (standard or unknown) for a limited number of binding sites on a specific anti-AM antibody. As the concentration of unlabeled AM in the sample increases, it displaces the radiolabeled AM from the antibody. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of AM in the unknown samples.[1][2]
Q2: My assay has very low counts per minute (CPM) even in the zero standard (B₀) tubes. What are the possible causes and solutions?
Low B₀ counts indicate a problem with the binding of the radiolabeled tracer to the primary antibody. Several factors could be responsible:
-
Degraded Tracer: The ¹²⁵I-AM tracer may have degraded due to age or improper storage. Ensure the tracer is within its expiry date and stored at the recommended temperature.
-
Inactive Antibody: The primary antibody may have lost its activity. This can be due to improper storage, repeated freeze-thaw cycles, or incorrect dilution.
-
Incorrect Reagent Preparation: Errors in the reconstitution or dilution of the tracer, antibody, or assay buffer can lead to suboptimal binding. Double-check all calculations and pipetting.
-
Suboptimal Incubation Conditions: Incubation times and temperatures are critical. Ensure you are following the recommended protocol, which often involves incubations for 16-24 hours at 4°C.[1]
Q3: The sensitivity of my assay is poor, and I cannot detect low concentrations of this compound. How can I improve it?
Improving assay sensitivity often involves optimizing several steps of the protocol:
-
Sample Preparation and Extraction: For biological fluids like plasma, extraction of AM is strongly recommended to concentrate the peptide and remove interfering substances.[1][2] C18 Sep-Pak columns are commonly used for this purpose.[1][2]
-
Antibody and Tracer Quality: Use a high-affinity primary antibody and a high-specific-activity tracer. The quality of these reagents is paramount for a sensitive assay.
-
Incubation Times: Extending the incubation times, for instance, to 48 hours for the primary antibody-sample incubation, can sometimes increase binding and improve sensitivity. However, this needs to be validated.
-
Assay Buffer Composition: The composition of the RIA buffer is crucial. Some studies suggest that adding alkali-treated casein (1 g/L) to the buffer can reduce the adsorption of AM to surfaces, thereby increasing assay precision and sensitivity compared to bovine serum albumin (BSA).[3][4]
-
Delayed Tracer Addition (Pre-incubation): Incubating the sample/standard with the primary antibody for a period (e.g., 24 hours) before adding the tracer can increase the binding of unlabeled AM and improve sensitivity.
Q4: I am observing high inter-assay or intra-assay variability. What are the common causes and how can I minimize it?
High variability can compromise the reliability of your results. Here are some common causes and solutions:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and ensure proper technique.
-
Inconsistent Incubation Conditions: Variations in incubation time and temperature between assays can lead to significant differences. Use a reliable incubator and be consistent with timings.
-
Improper Mixing: Ensure all tubes are vortexed thoroughly after adding each reagent to ensure a homogenous reaction mixture.[1]
-
Incomplete Separation of Bound and Free Fractions: The separation step is critical. Ensure complete precipitation of the antibody-bound complex and careful aspiration of the supernatant without disturbing the pellet.[1]
-
Sample Handling: this compound is a peptide and can be susceptible to degradation and adsorption. Avoid repeated freeze-thaw cycles of samples.[3][4] Use appropriate collection tubes and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low CPM in all tubes (including Total Counts) | Gamma counter malfunction. | Check gamma counter settings and perform a calibration/efficiency check. |
| Pipetting error when adding tracer. | Review pipetting technique and ensure the correct volume of tracer is added to all tubes. | |
| High Non-Specific Binding (NSB) | Poor quality of secondary antibody or precipitating reagent. | Use a different lot or source of secondary antibody/precipitating reagent. |
| Inadequate washing of the pellet. | Ensure the pellet is washed according to the protocol to remove unbound tracer. | |
| Cross-reactivity of the tracer with other sample components. | Consider sample extraction to remove interfering substances. | |
| Poor Standard Curve Shape (e.g., flat) | Incorrect standard dilutions. | Prepare fresh standards and double-check all dilution calculations. |
| Degraded standards. | Use a fresh vial of the standard peptide. | |
| Matrix effects from the sample. | If analyzing complex samples, consider using a stripped matrix (e.g., charcoal-stripped plasma) to prepare the standards. | |
| Low Recovery of this compound in Spiked Samples | Adsorption of AM to tubes and pipette tips. | Use low-binding tubes and pipette tips. Adding a protein carrier like alkali-treated casein to the buffer can also help.[3][4] |
| Degradation of AM by proteases in the sample. | Collect and process samples quickly on ice. Consider adding protease inhibitors to the collection tubes. | |
| Inefficient extraction procedure. | Optimize the extraction protocol, ensuring proper conditioning of the C18 column and using the correct elution solvents.[1][2] |
Experimental Protocols
Plasma Sample Preparation for this compound RIA
This protocol is a general guideline for extracting this compound from plasma using a C18 Sep-Pak column.[1][2]
Materials:
-
C18 Sep-Pak columns
-
Buffer A: 1% Trifluoroacetic Acid (TFA) in water
-
Buffer B: 60% Acetonitrile in 1% TFA
-
Centrifugal concentrator (e.g., SpeedVac)
-
RIA Buffer
Procedure:
-
Acidification: Acidify the plasma sample with an equal volume of Buffer A. For example, add 1 mL of Buffer A to 1 mL of plasma.
-
Centrifugation: Mix well and centrifuge at 1,500 x g for 20 minutes at 4°C to precipitate proteins.
-
Column Equilibration: Equilibrate a C18 Sep-Pak column by washing with 1 mL of Buffer B followed by three washes with 3 mL of Buffer A.
-
Sample Loading: Load the supernatant from the acidified plasma onto the equilibrated C18 column.
-
Washing: Wash the column twice with 3 mL of Buffer A to remove salts and other hydrophilic impurities. Discard the wash.
-
Elution: Elute the this compound from the column with 3 mL of Buffer B. Collect the eluate in a polypropylene (B1209903) tube.
-
Drying: Evaporate the eluate to dryness using a centrifugal concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of RIA buffer for use in the assay.
General this compound RIA Protocol
This is a typical protocol for a competitive this compound RIA.[1][2]
Reagents:
-
RIA Buffer
-
This compound Standard
-
Primary Anti-Adrenomedullin Antibody
-
¹²⁵I-Adrenomedullin Tracer
-
Secondary Antibody (e.g., Goat Anti-Rabbit IgG)
-
Normal Rabbit Serum (NRS)
-
Precipitating Reagent (e.g., Polyethylene Glycol)
Procedure:
-
Assay Setup: Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Primary Antibody Addition: Add the primary anti-adrenomedullin antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Tracer Addition: Add the ¹²⁵I-adrenomedullin tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add the secondary antibody and NRS to all tubes except the TC tubes to form an immune complex.
-
Third Incubation: Vortex and incubate at room temperature for 90 minutes.
-
Separation: Add RIA buffer (or a precipitating agent like PEG) to all tubes except the TC tubes, vortex, and centrifuge at 1,700 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.
-
Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes.
-
Counting: Measure the radioactivity in the pellets (and the TC tubes) using a gamma counter.
-
Data Analysis: Calculate the percentage of tracer bound for each standard and sample, and generate a standard curve to determine the concentration of this compound in the unknown samples.
Data Presentation
Table 1: Example this compound RIA Standard Curve Data
| Standard Concentration (pg/mL) | Mean CPM | % B/B₀ |
| 0 (B₀) | 10,000 | 100% |
| 10 | 9,200 | 92% |
| 20 | 8,300 | 83% |
| 40 | 6,800 | 68% |
| 80 | 5,100 | 51% |
| 160 | 3,500 | 35% |
| 320 | 2,200 | 22% |
| 640 | 1,300 | 13% |
| 1280 | 700 | 7% |
| NSB | 250 | 2.5% |
| Total Counts | 25,000 | - |
Table 2: Troubleshooting Quantitative Data
| Parameter | Expected Range | Potential Issue if Outside Range |
| % B₀ / Total Counts | 20-50% | <20%: Low binding (inactive antibody/tracer). >50%: Excess antibody or low tracer activity. |
| % NSB / Total Counts | < 5% | >5%: High non-specific binding (poor secondary antibody, inadequate washing). |
| ED₅₀ of Standard Curve | Consistent between assays | Significant shift: Problem with standard preparation or assay conditions. |
| Slope of Standard Curve | Consistent between assays | Shallow slope: Poor assay sensitivity. |
Visualizations
Caption: Workflow for a typical this compound radioimmunoassay.
References
Technical Support Center: Optimizing Antigen Retrieval for Adrenomedullin (ADM) Immunohistochemistry
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to optimize antigen retrieval for successful Adrenomedullin (ADM) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q: Why is antigen retrieval necessary for this compound IHC?
A: In routinely processed formalin-fixed, paraffin-embedded (FFPE) tissues, the fixation process creates methylene (B1212753) bridges that cross-link proteins.[1][2][3][4] This cross-linking alters the three-dimensional structure of proteins, including this compound, masking the epitopes (the sites where antibodies bind).[5][6][7] Antigen retrieval is a critical step that uses heat (HIER) or enzymes (PIER) to break these cross-links, unmasking the epitopes and allowing the primary antibody to bind effectively.[3][4] Without proper antigen retrieval, you may see weak or no staining.[5][6]
Q: Should I use Heat-Induced (HIER) or Proteolytic-Induced (PIER) Epitope Retrieval for this compound?
A: For most applications, Heat-Induced Epitope Retrieval (HIER) is the recommended starting point.[6][8] HIER generally has a higher success rate for unmasking a broader range of antigens and is less likely to disrupt tissue morphology compared to PIER.[6][9][10] PIER, which uses enzymes like proteinase K or trypsin, can be effective but carries a higher risk of damaging both the tissue structure and the target antigen itself.[8][9][11] If HIER methods fail to produce optimal staining, PIER can be considered as an alternative.[7][12]
Q: Which HIER buffer is best to start with: Citrate (B86180) or Tris-EDTA?
A: There is no universal buffer that works for all antibodies and tissues.[2][11][13] A good starting strategy is to test both a low pH buffer, like Sodium Citrate (pH 6.0), and a high pH buffer, such as Tris-EDTA (pH 9.0).[5][7][12] While citrate buffers are widely used and are excellent at preserving tissue morphology, alkaline buffers like Tris-EDTA (pH 8.0-9.0) often provide more efficient antigen unmasking and stronger staining intensity for many antibodies.[1][2][9][14] For difficult-to-detect antigens, Tris-EDTA is frequently more effective.[1][2]
Q: Can I perform antigen retrieval on frozen tissue sections?
A: No, antigen retrieval is generally not recommended for frozen tissue sections.[8] The process can be too harsh and may damage the delicate morphology of unfixed or lightly fixed frozen tissues.[8] Antigen retrieval is specifically designed to reverse the cross-linking effects of aldehyde-based fixatives like formalin.
Troubleshooting Guide
Issue 1: Weak or No Staining
Q: My this compound staining is extremely weak. What is the first antigen retrieval parameter I should adjust?
A: The first and most critical parameter to optimize is the antigen retrieval buffer and its pH.[6][7][9] If you started with a Citrate buffer (pH 6.0), switch to a Tris-EDTA buffer (pH 9.0).[5][7] Alkaline pH solutions are often more effective at breaking protein cross-links for certain epitopes.[2][14] Conversely, if you started with a high pH buffer and results are poor, testing a low pH citrate buffer is a logical next step.
Q: I've tried both Citrate and Tris-EDTA buffers, but the signal is still weak. What should I try next?
A: The next step is to optimize the heating time and temperature.[6][9][11] Insufficient heating may not adequately unmask the epitope.[7] Try increasing the incubation time in the hot buffer by 5-10 minute increments (e.g., from 20 minutes to 30 minutes).[5][7] Ensure the buffer is maintained at a sub-boiling temperature (around 95-100°C).[1][9] Be aware that overheating can damage tissue, so changes should be made systematically.[9][11]
Issue 2: High Background or Non-Specific Staining
Q: After antigen retrieval, I'm seeing high background staining across the entire tissue section. What could be the cause?
A: High background can result from overly aggressive antigen retrieval.[1] Using a Tris-EDTA buffer, which is more potent, can sometimes increase background staining.[1] Additionally, heating the slides for too long or at too high a temperature can expose non-specific sites or damage the tissue, leading to unwanted antibody binding.[15]
Q: How can I reduce background staining related to my antigen retrieval method?
A: First, consider reducing the heating time or using a milder buffer. If you are using Tris-EDTA (pH 9.0), try switching to Citrate (pH 6.0), which is gentler on tissue morphology.[1][2] Also, ensure the slides are allowed to cool down gradually in the retrieval buffer for at least 20-35 minutes after heating.[5] Abrupt cooling can sometimes contribute to artifacts. Finally, ensure your washing steps after retrieval are thorough to remove any residual buffer before proceeding with blocking.
Data Presentation: Antigen Retrieval Buffer Comparison
The choice of HIER buffer is a critical optimization step. The table below summarizes the key characteristics of the two most common starting buffers.
| Feature | Sodium Citrate Buffer | Tris-EDTA Buffer |
| Typical pH | 6.0 (Acidic) | 9.0 (Alkaline) |
| Primary Use | General purpose, good morphology preservation.[1][2] | Often more effective for difficult antigens and nuclear proteins.[1][9] |
| Mechanism | Breaks protein cross-links through heat and low pH. | Breaks cross-links; EDTA chelates calcium ions, potentially aiding epitope unfolding.[5] |
| Advantages | Milder on tissue, less risk of tissue detachment or morphological distortion.[1][2] | Generally provides stronger staining intensity for most antibodies.[2][14] |
| Disadvantages | May be insufficient for completely unmasking some epitopes. | Can be harsher on tissue, potentially leading to section detachment or distorted morphology; may increase background.[1][2] |
| Recommendation | Excellent starting point for optimization.[5][7] | Recommended to try if citrate buffer yields weak staining.[5][7] |
Visual Guides
Diagrams of Workflows and Pathways
Caption: A logical workflow for troubleshooting common IHC staining issues.
Caption: Step-by-step experimental workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Simplified signaling pathway of this compound (ADM).[16][17][18][19]
Detailed Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol provides a general methodology for HIER using common laboratory equipment. Optimal time and temperature may need to be determined empirically.[6][11]
Reagents:
-
10 mM Sodium Citrate Buffer (pH 6.0) OR 10 mM Tris-EDTA Buffer (pH 9.0)
-
Deionized Water (dH₂O)
-
Wash Buffer (e.g., PBS or TBS)
Equipment:
-
Microwave-safe staining jars (e.g., Coplin jars)
-
Slide racks
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections through xylene and a graded series of ethanol (B145695) solutions, finally rinsing in dH₂O. Ensure slides do not dry out from this point forward.[8][15]
-
Buffer Pre-heating: Fill a staining jar with your chosen antigen retrieval buffer (Citrate or Tris-EDTA). Heat the buffer to a sub-boiling temperature (95-100°C) using your chosen heat source.[5]
-
Slide Incubation: Carefully place the slide rack containing the rehydrated slides into the pre-heated buffer. Ensure the slides are completely submerged.
-
Heating: Heat the slides for the desired time. A typical starting point is 10-30 minutes.[5] If using a microwave, use short power bursts to avoid boiling over. For a pressure cooker, 1-5 minutes at 120°C may be sufficient.[7]
-
Cooling: After heating, remove the container from the heat source and allow the slides to cool down in the same buffer for at least 20-35 minutes at room temperature.[5] This gradual cooling is crucial for proper protein refolding.
-
Rinsing: Once cooled, gently rinse the slides with dH₂O, followed by two 5-minute washes in your wash buffer (e.g., PBS).
-
Proceed with Staining: The slides are now ready for the blocking step and subsequent immunohistochemical staining.
Protocol 2: Preparation of HIER Buffers
A. 10 mM Sodium Citrate Buffer (pH 6.0)
-
Stock Solution: Dissolve 2.94 g of trisodium (B8492382) citrate (dihydrate) in 1000 mL of dH₂O.
-
Working Solution: Adjust the pH to 6.0 using 1N HCl or citric acid.
-
Store at 4°C. Some protocols recommend adding a detergent like Tween-20 (0.05%) to the working solution to increase efficacy.[1][14]
B. 10 mM Tris / 1 mM EDTA Buffer (pH 9.0)
-
Working Solution: Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1000 mL of dH₂O.
-
pH Adjustment: Adjust the pH to 9.0 using 1N NaOH or 1N HCl.
-
Store at 4°C.
References
- 1. fortislife.com [fortislife.com]
- 2. biocare.net [biocare.net]
- 3. IHC antigen retrieval protocol | Abcam [abcam.com]
- 4. biocare.net [biocare.net]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 8. Protease-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. researchgate.net [researchgate.net]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.cap.org [documents.cap.org]
- 16. researchgate.net [researchgate.net]
- 17. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 20. Evaluation and optimization of the immunohistochemistry antigen retrieval methods on mouse decalcified joint tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal for Adrenomedullin in Western Blotting
Welcome to the technical support center for troubleshooting Western blotting experiments. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting tips specifically for detecting low signals of adrenomedullin.
Frequently Asked questions (FAQs)
Q1: Why am I getting a weak or no signal for this compound in my Western blot?
A weak or no signal for this compound, a low-abundance peptide hormone, can stem from several factors throughout the Western blotting workflow. These can range from suboptimal sample preparation and protein extraction to inadequate antibody concentrations and detection methods. Key areas to investigate include:
-
Low Protein Abundance: this compound is often expressed at low levels in many tissues and cell types.
-
Inefficient Protein Extraction: The protein may not be efficiently solubilized from the tissue or cells.
-
Protein Degradation: Proteases present in the sample can degrade this compound.
-
Poor Transfer Efficiency: Inefficient transfer of the low molecular weight protein to the membrane.
-
Suboptimal Antibody Performance: The primary or secondary antibody concentration may not be optimal, or the antibody may have lost activity.
-
Ineffective Detection: The detection reagent may not be sensitive enough for a low-abundance protein.
Q2: How can I enrich my sample for this compound to increase signal intensity?
For low-abundance proteins like this compound, enriching the target protein in your sample is a critical first step.[1] Consider the following strategies:
-
Fractionation: Perform subcellular fractionation to enrich the sample in the compartment where this compound is most abundant. For secreted proteins, this may involve concentrating the cell culture media.
-
Immunoprecipitation (IP): Use an antibody specific to this compound to pull down the protein from your lysate, thereby concentrating it before loading it on the gel.[2]
Q3: What are the recommended protein loading amounts and antibody dilutions for this compound Western blotting?
Optimizing protein load and antibody concentrations is crucial. Below are general recommendations, but it is essential to titrate these for your specific sample and antibody.
| Parameter | Recommendation | Notes |
| Protein Load | 50-100 µg of total protein per lane | For low-abundance targets, increasing the amount of protein loaded is often necessary. |
| Primary Antibody Dilution | 1:200 - 1:1000 (0.2-2 µg/ml) | This is a starting range; always refer to the antibody datasheet. Titration is highly recommended.[3][4] |
| Secondary Antibody Dilution | 1:1000 - 1:10,000 | The optimal dilution depends on the specific antibody and detection system used. |
Q4: Which type of membrane is best for transferring a low molecular weight protein like this compound?
The choice of membrane can significantly impact the retention of low molecular weight proteins.
-
PVDF Membranes: Polyvinylidene fluoride (B91410) (PVDF) membranes are generally recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.[1]
-
Pore Size: For smaller proteins like this compound (approximately 6 kDa), a membrane with a smaller pore size (e.g., 0.2 µm) is preferable to prevent the protein from passing through the membrane during transfer.[1][2]
Q5: How can I optimize the signal detection step for low-abundance this compound?
The final detection step is critical for visualizing a weak signal.
-
Enhanced Chemiluminescence (ECL): Use a high-sensitivity ECL substrate.[5] Several commercial options are available that are designed for detecting low-abundance proteins.
-
Exposure Time: Increase the exposure time to the X-ray film or digital imager. Be mindful that longer exposure times can also increase background noise.[6]
-
Antibody Incubation: Extend the primary antibody incubation time, for example, overnight at 4°C, to allow for maximum binding to the target protein.[6]
Experimental Protocols
Protocol 1: High-Yield Protein Extraction for this compound
This protocol is designed to maximize the extraction of this compound while minimizing degradation.
-
Sample Preparation:
-
For tissues, rinse with ice-cold PBS to remove excess blood, then mince into small pieces.
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
Prepare a RIPA lysis buffer containing protease inhibitors (e.g., PMSF, aprotinin, leupeptin) to prevent protein degradation. The use of a harsher detergent like SDS in the RIPA buffer can aid in complete cell lysis.
-
-
Lysis:
-
Add 10 volumes of ice-cold lysis buffer to the tissue or cell pellet.
-
Homogenize the tissue on ice using a glass homogenizer or sonicate the cell lysate.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Quantification:
-
Carefully collect the supernatant (this is your protein extract).
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Storage:
-
Store the protein extract in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Western Blotting for this compound
This protocol outlines the key steps for performing a Western blot to detect this compound.
-
Sample Preparation for Loading:
-
Mix your protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 50-100 µg of your protein sample per well onto a high-percentage (e.g., 15% or higher) SDS-PAGE gel suitable for resolving low molecular weight proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-adrenomedullin antibody in the blocking buffer at the optimized concentration (e.g., 1:500).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Expose the membrane to X-ray film or a digital imaging system to visualize the bands.
-
Visual Guides
This compound Signaling Pathway
Caption: Simplified this compound Signaling Pathway.
Western Blotting Workflow for this compound
Caption: this compound Western Blot Workflow.
Troubleshooting Decision Tree for Low Signal
Caption: Low Signal Troubleshooting Guide.
References
Technical Support Center: Normalizing Adrenomedullin qPCR Data Across Different Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing adrenomedullin (ADM) qPCR data across various tissues. Accurate normalization is critical for obtaining reliable and reproducible gene expression results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to normalize qPCR data for a gene like this compound across different tissues?
Normalizing gene expression data across different tissues is inherently complex due to the vast physiological and cellular differences between them. Each tissue has a unique gene expression profile, and traditional "housekeeping" genes may not be stably expressed across all tissue types. This compound, while expressed in numerous tissues, can have widely varying expression levels, making the choice of a stable reference gene crucial for accurate relative quantification.
Q2: What is the most common method for normalizing qPCR data?
The most prevalent and widely accepted method for relative quantification of gene expression is the comparative CT (ΔΔCT) method.[1] This method normalizes the CT value of the target gene (this compound) to the CT value of a stably expressed reference gene, and then compares this normalized value across different tissues or experimental conditions.
Q3: Can I use a single universal reference gene for all my cross-tissue studies?
It is strongly discouraged to use a single, unvalidated reference gene for cross-tissue comparisons. The ideal reference gene should have stable expression across all tissues being investigated in your specific experiment.[1] The stability of commonly used reference genes like GAPDH and ACTB can vary significantly between different tissues. Therefore, it is essential to validate a panel of candidate reference genes for your particular set of tissues.
Q4: How many reference genes should I use for normalization?
For robust and reliable normalization, it is best practice to use the geometric mean of at least two or three validated reference genes.[2] This approach minimizes the impact of any minor variations in the expression of a single reference gene, leading to more accurate and reproducible results.
Q5: What are some suitable candidate reference genes for cross-tissue studies in human and mouse?
Based on multiple studies evaluating gene expression stability across a wide range of tissues, the following genes have been identified as potential candidates for stable reference genes. It is crucial to validate these candidates in your specific experimental setup.
Troubleshooting Guides
This section addresses common problems encountered during the normalization of this compound qPCR data across different tissues.
Problem 1: High variability in CT values for reference genes across different tissues.
-
Possible Cause: The chosen reference gene is not stably expressed across the tissues in your study. This is a common issue, as many traditional housekeeping genes are regulated in a tissue-specific manner.
-
Troubleshooting Steps:
-
Perform a reference gene validation experiment: Select a panel of 8-10 candidate reference genes from the literature (see Table 1).
-
Measure their CT values in all the different tissue types you are studying.
-
Analyze the stability of these genes using algorithms like geNorm, NormFinder, or BestKeeper. These tools will rank the genes based on their expression stability.
-
Select the top 2-3 most stable genes for calculating a normalization factor (using the geometric mean).
-
Problem 2: Inconsistent or non-reproducible fold-change results for this compound.
-
Possible Cause 1: Poor RNA quality and integrity. RNA degradation can significantly impact qPCR results, and the extent of degradation can vary between tissues.
-
Troubleshooting Steps:
-
Assess RNA integrity: Run your RNA samples on a denaturing agarose (B213101) gel or use an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). Look for sharp 28S and 18S ribosomal RNA bands (for eukaryotes) with an intensity ratio of approximately 2:1. An RNA Integrity Number (RIN) of >7 is generally recommended.
-
Check for RNA purity: Use a spectrophotometer to measure the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Low ratios may indicate protein or phenol (B47542) contamination.
-
-
Possible Cause 2: Inefficient or variable reverse transcription (RT) efficiency.
-
Troubleshooting Steps:
-
Use a consistent amount of high-quality RNA for all your RT reactions.
-
Include a "No Reverse Transcriptase" (NRT) control to check for genomic DNA contamination.
-
Consider using a master mix for your RT reactions to minimize pipetting errors.
-
Problem 3: Amplification in the No-Template Control (NTC).
-
Possible Cause: Contamination of your reagents (master mix, primers, water) or workspace with DNA.
-
Troubleshooting Steps:
-
Use dedicated and filtered pipette tips.
-
Physically separate your pre-PCR and post-PCR work areas.
-
Prepare your master mix in a clean hood.
-
Use fresh aliquots of all reagents.
-
If contamination persists, decontaminate your workspace and pipettes with a 10% bleach solution followed by a DNA-decontaminating solution.
-
Data Presentation
Table 1: Candidate Reference Genes for Cross-Tissue qPCR Studies
The following table summarizes candidate reference genes that have shown relatively stable expression across multiple human or mouse tissues in various studies. The stability of these genes can vary depending on the specific tissues and experimental conditions. Validation in your own samples is essential.
| Gene Symbol | Gene Name | Organism | Reported Stability |
| RPL13A | Ribosomal protein L13a | Human, Mouse | Generally stable across a wide range of tissues.[3][4] |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Human, Mouse | Often stable, but expression can vary in some tissues.[5][6] |
| SDHA | Succinate dehydrogenase complex flavoprotein subunit A | Human, Mouse | Shown to be stable in several cross-tissue studies.[6][7] |
| TBP | TATA-box binding protein | Human, Mouse | Frequently used and often stable, but can be variable.[7] |
| YWHAZ | Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta | Human, Mouse | Demonstrated stability in various tissues and cell lines.[5][7] |
| PGK1 | Phosphoglycerate kinase 1 | Human, Mouse | Identified as a stable reference gene in embryonic stem cells and other tissues.[7] |
| EEF1A1 | Eukaryotic translation elongation factor 1 alpha 1 | Human | Found to be stable in human myocardium.[8] |
| TPT1 | Tumor protein, translationally-controlled 1 | Human | Identified as a stable reference gene in human myocardium.[8] |
Experimental Protocols
Protocol 1: RNA Extraction and Quality Control
-
Tissue Homogenization: Immediately after dissection, snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater). Homogenize the tissue using a rotor-stator homogenizer or bead mill in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
RNA Isolation: Use a column-based RNA isolation kit or a phenol-chloroform extraction protocol. Follow the manufacturer's instructions carefully.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) at an absorbance of 260 nm.
-
RNA Purity Assessment: Check the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be 2.0-2.2).
-
RNA Integrity Assessment: Analyze the RNA integrity by running an aliquot on a 1% denaturing agarose gel or using an automated electrophoresis system to determine the RNA Integrity Number (RIN).
Protocol 2: cDNA Synthesis (Reverse Transcription)
-
RNA Input: Use a consistent amount of total RNA (e.g., 1 µg) for each reaction.
-
Primer Choice: Use a mix of oligo(dT) and random hexamer primers to ensure efficient reverse transcription of all RNA species.
-
Reaction Setup: Prepare a master mix containing reverse transcriptase, dNTPs, primers, and buffer. Aliquot the master mix into individual tubes and then add the RNA template.
-
Controls:
-
No Reverse Transcriptase (NRT) Control: For each RNA sample, set up a reaction without reverse transcriptase to test for genomic DNA contamination in the subsequent qPCR.
-
No Template Control (NTC): Set up a reaction with water instead of RNA to check for reagent contamination.
-
-
Incubation: Follow the manufacturer's recommended incubation temperatures and times for the reverse transcriptase enzyme.
Protocol 3: qPCR Reaction Setup and Data Analysis
-
Primer Design/Validation: Use pre-designed and validated primers for this compound and your chosen reference genes whenever possible. If designing your own primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of a pooled cDNA sample. The amplification efficiency should be between 90% and 110%.
-
Master Mix Preparation: Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.
-
Plate Setup: Pipette the master mix into your qPCR plate/tubes, and then add your cDNA template (including NRT and NTC controls). Run each sample in triplicate.
-
qPCR Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension) or a two-step protocol as recommended for your master mix. Include a melt curve analysis at the end of the run if using SYBR Green to check for primer-dimer formation and non-specific amplification.
-
Data Analysis (ΔΔCT Method):
-
Step 1: Calculate ΔCT: For each sample, calculate the difference between the CT of the target gene (this compound) and the CT of the reference gene (or the geometric mean of multiple reference genes).
-
ΔCT = CT(this compound) - CT(Reference Gene)
-
-
Step 2: Select a Calibrator Tissue: Choose one tissue sample as your calibrator (e.g., a control tissue or the tissue with the lowest expected expression).
-
Step 3: Calculate ΔΔCT: For each tissue, calculate the difference between its ΔCT and the ΔCT of the calibrator tissue.
-
ΔΔCT = ΔCT(Sample Tissue) - ΔCT(Calibrator Tissue)
-
-
Step 4: Calculate Fold Change: The fold change in this compound expression in each tissue relative to the calibrator tissue is calculated as 2-ΔΔCT.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: qPCR experimental workflow.
Caption: Troubleshooting qPCR normalization.
References
- 1. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Identification of reliable reference genes for qRT-PCR studies of the developing mouse mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference genes for gene expression studies in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of reference gene expression stability in mouse skeletal muscle via five algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. journals.plos.org [journals.plos.org]
- 8. Genomic selection of reference genes for real-time PCR in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
adrenomedullin sample stability in plasma for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of adrenomedullin in plasma samples intended for long-term storage. Adhering to proper pre-analytical procedures is critical for obtaining accurate and reproducible results in this compound research.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor for this compound measurement in plasma?
A1: The most critical factor is the prompt processing of blood samples after collection. This compound is a peptide hormone susceptible to degradation by proteases present in blood.[1] To minimize this degradation, it is crucial to collect blood in tubes containing EDTA, which inhibits metalloproteases, and to centrifuge the samples to separate plasma within 30 minutes of collection.[2][3]
Q2: Which anticoagulant should I use for collecting blood samples for this compound analysis?
A2: EDTA is the recommended anticoagulant for plasma samples intended for this compound measurement.[2][4] EDTA helps to inhibit protease activity, thus preserving the integrity of the peptide.[3] The use of serum is not recommended as the concentration of midregional prothis compound (MR-proADM), a stable fragment of the this compound precursor, has been shown to deviate significantly in serum compared to EDTA plasma.[4]
Q3: How stable is this compound in plasma at room temperature before processing?
A3: For bioactive this compound, it is recommended to process the sample as quickly as possible. However, studies have shown that bioactive this compound in EDTA plasma is stable for up to 24 hours at ambient temperature. For the more stable precursor fragment, midregional prothis compound (MR-proADM), stability in EDTA plasma is maintained for at least 72 hours at room temperature.[5]
Q4: What are the recommended long-term storage conditions for plasma samples?
A4: For long-term storage, it is recommended to store plasma aliquots at -80°C. While storage at -20°C is also an option, -80°C is generally preferred for long-term biobanking to minimize any potential degradation over extended periods.[6]
Q5: How many times can I freeze and thaw my plasma samples?
A5: It is strongly recommended to minimize freeze-thaw cycles. Aliquoting plasma into single-use vials after the initial processing is the best practice to avoid repeated freezing and thawing. While some studies suggest that bioactive this compound is stable over multiple freeze-thaw cycles, it is a good laboratory practice to avoid this to maintain sample integrity for all analytes.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample degradation due to improper handling. | Review the blood collection and processing protocol. Ensure samples are collected in EDTA tubes, centrifuged promptly (within 30 minutes), and plasma is immediately frozen. |
| Use of serum instead of plasma. | Always use EDTA plasma for this compound measurements.[4] | |
| Multiple freeze-thaw cycles. | Aliquot plasma samples after the initial processing to avoid repeated freezing and thawing. | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize the entire pre-analytical workflow from blood collection to storage. |
| Presence of cryoprecipitates. | Thaw frozen plasma samples completely and vortex gently before analysis to ensure homogeneity. | |
| Discrepancy in results between different assays | Different forms of this compound being measured. | Be aware of the specific form of this compound your assay detects (e.g., bioactive this compound vs. midregional prothis compound). The stability profiles of these forms differ.[2][10] |
Quantitative Data on this compound Stability
The stability of this compound in plasma is dependent on the specific form of the peptide being measured, the storage temperature, and the duration of storage. Midregional prothis compound (MR-proADM) is a stable fragment of the this compound precursor and is often used as a surrogate marker for this compound levels due to its longer half-life.[10]
Table 1: Stability of Midregional Prothis compound (MR-proADM) in EDTA Plasma
| Storage Temperature | Duration | Analyte Stability |
| Room Temperature | Up to 72 hours | Stable |
| 4°C | Up to 14 days | Stable (measured values between 78% and 129% of the original values)[5] |
| -20°C | At least 1 year | Stable (<20% loss of analyte)[11] |
Note: Specific quantitative long-term stability data for bioactive this compound at -20°C and -80°C is limited in the currently available literature. Therefore, measuring the more stable MR-proADM is often recommended for studies involving long-term sample storage.
Experimental Protocols
Protocol 1: Plasma Collection and Processing for this compound Analysis
-
Blood Collection:
-
Collect whole blood into sterile vacuum tubes containing K2- or K3-EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of blood and anticoagulant.
-
-
Centrifugation:
-
Within 30 minutes of blood collection, centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Plasma Separation:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Transfer the plasma to a clean polypropylene (B1209903) tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the plasma into single-use cryovials.
-
For short-term storage (up to 72 hours), samples can be stored at 4°C.
-
For long-term storage, immediately freeze the aliquots at -80°C.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway of this compound. This compound binds to its receptor complex, which consists of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[12] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13] PKA activation results in various downstream effects, including vasodilation through the production of nitric oxide (NO).[13]
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow for this compound Sample Handling and Storage
This workflow diagram outlines the critical steps for ensuring the stability of this compound in plasma samples from collection to long-term storage.
Caption: Recommended workflow for this compound plasma sample handling.
References
- 1. This compound 2.0: Adjusting Key Levers for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term prognostic value of midregional pro-adrenomedul... [degruyterbrill.com]
- 3. Degradation of human this compound(1-52) by plasma membrane enzymes and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Stability of Midregional Prothis compound in Different Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New role of biomarkers: mid-regional pro-adrenomedullin, the biomarker of organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Adrenomedullin Stability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of adrenomedullin (AM) in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in cell culture.
Problem: Inconsistent or lower-than-expected this compound activity in my cell-based assays.
-
Possible Cause 1: Degradation of this compound by proteases in the cell culture medium.
-
Evidence: this compound is a peptide hormone susceptible to degradation by proteases secreted by cells or present in serum.[1] Metalloproteases and aminopeptidases are known to cleave this compound, primarily at its N-terminus.[1]
-
Solution:
-
Supplement media with protease inhibitors. The addition of a metalloprotease inhibitor is crucial.
-
EDTA: A common and effective broad-spectrum metalloprotease inhibitor. A final concentration of 1 mM is often sufficient to inhibit metalloprotease activity in cell culture media.[2]
-
1,10-Phenanthroline: Another potent metalloprotease inhibitor.[1] Use with caution and determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment, as it can be toxic to some cells.[3]
-
Protease Inhibitor Cocktails: Commercially available cocktails often contain a mixture of inhibitors targeting various protease classes.[4][5] Ensure the chosen cocktail is suitable for use in cell culture and is effective against metalloproteases.
-
-
Minimize serum content or use serum-free media. Fetal bovine serum (FBS) is a significant source of proteases. If your experimental design allows, reducing the serum concentration or switching to a serum-free medium can decrease proteolytic activity.[6]
-
Reduce incubation time. If possible, shorten the duration of the experiment to minimize the time this compound is exposed to proteases.
-
-
-
Possible Cause 2: Adsorption of this compound to plasticware.
-
Evidence: Peptides like this compound can adhere to the surfaces of plastic tubes and plates, reducing the effective concentration in the medium.
-
Solution:
-
Use low-protein-binding plasticware. This can significantly reduce the loss of peptide due to adsorption.
-
Include a carrier protein. Adding a small amount of a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, to your media and buffers can help prevent this compound from sticking to surfaces.
-
-
-
Possible Cause 3: Incorrect storage of this compound stock solutions.
-
Evidence: Repeated freeze-thaw cycles can lead to the degradation and aggregation of peptide stock solutions.
-
Solution:
-
Aliquot stock solutions. Upon reconstitution, divide the this compound stock solution into single-use aliquots to avoid multiple freeze-thaw cycles.
-
Store at appropriate temperatures. Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store aliquots at -80°C for long-term storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture media?
The half-life of this compound in cell culture media can vary significantly depending on the cell type, cell density, serum concentration, and the specific medium used. In human plasma, the half-life is approximately 22 minutes.[7] In cell culture supernatant from cardiac fibroblasts, the half-life of prothis compound was estimated to be around 2.0 hours.[8] The presence of proteases secreted by cells is a major factor contributing to its degradation.
Q2: Which proteases are responsible for this compound degradation?
Studies have shown that this compound is primarily degraded by metalloproteases and aminopeptidases.[1] These enzymes cleave the peptide, leading to inactive fragments.
Q3: What are the recommended concentrations for protease inhibitors to prevent this compound degradation?
| Inhibitor | Target Proteases | Recommended Starting Concentration | Notes |
| EDTA | Metalloproteases | 1 mM | Generally well-tolerated by most cell lines.[2] |
| 1,10-Phenanthroline | Metalloproteases | 10-100 µM (requires optimization) | Can be toxic to cells; a dose-response curve is recommended to determine the optimal non-toxic concentration.[3] |
| Protease Inhibitor Cocktail | Broad Spectrum | Varies by manufacturer | Ensure the cocktail is designed for use in cell culture and is EDTA-free if using metal-ion dependent assays.[4][5] |
Q4: Can I use a general protease inhibitor cocktail?
Yes, a broad-spectrum protease inhibitor cocktail can be effective, especially if the specific proteases in your cell culture system are unknown.[4][5] When selecting a cocktail, ensure it is compatible with live cells and contains inhibitors for metalloproteases. If your experimental endpoint involves metal ions (e.g., certain enzymatic assays), choose an EDTA-free cocktail.
Q5: Will the addition of protease inhibitors affect my cells?
Most commercially available protease inhibitor cocktails designed for cell culture are formulated to have low toxicity at their recommended working concentrations.[9] However, it is always good practice to include a vehicle control (media with the inhibitor solvent, e.g., DMSO) to ensure the inhibitors themselves are not affecting cell viability or the experimental outcome. For individual inhibitors like 1,10-phenanthroline, determining the cytotoxic concentration for your specific cell line is crucial.[3]
Q6: How can I measure the concentration of this compound in my cell culture supernatant?
The concentration of this compound can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.[10][11] These kits provide the necessary reagents and protocols for sensitive and specific detection of this compound.
Experimental Protocols
Protocol 1: Sample Collection and Preparation from Cell Culture Supernatant for this compound Measurement
-
Culture Cells: Plate and culture your cells under the desired experimental conditions.
-
Collect Supernatant: At the end of the treatment period, carefully collect the cell culture supernatant into a sterile conical tube.
-
Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail or specific inhibitors (e.g., EDTA to a final concentration of 1 mM) to the collected supernatant to prevent degradation of this compound.[2]
-
Centrifuge: Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to pellet any detached cells and debris.[10]
-
Aliquot and Store: Carefully transfer the cleared supernatant to fresh, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C until ready for analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for this compound ELISA
This is a general protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Add Samples and Standards: Add 100 µL of each standard and sample (your cell culture supernatant) to the appropriate wells of the pre-coated microplate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[10]
-
Add Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate as directed.
-
Add HRP-Streptavidin: Wash the plate and add the HRP-Streptavidin solution. Incubate as directed.
-
Add Substrate: Wash the plate and add the TMB substrate solution to each well. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow for preventing this compound degradation during sample collection.
Caption: Major signaling pathways activated by this compound.[12]
References
- 1. Degradation of human this compound(1-52) by plasma membrane enzymes and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bio-protech.com.tw [bio-protech.com.tw]
- 5. interchim.fr [interchim.fr]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. mdpi.com [mdpi.com]
- 8. Precursor prothis compound influences cardiomyocyte survival and local inflammation related to myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Adrenomedullin (ADM) Antibody Validation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of commercial adrenomedullin (ADM) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADM) and what are its key characteristics?
A1: this compound (ADM) is a 52-amino acid peptide hormone with a crucial role in physiology, primarily as a potent vasodilator involved in blood pressure regulation.[1][2] It is initially synthesized as a larger preprohormone, which is processed into the active peptide.[3] The mature, active form has a molecular weight of approximately 6 kDa, though the unprocessed precursor is around 20 kDa.[1][3][4] ADM is expressed in various tissues, including the adrenal medulla, endothelial cells, and vascular smooth muscle cells.[1][3]
Q2: What is the primary signaling pathway for this compound?
A2: this compound mediates its effects through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[5] Binding of ADM to this G-protein coupled receptor (GPCR) primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][6] Other important downstream pathways include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.[6][7]
Q3: How do I choose the right commercial ADM antibody for my experiment?
A3: The choice depends on several factors:
-
Application: Ensure the antibody is validated for your specific application (e.g., Western Blot, IHC, ELISA).[8][9] Vendors typically list tested applications on the datasheet.
-
Species Reactivity: Confirm the antibody reacts with the species you are studying (e.g., human, mouse, rat).[9]
-
Epitope Specificity: The region of ADM the antibody recognizes (N-terminus, C-terminus, mid-region) can be critical. For example, studies have shown that an antibody targeting the N-terminus was effective in reducing mortality in a mouse sepsis model, while C-terminal antibodies were less potent.[10][11]
-
Validation Data: Look for comprehensive validation data on the product datasheet, such as Western blots on relevant lysates, IHC on appropriate tissues, or knockout/knockdown validation.[8]
Q4: What are the essential first steps to validate a new lot of an ADM antibody?
A4: Before beginning your experiments, it is critical to validate any new antibody. Start with a simple, controlled experiment. A Western blot using a positive control (e.g., lysate from a cell line known to express ADM or recombinant ADM protein) and a negative control is a standard first step. This will confirm the antibody recognizes a protein of the correct size and is specific.
Antibody Validation Workflow & Signaling Pathway
The following diagrams illustrate the general workflow for antibody validation and the primary signaling pathway for this compound.
References
- 1. Anti-Adrenomedullin/ADM antibody (ab190819) | Abcam [abcam.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. novusbio.com [novusbio.com]
- 4. Anti-Adrenomedullin antibody (GTX54943) | GeneTex [genetex.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 8. This compound antibody (10778-1-AP) | Proteintech [ptglab.com]
- 9. Anti-Adrenomedullin Antibodies | Invitrogen [thermofisher.com]
- 10. Epitope specificity of anti-Adrenomedullin antibodies determines efficacy of mortality reduction in a cecal ligation and puncture mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epitope specificity of anti-Adrenomedullin antibodies determines efficacy of mortality reduction in a cecal ligation and puncture mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adrenomedullin (AM) and CGRP Antibody Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential cross-reactivity of adrenomedullin (AM) antibodies with calcitonin gene-related peptide (CGRP). Due to the structural homology and shared receptor components between AM and CGRP, careful experimental design and antibody validation are crucial for obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about cross-reactivity between this compound (AM) and CGRP antibodies?
A1: this compound and CGRP belong to the same calcitonin family of peptides and share significant structural similarities.[1][2][3] this compound shares 24% amino acid sequence homology with CGRP.[2] This homology can lead to the production of antibodies that recognize epitopes present in both peptides, resulting in cross-reactivity in various immunoassays.
Q2: What are the functional similarities between AM and CGRP that contribute to this issue?
A2: Both AM and CGRP are potent vasodilators and are involved in various physiological processes.[4] They exert their effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[1][4][5] The specificity of the receptor for either AM or CGRP is determined by the associated RAMP. CLR paired with RAMP1 forms the CGRP receptor, while CLR paired with RAMP2 or RAMP3 forms this compound receptors.[1][5] This shared receptor subunit underscores their functional relationship and the potential for biological cross-reactivity.
Q3: How can I check if my this compound antibody cross-reacts with CGRP?
A3: The most direct method is to perform a cross-reactivity test using a competitive ELISA or Western blot. You can find detailed protocols in the "Experimental Protocols" section below. Essentially, you will test whether the binding of your AM antibody to AM is inhibited by the presence of increasing concentrations of CGRP.
Q4: Are there commercially available this compound antibodies that are validated for no cross-reactivity with CGRP?
A4: While many suppliers offer this compound antibodies, the extent of cross-reactivity testing with CGRP can vary. It is crucial to carefully review the antibody datasheet provided by the manufacturer. Look for specific data demonstrating a lack of binding to CGRP.[6][7][8] If this information is not available, we recommend performing the validation experiments yourself. Some antibody datasheets may specify the immunogen sequence; antibodies raised against regions of AM with low homology to CGRP are less likely to cross-react.
Q5: What are the implications of using a cross-reactive antibody in my experiments?
A5: Using a cross-reactive antibody can lead to inaccurate quantification of AM, false-positive results, and misinterpretation of the biological roles of AM and CGRP. For example, in a study investigating the role of AM, a cross-reactive antibody might also detect CGRP, leading to an overestimation of AM levels or an incorrect attribution of a biological effect to AM when it might be due to CGRP.
Troubleshooting Guides
Problem: Unexpectedly high this compound levels detected in my samples.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with CGRP | Perform a competitive ELISA or Western blot with CGRP to assess cross-reactivity. If cross-reactivity is confirmed, switch to a more specific antibody or use a pre-absorption control by incubating the antibody with an excess of CGRP before use. |
| Non-specific binding | Optimize blocking conditions and antibody concentrations. Increase the number of wash steps in your immunoassay protocol. |
| Sample integrity issues | Ensure proper sample collection, processing, and storage to prevent degradation or release of interfering substances. |
Problem: Inconsistent results between different batches of this compound antibodies.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability | Always validate each new lot of antibody for specificity and cross-reactivity with CGRP. Do not assume that a new lot will perform identically to a previous one. |
| Antibody storage and handling | Ensure the antibody is stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the relationship between this compound and CGRP.
| Parameter | This compound (AM) | Calcitonin Gene-Related Peptide (CGRP) | Reference |
| Amino Acid Length | 52 | 37 | [2][9] |
| Sequence Homology | 24% homology with CGRP | 46% homology with Amylin | [2] |
| Primary Receptor Complex | CLR/RAMP2 or CLR/RAMP3 | CLR/RAMP1 | [1][5] |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of an this compound antibody with CGRP.
Materials:
-
Microtiter plate coated with human this compound
-
This compound antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Human this compound standard
-
Human CGRP peptide
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a standard curve with known concentrations of human this compound.
-
Prepare a series of dilutions of the human CGRP peptide.
-
Block the this compound-coated microtiter plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the this compound standards and CGRP dilutions to the wells.
-
Add a fixed concentration of the this compound antibody to all wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of CGRP that causes 50% inhibition of the antibody binding to this compound. The percent cross-reactivity can be calculated using the formula: % Cross-reactivity = (Concentration of AM at 50% inhibition / Concentration of CGRP at 50% inhibition) x 100
Protocol 2: Western Blot with Peptide Competition
Objective: To qualitatively assess the specificity of an this compound antibody.
Materials:
-
Recombinant human this compound and CGRP peptides
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer
-
This compound antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Run recombinant this compound and CGRP on separate lanes of an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Divide the membrane into three sections.
-
Incubate the first section with the primary this compound antibody.
-
Incubate the second section with the primary antibody that has been pre-incubated with an excess of this compound peptide for 1 hour.
-
Incubate the third section with the primary antibody that has been pre-incubated with an excess of CGRP peptide for 1 hour.
-
Wash all membrane sections thoroughly.
-
Incubate all sections with the HRP-conjugated secondary antibody.
-
Wash the membranes and apply the chemiluminescent substrate.
-
Image the blot. A specific antibody should show a band for this compound in the first lane, which is absent or significantly reduced in the second lane. If the antibody is cross-reactive, the band for CGRP will also be visible in the first lane and its intensity will be reduced in the third lane.
Visualizations
References
- 1. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amylin, calcitonin gene-related peptide, calcitonin, and this compound: a peptide superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin, calcitonin gene-related peptide, this compound and amylin: homologous peptides, separate receptors and overlapping biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CGRP and this compound peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-Adrenomedullin Antibodies | Invitrogen [thermofisher.com]
- 7. This compound antibody | antibody review based on formal publications [labome.com]
- 8. This compound antibody (10778-1-AP) | Proteintech [ptglab.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Adrenomedullin Knockout Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with adrenomedullin (AM) knockout mice. Due to the embryonic lethality observed in global this compound (Adm) knockout models, this guide focuses on strategies to overcome this limitation and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my global Adm knockout (Adm-/-) embryos die mid-gestation?
A1: Global knockout of the Adm gene, or its essential receptor components (Calcrl, Ramp2), consistently results in mid-gestational embryonic lethality.[1][2][3] This is due to severe developmental defects, primarily cardiovascular abnormalities and impaired lymphatic development, leading to a phenotype of extreme hydrops fetalis (severe edema).[1][4][5]
Q2: What are the characteristic phenotypes of global Adm-/- embryos?
A2: The primary phenotypes observed in Adm-/- embryos around mid-gestation (E12.5-E14.5) include:
-
Cardiovascular Defects:
-
Lymphatic System Abnormalities: Impaired lymphatic vascular development is a key contributor to the observed edema.[1][2][3]
Q3: Is it possible to obtain viable global Adm knockout mice?
A3: No, global Adm knockout mice are not viable and die during embryonic development.[1][4][7] To study the function of this compound in postnatal life or in specific tissues, it is necessary to employ strategies that bypass this embryonic lethality.
Q4: How can I study the function of this compound if the global knockout is lethal?
A4: The most effective strategy is to generate conditional knockout mice using the Cre-loxP system.[8][9][10] This approach allows for the deletion of the Adm gene in a tissue-specific or time-controlled manner, thus avoiding the embryonic lethal phenotype.[8][11] Alternatively, heterozygous (Adm+/-) mice, which express about 50% of the normal this compound levels, are viable and can be used to study the effects of reduced AM expression.[12][13][14]
Q5: My conditional knockout model is still showing embryonic lethality. What could be the problem?
A5: This could be due to several factors:
-
"Leaky" Cre Expression: The Cre recombinase might be expressed in the germline, leading to a global knockout instead of a conditional one.[6]
-
Early Cre Expression: The chosen Cre driver line might be active in tissues critical for embryonic development, recapitulating the lethal phenotype.
-
Incorrect Genotyping: Ensure your genotyping protocols are accurately distinguishing between wild-type, floxed, and knockout alleles.
Troubleshooting Guides
Issue 1: Unexpected Embryonic Lethality in Conditional Knockout Crosses
| Potential Cause | Troubleshooting Steps |
| Germline Cre Activity | 1. Review the literature for the specific Cre driver line to check for reported germline expression. 2. Set up breeding crosses where the Cre transgene is inherited from the male to avoid Cre activity in the oocyte. 3. Genotype embryos at different developmental stages to determine the timing of lethality. |
| Early Embryonic Cre Expression | 1. Use a Cre driver line with a promoter that becomes active at a later developmental stage or is specific to a non-essential tissue for embryonic survival. 2. Consider using an inducible Cre-ER(T2) system, which allows for tamoxifen-induced gene deletion at a desired time point.[8] |
| Off-Target Cre Activity | 1. Verify the specificity of the Cre driver line by crossing it with a reporter mouse line (e.g., Rosa26-lacZ or Rosa26-YFP). 2. Analyze reporter gene expression in embryos to confirm tissue-specific Cre activity. |
Issue 2: Incomplete Gene Deletion in Target Tissue
| Potential Cause | Troubleshooting Steps |
| Inefficient Cre Recombinase Activity | 1. Confirm Cre expression levels in the target tissue via qPCR or Western blot. 2. Consider using a different Cre driver line with stronger or more specific expression in the tissue of interest. 3. For inducible systems, optimize the tamoxifen (B1202) dosage and administration schedule. |
| "Floxed" Allele Design | 1. Ensure the loxP sites are flanking a critical exon for gene function. 2. Verify the integrity of the floxed allele through Southern blotting or long-range PCR. |
| Mosaic Deletion | 1. Analyze gene deletion efficiency at the single-cell level using techniques like RNAscope or immunohistochemistry on tissue sections. 2. If mosaicism is high, it may be an inherent characteristic of the Cre line; consider alternative drivers. |
Summary of Phenotypes in this compound-Related Knockout Mice
| Genotype | Phenotype | Survival | Key References |
| Adm-/- (Global KO) | Severe hydrops fetalis, cardiovascular defects, underdeveloped vasculature. | Embryonic lethal (mid-gestation). | [4][7] |
| Calcrl-/- (Global KO) | Phenotype similar to Adm-/-, with generalized edema. | Embryonic lethal (mid-gestation). | [1][6] |
| Ramp2-/- (Global KO) | Phenotype similar to Adm-/-, with vascular fragility, severe edema, and hemorrhage. | Embryonic lethal (mid-gestation). | [1][2] |
| Adm+/- (Heterozygous) | Reduced fertility, placental defects, fetal growth restriction, elevated blood pressure. | Viable to adulthood. | [7][12] |
| Endothelial-specific Calcrl KO | Generalized edema. | Prolonged survival compared to global KO, but still results in lethality. | [6] |
| Placenta-specific Adm KO | Defective placental development. | Viable, used to study preeclampsia-like phenotypes. | [15] |
| Brain-specific Adm KO | Impaired motor coordination, hyperactivity, anxiety. | Viable to adulthood. | [16] |
Experimental Protocols
Protocol 1: Generation of Conditional Knockout Mice (Cre-loxP Strategy)
-
Design and Construction of a "Floxed" Adm Allele:
-
Generation of Floxed Mice:
-
The correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.[17]
-
Chimeric offspring are bred to establish a germline transmission of the floxed allele (Admflox/flox).
-
-
Breeding with Cre Driver Mice:
Protocol 2: Timed Mating and Embryo Analysis
-
Timed Mating:
-
Set up overnight breeding pairs of heterozygous (Adm+/-) mice.
-
Check for vaginal plugs the following morning. The day a plug is found is designated as embryonic day 0.5 (E0.5).
-
-
Embryo Harvesting:
-
Euthanize the pregnant female at the desired embryonic stage (e.g., E12.5, E13.5, E14.5).
-
Dissect the uterine horns and isolate the embryos.
-
-
Phenotypic Analysis:
-
Examine embryos under a dissecting microscope for gross morphological defects, such as edema and hemorrhage.
-
Fix embryos in 4% paraformaldehyde for histological analysis (e.g., Hematoxylin and Eosin staining) to examine cardiovascular and other organ structures.
-
-
Genotyping:
-
Collect a small piece of tissue (e.g., yolk sac or tail snip) from each embryo for PCR-based genotyping to determine if they are Adm+/+, Adm+/-, or Adm-/-.
-
Visualizations
Caption: this compound signaling pathway in vascular endothelial cells.
References
- 1. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 3. This compound signaling is necessary for murine lymphatic vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound signaling is necessary for murine lymphatic vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular abnormalities and elevated blood pressure in mice lacking this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditional gene knockout - Wikipedia [en.wikipedia.org]
- 10. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 11. Conditional Knockout Models - Creative Biolabs [creative-biolabs.com]
- 12. Reduced maternal expression of this compound disrupts fertility, placentation, and fetal growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is Necessary to Resolve Hyperoxia-Induced Experimental Bronchopulmonary Dysplasia and Pulmonary Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous this compound protects against vascular response to injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound has a pivotal role in trophoblast differentiation: A promising nanotechnology-based therapeutic target for early-onset preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lack of this compound in the mouse brain results in behavioral changes, anxiety, and lower survival under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Adrenomedullin siRNA Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of adrenomedullin (ADM) siRNA transfection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for ADM siRNA transfection?
A1: For most cell types, including Human Umbilical Vein Endothelial Cells (HUVECs) and vascular smooth muscle cells (VSMCs), a cell confluency of 70-80% at the time of transfection is recommended for optimal results. Overly confluent or sparse cultures can lead to reduced transfection efficiency and increased cytotoxicity.
Q2: What concentration of ADM siRNA should I use?
A2: The optimal siRNA concentration can vary depending on the cell type and the specific siRNA sequence. A good starting point is typically in the range of 10-30 nM. It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that provides maximal knockdown with minimal off-target effects.
Q3: How long should I incubate the cells with the transfection complex?
A3: The incubation time for the transfection complex can range from 4 to 24 hours. The optimal time depends on the transfection reagent and the cell type's sensitivity. For sensitive cells, a shorter incubation time may be necessary to minimize cytotoxicity. It is advisable to consult the transfection reagent's protocol and optimize the incubation time for your specific experimental setup.
Q4: When is the best time to assess ADM knockdown after transfection?
A4: The optimal time for assessing knockdown varies depending on whether you are measuring mRNA or protein levels.
-
mRNA levels: Typically measured 24 to 48 hours post-transfection.
-
Protein levels: Usually assessed 48 to 72 hours post-transfection, allowing sufficient time for the existing protein to be degraded.
Q5: Can I use serum and antibiotics during transfection?
A5: This depends on the transfection reagent. Many modern reagents are compatible with serum and antibiotics. However, for some reagents, their presence can interfere with the formation of the siRNA-transfection reagent complex, reducing efficiency. It is best to check the manufacturer's protocol. If unsure, you can form the complexes in serum-free media and then add them to cells cultured in complete media.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low ADM Knockdown Efficiency | 1. Suboptimal siRNA Concentration: The concentration of siRNA may be too low to achieve effective knockdown. 2. Inefficient Transfection Reagent: The chosen transfection reagent may not be suitable for your cell type. 3. Poor Cell Health: Cells that are unhealthy, have a high passage number, or are at an incorrect confluency will transfect poorly. 4. Degraded siRNA: The siRNA may have been degraded by RNases. | 1. Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5 nM to 50 nM) to find the optimal concentration. 2. Test different transfection reagents known to be effective for your cell type (e.g., lipid-based reagents for HUVECs). 3. Ensure cells are healthy, within a low passage number, and at the recommended confluency. 4. Use nuclease-free water and reagents, and handle siRNA in an RNase-free environment. |
| High Cell Death/Toxicity | 1. Transfection Reagent Toxicity: The transfection reagent may be toxic to the cells at the concentration used. 2. High siRNA Concentration: High concentrations of siRNA can induce a cellular stress response. 3. Prolonged Incubation: Leaving the transfection complex on the cells for too long can cause toxicity. | 1. Reduce the amount of transfection reagent or try a different, less toxic reagent. 2. Lower the siRNA concentration. 3. Decrease the incubation time of the transfection complex with the cells. |
| Inconsistent Results | 1. Variability in Cell Culture: Inconsistent cell density, passage number, or health can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting can lead to inconsistent amounts of siRNA or transfection reagent being used. 3. Inconsistent Incubation Times: Varying the incubation times for complex formation or cell treatment can affect the outcome. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Use calibrated pipettes and be meticulous with pipetting technique. 3. Adhere strictly to the optimized incubation times for each step of the protocol. |
Quantitative Data on Transfection Optimization
While specific quantitative data for this compound siRNA transfection is dispersed across various studies, the following table provides an example of transfection optimization for a common housekeeping gene (GAPDH) in HUVECs. This data can serve as a guide for optimizing your this compound siRNA transfection protocol.
| Transfection Reagent | siRNA Conc. (nM) | Transfection Efficiency (%) | Cell Viability (%) | GAPDH Knockdown (%) |
| Lipofectamine™ RNAiMAX | 10 | 90 ± 5 | 92 ± 4 | 85 ± 6 |
| Lipofectamine™ RNAiMAX | 30 | 95 ± 3 | 85 ± 7 | 92 ± 4 |
| DharmaFECT™ 1 | 10 | 85 ± 7 | 95 ± 3 | 80 ± 8 |
| DharmaFECT™ 1 | 30 | 92 ± 4 | 88 ± 5 | 88 ± 5 |
Data is representative and compiled from typical results seen in literature for HUVEC cells. Actual results may vary.
Experimental Protocols
Detailed Protocol for ADM siRNA Transfection in HUVECs
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
ADM-specific siRNA and a non-targeting control siRNA (20 µM stocks)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Nuclease-free microcentrifuge tubes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HUVECs in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (approximately 5 x 10^4 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of siRNA-Lipid Complexes (for one well):
-
In a sterile, nuclease-free microcentrifuge tube (Tube A), dilute 1.5 µL of 20 µM ADM siRNA (or non-targeting control) in 50 µL of Opti-MEM™. Mix gently by pipetting.
-
In a separate sterile, nuclease-free microcentrifuge tube (Tube B), dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) and the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Carefully remove the growth medium from the HUVECs and replace it with 400 µL of fresh, pre-warmed EGM-2.
-
Add the 100 µL of siRNA-lipid complex dropwise to the well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells to analyze ADM mRNA or protein levels.
-
For mRNA analysis (e.g., by qRT-PCR), harvest cells 24-48 hours post-transfection.
-
For protein analysis (e.g., by Western blot or ELISA), harvest cells 48-72 hours post-transfection.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for ADM siRNA Transfection
Caption: Workflow for ADM siRNA transfection.
Troubleshooting Logic for Low Knockdown Efficiency
Caption: Troubleshooting low knockdown efficiency.
Technical Support Center: Optimizing Adrenomedullin Agonist Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of adrenomedullin (AM) agonists for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound agonists.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy or Unexpectedly Low Response | Suboptimal Dosage: The administered dose may be too low to elicit a significant biological response. | Conduct a dose-response study to determine the optimal concentration. Start with a low dose and incrementally increase it while monitoring the desired physiological endpoint (e.g., blood pressure, heart rate).[1] |
| Poor Bioavailability: The route of administration may not be optimal for the specific agonist or animal model. | Consider alternative administration routes (e.g., intravenous, intraperitoneal, subcutaneous) and assess their impact on bioavailability and efficacy. | |
| Agonist Instability: this compound is a peptide with a short half-life in circulation (around 20-25 minutes), leading to rapid degradation.[2][3] | Use freshly prepared solutions. For longer-term studies, consider using a more stable AM analogue or a continuous infusion pump to maintain steady plasma concentrations.[4] | |
| Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. | If using a continuous infusion model, consider an intermittent dosing schedule to allow for receptor resensitization. | |
| High Variability in Animal Responses | Differences in Animal Strain, Age, or Sex: Genetic background and physiological status can influence the response to AM agonists. | Standardize the animal model by using animals of the same strain, age, and sex. Report these details in your experimental protocol. |
| Inconsistent Administration Technique: Variability in injection volume or location can affect absorption and distribution. | Ensure consistent and accurate administration of the agonist by trained personnel. For intravenous infusions, use a reliable pump. | |
| Adverse or Off-Target Effects (e.g., severe hypotension) | Excessively High Dosage: this compound is a potent vasodilator, and high doses can cause a significant drop in blood pressure.[3] | Reduce the dosage. The goal is to find a therapeutic window that provides the desired effect without causing severe adverse events. A dose of 50 ng/kg/min has been reported to cause obvious decreases in blood pressure in humans.[3] |
| Activation of Multiple Receptor Subtypes: this compound can bind to different receptor complexes (AM1 and AM2 receptors), which may mediate different physiological effects.[5][6] | If available, use a more selective agonist for the desired receptor subtype to minimize off-target effects. | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Differences in anesthesia, surgical procedures, or measurement techniques can introduce variability. | Standardize all experimental procedures and ensure that they are followed consistently across all experiments. |
| Formulation Issues: The stability and solubility of the AM agonist in the vehicle can affect its activity. | Ensure the agonist is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations for each experiment. |
Frequently Asked Questions (FAQs)
1. How do I determine a starting dose for my in vivo study?
A literature review is the best starting point. Look for studies using similar AM agonists in the same or a related animal model. For example, a low dose of 15 ng·kg-1·min-1 of human AM 1-52 was chosen in a porcine model to achieve a moderate increase in cardiac output while minimizing heart rate and blood pressure changes.[1] In another study with this compound 2 (AM2) in sheep, a dose of 33 ng/kg/min was infused intravenously.[7] It is recommended to start with a dose at the lower end of the reported effective range and perform a pilot dose-escalation study.
2. What is the typical half-life of this compound in vivo and how does this affect my experimental design?
Native this compound has a short plasma half-life of approximately 20-25 minutes.[2][3] This means that for sustained effects, a continuous infusion is often necessary. If using bolus injections, the timing of measurements relative to the injection time is critical. For chronic studies, consider using modified, more stable AM analogues which have been developed to have a significantly longer half-life.[4]
3. What are the main signaling pathways activated by this compound agonists?
This compound binds to a G-protein coupled receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[5][8][9] The two main receptor subtypes for AM are the AM1 receptor (CLR/RAMP2) and the AM2 receptor (CLR/RAMP3).[5][6] Upon binding, the primary downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[8] Other pathways, such as the PLC/PKC and MAPK pathways, may also be activated depending on the cell type and context.[8][10]
4. What are the expected physiological responses to this compound agonist administration?
The most prominent effect of systemic AM administration is vasodilation, leading to a decrease in blood pressure.[3] This is often accompanied by a reflex increase in heart rate and cardiac output.[2][3] this compound also plays roles in angiogenesis, inflammation, and vascular permeability.[5][11]
5. How can I block the effects of an this compound agonist in my experiments?
Peptide fragments of this compound, such as AM22-52, can act as antagonists at AM receptors.[12][13] It's important to note that the selectivity of these antagonists for AM1 versus AM2 receptors can vary.[6] More recently, small molecule antagonists with higher selectivity for the AM2 receptor have been developed.[14][15]
Experimental Protocols
Dose-Response Study for an this compound Agonist
Objective: To determine the effective dose range of an this compound agonist on a specific physiological parameter (e.g., mean arterial pressure).
Materials:
-
This compound agonist
-
Vehicle (e.g., sterile saline)
-
Anesthetized animal model (e.g., rat) equipped for continuous blood pressure monitoring
-
Infusion pump
Procedure:
-
Anesthetize the animal and surgically implant a catheter for drug administration (e.g., in the femoral vein) and another for blood pressure monitoring (e.g., in the femoral artery).
-
Allow the animal to stabilize and record baseline physiological parameters for at least 30 minutes.
-
Prepare a series of dilutions of the AM agonist in the vehicle.
-
Begin a continuous intravenous infusion of the vehicle alone and record for a set period (e.g., 30 minutes) to establish a stable baseline.
-
Start the infusion of the lowest dose of the AM agonist. Infuse for a predetermined duration (e.g., 30 minutes) or until the physiological parameter stabilizes.
-
Incrementally increase the dose of the AM agonist, allowing for a stabilization period at each dose.
-
Record the physiological parameter of interest continuously throughout the experiment.
-
After the final dose, stop the infusion and monitor the animal until the physiological parameters return to baseline.
-
Plot the change in the physiological parameter against the log of the agonist dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2.0: Adjusting Key Levers for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 2 increases cardiac sympathetic nerve activity in parallel to heart rate in normal conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Novel Therapeutic for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacology of this compound 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of key residues involved in this compound binding to the AM1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Determining the Effective Concentration of Adrenomedullin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the effective concentration of adrenomedullin (AM) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the different types of this compound receptors, and how does this impact antagonist selection?
A1: this compound mediates its effects through two main receptor complexes, which are heterodimers of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[1][2][3]
The closely related calcitonin gene-related peptide (CGRP) receptor is formed by CLR and RAMP1.[4][5] Many first-generation peptide antagonists, such as AM(22-52) and CGRP(8-37), show limited selectivity between these receptor subtypes.[6] More recently, potent small-molecule antagonists with high selectivity for the AM2 receptor over the AM1 receptor have been developed.[1][2][4] The choice of antagonist should be guided by the specific receptor subtype you are targeting in your experimental model. It is crucial to characterize the expression of RAMPs in your cell line or tissue of interest to understand which AM receptor subtypes are present.
Q2: What are the initial concentration ranges I should test for a novel this compound antagonist?
A2: For initial screening of a novel antagonist, a wide concentration range is recommended to determine its potency. A common starting point is to perform a dose-response curve with concentrations spanning from picomolar to micromolar ranges. For example, a range of 10⁻¹¹ M to 10⁻⁵ M can be tested.[4][7] The specific range will depend on the type of antagonist (peptide vs. small molecule) and any pre-existing data on its affinity. For peptide antagonists like AM(22-52), concentrations in the micromolar range (e.g., 10 µM) are often required to see an effect.[6] For newly developed potent small molecule antagonists, nanomolar concentrations are often effective.[1][8]
Q3: How do I design a cell-based assay to determine the IC50 of an this compound antagonist?
A3: A common method is to measure the inhibition of AM-induced cyclic AMP (cAMP) accumulation. The general steps are as follows:
-
Cell Culture: Culture cells that endogenously express AM receptors or have been transiently transfected to express a specific CLR/RAMP combination (e.g., COS-7 cells).[6][9][10]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a sufficient time (e.g., 30 minutes) to allow for receptor binding.[4]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of this compound, typically the EC50 concentration (the concentration that elicits 50% of the maximal response), for a short period (e.g., 15 minutes).[4]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a TR-FRET LANCE cAMP detection kit.[4][7]
-
Data Analysis: Normalize the data with "agonist only" as 0% inhibition and "vehicle only" as 100% inhibition.[4] Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a three or four-parameter logistic curve to determine the IC50 value.[4][11]
Q4: My antagonist shows agonistic activity at high concentrations. Is this normal?
A4: Yes, this phenomenon, known as "context-specific agonism" or partial agonism, can occur with some antagonists. This is particularly relevant for antagonists that are structurally related to the native ligand. It is important to carefully characterize the full dose-response curve to identify any agonistic effects. If agonism is observed, the effective antagonist concentration range will be below the concentrations that elicit this effect.
Troubleshooting Guides
Issue 1: High Variability or No Dose-Response in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure the antagonist is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media. Test a range of solvent concentrations to ensure they are not causing precipitation. Prepare fresh dilutions for each experiment.[12] |
| Compound Instability | Protect stock solutions and experimental plates from light and repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment. Check the literature for the stability of the antagonist under your experimental conditions.[12] |
| Cell Health and Passage Number | Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to ensure the antagonist is not cytotoxic at the tested concentrations. Maintain a consistent, low passage number for your cells and ensure they are in the logarithmic growth phase.[11][12] |
| Incorrect Agonist Concentration | Experimentally determine the EC50 of this compound in your specific cell system and use this concentration for stimulation in your antagonist assays. |
| Low Receptor Expression | If using a cell line with endogenous expression, confirm the expression levels of CLR, RAMP2, and RAMP3 using techniques like qPCR or Western blotting. Consider using a transient transfection system to ensure robust receptor expression. |
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Review the literature for the pharmacokinetic properties of the antagonist. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) if oral bioavailability is low.[8][12] Formulate the compound in a suitable vehicle to enhance absorption. |
| Rapid Metabolism | Assess the metabolic stability of the compound in vitro using liver microsomes from the relevant species.[1] If metabolism is rapid, more frequent dosing or a different route of administration may be necessary in vivo. |
| Off-Target Effects | The in vivo phenotype may be due to effects on other receptors or systems. Use a structurally different antagonist as a control. Consider using knockout or knockdown models for the specific AM receptor to confirm on-target effects. |
| Species-Specific Pharmacology | The affinity and potency of an antagonist can differ between species due to differences in receptor amino acid sequences.[6] It is crucial to test the antagonist on cells expressing the receptors of the species being used for in vivo studies.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Antagonists
| Antagonist | Receptor Target | Assay Type | Cell Line | Potency (pIC50/pA2) | Reference |
| Small Molecule 8 (R-enantiomer) | AM2 (CLR/RAMP3) | cAMP Inhibition | Human AM2 overexpressing | 9.21 (pIC50) | [1][8] |
| CGRP (CLR/RAMP1) | cAMP Inhibition | Human CGRP overexpressing | 9.07 (pIC50) | [1][8] | |
| Small Molecule 9 (S-enantiomer) | AM2 (CLR/RAMP3) | cAMP Inhibition | Human AM2 overexpressing | 7.16 (pIC50) | [1][8] |
| CGRP (CLR/RAMP1) | cAMP Inhibition | Human CGRP overexpressing | 7.09 (pIC50) | [1][8] | |
| AM(22-52) | AM1 (hCL/hRAMP2) | cAMP Inhibition | COS-7 | 7.34 (pA2) | [6] |
| AM1 (Rat 2 cells) | cAMP Inhibition | Rat 2 | 7.28 (pA2) | [6] | |
| AM2 (hCL/hRAMP3) | cAMP Inhibition | COS-7 | 6.73 (pA2) | [6] | |
| CGRP(8-37) | AM1 (hCL/hRAMP2) | cAMP Inhibition | COS-7 | 7.04 (pA2) | [6] |
| AM2 (hCL/hRAMP3) | cAMP Inhibition | COS-7 | 6.96 (pA2) | [6] |
Table 2: In Vivo Dosing of a Small Molecule this compound Antagonist
| Compound | Species | Route of Administration | Dose | Outcome | Reference |
| Small Molecule 7 (racemate) | Mouse | Intraperitoneal (i.p.) | ~10 mg/kg | Unbound plasma concentrations several-fold higher than in vitro AM2 IC50 | [1] |
| Small Molecule 8 (R-enantiomer) | Mouse | Intraperitoneal (i.p.) | 9.69 mg/kg | Achieved unbound plasma concentrations relevant to AM2 pharmacological potency | [8] |
Experimental Protocols
Protocol 1: Determination of Antagonist IC50 using a cAMP Accumulation Assay
-
Cell Seeding: Seed cells (e.g., HEK293T or COS-7 transiently transfected with CLR and RAMP constructs) into 384-well white opaque microtiter plates at a density of approximately 2,500 cells per well.[4]
-
Antagonist Preparation: Prepare serial dilutions of the antagonist in an appropriate stimulation buffer (e.g., 1x HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[4]
-
Pre-incubation: Add 3 µL of the antagonist dilutions to the cell plates and incubate for 30 minutes at room temperature.[4]
-
Agonist Stimulation: Prepare the AM agonist at its EC50 concentration in the stimulation buffer. Add 3 µL of the agonist solution to the wells and incubate for 15 minutes at room temperature.[4]
-
Cell Lysis and Detection: Add 12 µL of a detection mix containing a lysis agent and cAMP detection reagents (e.g., from a TR-FRET kit) to stop the reaction.[4]
-
Signal Measurement: Incubate for 1 hour and then measure the signal using a plate reader with appropriate filters for the detection method (e.g., for TR-FRET, excitation at 320/340 nm and emission at 615/665 nm).[4]
-
Data Analysis: Normalize the data to agonist-only and vehicle-only wells. Fit the concentration-response data using a three-parameter logistic curve to determine the IC50 value.[4]
Visualizations
Caption: this compound signaling pathway and antagonist mechanism.
Caption: Workflow for determining antagonist IC50.
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Potent Small Molecule Antagonist against the this compound-2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct this compound receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a First-In-Class Small Molecule Antagonist against the this compound-2 Receptor: Structure–Activity Relationships and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a First-in-Class Potent Small Molecule Antagonist against the this compound-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Adrenomedullin Bioassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in adrenomedullin (AM) bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound bioassays?
Variability in this compound bioassays can arise from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Sample-related issues: This includes the type of biological matrix used (e.g., plasma vs. serum), the handling and storage of samples, and the number of freeze-thaw cycles.[1][2][3] this compound is a peptide and can be susceptible to degradation.[4]
-
Assay procedure variability: Inconsistent pipetting, improper reagent mixing, and deviations from recommended incubation times and temperatures can all introduce significant error.[5][6][7]
-
Reagent quality and storage: The stability of reagents, including antibodies and standards, is critical. Improper storage can lead to reduced assay performance.[5][8]
-
Analyst-to-analyst variation: Differences in technique and experience between individuals performing the assay can contribute to inter-assay variability.[9]
-
Data analysis: The choice of curve-fitting model and the handling of outliers can impact the final calculated concentrations.[10]
Q2: Which sample type is recommended for measuring this compound?
The choice of sample type can significantly impact the measured concentration of this compound and its precursors. Studies have shown that mid-regional prothis compound (MR-proADM) concentrations can differ between serum and plasma.[2][3] EDTA plasma is often the recommended sample type for MR-proADM assays.[2][3] For mature this compound, careful consideration of the anticoagulant and the potential for peptide adsorption to collection tubes is necessary.[1]
Q3: How should I store my samples to ensure this compound stability?
Proper sample storage is crucial to prevent the degradation of this compound. It is recommended to process samples as quickly as possible after collection. For long-term storage, freezing at -20°C or -80°C is advisable.[11] Importantly, repeated freeze-thaw cycles should be avoided as they can lead to a significant decrease in immunoreactivity, particularly for exogenously added this compound.[1]
Q4: My standard curve is not linear. What are the possible causes?
A non-linear standard curve can be caused by several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting when preparing the standard dilutions is a common cause.[6]
-
Incorrect reagent preparation: Errors in reconstituting or diluting the standards or other kit reagents can lead to a poor standard curve.
-
Improper incubation times or temperatures: Deviations from the protocol-specified incubation conditions can affect the binding kinetics and lead to a suboptimal curve.[12]
-
Contaminated reagents: Contamination of buffers or other reagents can interfere with the assay.
-
Issues with the plate reader: Incorrect wavelength settings or a malfunctioning plate reader can result in inaccurate absorbance or fluorescence readings.[5]
Q5: I am observing high intra-assay variability (high CVs between replicates). What can I do to improve this?
High intra-assay variability is often due to inconsistencies within a single assay plate. To minimize this:
-
Improve pipetting technique: Ensure consistent and accurate pipetting for all samples, standards, and reagents. Using calibrated pipettes is essential.[5]
-
Ensure proper mixing: Thoroughly mix all reagents before adding them to the wells. After adding reagents to the wells, gentle tapping of the plate can help ensure a homogenous reaction mixture.[6]
-
Avoid bubbles: Air bubbles in the wells can interfere with the optical readings. Take care to avoid introducing bubbles during pipetting.[6]
-
Check for even cell seeding (for cell-based assays): In cell-based assays, an uneven distribution of cells across the wells is a major source of variability.[5]
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation or Storage | Ensure all reagents, especially the detection antibody and enzyme conjugate, are prepared according to the protocol and have been stored at the correct temperature.[5][8] Avoid using expired reagents. |
| Insufficient Incubation Time or Incorrect Temperature | Verify that the incubation times and temperatures used match the protocol's recommendations.[12] |
| Omission of a Key Reagent | Carefully review the protocol to ensure that all necessary reagents were added in the correct order. |
| Low Concentration of this compound in Samples | The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive assay kit. |
| Inactive Enzyme | The enzyme conjugate may have lost activity due to improper storage or handling. |
Issue 2: High Background
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Ensure that the washing steps are performed thoroughly and that all wells are completely aspirated between washes.[12] Increase the number of washes if necessary. |
| Contaminated Wash Buffer or Reagents | Prepare fresh wash buffer and other reagents to rule out contamination.[12] |
| High Concentration of Detection Antibody | The concentration of the detection antibody may be too high. Try using a more diluted solution. |
| Non-specific Binding | The blocking step may be insufficient. Ensure that the blocking buffer is prepared correctly and that the incubation time is adequate. |
| Extended Incubation Times | Over-incubation can lead to increased non-specific binding and higher background. Adhere strictly to the recommended incubation times. |
Issue 3: High Inter-Assay Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Protocol Execution | Ensure that the assay protocol is followed identically for every experiment. This includes using the same reagent lots, incubation times, and temperatures.[5] |
| Variability in Sample Handling | Standardize your sample collection, processing, and storage procedures to minimize variability between sample batches.[1] |
| Instrument Performance | Verify that the plate washer and reader are functioning correctly and are properly calibrated. |
| Analyst-to-Analyst Differences | If multiple individuals are running the assay, ensure they are all trained on the same standardized protocol.[9] |
| Batch-to-Batch Reagent Variation | If possible, use reagents from the same manufacturing lot for the entire study to avoid batch-to-batch differences. |
Experimental Protocols
General this compound ELISA Protocol (Sandwich ELISA)
This is a generalized protocol based on common this compound ELISA kits. Always refer to the specific manufacturer's protocol for your kit.
-
Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and detection antibodies, according to the kit's instructions. Bring all reagents to room temperature before use.[11]
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2.5 hours at room temperature).[13]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.
-
Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at room temperature).[13]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 45 minutes at room temperature).[13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) to allow for color development.[13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.[13]
Data Presentation
Table 1: Factors Influencing this compound Measurement
| Factor | Observation | Recommendation | Reference(s) |
| Sample Type | MR-proADM concentrations are significantly different in serum compared to EDTA plasma. | Use EDTA plasma for consistent MR-proADM measurements. | [2][3] |
| Freeze-Thaw Cycles | Immunoreactivity of exogenous this compound can decrease by up to 70% after four freeze-thaw cycles. | Aliquot samples after the initial collection to avoid repeated freeze-thaw cycles. | [1] |
| Adsorption | This compound can adsorb to surfaces, leading to lower recovery. | The use of alkali-treated casein (1 g/L) can reduce adsorption and improve assay precision. | [1] |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
General ELISA Workflow
Caption: A typical workflow for a sandwich ELISA.
References
- 1. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. art.torvergata.it [art.torvergata.it]
- 3. Assessment of the Stability of Midregional Prothis compound in Different Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 2.0: Adjusting Key Levers for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. quantics.co.uk [quantics.co.uk]
- 11. cloud-clone.com [cloud-clone.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. raybiotech.com [raybiotech.com]
Technical Support Center: Adrenomedullin Sample Handling & Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of adrenomedullin (ADM) samples to minimize degradation, particularly from freeze-thaw cycles. Adhering to these protocols will help ensure the integrity and bioactivity of your ADM samples for reliable and reproducible experimental results.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable ADM levels in thawed samples | Peptide Degradation: Repeated freeze-thaw cycles can lead to the physical breakdown of the peptide structure.[1][2][3] Exogenous ADM immunoreactivity can decrease by up to 70% after four freeze-thaw cycles.[4] | - Aliquot Samples: Upon receipt or after reconstitution, aliquot the ADM sample into single-use volumes to avoid multiple freeze-thaw cycles.[1][5][6] - Use Fresh Samples: For critical experiments, use freshly prepared or thawed samples that have not undergone previous freeze-thaw cycles. |
| Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, leading to a lower effective concentration.[4] | - Use appropriate labware: Consider using low-protein-binding microcentrifuge tubes. - Addition of a carrier protein: Alkali-treated casein (1 g/L) has been shown to reduce the adsorption of ADM to surfaces and improve assay precision.[4] | |
| Enzymatic Degradation: Plasma and tissue samples contain proteases that can degrade ADM.[7] | - Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your samples immediately after collection. EDTA can also inhibit metalloproteases that degrade ADM.[7] - Process Samples Quickly and on Ice: Keep samples on ice during processing to minimize enzymatic activity.[8] | |
| Inconsistent results between sample aliquots | Improper Mixing: The concentration of the peptide may not be uniform throughout the solution after thawing. | - Gentle Mixing: After thawing, gently vortex or pipette the sample up and down to ensure a homogenous solution before taking an aliquot. |
| Incomplete Dissolution: Lyophilized peptide may not have been fully dissolved initially. | - Ensure Complete Dissolution: Follow the manufacturer's instructions for reconstitution carefully. Sonication can aid in dissolving peptides.[2][5] | |
| Visible precipitates in the sample after thawing | Peptide Aggregation: Some peptides are prone to aggregation, especially at high concentrations or after freeze-thaw cycles. | - Centrifuge the sample: Before use, centrifuge the tube to pellet any aggregates and carefully collect the supernatant. - Optimize Buffer Conditions: Ensure the pH of your buffer is suitable for ADM solubility. A pH range of 5-6 is often recommended for peptide solutions.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound?
For long-term storage, lyophilized ADM should be stored at -80°C.[1][5] For short-term storage (a few weeks to months), -20°C is acceptable.[5] Always store the lyophilized peptide in a dry, dark environment.[1]
Q2: How should I reconstitute and store ADM in solution?
Reconstitute ADM in a sterile, appropriate buffer, often recommended by the supplier. For storage in solution, it is crucial to aliquot the peptide into single-use volumes to minimize freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C or preferably -80°C.[5][6] Peptides in solution are significantly less stable than in their lyophilized form.[5]
Q3: How many times can I freeze-thaw my ADM samples?
It is strongly recommended to avoid any freeze-thaw cycles.[1][2][9] If unavoidable, aim for the absolute minimum. Studies have shown that exogenous ADM can lose significant immunoreactivity after just a few cycles.[4] However, endogenous ADM and certain bioactive forms in plasma have been reported to be more stable to freeze-thaw cycles.[4][10] Given the conflicting data, minimizing freeze-thaw events is the safest approach.
Q4: What type of collection tubes should I use for plasma samples to measure ADM?
For plasma collection, it is recommended to use tubes containing EDTA as an anticoagulant.[8][10] Immediately after collection, centrifuge the blood at 4°C to separate the plasma.[8]
Q5: Are there any specific additives I should use to stabilize ADM in my samples?
Yes. The addition of protease inhibitors is recommended to prevent enzymatic degradation, especially in plasma or tissue homogenates.[7] As mentioned earlier, alkali-treated casein can be used to prevent adsorption to surfaces.[4]
Quantitative Data Summary
Table 1: Impact of Freeze-Thaw Cycles on this compound Immunoreactivity
| Number of Freeze-Thaw Cycles | Percentage Decrease in Exogenous ADM Immunoreactivity | Stability of Endogenous ADM | Reference |
| 4 | Up to 70% | Stable | [4] |
Table 2: General Peptide Solution Stability
| Storage Temperature | Expected Shelf Life | Reference |
| 4°C | 1-2 weeks | [6] |
| -20°C | 3-4 months | [6] |
| -80°C | Approximately 1 year | [6] |
Experimental Protocols
Protocol for Blood Sample Collection, Processing, and Storage for ADM Analysis
-
Blood Collection:
-
Collect whole blood into chilled EDTA-coated tubes.[8]
-
Immediately place the collected tubes on ice.
-
-
Plasma Separation:
-
Addition of Stabilizers (Optional but Recommended):
-
Add a broad-spectrum protease inhibitor cocktail to the plasma.
-
If adsorption is a concern, consider adding alkali-treated casein to a final concentration of 1 g/L.[4]
-
-
Aliquoting and Storage:
-
Immediately aliquot the plasma into single-use, low-protein-binding polypropylene (B1209903) tubes.[1][5]
-
Label the aliquots clearly.
-
For short-term storage (up to one month), store at -20°C.[11]
-
For long-term storage (beyond one month), store at -80°C.[1][5][11]
-
Avoid using frost-free freezers due to their temperature cycling.[1]
-
-
Thawing:
-
When ready to use, thaw an aliquot at room temperature or on ice.
-
Once thawed, gently mix the sample before use.
-
Do not refreeze the thawed aliquot.[2]
-
Visualizations
Caption: this compound signaling cascade leading to physiological effects.
Caption: Recommended workflow for handling blood samples for ADM analysis.
References
- 1. puretides.health [puretides.health]
- 2. benchchem.com [benchchem.com]
- 3. pinnaclepeptides.com [pinnaclepeptides.com]
- 4. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. Degradation of human this compound(1-52) by plasma membrane enzymes and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Sandwich Immunoassay for Bioactive Plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. sinogeneclon.com [sinogeneclon.com]
Technical Support Center: Adrenomedullin Detection in Tissue Homogenates
Welcome to the technical support center for the detection of adrenomedullin (ADM) in tissue homogenates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound detection in tissue homogenates challenging?
A1: The detection of this compound in tissue homogenates presents several challenges primarily due to the peptide's inherent instability. This compound has a short half-life and is susceptible to degradation by proteases present in tissue samples.[1] This can lead to low or variable measurements. Additionally, the presence of binding proteins in circulation and tissues can interfere with immunoassay detection.[1][2][3]
Q2: Should I measure this compound (ADM) or Mid-regional pro-Adrenomedullin (MR-proADM)?
A2: While direct measurement of bioactive ADM is possible, it is often more reliable to measure Mid-regional pro-adrenomedullin (MR-proADM).[1][4] MR-proADM is a more stable fragment of the this compound precursor protein and is produced in equimolar amounts to ADM.[1] Its longer half-life makes it a more robust biomarker, and its plasma concentrations are known to directly reflect ADM concentrations.[1] For many applications, particularly those involving clinical samples or when sample stability is a concern, measuring MR-proADM is the recommended approach.[4][5]
Q3: What is the most critical step in the protocol for accurate this compound detection?
A3: Sample preparation, specifically the initial tissue harvesting and homogenization, is the most critical step. Rapid processing of fresh tissue or immediate snap-freezing in liquid nitrogen is essential to prevent the degradation of this compound by endogenous proteases.[6] The choice of lysis buffer and the inclusion of a potent protease inhibitor cocktail are also crucial for preserving the integrity of the target peptide.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in my samples?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of peptides like this compound.[7][8][9] It is best practice to aliquot tissue homogenates into single-use volumes before freezing to minimize the number of freeze-thaw cycles the samples undergo.[9]
Troubleshooting Guides
Problem 1: Low or No Signal in ELISA/Western Blot
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| This compound Degradation | 1. Ensure rapid tissue processing on ice and use pre-chilled buffers and equipment. 2. Immediately snap-freeze tissue in liquid nitrogen if not processed immediately. 3. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer just before use. | This compound is highly susceptible to proteolytic degradation.[1] Minimizing the time between tissue harvest and homogenization, and maintaining a cold environment, slows down enzymatic activity. Protease inhibitors block the enzymes that degrade the peptide. |
| Inefficient Protein Extraction | 1. Optimize the homogenization method for your specific tissue type (e.g., mechanical bead beating, sonication, or Dounce homogenization).[6] 2. Ensure the lysis buffer is appropriate for your target protein's cellular localization. RIPA buffer is a good starting point for many applications.[10] | Different tissues have varying toughness and cellular structures, requiring different levels of mechanical disruption for efficient protein release. The choice of detergents in the lysis buffer is critical for solubilizing proteins from different cellular compartments. |
| Low Protein Concentration | 1. Quantify the total protein concentration of your tissue lysate using a suitable protein assay (e.g., BCA or Bradford assay). 2. Ensure you are loading a sufficient amount of protein per well (typically 20-50 µg for Western Blot). | Insufficient protein loading will naturally lead to a weak or absent signal. Accurate protein quantification is essential for consistent results. |
| Suboptimal Antibody Performance | 1. Check the manufacturer's datasheet for the recommended antibody dilution and incubation times. 2. Titrate the primary and secondary antibody concentrations to find the optimal ratio. 3. Ensure the secondary antibody is compatible with the primary antibody's host species. | Antibody concentrations that are too low will result in a weak signal. Each antibody pair has an optimal concentration range for binding. |
Problem 2: High Background in ELISA/Western Blot
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Blocking | 1. Increase the blocking time (e.g., to 1-2 hours at room temperature or overnight at 4°C). 2. Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk in TBST). 3. Consider using a different blocking buffer. | Blocking prevents the non-specific binding of antibodies to the membrane or plate surface, which is a common cause of high background. |
| Inadequate Washing | 1. Increase the number of wash steps (e.g., from 3 to 5 washes). 2. Increase the duration of each wash. 3. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies. | Thorough washing is critical to remove unbound primary and secondary antibodies that can contribute to background signal. |
| Antibody Concentration Too High | 1. Reduce the concentration of the primary and/or secondary antibody. | Excess antibody can bind non-specifically, leading to a high background. Titrating to the lowest effective concentration is recommended. |
| Presence of Endogenous Immunoglobulins | 1. When using tissue lysates, consider using a secondary antibody that is pre-adsorbed against the species of your tissue sample. | The secondary antibody may bind to endogenous immunoglobulins present in the tissue homogenate, causing non-specific signal. |
Experimental Protocols
Detailed Protocol for this compound Detection by ELISA
This protocol provides a general framework for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Plate Preparation :
-
Coat a 96-well microplate with capture antibody specific for this compound or MR-proADM diluted in coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Preparation :
-
Prepare a standard curve using the provided recombinant this compound or MR-proADM standard. Perform serial dilutions in assay diluent.
-
Thaw tissue homogenate samples on ice.
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and dilute it in assay diluent to fall within the range of the standard curve.
-
-
Immunoassay :
-
Add 100 µL of standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Signal Detection :
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of this compound or MR-proADM in the samples by interpolating from the standard curve.
-
Detailed Protocol for this compound Detection by Western Blot
-
Sample Preparation :
-
Harvest tissue and immediately homogenize in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. A common ratio is 50 mg of tissue per 1,000 µL of lysis buffer.[11]
-
Sonicate the homogenate on ice to further disrupt cells and shear DNA.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis :
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: Comparison of this compound (ADM) and Mid-regional pro-Adrenomedullin (MR-proADM) ELISA Kits
| Feature | This compound (ADM) ELISA Kit | Mid-regional pro-Adrenomedullin (MR-proADM) ELISA Kit |
| Target Analyte | Bioactive this compound | Stable Mid-regional fragment of pro-Adrenomedullin |
| Sample Type | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants |
| Detection Range | Typically in the pg/mL range (e.g., 15.63 - 1000 pg/mL)[12] | Typically in the pg/mL to ng/mL range (e.g., 15.6 - 1000 pg/mL) |
| Sensitivity | High, often in the low pg/mL range (e.g., < 10 pg/mL) | High, often in the low pg/mL range (e.g., ~9.38 pg/mL) |
| Key Advantage | Measures the biologically active form of the peptide. | Higher stability of the analyte, leading to more robust and reproducible results.[1] |
| Key Disadvantage | Analyte is prone to degradation, requiring stringent sample handling.[1] | Measures an inactive fragment, which is a surrogate for the active peptide. |
Table 2: Components of a Typical Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF or PMSF | Serine Proteases |
| Aprotinin | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| EDTA | Metalloproteases |
Note: The exact composition and concentration of inhibitors may vary between commercially available cocktails.
Visualizations
Caption: this compound signaling pathway.
Caption: ELISA experimental workflow for this compound detection.
Caption: Western Blot experimental workflow for this compound detection.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sandwich Immunoassay for Bioactive Plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binding protein in the plasma of multiple species: characterization by radioligand blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of presepsin and Mid-regional pro-adrenomedullin in the diagnosis of sepsis or septic shock: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human MR-ProADM(Mid-regional pro-adrenomedullin) ELISA Kit - Elabscience® [elabscience.com]
- 6. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. ptglab.com [ptglab.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Measurement of Bioactive Adrenomedullin
Welcome to the technical support center for the measurement of bioactive adrenomedullin (bio-ADM). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of this important, yet labile, peptide hormone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately measuring bioactive this compound?
A1: The foremost challenge is the inherent instability of the this compound peptide. It has a very short half-life in circulation, estimated to be around 22 minutes, due to rapid degradation by enzymes like metalloproteinases and aminopeptidases.[1][2] This rapid breakdown can lead to an underestimation of its true physiological levels if samples are not handled correctly.
Q2: Why is it preferable to measure bioactive ADM instead of more stable fragments like MR-proADM?
A2: While mid-regional pro-adrenomedullin (MR-proADM) is a more stable surrogate marker with a longer half-life, it is not the biologically active form of the hormone.[3][4][5] Measuring bioactive ADM directly provides a more accurate reflection of the current physiological and pathological activity of the this compound system, which is crucial for understanding its role in acute conditions and for the development of targeted therapies.[6]
Q3: How do this compound binding proteins affect the measurement of bioactive ADM?
A3: this compound circulates in plasma bound to a specific binding protein, primarily complement factor H.[2] This binding can "mask" the epitopes on the ADM molecule that antibodies in an immunoassay need to recognize. This interference can lead to inaccurate quantification of bioactive ADM.[3] Assays must be designed to either dissociate ADM from its binding protein or utilize antibodies that can recognize the bound complex.
Q4: What are the critical pre-analytical steps for preserving the integrity of bioactive ADM in samples?
A4: Proper sample collection and handling are paramount. Key steps include:
-
Anticoagulant Choice: Collect blood samples in tubes containing EDTA or heparin.[7][8]
-
Prompt Processing: Centrifuge the samples at approximately 1,000 x g for 15 minutes within 30 minutes of collection to separate the plasma.[7][8]
-
Temperature Control: Keep samples on ice and perform all processing steps at 2-8°C to minimize enzymatic degradation.[8]
-
Storage: For long-term storage, aliquot the plasma and freeze at ≤ -20°C, or preferably at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of bioactive this compound using ELISA (Enzyme-Linked Immunosorbent Assay).
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure strict adherence to the sample collection and handling protocol. Keep samples on ice and process them immediately after collection. |
| Improper Reagent Preparation | Prepare all reagents, including standards and antibodies, according to the kit's manual. Ensure they are brought to room temperature before use.[9] |
| Expired Reagents | Check the expiration dates on all kit components and do not use expired reagents.[9] |
| Incorrect Wavelength Setting | Verify that the microplate reader is set to the correct wavelength as specified in the ELISA kit protocol (typically 450 nm).[7] |
| Insufficient Incubation Times | Adhere strictly to the incubation times and temperatures specified in the protocol.[10] |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing between steps to remove unbound reagents. Fill wells completely with wash buffer and ensure complete removal after each wash.[10] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. Cross-contamination between wells can also be a cause, so pipette carefully.[10] |
| High Antibody Concentration | Use the recommended dilutions for primary and secondary antibodies. Excess antibody can lead to non-specific binding.[10] |
| Extended Incubation Times | Over-incubation can increase non-specific binding. Follow the protocol's recommended incubation periods. |
| Substrate Solution Issues | Prepare the substrate solution immediately before use and protect it from light.[11] |
Issue 3: Poor Precision (High Coefficient of Variation)
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[10] |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the plate during incubation. Avoid stacking plates in the incubator.[9] |
| Plate Edge Effects | To minimize edge effects, ensure the plate is properly sealed during incubations to prevent evaporation, and maintain a consistent temperature.[9] |
| Incomplete Mixing | Gently tap the plate after adding reagents to ensure thorough mixing in all wells.[11] |
Quantitative Data Summary
The following tables summarize reported concentrations of bioactive this compound in different populations. Note that values can vary between studies and assays.
Table 1: Bioactive this compound Levels in Healthy Individuals
| Study/Assay | Median Concentration (pg/mL) | Reference Range/Percentile |
| Weber et al.[4] | 15.6 ± 9.2 | N/A |
| Ohta et al.[4] | 7.08 ± 3.9 | N/A |
| Sphingotest bio-ADM[12] | 20.7 | 99th percentile: 43 pg/mL |
Table 2: Bioactive this compound Levels in Disease States
| Condition | Patient Group | Median Bio-ADM (pg/mL) | Control Group (pg/mL) |
| Sepsis | Sepsis | 45.3 | N/A |
| Septic Shock | 110.3 | N/A | |
| Acute Heart Failure | Patients with primary outcome | 80.5 | 54.4 |
| Acute Dyspnea | Admitted to hospital | 27.9 (IQR: 16.9–49.6) | N/A |
Experimental Protocols
Protocol: Sandwich ELISA for Bioactive this compound
This is a generalized protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer, standards, and any required dilutions as per the kit manual.
-
Coating (if applicable): Coat a 96-well microplate with the capture antibody. Incubate as recommended, then wash the plate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and then wash.
-
Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for the specified time (e.g., 2 hours at 37°C).[7]
-
Washing: Aspirate the contents of the wells and wash multiple times (e.g., 3-5 times) with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well. Incubate (e.g., 1 hour at 37°C).[7]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark until color develops (e.g., 15-20 minutes at 37°C).[8]
-
Stopping the Reaction: Add stop solution to each well. The color will change (e.g., from blue to yellow).
-
Reading: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of bioactive ADM in the samples.
Visualizations
Caption: Key challenges in the accurate measurement of bioactive this compound.
Caption: Pre-analytical workflow for preserving bioactive this compound integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. mdpi.com [mdpi.com]
- 4. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of presepsin and Mid-regional pro-adrenomedullin in the diagnosis of sepsis or septic shock: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive this compound in sepsis patients in the emergency department is associated with mortality, organ failure and admission to intensive care | PLOS One [journals.plos.org]
- 7. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. biomatik.com [biomatik.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Circulating Biologically Active this compound Predicts Organ Failure and Mortality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adrenomedullin Secretion in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell culture conditions for adrenomedullin (AM) secretion.
Frequently Asked Questions (FAQs)
Q1: Which cell types are best for producing this compound?
A1: this compound is secreted by a wide variety of cell types.[1][2][3] The most commonly used and highest-yielding cell types in research include:
-
Vascular Endothelial Cells: Notably Human Umbilical Vein Endothelial Cells (HUVECs), are significant producers of AM.[4]
-
Vascular Smooth Muscle Cells (VSMCs): These cells show a strong response to inflammatory stimuli for AM secretion.[2][3][5]
-
Fibroblasts: Also exhibit a robust stimulatory response.[2][3]
-
Macrophages: A key source of AM, especially in response to inflammatory signals like LPS.
The choice of cell line often depends on the specific research question and the desired physiological context.
Q2: What are the key factors that stimulate this compound secretion?
A2: this compound secretion is primarily stimulated by inflammatory and physical stress signals. Key inducers include:
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent stimulators of AM production in cell types like VSMCs and fibroblasts.[2][3][5]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS strongly induces AM secretion, particularly in macrophages and VSMCs.[5][6]
-
Hypoxia: Low oxygen conditions have been shown to upregulate AM expression.[1][6]
-
Mechanical Stress: Physical forces such as shear stress can also influence AM synthesis and release.[1][6]
Q3: What is the typical range of this compound secretion I can expect from my cell cultures?
A3: The secretion rate of this compound can vary significantly depending on the cell type and the presence of stimuli. Published studies have reported a range of approximately 0.001 to 6.83 fmol/10^5 cells per hour.[2][3] Endothelial cells, vascular smooth muscle cells, and fibroblasts are generally considered to be high-rate secretors.[2][3]
Q4: How long does it take for stimuli to increase this compound secretion?
A4: The response time can vary. For instance, in rat vascular smooth muscle cells, AM mRNA levels have been observed to maximize at 3-6 hours after stimulation with IL-1β and LPS.[5] In contrast, TNF-α has been shown to increase AM mRNA levels for up to 48 hours.[5] It is recommended to perform a time-course experiment to determine the optimal stimulation period for your specific cell type and stimulus.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Undetectable Basal this compound Secretion | 1. Suboptimal Cell Health: Cells are stressed, senescent, or have low viability. 2. Inappropriate Cell Culture Medium: The medium may lack essential nutrients. 3. Low Seeding Density: Too few cells will produce a low concentration of AM in the supernatant. | 1. Verify Cell Health: Check cell morphology under a microscope. Perform a viability assay (e.g., Trypan Blue exclusion). Ensure you are using cells within a low passage number. 2. Optimize Culture Medium: Ensure you are using the recommended medium for your cell type. Consider serum-free, chemically defined media for more consistent results.[7] For some cell lines, supplements like growth factors may be beneficial.[7] 3. Increase Seeding Density: Culture cells to a higher confluency (e.g., 80-90%) before collecting the supernatant for analysis. |
| Lack of Response to Stimuli (e.g., LPS, TNF-α) | 1. Inactive Reagents: The stimulating agent (e.g., cytokine, LPS) may have degraded. 2. Inappropriate Stimulus Concentration: The concentration of the stimulus may be too low or too high (causing toxicity). 3. Incorrect Stimulation Time: The incubation time with the stimulus may be too short or too long. 4. Cell Line Unresponsiveness: The specific cell line or passage number may have lost its responsiveness. | 1. Use Fresh Reagents: Prepare fresh solutions of stimuli. Aliquot and store reagents at the recommended temperature to avoid repeated freeze-thaw cycles. 2. Perform a Dose-Response Experiment: Test a range of concentrations for your stimulus to find the optimal dose for your specific cell type. 3. Conduct a Time-Course Experiment: Collect samples at multiple time points after stimulation (e.g., 3, 6, 12, 24, 48 hours) to determine the peak secretion time.[5] 4. Verify Cell Line: Confirm the identity and characteristics of your cell line. If possible, use a fresh vial of low-passage cells. |
| High Variability Between Replicate Wells/Plates | 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Pipetting Errors: Inaccurate dispensing of cells, media, or reagents. 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. Use proper pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Low this compound Signal in ELISA | 1. Sample Degradation: this compound in the collected supernatant may have degraded. 2. Incorrect ELISA Protocol: Errors in the assay procedure. 3. Issues with ELISA Kit Components: Degraded standards or antibodies. | 1. Proper Sample Handling: Add a protease inhibitor cocktail to the supernatant immediately after collection. Store samples at -80°C if not analyzed immediately. 2. Review ELISA Protocol: Carefully follow the manufacturer's instructions for the ELISA kit. Pay close attention to incubation times, temperatures, and washing steps. 3. Check Kit Components: Ensure the ELISA kit is not expired. Store all components at the recommended temperatures. |
Quantitative Data Summary
Table 1: Dose-Dependent Stimulation of this compound Production in Rat Vascular Smooth Muscle Cells (VSMCs)
| Stimulus | ED50 (ng/mL) |
| Interleukin-1 (IL-1) | 0.3 |
| Tumor Necrosis Factor (TNF) | ~3 |
| Lipopolysaccharide (LPS) | ~3 |
| Data adapted from a study on rat VSMCs, showing the effective concentration for 50% of the maximal response.[5] |
Table 2: Effect of this compound (100 nM) on Cytokine Secretion in LPS-Stimulated NR8383 Macrophage Cells
| Cytokine | Fold Change in Secretion with this compound |
| Interleukin-6 (IL-6) | 2 to 15-fold increase |
| Tumor Necrosis Factor-alpha (TNF-α) | 34-56% reduction |
| Data illustrates the modulatory effect of this compound on cytokine production.[8] |
Experimental Protocols
Protocol 1: General Cell Culture and Stimulation for this compound Secretion (Example using HUVECs)
-
Cell Seeding:
-
Culture HUVECs in your preferred endothelial cell growth medium, for example, Medium 199 supplemented with 20% Fetal Calf Serum, HEPES, L-Glutamine, Endothelial Cell Growth Supplement (ECGS), and Heparin.
-
Seed HUVECs in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Stimulation:
-
Once cells reach the desired confluency, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed sterile Phosphate Buffered Saline (PBS).
-
Add fresh, serum-free or low-serum medium containing the desired concentration of the stimulus (e.g., TNF-α, IL-1β, or LPS). Include a vehicle-only control.
-
Incubate for the predetermined optimal time (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
To prevent degradation of secreted this compound, it is advisable to add a protease inhibitor cocktail to the collected supernatant.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a fresh tube. Samples can be analyzed immediately or stored at -80°C for later analysis.
-
Protocol 2: Quantification of this compound by ELISA
This is a general protocol and should be adapted based on the specific instructions of your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Assay Procedure (Sandwich ELISA example):
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the specified time and temperature (e.g., 2.5 hours at room temperature).
-
Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubate for the specified time (e.g., 1 hour at room temperature).
-
Aspirate and wash the wells.
-
Add 100 µL of prepared Streptavidin-HRP conjugate to each well.
-
Incubate for the specified time (e.g., 45 minutes at room temperature).
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for the specified time (e.g., 30 minutes at room temperature) until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in your samples.
-
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: Key signaling pathways activated by this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Regulation of this compound secretion from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1, tumor necrosis factor and lipopolysaccharide additively stimulate production of this compound in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Adrenomedullin Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for adrenomedullin (AM) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary subtypes of this compound receptors and how are they distinguished?
A1: this compound mediates its effects through two primary receptor subtypes, AM₁ and AM₂. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a member of the receptor activity-modifying protein (RAMP) family.[1][2][3] The specific RAMP co-expressed with CLR determines the receptor subtype and its ligand specificity.[1][3][4]
-
AM₁ Receptor (AM₁R): Composed of CLR and RAMP2.[3]
-
AM₂ Receptor (AM₂R): Composed of CLR and RAMP3.[3]
-
CGRP Receptor: Composed of CLR and RAMP1, which binds calcitonin gene-related peptide (CGRP) with high affinity and this compound with lower affinity.[1][3]
Pharmacologically, these receptors can be distinguished by their differential affinities for various ligands and antagonists.[5]
Q2: What is the primary signaling pathway activated by this compound receptor binding?
A2: The predominant signaling pathway activated upon this compound binding to its receptors is the Gαs-protein coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4] However, other signaling pathways can also be activated, including the ERK/MAPK, PI3K/AKT, and NO/cGMP/PKG pathways, contributing to the diverse physiological effects of this compound.[6]
Q3: What are the essential components of a radioligand binding assay buffer for this compound receptors?
A3: A typical binding buffer for this compound receptor assays includes a buffering agent to maintain pH, salts, and a protease inhibitor. An example of a commonly used binding buffer composition is: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 5 mM KCl, 1 mM EDTA, and 1 µM phosphoramidon (B1677721) (a protease inhibitor), supplemented with 0.1% w/v bovine serum albumin (BSA).[7]
Troubleshooting Guide
Problem 1: High Non-Specific Binding
Q: My radioligand binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?
A: High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Strategy |
| Radioligand concentration is too high. | Reduce the concentration of the radioligand. Ideally, the concentration should be at or below the Kd value to minimize non-specific interactions. |
| Insufficient blocking of non-specific sites. | Increase the concentration of the blocking agent (e.g., BSA) in the binding buffer.[8] Consider using other blocking agents like casein. |
| Inadequate washing steps. | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the washing buffer is chilled.[9] |
| Radioligand is sticking to filters or tubes. | Pre-soak filters in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. Use low-protein-binding microplates or tubes. |
| Cell or membrane concentration is too high. | Reduce the amount of cell membrane protein per reaction. High protein concentrations can increase non-specific binding.[9] |
Problem 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What should I check?
A: Low or absent specific binding can be due to a variety of factors related to the reagents, assay conditions, or the biological material itself.
| Potential Cause | Troubleshooting Strategy |
| Low receptor expression in the cell line or tissue. | Confirm receptor expression using a validated method such as qPCR or Western blot. If using transfected cells, verify transfection efficiency and expression levels. |
| Degradation of the radioligand or peptide competitors. | Use fresh aliquots of radioligand and peptides. Include protease inhibitors in the binding buffer.[7] |
| Incorrect assay conditions. | Optimize incubation time and temperature. While some protocols use 4°C, others use 22°C.[7] Ensure the pH of the binding buffer is correct. |
| Problems with membrane preparation. | Ensure that the membrane preparation protocol effectively isolates the plasma membrane fraction where the receptors are located. Keep samples on ice throughout the preparation. |
| Inactive receptor. | Ensure proper storage and handling of cells and membranes to maintain receptor integrity. Avoid repeated freeze-thaw cycles. |
Problem 3: Inconsistent and Irreproducible Results
Q: My results are highly variable between experiments. How can I improve the reproducibility of my this compound receptor binding assay?
A: Lack of reproducibility can stem from minor variations in protocol execution and reagent preparation.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent pipetting and dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Batch-to-batch variability in reagents. | Use high-quality reagents and try to use the same batch for a set of comparative experiments.[8] |
| Fluctuations in incubation time and temperature. | Precisely control the incubation time and temperature for all samples in all experiments.[8] |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, confluency, and culture conditions, as these can affect receptor expression levels. |
| Improper mixing. | Ensure thorough but gentle mixing of reagents in the assay tubes or plates. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the relative binding affinities (Ki) of unlabeled test compounds.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the this compound receptor of interest (e.g., HEK293 cells transiently or stably transfected with CLR and the desired RAMP).
-
Harvest cells and homogenize in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.[7] Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a dilution series of the unlabeled competitor compound.
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-AM) at a concentration near its Kd.
-
Varying concentrations of the unlabeled competitor compound.
-
Cell membranes (e.g., 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or 22°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).[7]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Saturation Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Assay Setup:
-
Prepare a dilution series of the radiolabeled ligand.
-
In a 96-well plate, add the following to each well in two sets of tubes:
-
Total Binding: Binding buffer, increasing concentrations of radiolabeled ligand, and cell membranes.
-
Non-Specific Binding: Binding buffer, increasing concentrations of radiolabeled ligand, a high concentration of unlabeled this compound (e.g., 1 µM), and cell membranes.
-
-
-
Incubation, Separation, and Detection:
-
Follow steps 3-5 from the Competitive Radioligand Binding Assay protocol.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Bmax and Kd.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound and Related Peptides at Human AM₁ and AM₂ Receptors
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | AM₁ (CLR/RAMP2) | cAMP functional assay | pEC₅₀ | ~9.5 | [10] |
| This compound | AM₂ (CLR/RAMP3) | cAMP functional assay | pEC₅₀ | ~9.0 | [10] |
| AM₂₂₋₅₂ | AM₁ (CLR/RAMP2) | Antagonist assay | pA₂ | ~7.3 | [5] |
| CGRP₈₋₃₇ | AM₁ (CLR/RAMP2) | Antagonist assay | pA₂ | ~7.0 | [5] |
| AM₂₂₋₅₂ | AM₂ (CLR/RAMP3) | Antagonist assay | pA₂ | ~6.7 | [5] |
| CGRP₈₋₃₇ | AM₂ (CLR/RAMP3) | Antagonist assay | pA₂ | ~7.0 | [5] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Visualizations
References
- 1. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct this compound receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. CGRP and this compound binding correlates with transcript levels for Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity Modifying Proteins (RAMPs) in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Adrenomedullin ELISA Results with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of the vasodilator peptide adrenomedullin (AM) is crucial for a deeper understanding of its role in various physiological and pathological processes. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and accessible method for measuring this compound levels, mass spectrometry (MS) has emerged as a powerful orthogonal technique for validation and absolute quantification. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Performance Comparison: ELISA vs. Mass Spectrometry
The choice between ELISA and mass spectrometry for this compound quantification depends on the specific requirements of the study, including the need for high throughput, absolute quantification, and specificity. While ELISAs offer a convenient and sensitive platform for relative quantification, mass spectrometry provides a higher degree of specificity and the ability to perform absolute quantification, making it the gold standard for validating immunoassay results.
A key challenge in measuring active this compound is its short half-life in circulation. Consequently, many studies focus on quantifying mid-regional prothis compound (MR-proADM), a more stable fragment of the this compound precursor peptide, providing a reliable surrogate for this compound levels.
A study comparing a commercial immunoassay with an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of MR-proADM in human plasma found a strong correlation between the two methods (Pearson's correlation coefficient [r] = 0.7875, p < 0.001). However, the study also highlighted that immunoassays can be affected by immunological interactions, potentially impacting the measured concentrations.
| Parameter | This compound ELISA | This compound Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High, capable of distinguishing between isoforms and post-translationally modified peptides. |
| Sensitivity | High, typically in the low pg/mL range. | High, with limits of quantification in the ng/mL to pg/mL range depending on the platform. |
| Quantification | Primarily relative quantification against a standard curve. | Absolute quantification using stable isotope-labeled internal standards. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-intensive per sample. |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Validation | Requires validation against a reference method like mass spectrometry. | Considered a reference method for validation of other assays. |
Experimental Protocols
This compound ELISA Protocol (Example using a Sandwich ELISA)
This protocol is a generalized example based on commercially available human this compound ELISA kits.
Materials:
-
Microplate pre-coated with an anti-adrenomedullin capture antibody
-
Human this compound standard
-
Biotinylated anti-adrenomedullin detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Assay diluent
-
Plasma or serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard and prepare serial dilutions to create a standard curve. Dilute samples as required.
-
Binding: Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature.
-
Washing: Aspirate each well and wash three times with wash buffer.
-
Detection: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
This compound Mass Spectrometry Protocol (UPLC-MS/MS for MR-proADM)
This protocol is based on a published method for the quantification of MR-proADM.
Materials:
-
Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)
-
C18 column
-
MR-proADM standard
-
Stable isotope-labeled MR-proADM internal standard
-
Acetonitrile (B52724), formic acid, water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Plasma samples
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
UPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid to separate the target peptide.
-
-
MS/MS Detection:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select the precursor ion (the m/z of the target peptide) in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Select specific fragment ions in the third quadrupole (Q3) for detection.
-
-
Quantification:
-
Create a calibration curve by analyzing known concentrations of the MR-proADM standard with the internal standard.
-
Quantify the MR-proADM in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Workflow and Signaling Pathway
To better understand the relationship between these methods and the biological context of this compound, the following diagrams illustrate the validation workflow and the this compound signaling pathway.
Caption: Workflow for validating ELISA-based this compound measurements with mass spectrometry.
Caption: Simplified signaling pathway of this compound.
Conclusion
Both ELISA and mass spectrometry are valuable tools for the quantification of this compound and its related peptides. ELISA provides a high-throughput and sensitive method for relative quantification, making it suitable for large-scale screening studies. However, for applications requiring absolute quantification, high specificity, and validation of immunoassay data, mass spectrometry, particularly LC-MS/MS, is the method of choice. By understanding the strengths and limitations of each technique, researchers can design robust analytical strategies to accurately measure this compound and advance our understanding of its role in health and disease.
Adrenomedullin vs. CGRP: A Comparative Guide to Their Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Adrenomedullin (AM) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptides renowned for their potent vasodilatory properties. While both peptides play crucial roles in cardiovascular homeostasis, their mechanisms of action, receptor affinities, and potencies can vary significantly depending on the vascular bed and physiological context. This guide provides an objective comparison of their vasodilatory effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
Quantitative Comparison of Vasodilatory Potency
The following table summarizes the quantitative data on the vasodilatory potency of this compound and CGRP from various experimental studies.
| Vascular Bed/Model | Species | Method | Peptide | EC50 / pEC50 | Maximal Vasodilation (Emax) | Reference |
| Isolated Perfused Heart | Rat | Langendorff preparation | α-CGRP | ~0.5 nM | Not specified | |
| This compound | ~3 nM | Not specified | ||||
| Human Neuroblastoma Cells (SK-N-MC) | Human | cAMP accumulation assay | hCGRP-α | pEC50 = 9.65 | Not specified | |
| This compound | pEC50 = 7.75 | Not specified | ||||
| Middle Meningeal Artery | Human | In vitro pharmacology | CGRP | ~2 orders of magnitude more potent than AM | Similar to AM | |
| This compound | Less potent than CGRP | Similar to CGRP | ||||
| Cutaneous Microvasculature | Rat | Laser Doppler Flowmetry | CGRP | More potent | Not specified | |
| This compound | 3-fold less potent than CGRP | Not specified | ||||
| Pulmonary Vascular Bed | Cat | In vivo perfusion | This compound | ED7.5 mmHg was lower than CGRP | Not specified | |
| CGRP | Less potent than this compound | Not specified | ||||
| Mesenteric Vascular Bed | Rat | Perfused vascular bed | This compound | Concentration-dependent vasodilation (10⁻¹¹-10⁻⁷ M) | Not specified | |
| Uterine Artery (Pregnancy) | Human | In vitro pharmacology | CGRP | More potent | Higher than AM and AM2 | |
| This compound | Less potent than CGRP | Lower than CGRP |
Signaling Pathways of this compound and CGRP in Vasodilation
This compound and CGRP exert their vasodilatory effects through a shared family of receptors composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP determines the receptor's ligand specificity.
-
CGRP Receptor: Formed by the association of CLR with RAMP1.
-
AM1 Receptor: Formed by the association of CLR with RAMP2.
-
AM2 Receptor: Formed by the association of CLR with RAMP3, which can be activated by both AM and CGRP.
Upon binding to their respective receptors on vascular smooth muscle cells, both peptides primarily activate the Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation. An endothelium-independent pathway is a key mechanism for both peptides.
Experimental Protocols
Wire Myography for Assessing Vasodilation in Isolated Arteries
Wire myography is a standard in vitro technique to measure the contractile and relaxant properties of small arteries.
Detailed Methodology:
-
Vessel Dissection and Mounting:
-
Isolate small arteries (e.g., mesenteric or cerebral arteries) from the animal model and place them in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm segments.
-
Mount each arterial segment on two parallel stainless-steel wires in the jaws of a wire myograph chamber.
-
-
Equilibration and Normalization:
-
Submerge the mounted artery in PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which mimics in vivo conditions. This involves stepwise stretching of the vessel and recording the corresponding force.
-
-
Experimental Procedure:
-
To assess vasodilation, first induce a stable submaximal contraction in the artery using a vasoconstrictor agent (e.g., the thromboxane (B8750289) A2 analog U46619 or phenylephrine).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of either this compound or CGRP to the bath.
-
Record the resulting relaxation (decrease in isometric tension) after each addition.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of the peptide that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound and CGRP to stimulate their receptors and induce the production of the second messenger cAMP in a cell-based system.
Detailed Methodology:
-
Cell Culture:
-
Culture cells expressing the CGRP or AM receptors (e.g., SK-N-MC cells or transfected HEK293 cells) in appropriate media until they reach a suitable confluency.
-
-
Assay Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere.
-
Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound or CGRP to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in response to each concentration of the peptide.
-
Plot the concentration-response curve and calculate the EC50 value for cAMP production.
-
In Vivo Measurement of Vasodilation
In vivo studies are crucial for understanding the systemic and localized vascular effects of this compound and CGRP in a physiological setting.
Detailed Methodology (using Laser Doppler Flowmetry):
-
Animal Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) and maintain its body temperature.
-
Expose the vascular bed of interest (e.g., the cutaneous microcirculation of the hindlimb).
-
-
Blood Flow Measurement:
-
Use a laser Doppler flowmetry probe to obtain a baseline measurement of blood flow in the selected area.
-
-
Peptide Administration:
-
Administer this compound or CGRP either systemically (e.g., via intravenous injection) or locally (e.g., via intradermal injection) at various doses.
-
-
Data Acquisition and Analysis:
-
Continuously record the blood flow for a set period after peptide administration.
-
Calculate the change in blood flow from the baseline and express it as a percentage increase.
-
Construct a dose-response curve to compare the vasodilator potency of the two peptides in vivo.
-
Conclusion
Both this compound and CGRP are potent vasodilators with overlapping but distinct pharmacological profiles. CGRP generally exhibits higher potency at the CGRP receptor (CLR/RAMP1), while this compound is the preferred ligand for the AM1 receptor (CLR/RAMP2). Their relative vasodilatory effects are highly dependent on the specific vascular bed, which is a reflection of the differential expression of RAMPs. The experimental protocols detailed in this guide provide robust methods for the
Differential Receptor Activation by Adrenomedullin vs. CGRP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adrenomedullin (AM) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptide hormones that play crucial roles in various physiological processes, most notably in cardiovascular homeostasis and nociception. While they share the ability to activate the Calcitonin Receptor-Like Receptor (CLR), their distinct biological effects are dictated by the differential engagement of this receptor in complex with one of three Receptor Activity-Modifying Proteins (RAMPs). This guide provides a detailed comparison of the receptor activation profiles of AM and CGRP, supported by experimental data and methodologies, to aid researchers in dissecting the specific signaling pathways and designing targeted therapeutics.
Receptor Subtypes and Ligand Specificity
The specificity of AM and CGRP action is determined by which RAMP protein is associated with the CLR. This association gives rise to three distinct receptor subtypes with preferential ligand affinities[1]:
-
CGRP Receptor (CGRP1): Composed of CLR and RAMP1, this receptor exhibits a high affinity for CGRP. While AM can activate this receptor, it does so with a significantly lower potency[1].
-
AM1 Receptor: Formed by the association of CLR with RAMP2, this receptor subtype shows a strong preference for AM. CGRP has a much lower affinity for the AM1 receptor[1].
-
AM2 Receptor: This receptor is a complex of CLR and RAMP3. It binds AM with high affinity and, interestingly, can also be potently activated by βCGRP, demonstrating a broader ligand recognition profile compared to the AM1 receptor[1].
Quantitative Comparison of Receptor Activation
The differential activation of these receptor subtypes by AM and CGRP has been quantified through various in vitro assays. The following tables summarize key data on binding affinities and functional potency.
Table 1: Ligand Binding Affinities (Ki, IC50, Kd)
| Receptor Subtype | Ligand | Cell Type/System | Assay Type | Affinity Value | Reference |
| CGRP Receptor (CLR/RAMP1) | αCGRP | Rat Spinal Cord Cells | Radioligand Binding | Kd: 12 ± 0.7 pM | [2] |
| This compound | Rat Spinal Cord Cells | Radioligand Binding | - | [2] | |
| AM1 Receptor (CLR/RAMP2) | This compound | Rat Spinal Cord Cells | Radioligand Binding | Kd: 79 ± 9 pM | [2] |
| αCGRP | Rat Spinal Cord Cells | Radioligand Binding | - | [2] | |
| AM2 Receptor (CLR/RAMP3) | This compound | COS-7 cells | - | - | [1] |
| βCGRP | COS-7 cells | - | Appreciable affinity | [1] |
Note: A comprehensive compilation of Ki and IC50 values from multiple studies is challenging due to variations in experimental conditions. The provided data from representative studies illustrates the general principles of ligand selectivity.
Table 2: Functional Potency (pEC50) for cAMP Accumulation
| Receptor Subtype | Ligand | Cell Type/System | pEC50 | Reference |
| CGRP Receptor (CLR/RAMP1) | αCGRP | Rat Spinal Cord Cells | 8.9 ± 0.4 | [2] |
| AM1 Receptor (CLR/RAMP2) | This compound | Rat Spinal Cord Cells | 10.2 ± 0.2 | [2] |
| This compound | DRG Neurons | EC50 = 85.76 nM | [3] | |
| This compound | Spinal Motor Neurons | EC50 = 103.3 nM | [3] |
Table 3: Antagonist Potency (pA2)
| Receptor Subtype | Agonist | Antagonist | Cell Type/System | pA2 Value | Reference |
| CGRP Receptor (CLR/RAMP1) | rCGRPα | CGRP(8-37) | Rat Spinal Cord Cells | 7.63 ± 0.44 | [2] |
| rCGRPα | AM(22-52) | Rat Spinal Cord Cells | 6.18 ± 0.21 | [2] | |
| rCGRPα | BIBN4096BS | Rat Spinal Cord Cells | 8.40 ± 0.30 | [2] | |
| AM1 Receptor (CLR/RAMP2) | This compound | CGRP(8-37) | Rat Spinal Cord Cells | 7.41 ± 0.15 | [2] |
| This compound | AM(22-52) | Rat Spinal Cord Cells | 7.26 ± 0.18 | [2] |
Signaling Pathways
The primary and most well-characterized signaling pathway for both AM and CGRP is the activation of adenylyl cyclase through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP)[2][3]. However, evidence suggests that these peptides can also engage other signaling cascades, contributing to their diverse physiological effects.
Figure 1: Simplified signaling pathways for AM and CGRP. Both peptides primarily signal through the Gαs-cAMP-PKA pathway. Dashed lines indicate alternative signaling routes such as ERK and Akt phosphorylation that have also been reported.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To quantify the binding affinity (Kd, Ki, IC50) of AM and CGRP to their respective receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay[4].
-
-
Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-CGRP or 125I-AM) and varying concentrations of a competing unlabeled ligand (CGRP or AM).
-
Incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium[4].
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand[4].
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to obtain specific binding.
-
Competition curves are generated by plotting the percentage of specific binding against the log concentration of the unlabeled ligand.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined from the curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
-
Figure 2: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) of AM and CGRP in stimulating cAMP production.
Methodology:
-
Cell Culture:
-
Cells expressing the receptor of interest are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or RO-20-1724) to prevent the degradation of cAMP[3].
-
Cells are then stimulated with varying concentrations of the agonist (AM or CGRP) for a specific time (e.g., 10-30 minutes) at 37°C.
-
The reaction is stopped by lysing the cells (e.g., with ethanol (B145695) or a specific lysis buffer)[3].
-
-
cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay[3].
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the curve.
-
Figure 3: Workflow for a cAMP accumulation assay.
Conclusion
The differential activation of CLR/RAMP complexes by this compound and CGRP provides a clear mechanism for their distinct physiological roles. The AM1 receptor (CLR/RAMP2) is highly selective for AM, while the CGRP1 receptor (CLR/RAMP1) shows a strong preference for CGRP. The AM2 receptor (CLR/RAMP3) displays a more promiscuous binding profile, recognizing both AM and βCGRP. Understanding these nuances in receptor pharmacology is critical for the development of selective agonists and antagonists for therapeutic intervention in cardiovascular diseases, migraine, and other conditions where these peptides are implicated. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate signaling of these important peptide hormones.
References
- 1. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and effects on cAMP accumulation of this compound and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: Adrenomedullin vs. Endothelin-1 in Blood Pressure Regulation
In the intricate orchestration of cardiovascular homeostasis, a delicate balance is maintained by a host of endogenous vasoactive substances. Among the most potent of these are adrenomedullin (AM), a powerful vasodilator, and endothelin-1 (B181129) (ET-1), a robust vasoconstrictor. This guide provides a detailed comparison of their opposing roles in blood pressure regulation, supported by experimental data, methodologies, and a visualization of their molecular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these critical peptides.
At a Glance: Opposing Forces in Vascular Tone
This compound and endothelin-1 can be viewed as the yin and yang of blood pressure control. AM, primarily produced by vascular endothelial and smooth muscle cells, exerts a hypotensive effect by relaxing blood vessels.[1][2] Conversely, ET-1, also of endothelial origin, is one of the most powerful vasoconstrictors known, playing a significant role in elevating blood pressure.[3][4] The interplay between these two peptides is crucial for maintaining normal vascular tone, and dysregulation in their signaling is implicated in various cardiovascular diseases, including hypertension.[1][3]
Comparative Hemodynamic Effects
Intravenous infusion studies in both human subjects and animal models have quantified the distinct hemodynamic consequences of administering AM and ET-1. This compound consistently induces a reduction in blood pressure, an increase in heart rate and cardiac output, and a decrease in systemic vascular resistance.[5][6] In contrast, endothelin-1 typically causes a transient initial vasodilation followed by a sustained and potent vasoconstriction, leading to an increase in blood pressure and systemic vascular resistance, often accompanied by a decrease in cardiac output.[7][8]
Table 1: Comparative Hemodynamic Effects of this compound Infusion in Humans
| Parameter | Dosage | Change from Baseline | Study Population |
| Mean Arterial Pressure | 5.8 pmol/kg/min | ↓ ~5 mmHg | Healthy Volunteers[6] |
| Diastolic Blood Pressure | 5.8 pmol/kg/min | ↓ 5 mmHg | Healthy Volunteers[6] |
| Heart Rate | 5.8 pmol/kg/min | ↑ 10 beats/min | Healthy Volunteers[6] |
| Cardiac Output | 5.8 pmol/kg/min | ↑ ~4.2 L/min | Healthy Volunteers[6] |
| Systemic Vascular Resistance | 0.05 µg/kg/min | ↓ ~32% | Patients with Pulmonary Hypertension[9] |
| Pulmonary Vascular Resistance | 0.05 µg/kg/min | ↓ 32% | Patients with Pulmonary Hypertension[9] |
Table 2: Comparative Hemodynamic Effects of Endothelin-1 Infusion
| Parameter | Dosage | Change from Baseline | Study Population/Model |
| Mean Aortic Pressure | 5000 ng/kg | ↑ 52% | Open-chest Rats[7] |
| Mean Arterial Pressure | 15 pmol/min | ↑ 7 mmHg | Patients with Left Ventricular Dysfunction[10] |
| Cardiac Output | 5000 ng/kg | ↓ 50% | Open-chest Rats[7] |
| Cardiac Index | 15 pmol/min | ↓ 0.23 L/min/m² | Patients with Left Ventricular Dysfunction[10] |
| Total Peripheral Resistance | 5000 ng/kg | ↑ 215% | Open-chest Rats[7] |
| Systemic Vascular Resistance | 15 pmol/min | ↑ ~20% | Patients with Left Ventricular Dysfunction[10] |
Signaling Pathways: A Tale of Two Receptors
The divergent effects of AM and ET-1 on vascular smooth muscle cells are rooted in their distinct signaling pathways, initiated by binding to specific G protein-coupled receptors.
This compound: The Vasodilation Cascade
This compound mediates its effects primarily through the calcitonin receptor-like receptor (CLR), which is coupled to a receptor activity-modifying protein (RAMP2 or RAMP3).[2] This complex activates a Gs protein, triggering a cascade that leads to vasorelaxation.
-
Receptor Binding: AM binds to the CLR/RAMP complex on endothelial cells.
-
Gs Protein Activation: The activated receptor stimulates the Gs alpha subunit of a G protein.
-
cAMP Production: Gs-alpha activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[11][12]
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[11][13]
-
eNOS Phosphorylation: PKA phosphorylates endothelial nitric oxide synthase (eNOS) at serine 633/635, activating it.[11][13]
-
Nitric Oxide (NO) Production: Activated eNOS produces nitric oxide (NO), a potent vasodilator.[11]
-
Smooth Muscle Relaxation: NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and ultimately, vasorelaxation.
Endothelin-1: The Vasoconstriction Cascade
Endothelin-1 exerts its powerful vasoconstrictor effects by binding to ETA and ETB receptors on vascular smooth muscle cells.[14] These receptors are coupled to a Gq protein, initiating a pathway that increases intracellular calcium.[8]
-
Receptor Binding: ET-1 binds to ETA and ETB receptors on vascular smooth muscle cells.
-
Gq Protein Activation: The activated receptors stimulate the Gq alpha subunit of a G protein.
-
PLC Activation: Gq-alpha activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ levels, along with the action of DAG, lead to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and potent vasoconstriction.[15]
It is noteworthy that ETB receptors are also found on endothelial cells, where their activation by ET-1 can stimulate the production of nitric oxide, leading to vasodilation.[8][15] However, the predominant effect of systemic ET-1 is vasoconstriction due to the overwhelming action on smooth muscle ETA and ETB receptors.[8]
Experimental Protocols
The data presented in this guide are primarily derived from in vivo infusion studies. A generalized protocol for such an experiment is outlined below.
General Protocol for In Vivo Hemodynamic Assessment
-
Subject Preparation: Experiments are conducted on either anesthetized animal models (e.g., rats) or conscious human volunteers.[7][10] For human studies, subjects are typically in a supine position in a quiet, temperature-controlled room.
-
Catheterization: Intravenous catheters are inserted for peptide infusion and blood sampling. An arterial line is placed for continuous blood pressure monitoring.[10][16] In more detailed studies, a pulmonary artery thermodilution catheter may be used to measure cardiac output, pulmonary artery pressure, and vascular resistance.[10][16]
-
Baseline Measurement: After a stabilization period, baseline hemodynamic parameters are recorded for a set duration.
-
Peptide Infusion: The vasoactive peptide (AM or ET-1) or a placebo (e.g., saline) is infused intravenously at a constant rate for a specified period.[7][17] Dose-response studies may involve a stepwise increase in the infusion rate.[7]
-
Continuous Monitoring: Hemodynamic variables, including arterial blood pressure, heart rate, and cardiac output, are continuously monitored and recorded throughout the infusion and for a post-infusion period to observe recovery.
-
Data Analysis: The collected data are analyzed to determine the percentage or absolute change from baseline values. Statistical tests are used to compare the effects of the peptide infusion with the placebo control.
Conclusion
This compound and endothelin-1 represent a classic biological system of push-and-pull, exerting powerful and opposing effects on the cardiovascular system. AM, through a cAMP-mediated pathway, is a potent vasodilator crucial for lowering blood pressure. ET-1, acting via an IP3- and calcium-dependent mechanism, is a formidable vasoconstrictor that elevates blood pressure. The experimental data clearly delineate these contrasting hemodynamic profiles. A thorough understanding of their distinct signaling pathways and physiological roles is paramount for developing novel therapeutic strategies targeting the vascular dysregulation that underlies hypertension and other cardiovascular diseases.
References
- 1. This compound and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Hemodynamic and hormonal actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic, hormonal, and renal effects of short-term this compound infusion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic and inotropic effects of endothelin-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Endothelin [cvphysiology.com]
- 9. Haemodynamic and hormonal effects of this compound in patients with pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-1 has haemodynamic effects at pathophysiological concentrations in patients with left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 12. Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shear stress-induced endothelial this compound signaling regulates vascular tone and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Haemodynamic effects of this compound in human resistance and capacitance vessels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Potency of Adrenomedullin and Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of two potent agents: the endogenous peptide Adrenomedullin (AM) and the clinically utilized nitric oxide (NO) donor, Sodium Nitroprusside (SNP). The following sections detail their mechanisms of action, present available quantitative data on their potency, and outline the experimental protocols used for their evaluation.
Introduction
Both this compound and Sodium Nitroprusside are significant players in the regulation of vascular tone, inducing vasodilation through distinct yet partially overlapping signaling pathways. This compound, a peptide hormone, exerts its effects through receptor-mediated mechanisms involving cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide (NO) production.[1] In contrast, Sodium Nitroprusside acts as a direct NO donor, leading to the relaxation of vascular smooth muscle.[2] Understanding the nuances of their potency and mechanisms is crucial for therapeutic applications and drug development.
Quantitative Comparison of Vasodilatory Potency
Direct comparative studies quantifying the vasodilatory potency of this compound and Sodium Nitroprusside under identical experimental conditions are limited. However, data from various in vitro studies, primarily using isolated rat aortic rings, provide insights into their relative potencies. The potency of a vasodilator is often expressed as the half-maximal effective concentration (EC50) or as pD2 (-log EC50). A lower EC50 or a higher pD2 value indicates greater potency.
| Vasodilator | Preparation | Pre-contraction Agent | Potency (pD2) | Potency (EC50) | Reference |
| This compound (human) | Rat aortic rings | Phenylephrine (B352888) | 8.6 ± 0.2 | - | [3] |
| This compound | Rat aortic rings | Phenylephrine | - | Induces concentration-dependent relaxation (0.01-1.0 microM) | [4] |
| Sodium Nitroprusside | Rat aortic rings | Phenylephrine | - | Potentiated by chloride transport inhibitors (EC50 of 2.3 ± 0.5 microM for potentiation by bumetanide) | [5] |
| Sodium Nitroprusside | Human radial artery | U46619 | - | -6.71 ± 0.38 (log M) | [6][7] |
Note: A direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions. The available data suggests that this compound is a highly potent vasodilator, with significant effects observed in the nanomolar range.[4] While a precise EC50 for sodium nitroprusside-induced vasorelaxation in rat aorta is not explicitly stated in the provided search results, its effects are well-documented and it is widely used as a potent vasodilator.[2][8]
Signaling Pathways
The vasodilatory effects of this compound and Sodium Nitroprusside are mediated by distinct signaling cascades within vascular smooth muscle cells and the endothelium.
This compound Signaling Pathway
This compound initiates vasodilation through both endothelium-dependent and -independent mechanisms.
-
Endothelium-Dependent Pathway: AM binds to its receptor complex (CLR/RAMP) on endothelial cells, stimulating the production of nitric oxide (NO) via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[9] NO then diffuses to the adjacent vascular smooth muscle cells.
-
Endothelium-Independent Pathway: AM can also directly act on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Both pathways ultimately lead to the activation of protein kinases that phosphorylate downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
Caption: this compound signaling pathway in vasodilation.
Sodium Nitroprusside Signaling Pathway
Sodium Nitroprusside is a prodrug that spontaneously releases nitric oxide in the bloodstream. The released NO then acts directly on vascular smooth muscle cells.
-
NO Release: SNP breaks down to release NO.
-
sGC Activation: NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP activates protein kinase G (PKG).
-
Vasodilation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, vasodilation.
Caption: Sodium Nitroprusside signaling pathway in vasodilation.
Experimental Protocols
The vasodilatory effects of this compound and Sodium Nitroprusside are commonly assessed using in vitro preparations of isolated blood vessels, such as the rat aorta.
Isolated Rat Aortic Ring Vasodilation Assay
This protocol provides a standardized method for evaluating the vasodilatory properties of pharmacological agents.
Caption: General workflow for isolated aortic ring vasodilation assay.
Detailed Methodologies:
-
Tissue Preparation: Male Wistar or Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.[10][11] The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-4 mm in length.[11][12] For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a forceps or a wooden stick.[12]
-
Mounting and Equilibration: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[10][11] The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[10][13]
-
Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).[13] After washing and returning to baseline, the integrity of the endothelium is assessed by pre-contracting the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or norepinephrine, followed by the addition of an endothelium-dependent vasodilator like acetylcholine (e.g., 1 µM).[10][13] A relaxation of more than 80% is typically considered indicative of an intact endothelium.
-
Concentration-Response Curves: After a washout period, the aortic rings are again pre-contracted with a vasoconstrictor to a stable plateau. Cumulative concentration-response curves are then generated by adding the vasodilator of interest (this compound or Sodium Nitroprusside) in a stepwise, increasing manner.[11] The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.
-
Data Analysis: The resulting data are used to construct concentration-response curves, from which the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal relaxation (Emax) can be calculated. The pD2 value (-log EC50) is also often used to express potency.
Conclusion
Both this compound and Sodium Nitroprusside are potent vasodilators, but they achieve this effect through different primary mechanisms. This compound utilizes a dual signaling pathway involving both cAMP and NO-cGMP, and its action is partly dependent on a functional endothelium. Sodium Nitroprusside, on the other hand, is a direct NO donor, leading to endothelium-independent vasodilation via the cGMP pathway.
References
- 1. This compound induces direct (endothelium-independent) vasorelaxations and cyclic adenosine monophosphate elevations that are synergistically enhanced by brain natriuretic peptide in isolated rings of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of vascular relaxation induced by sodium nitroprusside in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-extended this compound exerts vasodilator effect through amidation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant responses to endomorphins, nociceptin, albuterol, and this compound in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of chloride transport proteins in the vasorelaxant action of nitroprusside in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of sodium nitroprusside on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces endothelium-dependent vasorelaxation via the phosphatidylinositol 3-kinase/Akt-dependent pathway in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reprocell.com [reprocell.com]
- 13. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
validation of adrenomedullin knockout mouse phenotype through functional assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the adrenomedullin knockout (AM-KO) mouse phenotype through a detailed comparison of functional assays. This compound (AM) is a potent vasodilatory peptide crucial for cardiovascular homeostasis, angiogenesis, and vascular integrity. Its genetic ablation in mouse models results in a distinct and severe phenotype, making these models invaluable for studying the physiological roles of AM and for the preclinical assessment of novel therapeutics targeting the AM signaling pathway.
Core Phenotypic Comparison: this compound Knockout vs. Wild-Type Mice
Genetic deletion of this compound leads to significant physiological changes, particularly within the cardiovascular system. Below is a summary of the key phenotypic differences observed between AM-KO and wild-type (WT) mice, supported by data from various functional assays.
| Functional Assay | Parameter Measured | Wild-Type (WT) Mouse | This compound Knockout (AM-KO) Mouse | Reference |
| Blood Pressure | Systolic Blood Pressure (mmHg) | ~113 ± 2 | Elevated, ~130-140 in heterozygous (+/-) adults | [1] |
| Diastolic Blood Pressure (mmHg) | ~80-90 | Elevated in heterozygous (+/-) adults | [2] | |
| Angiogenesis | Matrigel Plug Assay (Hemoglobin content, µ g/plug ) | 2.4 ± 0.3 | 1.2 ± 0.2 (Reduced) | [3][4] |
| Matrigel Plug Assay (FITC-dextran quantification) | Higher vascularization | Lower vascularization | [3][4] | |
| Vascular Permeability | Miles Assay (Evans blue dye extravasation, OD620) | Baseline leakage | Significantly increased leakage | [3][4][5] |
| Embryonic Development | Survival | Viable | Embryonic lethal (E13.5-E14.5) with severe edema and hemorrhage in homozygous (-/-) null mice | [1] |
This compound Signaling Pathway
This compound exerts its effects by binding to a receptor complex consisting of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3. This interaction initiates a cascade of intracellular signaling events crucial for vascular function.
Caption: this compound signaling cascade.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to facilitate the replication and validation of the described phenotypes.
Blood Pressure Measurement via Radiotelemetry
This method allows for the continuous and stress-free monitoring of blood pressure in conscious, freely moving mice.[6][7][8][9]
Workflow:
Caption: Radiotelemetry blood pressure measurement workflow.
Protocol:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Implantation: Make a ventral midline incision in the neck to expose the left common carotid artery. Create a subcutaneous pocket on the flank to house the telemetry transmitter body.
-
Catheterization: Carefully isolate the carotid artery and insert the telemetry catheter, advancing it towards the aortic arch.
-
Securing the Implant: Ligate the catheter in place and close the incisions.
-
Recovery: Allow the animal to recover for 7-10 days before commencing data recording to ensure stabilization of blood pressure and heart rate.
-
Data Acquisition: Place the mouse's home cage on a receiver platform to continuously record blood pressure, heart rate, and activity.
Matrigel Plug Angiogenesis Assay
This in vivo assay quantifies the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[10][11][12][13][14]
Workflow:
Caption: Matrigel plug angiogenesis assay workflow.
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice and mix with a pro-angiogenic factor, such as basic fibroblast growth factor (bFGF), and heparin. Keep the mixture on ice to prevent premature polymerization.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of the mouse using a pre-chilled syringe.
-
In Vivo Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7-14 days.
-
Explantation: Euthanize the mouse and carefully excise the Matrigel plug.
-
Quantification:
-
Hemoglobin Measurement: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify the amount of blood within the newly formed vessels.
-
Immunohistochemistry (IHC): Fix, embed, and section the plug. Stain for endothelial cell markers such as CD31 to visualize and quantify vessel density.
-
Miles Assay for Vascular Permeability
The Miles assay is a classic in vivo method to assess vascular permeability by measuring the leakage of a vascular tracer into the interstitial space.[15][16][17][18][19]
Workflow:
Caption: Miles assay for vascular permeability workflow.
Protocol:
-
Dye Injection: Inject a 1% solution of Evans blue dye intravenously into the tail vein of the mouse. The dye binds to serum albumin, acting as a tracer for plasma protein leakage.
-
Agent Injection: After a short circulation period (e.g., 10 minutes), intradermally inject a permeability-inducing agent (e.g., vascular endothelial growth factor, VEGF) and a saline control at distinct sites on the dorsal skin.
-
Extravasation: Allow the dye to extravasate at the injection sites for 30-60 minutes.
-
Tissue Harvest: Euthanize the mouse and collect skin punch biopsies from the injection sites.
-
Dye Extraction and Quantification: Incubate the skin samples in formamide (B127407) to extract the Evans blue dye. Measure the absorbance of the formamide supernatant at approximately 620 nm to quantify the amount of extravasated dye.
Conclusion
The functional assays presented in this guide consistently demonstrate the critical role of this compound in maintaining cardiovascular homeostasis. This compound knockout mice exhibit a clear and reproducible phenotype characterized by elevated blood pressure, impaired angiogenesis, and increased vascular permeability. These models, validated through the described experimental protocols, serve as essential tools for advancing our understanding of vascular biology and for the development of novel therapeutic strategies targeting the this compound pathway.
References
- 1. Vascular abnormalities and elevated blood pressure in mice lacking this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of adrenomedullin2/ intermedin in pregnancy induced vascular and metabolic adaptation in mice [frontiersin.org]
- 3. Lack of this compound in mouse endothelial cells results in defective angiogenesis, enhanced vascular permeability, less metastasis, and more brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lack of this compound in mouse endothelial cells results in defective angiogenesis, enhanced vascular permeability, less metastasis, and more brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 8. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Assessing the Reproducibility of Adrenomedullin-Induced cAMP Production Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in various physiological processes, including cardiovascular homeostasis.[1] Its signaling is primarily mediated through G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and subsequent production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The quantification of cAMP is therefore a critical step in studying this compound receptor function and in the discovery of novel therapeutic agents targeting this pathway.
The reproducibility of cAMP assays is paramount for generating reliable and comparable data. This guide provides an objective comparison of common assay technologies, presents detailed experimental protocols, and discusses key factors influencing experimental variability.
The this compound Signaling Pathway
This compound mediates its effects by binding to a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3.[3][4] This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP into cAMP.[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.[5]
Figure 1. this compound-cAMP signaling pathway.
Comparison of cAMP Assay Technologies
A variety of commercial kits are available for the quantification of cAMP, each employing different technologies. The most common are competitive immunoassays where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[6] The choice of assay can significantly impact throughput, sensitivity, and reproducibility. Key performance metrics include the Z'-factor, a measure of assay robustness, the signal-to-background (S/B) ratio, and the coefficient of variation (%CV) for assessing precision.[7]
| Assay Technology | Principle | Typical Assay Time | Key Advantages | Key Disadvantages | Common Suppliers |
| HTRF® (TR-FRET) | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer. Competition between endogenous cAMP and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled antibody.[8][9] | 1-2 hours[10] | Homogeneous (no-wash), high throughput, low background, stable signal.[6][11] | Requires a specific HTRF-compatible plate reader. Can be expensive.[11] | Cisbio, Revvity (PerkinElmer) |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay. Competition between endogenous cAMP and a biotinylated-cAMP tracer.[12] Donor and Acceptor beads are brought into proximity, generating a signal.[13] | 1-4 hours[13] | Homogeneous (no-wash), highly sensitive, suitable for miniaturization.[12][14] | Sensitive to light and requires an AlphaScreen-capable reader.[15] | Revvity (PerkinElmer) |
| LANCE® Ultra (TR-FRET) | Lanthascreen™ Time-Resolved Fluorescence Resonance Energy Transfer. Competition between endogenous cAMP and a Europium-labeled cAMP tracer for binding to a ULight™ dye-labeled antibody.[16] | ~1.5 hours[17] | Homogeneous (no-wash), high S/B ratio, robust, and stable signal.[17][18] | Requires a TR-FRET compatible plate reader. | Revvity (PerkinElmer) |
| ELISA | Enzyme-Linked Immunosorbent Assay. Competitive binding of endogenous cAMP and a fixed amount of HRP-labeled cAMP for a limited number of antibody binding sites.[19] | 2.5 - 4 hours | High sensitivity (especially with acetylation), widely available readers, lower cost per sample.[19][20] | Heterogeneous (requires wash steps), lower throughput, more hands-on time can increase variability.[21] | Arbor Assays, Cell Biolabs, Cayman Chemical, RayBiotech |
| Luminescence | Bioluminescent assays, such as Promega's cAMP-Glo™, measure cAMP levels by detecting the activity of a cAMP-dependent protein kinase that modulates a luciferase enzyme.[22] | < 1 hour | Homogeneous, high sensitivity, wide dynamic range.[22] | Enzyme-based, so susceptible to interference from sample components. | Promega |
Experimental Protocols & Workflow
Reproducibility is critically dependent on a consistent and well-documented protocol. Below are generalized protocols for three common assay types. Note that specific reagent volumes and incubation times should be optimized according to the manufacturer's instructions.
General Experimental Workflow
The overall process for a cell-based cAMP assay follows a standard sequence, from cell preparation to signal detection. Adherence to this workflow with careful attention to detail at each step is crucial for minimizing variability.
Figure 2. General workflow for a cell-based cAMP assay.
Protocol 1: HTRF cAMP Assay (e.g., Cisbio cAMP Dynamic 2)
This protocol is based on a homogeneous, no-wash format.[10][23]
-
Cell Preparation: Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to a final concentration of 2 million cells/mL.[23]
-
Assay Plate Setup: In a 384-well low-volume plate, dispense 5 µL of the cell suspension.
-
Stimulation: Add 5 µL of this compound standards or test compounds (at 2x final concentration). Include a positive control (e.g., Forskolin) and a negative control (buffer only).
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.[10]
-
Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP Europium Cryptate antibody, both prepared in the supplied lysis and detection buffer.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).[23]
-
Data Analysis: Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve. The signal is inversely proportional to the cAMP level.[23]
Protocol 2: AlphaScreen cAMP Assay (e.g., Revvity AlphaScreen cAMP Assay Kit)
This protocol is also a homogeneous, no-wash assay.[12][15]
-
Cell Preparation: Seed cells (e.g., 30,000 cells/well) in a 96-well plate and incubate overnight.[24] The next day, replace the medium with 90 µL of pre-warmed stimulation buffer containing a PDE inhibitor and incubate for 30 minutes at 37°C.[24]
-
Stimulation: Add 10 µL of 10x this compound dilutions to the cells. Incubate for 30 minutes at 37°C.[24]
-
Lysis: Aspirate the stimulation buffer and lyse the cells by adding 75 µL of Lysis Buffer. Incubate for 5-10 minutes at room temperature on an orbital shaker.[24]
-
Detection Plate Setup: Transfer 10 µL of the cell lysate to a 384-well OptiPlate.[24]
-
Detection Reagent Addition: In subdued light, add 5 µL of Acceptor bead mix. Incubate for 30 minutes. Then, add 15 µL of Donor bead mix.[12][24]
-
Final Incubation: Seal the plate, protect from light, and incubate for 1-4 hours at room temperature.[13]
-
Reading: Read the plate on a microplate analyzer capable of AlphaScreen detection.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced. Quantify using a cAMP standard curve.
Protocol 3: Competitive ELISA cAMP Assay (e.g., Arbor Assays K019-H)
This protocol involves multiple wash steps.[19]
-
Sample Preparation: Culture and stimulate cells with this compound as described in the previous protocols. Lyse the cells and collect the supernatant. An optional acetylation step can be performed on samples and standards to increase assay sensitivity.[20]
-
Assay Plate Setup: Add 50 µL of standards and samples to the appropriate wells of the supplied antibody-coated 96-well plate.[21]
-
Competitive Reaction: Add 25 µL of cAMP-peroxidase conjugate and 25 µL of the cAMP antibody to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.[19]
-
Washing: Decant the plate and wash each well 4-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature.[19]
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 10 minutes.
-
Data Analysis: The optical density is inversely proportional to the cAMP concentration. Calculate sample concentrations from the standard curve.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. selectscience.net [selectscience.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bioline.ru [bioline.ru]
- 19. arborassays.com [arborassays.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. file.elabscience.com [file.elabscience.com]
- 22. biocompare.com [biocompare.com]
- 23. 2.6. HTRF cAMP assay [bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of adrenomedullin (AM) antibody cross-reactivity against its structurally related peptides, including Calcitonin Gene-Related Peptide (CGRP), Amylin, and Intermedin (also known as this compound 2). Understanding the potential for off-target binding is critical for the accurate interpretation of experimental results in various applications such as ELISA, Western blot, and immunohistochemistry.
This compound is a potent vasodilatory peptide belonging to the calcitonin superfamily, which also includes CGRP, amylin, and intermedin.[1] These peptides share a degree of sequence homology and a characteristic N-terminal ring structure, leading to overlapping biological activities due to their interaction with a common family of receptors.[2] This structural similarity underscores the importance of utilizing highly specific antibodies in research to distinguish between these closely related peptides.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of an antibody is a critical performance metric. It is typically determined by competitive enzyme-linked immunosorbent assay (ELISA), where the antibody's ability to bind to the target antigen (this compound) is challenged by the presence of related peptides. The results are often expressed as a percentage of cross-reactivity relative to the target antigen.
Below is a summary of cross-reactivity data for a commercially available human this compound ELISA kit, providing a benchmark for antibody specificity.
Table 1: Cross-Reactivity of a Human this compound (AM) Antibody (Competitive ELISA)
| Peptide Tested | Cross-Reactivity (%) | Data Source |
| This compound (Human) | 100 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| This compound (Rat) | 100 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| Amylin (Human) | 0 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| CGRP (Human) | 0 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| Endothelin-1 (Human) | 0 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| α-ANP (Human) | 0 | Phoenix Pharmaceuticals, CEK-010-01[3] |
| BNP-32 (Human) | 0 | Phoenix Pharmaceuticals, CEK-010-01[3] |
This table presents data from a specific commercially available ELISA kit and should be considered as an example. Researchers should always consult the datasheet for the specific antibody and lot number they are using.
For a comprehensive understanding, it is also valuable to consider the specificity of antibodies targeting other related peptides. The following table shows the cross-reactivity profile of an antibody designed to detect Intermedin/Adrenomedullin-2.
Table 2: Cross-Reactivity of a Mouse Intermedin/Adrenomedullin-2 (IMD/AM2) Antibody (EIA)
| Peptide Tested | Cross-Reactivity (%) | Data Source |
| Intermedin (IMD)/(AM-2) (Mouse) | 100 | Phoenix Pharmaceuticals, EK-010-50 |
| Intermedin (IMD) / this compound-2 (AM-2) (Human) | 100 | Phoenix Pharmaceuticals, EK-010-50 |
| Intermedin (IMD) / this compound-2 (AM-2) (Rat) | 100 | Phoenix Pharmaceuticals, EK-010-50 |
| This compound (AM / ADM) (1-52) (Human) | 0 | Phoenix Pharmaceuticals, EK-010-50 |
| This compound (1-50) (Rat) | 0 | Phoenix Pharmaceuticals, EK-010-50 |
| Calcitonin Gene Related Peptide (CGRP) (Human) | 0 | Phoenix Pharmaceuticals, EK-010-50 |
This compound Signaling Pathway
This compound exerts its biological effects by binding to a heterodimeric G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3.[4] Activation of this receptor complex initiates several downstream signaling cascades, including the adenylyl cyclase/cAMP/PKA pathway, the PLC/IP3/Ca2+ pathway, and the PI3K/Akt pathway, leading to a variety of cellular responses such as vasodilation and cell proliferation. The shared use of CLR with different RAMPs by other peptides in the calcitonin family is the basis for their overlapping biological functions.
Caption: this compound signaling cascade.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial. Below are detailed methodologies for two common experimental approaches.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies the degree of cross-reactivity by measuring the ability of related peptides to compete with the primary antigen for binding to the antibody.
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound antibody (primary antibody)
-
This compound standard
-
Biotinylated this compound
-
Related peptides for testing (CGRP, Amylin, Intermedin)
-
Streptavidin-Horseradish Peroxidase (SA-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare a 96-well plate pre-coated with a secondary antibody.
-
Antibody Incubation: Add the primary this compound antibody to each well and incubate to allow binding to the capture antibody.
-
Washing: Wash the plate to remove any unbound primary antibody.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test peptides (CGRP, Amylin, Intermedin) in assay buffer.
-
Add the standard or test peptide solutions to the wells.
-
Immediately add a fixed concentration of biotinylated this compound to all wells.
-
Incubate to allow competition between the standard/test peptide and the biotinylated peptide for binding to the primary antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Incubation: Add SA-HRP solution to each well and incubate. The HRP will bind to the biotinylated this compound that is bound to the primary antibody.
-
Washing: Wash the plate to remove unbound SA-HRP.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark. A color change will occur in proportion to the amount of HRP present.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each test peptide that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100
-
Caption: Workflow for competitive ELISA.
Western Blot
While less quantitative than competitive ELISA for determining precise cross-reactivity percentages, Western blot is a valuable qualitative tool to assess if an antibody binds to related peptides under denaturing conditions.
Materials:
-
This compound and related peptides (CGRP, Amylin, Intermedin)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
This compound primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of this compound and each of the related peptides.
-
SDS-PAGE: Separate the peptides by size using SDS-polyacrylamide gel electrophoresis. Include a lane with a molecular weight marker.
-
Protein Transfer: Transfer the separated peptides from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in blocking buffer.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane thoroughly to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: A band should be visible at the molecular weight of this compound. The presence of bands at the molecular weights of the other peptides would indicate cross-reactivity. The intensity of these bands can provide a qualitative assessment of the degree of cross-reactivity.
Conclusion
The selection of a highly specific this compound antibody is crucial for obtaining accurate and reliable research data. As demonstrated by the example data, antibodies with no detectable cross-reactivity against closely related peptides like CGRP and amylin are commercially available. Researchers should meticulously review the cross-reactivity data provided by the manufacturer for their specific antibody lot. When such data is unavailable or insufficient, performing in-house validation using methods like competitive ELISA or Western blot is strongly recommended. By ensuring antibody specificity, researchers can have greater confidence in the validity of their findings and contribute to the advancement of their respective fields.
References
A Comparative Guide to the Efficacy of Adrenomedullin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various adrenomedullin (AM) receptor antagonists, drawing upon experimental data to inform researchers and professionals in drug development. We will delve into the quantitative performance of different antagonist classes, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways and experimental workflows.
This compound, a potent vasodilator peptide, exerts its effects through two main receptor subtypes: the AM1 receptor (AM1R) and the AM2 receptor (AM2R). Both are heterodimers of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 for AM1R and RAMP3 for AM2R.[1][2] Given the distinct physiological and pathological roles of these receptors, the development of selective antagonists is of significant interest for various therapeutic areas, including oncology.[1][2]
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the efficacy of prominent this compound receptor antagonists, presented as pA2 and pIC50 values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of competitive antagonist potency. The pIC50 value is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
Peptide Antagonists
Peptide-based antagonists are typically fragments of this compound or the related calcitonin gene-related peptide (CGRP).
| Antagonist | Receptor | Species | pA2 / pIC50 | Reference |
| AM(22-52) | AM1R (hCLR/hRAMP2) | Human | 7.34 ± 0.14 (pA2) | [3] |
| AM1R (Rat 2 cells) | Rat | 7.28 ± 0.06 (pA2) | [3] | |
| AM1R (L6 cells) | Rat | 7.00 ± 0.05 (pA2) | [3] | |
| AM2R (hCLR/hRAMP3) | Human | 6.73 ± 0.14 (pA2) | [3] | |
| CGRP(8-37) | AM1R (hCLR/hRAMP2) | Human | 7.04 ± 0.13 (pA2) | [3] |
| AM1R (Rat 2 cells) | Rat | 6.72 ± 0.06 (pA2) | [3] | |
| AM1R (L6 cells) | Rat | 7.03 ± 0.12 (pA2) | [3] | |
| AM2R (hCLR/hRAMP3) | Human | 6.96 ± 0.08 (pA2) | [3] | |
| AM2R (rCL/rRAMP3) | Rat | 6.18 ± 0.18 (pA2) | [3] |
Small Molecule Antagonists
Recently, small molecule antagonists have been developed, offering potential advantages in terms of oral bioavailability and stability.
| Antagonist | Receptor | pIC50 | Reference |
| Compound 2 | AM2R | 5.97 | [4] |
| CGRP Receptor | 7.77 | [4] | |
| Compound 3 (MK-3207) | AM2R | 6.20 | [4] |
| Compound 5 | AM2R | 6.55 | [4] |
| CGRP Receptor | 8.31 | [4] | |
| Compound 7 | AM2R | 9.21 ((R)-enantiomer 8) | [4] |
| CGRP Receptor | 9.07 ((R)-enantiomer 8) | [4] | |
| AM1R | <5.0 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
The primary signaling cascade initiated by this compound binding to its receptors involves the activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like CREB and influencing gene expression related to cell proliferation and survival.[5] Alternative pathways, such as the PI3K/Akt and MAPK/ERK pathways, have also been implicated in AM-mediated cellular responses, including cell survival and angiogenesis.[1][5][6]
The evaluation of this compound receptor antagonist efficacy typically involves a combination of in vitro and in vivo experiments. In vitro assays, such as the cAMP accumulation assay, are fundamental for determining the potency and selectivity of antagonists at the molecular level. Promising candidates are then often advanced to in vivo models, such as tumor xenografts in immunodeficient mice, to assess their therapeutic potential in a more complex biological system.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound receptor antagonists.
In Vitro: Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to quantify the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing this compound receptors.
Materials:
-
Cells expressing the this compound receptor of interest (e.g., HEK293, CHO, or Cos7 cells transiently or stably transfected with CLR and the relevant RAMP).
-
Cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[9]
-
This compound (agonist).
-
This compound receptor antagonist (test compound).
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well plates at a density that allows for optimal signal detection and let them adhere overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add the antagonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]
-
Agonist Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration to ensure a robust signal) to the wells containing the antagonist and incubate for a specified time (e.g., 10-30 minutes) at 37°C.[9]
-
Cell Lysis and cAMP Measurement: Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis: Measure the intracellular cAMP concentration using a plate reader. Plot the agonist concentration-response curves in the absence and presence of different antagonist concentrations. For competitive antagonists, perform a Schild analysis to determine the pA2 value. For non-competitive antagonists or for simpler screening, calculate the IC50 and subsequently the pIC50 value.
In Vivo: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound receptor antagonist in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cancer cell line known to express this compound receptors (e.g., HT-29 colorectal cancer cells, MDA-MB-231 breast cancer cells).[10][11]
-
Cell culture reagents for growing the cancer cells.
-
This compound receptor antagonist formulated for in vivo administration.
-
Vehicle control (the formulation without the antagonist).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation: Culture the cancer cells to ~80% confluency. Harvest, wash, and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
Antagonist Administration: Administer the this compound receptor antagonist to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule (e.g., daily, twice weekly). Administer the vehicle to the control group using the same schedule.[7]
-
Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2). Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis). Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the antagonist.
References
- 1. Frontiers | Targeting this compound in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct this compound receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Targeting this compound in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-In-Class Small Molecule Antagonist against the this compound-2 Receptor: Structure–Activity Relationships and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Characterization and effects on cAMP accumulation of this compound and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Commercial Adrenomedullin ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of adrenomedullin (AM) is crucial for a wide range of studies, from cardiovascular research to oncology. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, and a variety of commercial kits are available. This guide provides a comparative overview of several commercially available this compound ELISA kits, based on manufacturer-provided data, to assist researchers in selecting the most suitable kit for their needs.
Performance Data of Commercial this compound ELISA Kits
| Manufacturer/Supplier | Kit Name/Catalog No. | Assay Type | Sample Type(s) | Detection Range (pg/mL) | Sensitivity (pg/mL) |
| Thermo Fisher Scientific | Human ADM ELISA Kit (EEL023) | Sandwich | Plasma, Serum | 15.63 - 1000 | 9.38 |
| Novus Biologicals | Human this compound/ADM ELISA Kit (Chemiluminescence) (NBP2-66648) | Sandwich-CLIA | Serum, Plasma, other biological fluids | 12.50 - 800 | 7.50 |
| Biomatik | Mouse this compound, Adm Elisa Kit (EKC40737) | Sandwich | Serum, Plasma, Cell Culture Supernates, Tissue Homogenates | 4.7 - 300 | 1.2 |
| MyBioSource | Human this compound (ADM) ELISA Kit (MBS701573) | Sandwich | Not specified | Not specified | < 10 pg/mL (Intra-assay CV%<8%, Inter-assay CV%<10%) |
| RayBiotech | This compound ELISA Kit | Competition | Human, Mouse, Rat Serum, Plasma, Cell Culture Media | Not specified | 0.9 ng/ml |
| Elabscience | Human ADM(this compound) ELISA Kit (E-EL-H0275) | Sandwich | Serum, Plasma, other biological fluids | 15.63 - 1000 | 9.38 |
| Antibodies.com | Bovine this compound/ADM ELISA Kit (A4218) | Sandwich | Serum, Plasma, Tissue Homogenates | 15.6 - 1000 | < 6.4 |
Experimental Protocols
While specific protocols may vary between manufacturers, the following outlines a general methodology for a typical sandwich ELISA for the quantification of this compound. For precise instructions, always refer to the manual provided with the specific kit.
General Sandwich ELISA Protocol for this compound
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute or dilute standards, detection antibodies, and other provided reagents as instructed in the kit manual.
-
Prepare serial dilutions of the standard to generate a standard curve.
-
If necessary, dilute samples to fall within the detection range of the assay.
-
-
Assay Procedure:
-
Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-adrenomedullin capture antibody.
-
Incubate the plate for the time and at the temperature specified in the manual to allow the this compound to bind to the immobilized antibody.
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. This step removes any unbound substances.
-
Add the biotinylated detection antibody, specific for a different epitope on the this compound molecule, to each well.
-
Incubate the plate to allow the detection antibody to bind to the captured this compound.
-
Wash the plate again to remove any unbound detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Incubate the plate.
-
Wash the plate to remove any unbound streptavidin-HRP conjugate.
-
Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
-
Incubate the plate in the dark for a specified amount of time to allow for color development.
-
Stop the enzymatic reaction by adding a stop solution, which will change the color of the solution (typically from blue to yellow).
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at a specific wavelength (commonly 450 nm) using a microplate reader.
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.
-
Visualizations
This compound Signaling Pathway
This compound is a potent vasodilator peptide that exerts its effects through a complex signaling network. It primarily binds to a G-protein coupled receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), most commonly RAMP2 or RAMP3. This interaction triggers multiple downstream signaling cascades that are crucial in regulating cardiovascular homeostasis and other physiological processes.
Caption: this compound signaling cascade leading to vasodilation.
General Experimental Workflow for a Sandwich ELISA
The sandwich ELISA is a common and robust method for quantifying antigens. The workflow involves capturing the target antigen between two layers of antibodies (a capture antibody and a detection antibody), followed by enzymatic detection.
Caption: A generalized workflow for a sandwich ELISA experiment.
Validating siRNA Knockdown of Adrenomedullin with Functional Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation process for small interfering RNA (siRNA) mediated knockdown of adrenomedullin (ADM). It outlines the critical steps from initial knockdown to functional rescue, ensuring the specificity and reliability of experimental findings. This compound is a potent vasodilator peptide with diverse biological functions, including angiogenesis, immune modulation, and tumor progression.[1][2][3] Consequently, siRNA-mediated silencing of ADM is a valuable tool for investigating its role in various physiological and pathological processes. However, the potential for off-target effects necessitates rigorous validation to ensure that observed phenotypes are a direct result of ADM suppression.[4][5][6] This guide details the essential validation techniques and the gold-standard functional rescue experiment.
This compound Signaling Pathways
This compound exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3.[7][8] This interaction activates several downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7][9] These pathways collectively regulate cellular processes such as proliferation, migration, and survival.[9][10]
Caption: this compound signaling cascade.
Experimental Workflow: From Knockdown to Rescue
A typical experimental workflow for validating ADM knockdown involves an initial siRNA transfection, followed by confirmation of target gene silencing at both the mRNA and protein levels. Subsequently, functional assays are performed to assess the phenotypic consequences of ADM depletion. The crucial final step is the functional rescue, where an siRNA-resistant form of ADM is re-introduced to demonstrate the specificity of the observed effects.
Caption: siRNA knockdown and rescue workflow.
Part 1: Validating this compound Knockdown
The initial and most fundamental step is to confirm the successful depletion of the target molecule. This should be assessed at both the transcript (mRNA) and protein levels to ensure that the siRNA is effective.
Experimental Protocols
1. siRNA Transfection:
-
Cell Seeding: Plate cells (e.g., 786-0 renal carcinoma cells or Human Pulmonary Microvascular Endothelial Cells (HPMECs)) in 6-well plates to achieve 50-70% confluency at the time of transfection.[11][12]
-
Transfection Reagent Preparation: Dilute ADM-specific siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours before proceeding with analysis.[13]
2. Quantitative Real-Time PCR (qRT-PCR) for ADM mRNA Levels:
-
RNA Extraction: Isolate total RNA from siRNA-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for ADM and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of ADM mRNA using the ΔΔCt method.[13]
3. Western Blot for ADM Protein Levels:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.[14]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for ADM, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted ADM:
-
Sample Collection: Collect the conditioned media from siRNA-treated and control cells.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for a human this compound ELISA kit.[15] This typically involves adding standards and samples to a microplate pre-coated with an anti-ADM antibody, followed by incubation with a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
Measurement: Measure the absorbance at 450 nm after adding a substrate solution and stopping the reaction. Calculate the concentration of ADM based on a standard curve.
Comparative Data: Knockdown Validation
| Validation Method | Control (Scrambled siRNA) | ADM siRNA | Expected Outcome |
| Relative ADM mRNA (qRT-PCR) | 1.0 (normalized) | 0.1 - 0.3 | 70-90% reduction in mRNA levels |
| Relative ADM Protein (Western Blot) | 1.0 (normalized) | 0.1 - 0.4 | 60-90% reduction in protein levels |
| Secreted ADM (ELISA, pg/mL) | e.g., 200 pg/mL | e.g., 20-80 pg/mL | Significant decrease in secreted protein |
Part 2: Functional Assays
Once knockdown is confirmed, the next step is to assess the functional consequences. The choice of assay depends on the known or hypothesized role of ADM in the specific cell type being studied. In many cancer and endothelial cells, ADM is implicated in proliferation, migration, and angiogenesis.[10][16][17]
Experimental Protocols
1. Cell Proliferation Assay (e.g., MTT Assay):
-
Procedure: Seed siRNA-transfected cells in a 96-well plate. At various time points (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Principle: Measures the metabolic activity of viable cells, which correlates with cell number.
2. Transwell Migration/Invasion Assay:
-
Procedure: Seed siRNA-transfected cells in the upper chamber of a Transwell insert (for invasion assays, the insert is coated with Matrigel). The lower chamber contains a chemoattractant (e.g., serum). After incubation (e.g., 24 hours), remove non-migrated cells from the top of the insert. Fix, stain, and count the cells that have migrated to the bottom surface.
-
Principle: Quantifies the ability of cells to move through a porous membrane towards a chemoattractant.[17]
3. Tube Formation Assay (for endothelial cells):
-
Procedure: Coat a 96-well plate with Matrigel. Seed siRNA-transfected endothelial cells (e.g., HPMECs) onto the Matrigel.[12][14] After incubation (e.g., 6-18 hours), capture images of the tube-like structures.
-
Principle: Assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Comparative Data: Functional Consequences of ADM Knockdown
| Functional Assay | Control (Scrambled siRNA) | ADM siRNA | Expected Phenotype |
| Cell Proliferation (Absorbance) | 1.0 (normalized) | 0.5 - 0.7 | Decreased cell proliferation[17] |
| Cell Migration (No. of cells) | e.g., 250 cells/field | e.g., 80 cells/field | Reduced cell migration[17] |
| Tube Formation (Total tube length) | 1.0 (normalized) | 0.3 - 0.5 | Impaired angiogenesis[12] |
Part 3: The Functional Rescue Experiment
Experimental Protocol
1. Create an siRNA-Resistant ADM Expression Vector:
-
The rescue construct should encode the full-length ADM protein but contain silent mutations in the region targeted by the siRNA. These mutations change the nucleotide sequence without altering the amino acid sequence of the protein. This makes the mRNA transcribed from the rescue vector invisible to the specific siRNA used for knockdown.
2. Rescue Experiment Transfection:
-
Perform a co-transfection with three conditions:
-
Control: Scrambled siRNA + Empty Vector
-
Knockdown: ADM siRNA + Empty Vector
-
Rescue: ADM siRNA + siRNA-resistant ADM Vector
-
-
Allow 48-72 hours for knockdown of the endogenous ADM and expression of the rescue construct.
3. Repeat Functional Assays:
-
Perform the same functional assays (proliferation, migration, etc.) on all three groups of transfected cells.
Caption: Logic of the functional rescue experiment.
Comparative Data: Functional Rescue
| Functional Assay | Control (Scrambled siRNA) | ADM siRNA | ADM siRNA + Rescue Vector | Expected Outcome |
| Cell Migration (Relative) | 1.0 | ~0.3 | ~0.9 | Restoration of the wild-type phenotype |
| Tube Formation (Relative) | 1.0 | ~0.4 | ~0.85 | Reversal of the knockdown effect |
Conclusion
References
- 1. This compound in Tumorigenesis and Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a tumor progression factor via angiogenic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI - this compound signaling is necessary for murine lymphatic vascular development [jci.org]
- 10. This compound in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 12. This compound Is Necessary to Resolve Hyperoxia-Induced Experimental Bronchopulmonary Dysplasia and Pulmonary Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qiagen.com [qiagen.com]
- 14. Accelerated Bone Regeneration by this compound 2 Through Improving the Coupling of Osteogenesis and Angiogenesis via β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. rupress.org [rupress.org]
- 17. researchgate.net [researchgate.net]
- 18. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
comparing the signaling pathways activated by adrenomedullin and adrenomedullin 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by adrenomedullin (AM) and this compound 2 (AM2), also known as intermedin. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to be a valuable resource for researchers investigating the physiological roles of these related peptides and for professionals involved in the development of targeted therapeutics.
Introduction
This compound (AM) and this compound 2 (AM2) are structurally related peptide hormones belonging to the calcitonin gene-related peptide (CGRP) superfamily. Both peptides play crucial roles in a variety of physiological processes, including cardiovascular homeostasis, angiogenesis, and inflammation. They exert their effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and one of three receptor activity-modifying proteins (RAMPs). The association of CLR with RAMP2 or RAMP3 forms the AM1 and AM2 receptors, respectively, which are the primary receptors for AM. AM2 also signals through these complexes, exhibiting a complex and sometimes distinct pharmacological profile. This guide delves into the nuances of their signaling cascades, highlighting key similarities and differences.
Receptor Activation and Primary Signaling Cascades
Both AM and AM2 activate their cognate receptors, leading to the stimulation of multiple intracellular signaling pathways. The primary and most well-characterized pathway for both peptides involves the activation of adenylyl cyclase (AC) through the Gαs protein, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] However, evidence increasingly points towards the engagement of other G proteins and the activation of alternative signaling cascades, a phenomenon known as agonist bias.
Quantitative Comparison of Signaling Pathway Activation
The following tables summarize the quantitative data from various studies, comparing the potency (pEC50) and efficacy (Emax) of AM and AM2 in activating key downstream signaling pathways in different cellular contexts.
Table 1: Comparison of Potency (pEC50) for cAMP Accumulation
| Ligand | Receptor/Cell Type | pEC50 (mean ± SEM) | Reference |
| This compound | CLR/RAMP2 (AM1 Receptor) | 9.2 ± 0.1 | [3] |
| This compound 2 | CLR/RAMP2 (AM1 Receptor) | 8.5 ± 0.2 | [3] |
| This compound | CLR/RAMP3 (AM2 Receptor) | 9.5 ± 0.1 | [3] |
| This compound 2 | CLR/RAMP3 (AM2 Receptor) | 9.5 ± 0.1 | [1] |
| This compound | HUVECs (endogenous RAMP2/3) | 8.8 ± 0.1 | [4] |
| This compound 2 | HUVECs (endogenous RAMP2/3) | 8.4 ± 0.1 | [4] |
Table 2: Comparison of Potency (pEC50) and Efficacy (Emax) for Intracellular Calcium Mobilization
| Ligand | Cell Type | pEC50 (mean ± SEM) | Emax (% of Ionomycin, mean ± SEM) | Reference |
| This compound | HUVECs | 7.9 ± 0.1 | 60 ± 5 | [4] |
| This compound 2 | HUVECs | 8.5 ± 0.1 | 95 ± 8 | [4] |
Table 3: Comparison of Potency (pEC50) and Efficacy (Emax) for ERK1/2 Phosphorylation
| Ligand | Cell Type | pEC50 (mean ± SEM) | Emax (% of PMA, mean ± SEM) | Reference |
| This compound | HUVECs | 8.2 ± 0.1 | 80 ± 7 | [4] |
| This compound 2 | HUVECs | 8.1 ± 0.2 | 75 ± 6 | [4] |
Table 4: Comparison of Potency (pEC50) and Efficacy (Emax) for Nitric Oxide Production
| Ligand | Cell Type | pEC50 (mean ± SEM) | Emax (% of Acetylcholine, mean ± SEM) | Reference |
| This compound | HUVECs | 8.1 ± 0.1 | 70 ± 6 | [4] |
| This compound 2 | HUVECs | 8.9 ± 0.1 | 110 ± 10 | [4] |
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and this compound 2, as well as the concept of agonist bias.
Caption: this compound Signaling Pathways.
Caption: this compound 2 Signaling Pathways.
Caption: Agonist Bias of AM vs. AM2.
Key Differences in Signaling and Functional Outcomes
While both peptides can activate the same signaling pathways, the quantitative data and research findings point to significant differences in their signaling signatures, a concept known as "agonist bias".
-
cAMP vs. Calcium/NO Signaling: A key distinction lies in their preferential activation of different downstream pathways. While both AM and AM2 robustly increase cAMP, AM2 appears to be a more potent and efficacious activator of intracellular calcium mobilization and subsequent nitric oxide (NO) production.[4] This suggests that AM2-mediated effects, such as vasodilation, may be more heavily reliant on the NO pathway compared to AM.[5]
-
Receptor Preference: Although both peptides can bind to AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors, some evidence suggests that AM2 has a preference for the AM2 receptor.[6] Furthermore, AM2 can also signal through the CGRP receptor (CLR/RAMP1).[7] This broader receptor repertoire could contribute to the diverse and sometimes more potent in vivo effects of AM2.
-
Signaling Kinetics: Recent studies have revealed differences in the temporal dynamics of signaling. AM2 has been shown to have a slower off-rate and longer receptor residence time at the AM2 receptor, leading to more sustained cAMP signaling compared to AM.[1][8] This prolonged signaling could have significant implications for the duration and nature of the physiological response.
-
Functional Consequences: These differences in signaling translate to distinct functional outcomes. For instance, in cardiovascular cells, AM has been shown to have pro-proliferative effects, while AM2 promotes calcium-mediated nitric oxide signaling.[4] This functional divergence highlights the potential for developing selective agonists or antagonists to target specific pathological processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Protocol 1: cAMP Accumulation Assay
Objective: To quantify the intracellular accumulation of cyclic AMP in response to stimulation with this compound or this compound 2.
Materials:
-
HEK293 or other suitable cells expressing the receptor of interest (e.g., CLR and RAMP2 or RAMP3)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
This compound and this compound 2 peptides
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluency.
-
Seed cells into multi-well plates at a density of 5,000-20,000 cells per well and incubate for 24 hours.
-
-
Ligand Preparation:
-
Prepare serial dilutions of AM and AM2 peptides in stimulation buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Prepare a solution of forskolin in stimulation buffer for the positive control.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the stimulation buffer containing the different concentrations of AM, AM2, or forskolin to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using a plate reader compatible with the chosen assay format (e.g., HTRF or fluorescence).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Calculate the pEC50 and Emax values using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Experimental Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following stimulation with this compound or this compound 2.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound and this compound 2 peptides
-
Ionomycin (positive control)
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in the assay buffer.
-
Aspirate the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of AM and AM2 in assay buffer at a concentration 5-10 times the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solutions from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate dose-response curves and calculate pEC50 and Emax values.
-
Experimental Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to this compound or this compound 2 stimulation.
Materials:
-
Cells expressing the receptor of interest
-
Serum-free cell culture medium
-
This compound and this compound 2 peptides
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Serum Starvation:
-
Grow cells to near confluency.
-
Serum-starve the cells for 4-24 hours prior to stimulation to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Treat the cells with various concentrations of AM, AM2, or PMA for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
-
Generate dose-response curves and determine pEC50 and Emax values.
-
Conclusion
References
- 1. This compound 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in the regional haemodynamic effects of intermedin (this compound 2) compared with this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin Gene Related Peptide, this compound, and this compound 2 Function in Uterine Artery During Human Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGRP, this compound and this compound 2 display endogenous GPCR agonist bias in primary human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Plasma Adrenomedullin: A Comparative Guide to Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)
For researchers, scientists, and drug development professionals engaged in cardiovascular and endocrine research, the accurate quantification of plasma adrenomedullin (AM) is crucial. This compound, a potent vasodilatory peptide, plays a significant role in various physiological and pathophysiological processes. The two most common methods for its measurement are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, complete with experimental protocols and a discussion of their relative merits.
While a direct, peer-reviewed study presenting a quantitative correlation of plasma this compound levels measured by both RIA and ELISA could not be identified in the current literature search, a comprehensive comparison can be made based on the established principles and available protocols for each method.
Quantitative Comparison of Assay Parameters
The following table summarizes the key quantitative and qualitative parameters for commercially available RIA and ELISA kits for this compound. It is important to note that these values can vary between different manufacturers and specific kit protocols.
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies. | Enzyme-catalyzed color change to quantify antigen-antibody binding. Can be competitive or sandwich format. |
| Typical Sensitivity | High, often in the low pg/mL range.[1][2] | Varies, with modern kits achieving sensitivity in the low pg/mL range. |
| Assay Time | Typically longer, often requiring overnight incubations. | Generally shorter, with results obtainable within a few hours. |
| Throughput | Lower, less amenable to full automation. | Higher, easily adaptable for high-throughput screening with automated systems. |
| Reagents | Requires radioactive isotopes (e.g., ¹²⁵I), necessitating specialized handling and disposal. | Utilizes enzyme-conjugated antibodies and chromogenic substrates, which are generally safer. |
| Cost | Can be more expensive due to the cost of radioisotopes and waste disposal. | Generally more cost-effective, especially for a large number of samples. |
| Cross-reactivity | Potential for cross-reactivity with structurally similar peptides needs to be carefully evaluated for each antibody.[1][2] | Specificity is dependent on the monoclonal or polyclonal antibodies used; sandwich ELISAs generally offer high specificity. |
| Ease of Use | Requires certified personnel and specialized laboratory facilities for handling radioactive materials. | Technically less demanding and can be performed in a standard laboratory setting. |
Experimental Protocols
Below are detailed, representative protocols for measuring plasma this compound using both RIA and ELISA methodologies, based on commercially available kits.
This compound Radioimmunoassay (RIA) Protocol
This protocol is a generalized representation of a competitive RIA.
Materials:
-
This compound RIA kit (containing ¹²⁵I-labeled this compound tracer, this compound antibody, standard this compound, and precipitating reagent)
-
Plasma samples, collected in EDTA tubes and stored at -80°C
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Preparation: Plasma samples are typically extracted using a solid-phase extraction method to concentrate the peptide and remove interfering substances.
-
Assay Setup: Set up tubes for standards, controls, and unknown samples.
-
Antibody Addition: Add a specific volume of the primary anti-adrenomedullin antibody to all tubes.
-
Competitive Binding: Add a defined amount of ¹²⁵I-labeled this compound (tracer) to all tubes. For the standard curve, add varying known concentrations of unlabeled this compound. For unknown samples, add the extracted plasma.
-
Incubation: Incubate the tubes, typically for 16-24 hours at 4°C, to allow for competitive binding between the radiolabeled and unlabeled this compound for the limited antibody binding sites.
-
Precipitation: Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's species) to separate the antibody-bound fraction from the free fraction.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Carefully decant the supernatant. The radioactivity of the pellet (bound fraction) is then measured using a gamma counter.
-
Calculation: The concentration of this compound in the samples is determined by comparing the radioactivity counts to the standard curve, where a lower count indicates a higher concentration of unlabeled this compound in the sample.
This compound Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a typical sandwich ELISA, which is a common format for this assay.
Materials:
-
This compound ELISA kit (containing a microplate pre-coated with a capture antibody, a biotinylated detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Plasma samples, collected in EDTA tubes and stored at -80°C
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer or multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Sample/Standard Addition: Add standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate, typically for 2 hours at 37°C, to allow the this compound in the samples to bind to the capture antibody.
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Incubate the plate, usually for 1 hour at 37°C, to allow the detection antibody to bind to the captured this compound.
-
Washing: Wash the plate again to remove the unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate, typically for 30 minutes at 37°C.
-
Washing: Perform a final wash to remove unbound conjugate.
-
Substrate Reaction: Add TMB substrate to each well, which will be converted by the HRP enzyme to produce a colored product. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of this compound in the samples is determined by comparing the absorbance values to the standard curve.
Method Comparison Workflow
The following diagram illustrates the key decision points and workflow when choosing between RIA and ELISA for measuring plasma this compound.
Caption: Workflow for selecting between RIA and ELISA for this compound measurement.
Conclusion
The choice between RIA and ELISA for measuring plasma this compound depends on the specific requirements of the study. RIA has historically been a highly sensitive method, though modern ELISA kits can offer comparable sensitivity.[1][2] ELISA presents several advantages, including higher throughput, lower cost, and greater safety due to the absence of radioactive materials, making it a more common choice in many modern research laboratories. When selecting an assay, it is crucial to carefully validate the chosen kit for its performance characteristics, including sensitivity, specificity, and reproducibility, within the context of the intended sample matrix. For definitive correlational data, researchers would need to perform a head-to-head comparison using the same set of plasma samples with both a validated RIA and a validated ELISA method.
References
Validating the In Vivo Specificity of Adrenomedullin Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of an adrenomedullin (ADM) antagonist in a living system is paramount to the interpretation of experimental results and the advancement of therapeutic candidates. This guide provides a comparative overview of available ADM antagonists, their in vivo validation, and detailed experimental methodologies to aid in the rigorous assessment of their specificity.
This compound is a potent vasodilatory peptide with a wide range of physiological roles, making it a compelling target for therapeutic intervention in diseases such as cancer and sepsis. The validation of antagonist specificity is crucial to ensure that observed in vivo effects are genuinely due to the modulation of the ADM signaling pathway and not a consequence of off-target interactions. This guide explores the different classes of ADM antagonists and the experimental approaches to validate their specificity in vivo.
Comparison of this compound Antagonists
The landscape of this compound antagonists encompasses a variety of modalities, each with distinct characteristics. The primary categories include peptide antagonists, antibody-based antagonists, and small molecule antagonists.
| Antagonist Type | Specific Examples | Mechanism of Action | Key Specificity Considerations |
| Peptide Antagonists | ADM(22-52) | A truncated form of this compound that acts as a competitive antagonist at the ADM receptor. | - Potential for partial agonism. - Off-target effects at high concentrations. - Specificity against different ADM receptor subtypes (AM1 and AM2) may not be well-defined. |
| Antibody-Based Antagonists | Monoclonal antibodies targeting various epitopes of ADM. | Bind to specific regions of the ADM peptide, preventing its interaction with the receptor. | - Epitope specificity is critical; antibodies against different regions can have varying effects. - Potential for immunogenicity. - High specificity for ADM, but cross-reactivity with other peptides should be assessed. |
| Small Molecule Antagonists | Various proprietary compounds in development. | Allosteric or competitive inhibition of the ADM receptors. | - High potential for off-target effects on other GPCRs or cellular targets. - Can be designed for selectivity towards specific ADM receptor subtypes (e.g., AM2 over AM1) to minimize cardiovascular side effects.[1][2] |
Experimental Protocols for In Vivo Specificity Validation
Rigorous in vivo validation of ADM antagonist specificity requires a multi-faceted approach, incorporating appropriate controls and experimental models.
Use of Negative Controls
A fundamental step in validating specificity is the use of appropriate negative controls.
-
For Peptide Antagonists: A scrambled peptide with the same amino acid composition but a randomized sequence, or a non-functional fragment of ADM such as ADM(1-25), should be used as a negative control.[3] This helps to ensure that the observed effects are not due to non-specific peptide interactions.
-
For Antibody-Based Antagonists: A non-specific isotype control antibody should be administered to a control group of animals. Additionally, comparing antibodies targeting different epitopes of ADM can provide insights into the specificity of the functional effect.[4]
-
For Small Molecule Antagonists: A vehicle control group is essential. If available, a structurally related but inactive analogue of the antagonist should also be tested.
Genetic Knockout Models: The Gold Standard
The most definitive method for validating on-target specificity is to utilize genetic knockout models.
-
Experimental Design: The ADM antagonist is administered to animals with a genetic deletion of the this compound gene (Adm-/-) or its receptors (e.g., Calcrl-/-, Ramp2-/-, or Ramp3-/-).
-
Expected Outcome: If the antagonist is specific, it should have no effect in the knockout animals, as its target is absent. Any observed effect in these animals would suggest off-target activity.
-
Note: While the use of knockout mice is a well-established method for validating the function of genes and the specificity of drugs targeting their products, specific published protocols detailing the use of ADM or ADM receptor knockout mice to validate antagonist specificity were not found in the current search results. However, this experimental design remains the theoretical gold standard.
Assessment of Off-Target Effects
Proactively investigating potential off-target effects is a critical component of specificity validation.
-
Physiological Monitoring: A panel of physiological parameters unrelated to the known functions of ADM should be monitored in antagonist-treated animals. This could include, for example, detailed behavioral analysis, comprehensive blood chemistry panels, and histopathological examination of major organs.
-
Receptor Cross-Screening: For small molecule antagonists, in vitro receptor profiling against a broad panel of G-protein coupled receptors (GPCRs) and other potential targets should be performed. Any identified off-target interactions should be further investigated in vivo.
In Vivo Models for Demonstrating Efficacy and Specificity
The choice of in vivo model is critical for observing the specific effects of ADM antagonism.
-
Tumor Xenograft Models: These are commonly used to assess the anti-angiogenic and anti-tumor effects of ADM antagonists.
-
Protocol:
-
Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Once tumors are established, animals are randomized into treatment and control groups.
-
The ADM antagonist, a negative control (e.g., vehicle, scrambled peptide, or isotype control antibody), and potentially a positive control (e.g., a known anti-angiogenic agent) are administered according to a predefined schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised for histological and immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[2][3]
-
-
-
Sepsis Models: Cecal ligation and puncture (CLP) is a widely used model to induce sepsis and evaluate the therapeutic potential of ADM antagonists.
-
Protocol:
-
Sepsis is induced in rodents via CLP surgery.
-
Animals are then treated with the ADM antagonist or a control.
-
Survival is monitored over a set period (e.g., 7-14 days).
-
Physiological parameters such as blood pressure, heart rate, and inflammatory markers can also be assessed.[4]
-
-
Visualizing Key Concepts
To further clarify the principles of this compound signaling and the validation of its antagonists, the following diagrams are provided.
This compound Signaling Pathway
In Vivo Validation Workflow
Logic of Specificity Validation
References
- 1. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mini-review: antibody therapeutics targeting G protein-coupled receptors and ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kactusbio.com [kactusbio.com]
- 4. In vivo mapping of a GPCR interactome using knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Longevity: Comparing the Half-Life of Native Adrenomedullin and Its Synthetic Analogs
For researchers, scientists, and drug development professionals, the fleeting nature of native adrenomedullin (AM) presents a significant hurdle in harnessing its therapeutic potential. With a plasma half-life of approximately 22 minutes, the peptide's rapid clearance necessitates continuous infusion to maintain therapeutic concentrations, limiting its clinical applicability.[1][2] This guide provides an objective comparison of the half-life of native this compound with that of its synthetic analogs, supported by available experimental data, to inform the development of next-generation AM-based therapeutics.
Native this compound, a 52-amino acid peptide, plays a crucial role in vasodilation and maintaining vascular integrity. However, its short in-vivo half-life of 20-25 minutes restricts its use as a practical therapeutic agent.[3] To overcome this limitation, various synthetic analogs have been engineered to exhibit extended plasma stability. This comparison focuses on key long-acting strategies, including a rationally designed stabilized analog, the antibody-based approach with Adrecizumab, and PEGylation.
Quantitative Comparison of Half-Life
The following table summarizes the reported half-lives of native this compound and its synthetic analogs, highlighting the significant improvements achieved through molecular engineering.
| Molecule | Type | Half-Life | Key Features |
| Native this compound | Endogenous Peptide | ~22 minutes | Rapidly cleared from circulation.[1][2] |
| Highly Stabilized Analog | Synthetic Peptide Analog | >144 hours (in vitro) | Features lactamization, lipidation, and an ethylene (B1197577) glycol linker for enhanced proteolytic resistance. |
| Adrecizumab | Monoclonal Antibody | ~14 days | A humanized non-neutralizing monoclonal antibody that binds to native this compound, extending its effective half-life.[4] |
| PEGylated this compound (PEG-AM) | Chemically Modified Peptide | Extended (specifics vary with PEG size) | Polyethylene glycol (PEG) chains are attached to increase hydrodynamic volume and shield from enzymatic degradation. |
| AM2/IMD–TAMRA | Synthetic Peptide Analog | ~41 minutes | A fluorescently labeled analog of Intermedin (a related peptide) with a longer half-life compared to its this compound counterpart. |
| AM–TAMRA | Synthetic Peptide Analog | ~2.6 minutes | A fluorescently labeled native this compound analog. |
Delving into the Experimental Data: Methodologies for Half-Life Determination
The determination of a peptide's half-life is critical for its preclinical and clinical development. While specific, detailed protocols for each analog are often proprietary, the following sections outline the general experimental principles and representative methodologies employed in the studies cited.
In Vitro Half-Life Determination of Synthetic Peptide Analogs (A Representative Protocol)
This protocol describes a general workflow for assessing the stability of a synthetic this compound analog in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the rate of degradation of a synthetic this compound analog in human plasma in vitro.
Materials:
-
Synthetic this compound analog
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Protein precipitation agent (e.g., cold acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-ToF) for peak identification (optional)
Procedure:
-
Preparation of Stock Solution: Dissolve the synthetic this compound analog in an appropriate solvent (e.g., sterile water or PBS) to create a concentrated stock solution.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the synthetic analog from the stock solution into the plasma to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48, 72, 96, 120, 144 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., 200 µL of cold acetonitrile with 1% TFA) to stop enzymatic degradation.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the peptide.
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact synthetic analog based on its retention time (confirmed by mass spectrometry if available).
-
Quantify the peak area of the intact analog at each time point.
-
Calculate the percentage of the remaining intact analog at each time point relative to the amount at time zero.
-
Plot the percentage of the remaining analog against time and fit the data to a one-phase decay model to determine the half-life (t½).
-
Pharmacokinetic Analysis of Adrecizumab in a Phase I Clinical Trial
The half-life of Adrecizumab was determined in a first-in-human, randomized, double-blind, placebo-controlled Phase I clinical trial.
Objective: To evaluate the safety, tolerability, and pharmacokinetics of Adrecizumab in healthy human volunteers.
General Protocol Outline:
-
Study Population: A cohort of healthy male volunteers was enrolled.
-
Dosing: Subjects received a single intravenous infusion of either Adrecizumab at varying dose levels or a placebo.
-
Blood Sampling: Blood samples were collected at pre-defined time points before, during, and after the infusion. Sampling was frequent initially and extended over a period of several weeks to capture the complete pharmacokinetic profile.
-
Bioanalytical Method: The concentration of Adrecizumab in the plasma samples was determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), specific for Adrecizumab.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject were analyzed using non-compartmental or compartmental pharmacokinetic models. Key parameters calculated included:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
The terminal half-life of approximately 14 days was determined from the terminal elimination phase of the plasma concentration-time curve.[4]
Visualizing the Mechanism: The this compound Signaling Pathway
This compound exerts its biological effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3. This interaction triggers a cascade of intracellular signaling events.
Caption: this compound signaling pathways leading to vasodilation and cell survival.
Conclusion
The development of synthetic analogs with significantly extended half-lives represents a major advancement in the therapeutic potential of this compound. Strategies such as chemical modification, PEGylation, and antibody-based approaches have successfully overcome the primary limitation of the native peptide. The data clearly demonstrates that these engineered molecules can persist in the circulation for hours to weeks, compared to mere minutes for native this compound. This enhanced pharmacokinetic profile opens the door for intermittent dosing regimens and the exploration of this compound-based therapies for a wider range of chronic and acute conditions. Further research and clinical evaluation of these long-acting analogs are crucial to fully realize their therapeutic promise.
References
A Comparative Analysis of Adrenomedullin Bioactivity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the bioactivity of adrenomedullin (AM), a pleiotropic peptide hormone with significant therapeutic potential. By examining its receptor binding, signal transduction, and physiological effects in different species, this document aims to facilitate translational research and drug development efforts targeting the this compound system.
Receptor Binding Affinity
This compound exerts its effects by binding to specific receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), RAMP2 or RAMP3. The combination of CLR and RAMP2 forms the AM1 receptor, while CLR and RAMP3 constitute the AM2 receptor.[1][2] this compound can also interact with the CGRP1 receptor (CLR/RAMP1), though with varying affinity depending on the species.[1] The binding affinity of this compound to its receptors exhibits notable differences across species, which is a critical consideration for the development of selective therapeutics.
The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki) in competition binding assays. A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound in various species.
| Species | Receptor/Tissue | Radioligand | Competing Ligand | Affinity (Ki/IC50) | Reference |
| Human | SK-N-MC cells (CGRP1 receptor) | ¹²⁵I-hCGRPα | This compound | Ki: 0.37 nM | [3] |
| Rat | Spinal Cord Microsomes | ¹²⁵I-Adrenomedullin | This compound | KD: 0.45 nM | [4] |
| Rat | SK-N-MC cells (CGRP receptors) | ¹²⁵I-CGRP | Human this compound | Ki: 0.12 nM | [5] |
| Rat | SK-N-MC cells (CGRP receptors) | ¹²⁵I-CGRP | Rat this compound | Ki: 0.017 nM | [5] |
| Guinea Pig | Vas Deferens Membranes | ¹²⁵I-Adrenomedullin | This compound | pIC50: 8.91 | [6] |
Signal Transduction
Upon binding to its G protein-coupled receptors, this compound primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9] Other signaling pathways, including the nitric oxide (NO)/cGMP, PI3K/Akt, and MAPK/ERK pathways, have also been implicated in this compound's mechanism of action, and their relative contributions can vary depending on the cell type and species.[10]
The potency of this compound in stimulating cAMP production is commonly measured by the half-maximal effective concentration (EC50). A lower EC50 value signifies greater potency. The table below presents a comparison of this compound's potency in stimulating cAMP accumulation across different species and cell types.
| Species | Cell Type/Tissue | Agonist | Potency (EC50/-logEC50/pEC50) | Reference |
| Human | SK-N-MC cells | This compound | -logEC50: 7.75 | [3] |
| Rat | DRG Neurons | This compound | EC50: 85.76 nM | [11] |
| Rat | Spinal Motor Neurons | This compound | EC50: 103.3 nM | [11] |
| Rat | Isolated Rat Hearts | This compound | EC50: ~3 nM (for vasodilation) | [3] |
| Rat | Glomeruli | This compound | EC50: 33.7 nM | [12] |
| Rat | Distal Convoluted Tubule | This compound | EC50: 327 nM | [12] |
| Rat | Spinal Cord Cells | This compound | pEC50: 10.2 | [13] |
Physiological Effects
The primary physiological effect of this compound is vasodilation, leading to a decrease in blood pressure.[3][14] This effect is observed across all species studied, although the potency can vary. For instance, this compound has been shown to be approximately 10-fold more potent as a vasodilator in cats compared to rats.[15] In addition to its vascular effects, this compound is involved in a wide range of other physiological processes, including angiogenesis, anti-inflammation, and organ protection.[14]
The following table summarizes the comparative vasodilator potency of this compound in different species and vascular beds.
| Species | Vascular Bed | Agonist | Potency/Effect | Reference |
| Human | Forearm | This compound | Increased total forearm blood flow from 2.9 to 8.6 ml/min per 100 ml | [16] |
| Rat | Mesenteric Vascular Bed | This compound | Concentration-dependent vasodilation (10⁻¹¹ - 10⁻⁷ M) | [17] |
| Cat | Pulmonary Vascular Bed | This compound | More potent than CGRP | [15] |
| Cat | Mesenteric Vascular Bed | This compound | Similar in magnitude and duration to ADM-(15-52) | [18] |
| Rat | Hindlimb Vascular Bed | Rat ADM vs. Human ADM | Similar vasodilator activity | [19] |
| Rat | Regional Hemodynamics | Rat ADM vs. Human ADM | Rat ADM had greater hypotensive and mesenteric vasodilator effects at the lowest dose | [20] |
| Mouse | Microvasculature | This compound | 100- to 300-fold less potent than CGRP | [21] |
| Sheep | Coronary Vessels | This compound | Direct coronary vasodilator action | [22] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for this compound receptors.[23][24][25][26]
Materials:
-
Cell membranes or tissue homogenates expressing this compound receptors.
-
Radioligand (e.g., ¹²⁵I-Adrenomedullin).
-
Unlabeled test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from cells or tissues expressing the receptor of interest.
-
In a 96-well plate, add the membrane preparation, the unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays), and a fixed concentration of the radioligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine Kd (for saturation assays) or Ki/IC50 (for competition assays) values.
cAMP Accumulation Assay
This protocol outlines a method to measure intracellular cAMP levels in response to this compound stimulation.[11][27]
Materials:
-
Cultured cells expressing this compound receptors.
-
This compound or other test agonists.
-
Forskolin (positive control).
-
Assay buffer.
-
Lysis buffer.
-
cAMP ELISA kit.
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add this compound at various concentrations to the wells. Include a positive control (e.g., forskolin) and a negative control (buffer alone).
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing this compound bioactivity.
References
- 1. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. This compound mediates vasodilation via CGRP1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. Comparison of the in vitro and in vivo pharmacology of this compound, calcitonin gene-related peptide and amylin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of receptors for calcitonin gene-related peptide and this compound on the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of this compound, a novel vasodilatory peptide, in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on cAMP levels along the rat nephron: comparison with CGRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and effects on cAMP accumulation of this compound and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of this compound, an this compound analog, and CGRP in the pulmonary vascular bed of the cat and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of vasodilator potency of adrenomedulling and prothis compound N-terminal 20 peptide in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasodilator effect of this compound and calcitonin gene-related peptide receptors in rat mesenteric vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of responses to this compound and this compound analogs in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of responses to rat and human this compound in the hindlimb vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regional haemodynamic effects of human and rat this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The assessment of vasoactive properties of CGRP and this compound in the microvasculature: a study using in vivo and in vitro assays in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Direct coronary vasodilator action of this compound is mediated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Comparative Analysis of the Cardioprotective Effects of Adrenomedullin and Other Vasoactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardioprotective effects of Adrenomedullin (AM) with other established and emerging therapeutic agents, including Angiotensin-Converting Enzyme (ACE) inhibitors, natriuretic peptides, and beta-blockers. The information is curated from preclinical and clinical studies to support further research and drug development in cardiovascular therapeutics.
Introduction to Cardioprotective Agents
Myocardial infarction and heart failure represent significant global health challenges. Research into novel therapeutic strategies to protect the heart from injury and adverse remodeling is paramount. This compound, a potent vasodilatory peptide, has emerged as a promising cardioprotective agent due to its pleiotropic effects on the cardiovascular system.[1] This guide compares the experimental evidence for the cardioprotective effects of AM with those of established therapies like ACE inhibitors and beta-blockers, as well as with functionally similar peptides like natriuretic peptides.
This compound (AM): A 52-amino acid peptide with potent vasodilatory, anti-apoptotic, and anti-fibrotic properties.[2][3] It is produced by various cells, including endothelial and vascular smooth muscle cells, and its levels are elevated in cardiovascular diseases.[4]
ACE Inhibitors: A class of drugs that block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased cardiac preload and afterload.
Natriuretic Peptides (e.g., ANP, BNP): Peptides that regulate blood pressure and volume homeostasis. They exert their effects by promoting natriuresis, diuresis, and vasodilation.
Beta-blockers: A class of drugs that block the effects of catecholamines on beta-adrenergic receptors, leading to decreased heart rate, blood pressure, and myocardial contractility, thereby reducing myocardial oxygen demand.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the effects of this compound and other agents on key parameters of cardiac function and remodeling in models of myocardial infarction and heart failure.
Table 1: Effects on Cardiac Function and Remodeling After Myocardial Infarction (MI) in Rats
| Agent (Study Reference) | Dose and Administration | Key Findings |
| This compound | 1.0 µg/h IV for 4 weeks | Heart Weight/Body Weight: Reduced by 18% vs. saline. LV End-Diastolic Pressure: Decreased to 4.4 mmHg from 8.8 mmHg in saline group. Collagen Volume Fraction (non-infarct LV): Reduced by 37% vs. saline.[5] |
| This compound | 1.0 µg/h IP for 7 days | Survival Rate: Increased to 81% from 59% in saline group. LV End-Diastolic Pressure (at 9 weeks): Reduced to 4.0 mmHg from 11.4 mmHg in saline group. Collagen Volume Fraction (non-infarct LV): Reduced by 39% vs. saline.[6] |
| Captopril (B1668294) (ACEi) | 2 x 25 mg/kg oral for 30 days | Aortic Flow: Increased compared to a furnidipine (B138093) metabolite. Cardiomyopathy Development: Observed in 70% of hearts.[7] |
| Enalapril (B1671234) (ACEi) | 10 mg/kg/day oral for 4 weeks | LV End-Diastolic Pressure: Reduced by 57% vs. AMI control. LV Volume: Significantly reduced vs. AMI control. |
Table 2: Comparative Hemodynamic Effects in a Sheep Model of Pacing-Induced Heart Failure
| Agent | Key Hemodynamic Changes (vs. baseline) |
| This compound | Mean Arterial Pressure: -13% Cardiac Output: +27% Peripheral Resistance: -30% Left Atrial Pressure: -24% |
| Captopril (ACEi) | Mean Arterial Pressure: -10% Cardiac Output: +15% Peripheral Resistance: -22% Left Atrial Pressure: -35% |
| This compound + Captopril | Mean Arterial Pressure: -20% Cardiac Output: +35% Peripheral Resistance: -40% Left Atrial Pressure: -45% |
Data adapted from a study where agents were administered separately and in combination.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these agents are mediated by distinct signaling pathways. Understanding these pathways is crucial for identifying potential synergistic interactions and novel therapeutic targets.
This compound Signaling
This compound primarily signals through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMP2 or RAMP3).[4] This leads to the activation of several downstream pathways that contribute to its cardioprotective effects.
Comparative Signaling Pathways
The signaling pathways of ACE inhibitors, natriuretic peptides, and beta-blockers are well-established and distinct from that of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Myocardial Infarction Model in Rats
This model is commonly used to study the effects of cardioprotective agents on cardiac remodeling and function following an ischemic insult.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: After anesthesia and mechanical ventilation, a left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.[5][6]
-
Drug Administration:
-
This compound: Continuous intravenous or intraperitoneal infusion using an osmotic mini-pump (e.g., 1.0 µg/h) for a duration ranging from 7 days to 4 weeks.[5][6]
-
ACE Inhibitors (e.g., Captopril, Enalapril): Administered orally (e.g., captopril 2 x 25 mg/kg; enalapril 10 mg/kg/day) for several weeks.[7]
-
-
Endpoint Analysis:
-
Hemodynamic Assessment: Measurement of left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of pressure rise and fall (+/- dP/dt) using a catheter inserted into the left ventricle.
-
Echocardiography: Assessment of left ventricular ejection fraction (LVEF) and fractional shortening (FS) to evaluate cardiac function.
-
Histological Analysis: Staining of heart sections (e.g., Masson's trichrome) to quantify infarct size and collagen deposition (fibrosis).[5] Myocyte size is measured to assess hypertrophy.[5]
-
Biochemical Markers: Measurement of plasma levels of natriuretic peptides (ANP, BNP) and markers of oxidative stress.[6]
-
Discussion and Future Directions
This compound demonstrates significant cardioprotective effects in preclinical models of myocardial infarction and heart failure, primarily through its vasodilatory, anti-apoptotic, and anti-fibrotic actions.[2][3] Its mechanism of action, involving the CLR/RAMP receptor complex and downstream cAMP and PI3K/Akt signaling, is distinct from that of ACE inhibitors, natriuretic peptides, and beta-blockers.[4]
The available data suggests that this compound's efficacy in improving cardiac function and reducing adverse remodeling is comparable to, and in some aspects, potentially complementary to that of ACE inhibitors and natriuretic peptides. For instance, in a sheep model of heart failure, the combination of this compound and an ACE inhibitor resulted in greater hemodynamic benefits than either agent alone.
Direct comparative studies between this compound and beta-blockers are currently lacking in the published literature. While both have cardioprotective effects, their mechanisms are fundamentally different. Beta-blockers primarily reduce myocardial oxygen demand by decreasing heart rate and contractility, whereas this compound exerts its effects through direct cellular protection and vasodilation.
Future research should focus on head-to-head comparative studies of this compound with other cardioprotective agents in standardized preclinical models. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound, or its stable analogs, as a monotherapy or in combination with existing heart failure medications. The distinct signaling pathway of this compound presents a novel therapeutic avenue that could provide additive or synergistic benefits to current standard-of-care therapies for cardiovascular diseases.
References
- 1. This compound in heart failure: pathophysiology and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Anti-Inflammatory Drug Treatments in Coronary Heart Disease Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in heart failure: pathophysiology and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective effect of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular drugs attenuated myocardial resistance against ischaemia-induced and reperfusion-induced injury in a rat model of repetitive occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of this compound in patients with heart failure and with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-Blocker therapy in heart failure: scientific review - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Adrenomedullin Research Findings: A Comparative Guide
This guide provides an objective comparison of key research findings on adrenomedullin (AM), a crucial peptide in cardiovascular regulation and other physiological processes. We present a synthesis of data from multiple studies to offer researchers, scientists, and drug development professionals a tool for assessing the independent validation of significant discoveries in AM signaling and function.
This compound Receptor Binding Affinity
The interaction of this compound with its receptor complex, composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), is the initial step in its signaling cascade. The affinity of this binding is a critical parameter for understanding its biological potency. Below is a comparison of dissociation constants (Kd) reported in different studies.
Table 1: Comparison of this compound Receptor Binding Affinities
| Study System | Ligand | Receptor Complex | Reported Kd (nM) | Measurement Technique | Reference |
| COS-7 cells | This compound | AM1 (CLR/RAMP2) | ~5 | Isothermal Titration Calorimetry (ITC) | |
| Dog Lung Homogenates | [125I]AM | AM1 (CLR/RAMP2) | High affinity site: not specified, Low affinity site: not specified | Radioligand Binding Assay | |
| Tethered AM receptor ECD | This compound | AM1 (CLR/RAMP2) | ~24,000 (IC50) | AlphaScreen Competition Assay | |
| Tethered AM receptor ECD | This compound | AM1 (CLR/RAMP2) | ~5,000 | Isothermal Titration Calorimetry (ITC) |
Note: The significant variance in reported affinities, particularly from the AlphaScreen assay, may be attributable to the use of extracellular domains (ECD) of the receptor complex rather than the full-length receptor in a native cell membrane environment.
Downstream Signaling: cAMP Activation
A primary and well-validated signaling pathway activated by this compound is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) for cAMP production is a key measure of AM's functional potency.
Table 2: Comparison of this compound-Induced cAMP Accumulation
| Cell Type | Species | Reported EC50 (nM) | Key Findings | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | Rat | 85.76 | AM-induced cAMP accumulation was inhibited by the AM receptor antagonist AM(22-52). | |
| Rat Spinal Motor (SM) Neurons | Rat | 103.3 | Similar to DRG neurons, the effect was receptor-mediated. | |
| Human Microvascular Endothelial Cells (HMVEC) | Human | Dose-dependent increase from 10⁻¹⁴ to 10⁻⁶ M | The AM antagonist AM(22-52) partially suppressed the cAMP increase. | |
| Cultured Endothelial Cells | Not Specified | Not specified | AM promotes proliferation and migration via a cAMP/PKA dependent pathway. |
In Vivo Physiological Effect: Hypotension
One of the most profound and consistently reported physiological effects of this compound is its ability to lower blood pressure. The extent of this hypotensive effect has been quantified in various animal models.
Table 3: Comparison of the Hypotensive Effect of this compound in Animal Models
| Animal Model | AM Administration | Dose | Outcome | Reference |
| Anesthetized Wistar Rats | Intravenous | 1.0 nmol/kg | Rapid and marked reduction in mean blood pressure. | |
| Conscious Sheep | Intravenous Infusion | Not specified | Sustained reduction of arterial pressure. | |
| Conscious Pregnant Rats | Intravenous | 0.01-0.1 nmol/kg | Significantly greater decrease in blood pressure in late-term pregnant rats compared to non-pregnant rats. | |
| Cat vs. Rat (Pulmonary Vascular Bed) | Intra-arterial | 0.03-0.3 nmol | AM was approximately 10-fold more potent as a vasodilator in the cat than in the rat. |
Experimental Protocols
This compound Receptor Binding Assay (Isothermal Titration Calorimetry)
This protocol is adapted from a study characterizing the binding of an AM antagonist fragment to the AM1 receptor extracellular domain.
Methodology:
-
Protein Purification: Purify the extracellular domain (ECD) of the AM1 receptor complex (CLR/RAMP2).
-
Sample Preparation:
-
Prepare the purified AM1 receptor ECD in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% glycerol) at a concentration of approximately 30 µM.
-
Dissolve the this compound peptide in the same buffer to a concentration approximately 10-fold higher than the receptor (e.g., 300 µM).
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Load the receptor solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 27 injections of 10 µL each) of the this compound solution into the receptor solution with sufficient time between injections for the system to return to baseline (e.g., 400 seconds).
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from control titrations (injecting peptide into buffer).
-
Fit the data to a suitable binding model (e.g., one set of sites) to calculate the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Cyclic AMP (cAMP) Accumulation Assay
This protocol is based on a study investigating the effects of this compound on rat neurons.
Methodology:
-
Cell Culture: Culture the cells of interest (e.g., primary neurons, endothelial cells) in appropriate media and conditions.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., 1 µM RO-20-1724) for 30 minutes to prevent cAMP degradation.
-
Stimulation:
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) for a defined period (e.g., 10 minutes).
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., AM(22-52)) before adding this compound.
-
Include a positive control, such as the adenylyl cyclase activator forskolin (B1673556) (1 µM).
-
-
Lysis: Terminate the reaction by adding ice-cold ethanol (B145695) and lyse the cells.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
This compound Signaling Pathways
This compound binding to its receptor complex primarily activates Gαs, leading to the production of cAMP. However, evidence suggests that other G proteins and downstream pathways are also involved, contributing to the pleiotropic effects of AM.
Safety Operating Guide
Proper Disposal of Adrenomedullin: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Adrenomedullin (AM) in a laboratory setting. This document provides detailed protocols to ensure the safety of research personnel and compliance with standard laboratory safety practices.
This compound, a potent vasoactive peptide, requires careful handling and disposal to minimize potential biological effects and ensure a safe laboratory environment. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is prudent to follow standard procedures for chemical and peptide waste.[1][2][3] This guide outlines the necessary steps for the proper disposal of this compound, from initial handling to final waste stream management.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This minimizes the risk of accidental exposure and ensures the integrity of the research.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is standard).[4][5]
-
Designated Work Area: Conduct all handling of this compound, especially in its lyophilized powder form, within a designated and clean laboratory area or on a dedicated benchtop.[4]
-
Ventilation: When handling the lyophilized powder, which can become airborne, work in a chemical fume hood or a biosafety cabinet to prevent inhalation.[4][5]
-
Avoid Cross-Contamination: Use sterile and fresh equipment for each peptide and experimental step to maintain research integrity and safety.[4]
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the supplier-specific SDS for this compound to be aware of any specific hazards and first-aid measures.[4]
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound involves a systematic approach to segregate and treat the waste before it enters the institutional waste stream. All peptide waste should be treated as laboratory chemical waste.[6]
1. Waste Segregation at the Point of Generation:
Proper segregation is critical to safe and compliant disposal. Establish three distinct waste streams for all materials that have come into contact with this compound:
-
Solid Waste: This includes contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, weigh boats, and absorbent paper.
-
Liquid Waste: This stream comprises unused or expired this compound solutions, contaminated buffers, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, and any other contaminated items that have the potential to puncture the skin.
2. Collection and Storage of Waste:
-
Solid Waste: Collect in a dedicated, leak-proof container made of a material such as high-density polyethylene (B3416737) (HDPE). The container must be clearly labeled as "this compound Contaminated Solid Waste" and kept sealed when not in use.[6]
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically resistant container. Ensure the container is compatible with the solvents used. Label it clearly as "this compound Contaminated Liquid Waste." Never pour peptide solutions down the sink.[6]
-
Sharps Waste: Immediately dispose of all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
3. Chemical Inactivation of Liquid Waste (Recommended):
For liquid waste containing this compound, chemical inactivation is a recommended step to denature the peptide before final disposal. Sodium hypochlorite (B82951) (bleach) is an effective oxidizing agent for this purpose.
| Inactivation Method | Reagent and Concentration | Contact Time | Notes |
| Chemical Oxidation | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) | 30 - 60 minutes | A strong oxidizing agent effective for peptide degradation. The reaction should be performed in a well-ventilated area or a chemical fume hood. |
| Strong Acid | 1 M Hydrochloric Acid (HCl) | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal. |
| Strong Base | 1 M Sodium Hydroxide (NaOH) | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal. |
4. Final Disposal:
-
Chemically Inactivated Liquid Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Solid and Sharps Waste: Once the designated containers are full, they should be sealed and disposed of through your institution's chemical or hazardous waste program. Contact your EHS department to schedule a pickup.
Experimental Protocol: Chemical Inactivation of this compound Liquid Waste
This protocol details the steps for inactivating liquid waste containing this compound using a bleach solution.
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution (which provides a final concentration of approximately 0.5-1.0% sodium hypochlorite).
-
Inactivation: Slowly and carefully add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution to ensure an excess of the inactivating agent.
-
Reaction Time: Allow the mixture to react for a minimum of 30 to 60 minutes to ensure the complete degradation of the peptide.
-
Collection for Disposal: Following the inactivation period, transfer the solution to a clearly labeled hazardous waste container.
-
EHS Pickup: Contact your institution's EHS department to arrange for the collection and final disposal of the inactivated waste.
Visualizing Key Processes
To provide a broader context for working with this compound and to clarify the disposal workflow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]
- 4. Evidence for a functional this compound signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Adrenomedullin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. Adrenomedullin, a potent vasodilator peptide, requires careful handling to minimize exposure and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for working with this compound.
While some safety data sheets (SDS) for this compound fragments classify it as not a hazardous substance or mixture, it is prudent practice to treat all research peptides with a high degree of caution.[1] Best practices dictate avoiding inhalation, as well as contact with skin and eyes.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound in both lyophilized (powder) and solubilized forms. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide or if they become compromised.[3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[3] An N95 respirator or higher may be appropriate depending on the quantity and potential for aerosolization.[6] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[3] |
Operational Plan: Step-by-Step Handling of this compound
Proper handling from receipt to disposal is critical for safety and for maintaining the integrity of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[7]
-
Keep the vial tightly sealed to prevent contamination and protect it from direct sunlight.[8]
2. Preparation and Reconstitution:
-
Confine all handling of this compound to a designated, clean laboratory area, such as a chemical fume hood or a biosafety cabinet, especially when working with the lyophilized powder.[5][7]
-
Before opening, allow the vial to reach room temperature to prevent condensation.[9]
-
When reconstituting the peptide, use fresh, sterile equipment (e.g., pipettes, vials, syringes) to avoid cross-contamination.[7]
-
There is no universal solvent for all peptides; consult the manufacturer's instructions for the appropriate solvent.[4]
3. Experimental Use:
-
Wear the appropriate PPE as outlined in the table above.
-
For reconstituted solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7]
-
Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[3][8]
Disposal Plan for this compound Waste
Proper disposal of peptide waste is essential for laboratory safety and environmental responsibility.[5] this compound waste should be treated as laboratory chemical waste.[8]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
2. Containerization:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[5][7][10]
-
The label should include the words "Hazardous Waste" and identify the contents.[10]
3. Final Disposal:
-
Follow your institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste.[5][7]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor through your institution's EHS department.[7][10]
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making processes and workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
